Quinoline-2-carboximidamide hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
quinoline-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3.ClH/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9;/h1-6H,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLPOFCTEXEIOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60575784 | |
| Record name | Quinoline-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110177-05-4 | |
| Record name | Quinoline-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Quinoline-2-carboximidamide Hydrochloride: A Technical Guide for Advanced Research
This guide provides an in-depth exploration of quinoline-2-carboximidamide hydrochloride, a heterocyclic compound poised at the intersection of established pharmacophores. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's core properties, synthesis, and potential applications, grounded in the established principles of medicinal chemistry.
Strategic Rationale: The Quinoline-Amidine Constellation
The scientific interest in this compound stems from the strategic fusion of two highly privileged scaffolds in drug discovery: the quinoline ring and the amidine functional group .
-
The Quinoline Core : A bicyclic aromatic heterocycle, the quinoline nucleus is a cornerstone of medicinal chemistry.[1] It is present in numerous natural alkaloids and synthetic drugs, demonstrating a vast spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[2][3][4] Its rigid, planar structure provides a robust framework for molecular recognition, while the nitrogen atom introduces a key site for hydrogen bonding and coordination.
-
The Amidine Moiety : As one of the strongest organic bases, the amidine group (-C(=NH)NH₂) is typically protonated under physiological conditions, forming a resonance-stabilized amidinium cation.[5] This positive charge is a critical feature, enabling it to mimic protonated arginine or lysine residues, thereby acting as a potent inhibitor of enzymes like serine proteases.[6][7] Furthermore, this cationic group is a well-established DNA minor groove binder, a mechanism central to the activity of many antiprotozoal drugs.[8]
The combination of these two moieties in a single molecule creates a compelling candidate for investigation, suggesting potential synergies and novel mechanisms of action.
Caption: Rationale for the investigation of the title compound.
Core Physicochemical & Structural Properties
A precise understanding of the compound's fundamental properties is paramount for any experimental design, from solubility testing to analytical method development.
Structural and Identity Data
| Property | Value | Source(s) |
| IUPAC Name | quinoline-2-carboximidamide;hydrochloride | [9] |
| CAS Number | 110177-05-4 | [10] |
| Molecular Formula | C₁₀H₁₀ClN₃ | [11] |
| Molecular Weight | 207.66 g/mol | [10] |
| Synonyms | Quinoline-2-carboxamidine HCl, Quinoline-2-carboximidamide HCl | [9] |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)C(=N)N.Cl | [9] |
| InChIKey | AFLPOFCTEXEIOR-UHFFFAOYSA-N | [9] |
Predicted & Known Properties
As a hydrochloride salt, the compound is anticipated to exhibit improved aqueous solubility compared to its free base form, a critical attribute for biological testing and formulation development. It is typically supplied as a solid with a purity of ≥97%.[10] Standard storage conditions recommend maintaining the compound in a dry, inert atmosphere at 2-8°C to ensure long-term stability.[10]
Caption: 2D Structure of this compound.
Synthesis and Purification Protocol
The synthesis of amidines from nitriles is a classic transformation in organic chemistry. The Pinner reaction provides a reliable and well-documented pathway to this compound from the readily available quinoline-2-carbonitrile.[12][13][14]
Causality of the Synthetic Route
The Pinner reaction is a two-stage process. Stage 1 involves the acid-catalyzed nucleophilic attack of an alcohol on the nitrile, forming a stable intermediate known as a Pinner salt (an alkyl imidate hydrochloride). The use of anhydrous hydrogen chloride is critical; it activates the nitrile by protonating the nitrogen, making the carbon atom more electrophilic for attack by the alcohol. Anhydrous conditions prevent premature hydrolysis of the nitrile or the Pinner salt to the corresponding amide or ester.[14]
In Stage 2 , the isolated Pinner salt is treated with ammonia (or an ammonium salt). The ammonia displaces the alkoxy group of the imidate to form the final amidine hydrochloride. This aminolysis step is typically efficient and proceeds under mild conditions.
Caption: Workflow for the synthesis via the Pinner Reaction.
Step-by-Step Experimental Protocol
Materials:
-
Quinoline-2-carbonitrile
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
-
Ammonia (gas or solution in anhydrous ethanol)
-
Round-bottom flasks, gas dispersion tube, magnetic stirrer, ice bath
Protocol:
Stage 1: Formation of Ethyl quinoline-2-carboximidate hydrochloride (Pinner Salt)
-
Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a drying tube outlet.
-
Dissolution: Dissolve quinoline-2-carbonitrile (1.0 eq) in anhydrous ethanol (approx. 5-10 mL per gram of nitrile). Add anhydrous diethyl ether to the solution.
-
Acidification: Cool the flask in an ice bath to 0°C. Bubble dry hydrogen chloride gas through the stirred solution.[14] The reaction is exothermic and a precipitate (the Pinner salt) will begin to form.
-
Reaction: Continue bubbling HCl until the solution is saturated and precipitation is complete. Seal the flask and allow it to stand in the cold (e.g., 4°C) for 12-24 hours to ensure complete reaction.
-
Isolation: Collect the precipitated Pinner salt by filtration under a dry atmosphere. Wash the solid with cold, anhydrous diethyl ether to remove any excess HCl and unreacted starting material. Dry the salt under vacuum.
Stage 2: Conversion to this compound
-
Suspension: Suspend the dried Pinner salt (1.0 eq) in anhydrous ethanol in a clean, dry flask equipped with a stirrer.
-
Aminolysis: Cool the suspension in an ice bath. Bubble anhydrous ammonia gas through the mixture or add a saturated solution of ammonia in anhydrous ethanol.
-
Reaction: Stir the reaction mixture at room temperature for several hours until TLC or HPLC analysis indicates the complete consumption of the Pinner salt.
-
Work-up: Remove the solvent under reduced pressure. The resulting solid crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield pure this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating reverse-phase HPLC method is the gold standard for assessing the purity of the final compound and monitoring reaction progress.
Protocol:
-
Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[15]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[16]
-
Mobile Phase: A gradient elution is recommended for separating the polar product from less polar starting materials and intermediates.
-
Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water (for MS-compatibility, use formic acid).[16]
-
Solvent B: Acetonitrile or Methanol.
-
-
Flow Rate: 1.0 mL/min.[15]
-
Detection: UV detection at a wavelength where the quinoline ring absorbs strongly (e.g., 225 nm).[17] A PDA detector is advantageous for assessing peak purity.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent like a water/acetonitrile mixture. Filter through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.[18]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the hydrochloride salt should be water-soluble). DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons.[18]
-
¹H NMR: The proton spectrum is expected to show distinct signals for the seven aromatic protons on the quinoline ring system. The chemical shifts and coupling patterns will be characteristic of a 2-substituted quinoline.[19] Additionally, broad signals corresponding to the exchangeable protons of the amidinium group (-NH₂) and the hydrochloride counter-ion will be present, likely in the downfield region.
-
¹³C NMR: The carbon spectrum will show ten signals: nine for the quinoline ring carbons and one for the amidine carbon (C=N).
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for definitive assignment.
-
HSQC will correlate each proton to its directly attached carbon.
-
HMBC will reveal 2- and 3-bond correlations, allowing for the complete assembly of the molecular structure, for instance, by correlating the H-3 proton to the C-2 and amidine carbons.[18]
-
Potential Applications & Future Directions
The structural features of this compound suggest several promising avenues for research and development.
-
Antimicrobial & Antiprotozoal Agents: The combination of a quinoline scaffold with a cationic amidine group makes this compound a prime candidate for evaluation against various pathogens. The amidine can target the DNA minor groove of parasites like Leishmania or Trypanosoma, while the quinoline moiety could contribute to intercalative binding or other mechanisms.[2][8]
-
Enzyme Inhibition: As a bioisostere of arginine, the amidinium group can target the S1 specificity pocket of trypsin-like serine proteases, which play roles in coagulation, inflammation, and cancer.[6]
-
Anticancer Therapeutics: Quinoline derivatives are widely studied as anticancer agents, with mechanisms including topoisomerase inhibition and protein kinase inhibition.[4] The addition of the amidine group could enhance these activities or introduce new ones, such as targeting P2X7 receptors.[20]
Safety & Handling
No specific toxicology data is available for this compound. Therefore, precautions should be based on the properties of the parent quinoline scaffold and general laboratory safety principles. Quinoline itself is classified as harmful if swallowed or in contact with skin, and can cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C), preferably under an inert atmosphere.[10]
References
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Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. National Institutes of Health (NIH). Available at: [Link]
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HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. Available at: [Link]
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Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
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Synthesis of quinoline-2-carboxanilides 1–19c and naphthalene-2-carboxamides 20–38c. ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis, characterization of novel quinoline-2-carboxamide based chalcone derivatives and their molecular docking, photochemical studies. Taylor & Francis Online. Available at: [Link]
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RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available at: [Link]
-
Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. PubMed Central. Available at: [Link]
-
Novel amidines and analogues as promising agents against intracellular parasites: a systematic review. PubMed Central. Available at: [Link]
-
Full article: Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Taylor & Francis Online. Available at: [Link]
-
Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PubMed Central. Available at: [Link]
-
Pinner reaction. Wikipedia. Available at: [Link]
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Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. Available at: [Link]
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Amidine. Wikipedia. Available at: [Link]
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Recent Developments of Quinoline Derivatives and their Potential Biological Activities. Bentham Science. Available at: [Link]
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Pinner Reaction. NROChemistry. Available at: [Link]
-
A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. National Institutes of Health (NIH). Available at: [Link]
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Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. ResearchGate. Available at: [Link]
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Pinner Reaction. Organic Chemistry Portal. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). PubMed. Available at: [Link]
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This compound. Lead Sciences. Available at: [Link]
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[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000232). Human Metabolome Database. Available at: [Link]
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Pinner Reaction. YouTube. Available at: [Link]
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An In-depth Technical Guide to Quinoline-2-carboximidamide Hydrochloride: Chemical Structure and Synthesis
This technical guide provides a comprehensive overview of Quinoline-2-carboximidamide hydrochloride, a molecule of interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its chemical structure and a detailed, field-proven synthesis protocol.
Introduction and Significance
Quinoline derivatives are a cornerstone in heterocyclic chemistry and have been extensively explored for their diverse pharmacological activities. The introduction of a carboximidamide (amidine) group at the 2-position of the quinoline scaffold, and its subsequent formulation as a hydrochloride salt, yields this compound. This modification can significantly influence the molecule's physicochemical properties, such as solubility and basicity, which are critical for its pharmacokinetic and pharmacodynamic profile. Amidines are known to be strong bases and can participate in hydrogen bonding, making them valuable pharmacophores for interacting with biological targets.
This guide will first elucidate the chemical structure and properties of the title compound, followed by a detailed, two-step synthesis strategy. The causality behind experimental choices and the importance of specific reaction conditions will be explained to ensure reproducibility and a deeper understanding of the underlying chemistry.
Chemical Structure and Properties
This compound is an organic salt consisting of the protonated quinoline-2-carboximidamide cation and a chloride anion.
-
IUPAC Name: quinoline-2-carboximidamide;hydrochloride[1]
The core structure features a quinoline ring system, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. The carboximidamide group, -C(=NH)NH₂, is attached to the C2 position of the quinoline ring. The hydrochloride salt form enhances the compound's stability and aqueous solubility.
Structural Diagram:
Caption: Chemical structure of this compound.
Physicochemical Properties Summary:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀ClN₃ | [1][2][3] |
| Molecular Weight | 207.66 g/mol | [1][2] |
| IUPAC Name | quinoline-2-carboximidamide;hydrochloride | [1] |
| CAS Number | 110177-05-4 | [1][2] |
| Form | Solid (predicted) | |
| Storage | Inert atmosphere, 2-8°C | [2] |
Synthesis of this compound
The synthesis of the title compound is most effectively achieved through a two-step process, starting from a readily available precursor, quinoline-2-carbonitrile. This approach leverages the classical Pinner reaction, a reliable method for the conversion of nitriles to amidines.
Overall Synthesis Workflow:
Caption: Overall synthesis workflow for this compound.
Step 1: Synthesis of Quinoline-2-carbonitrile (Precursor)
While various methods exist for the synthesis of quinolines, a common and effective route to quinoline-2-carbonitrile is via the Sandmeyer reaction of 2-aminoquinoline or the dehydration of quinoline-2-carboxamide. For the purpose of this guide, we will assume the availability of quinoline-2-carbonitrile as the starting material.
Step 2: Conversion of Quinoline-2-carbonitrile to this compound via the Pinner Reaction
The Pinner reaction is an acid-catalyzed addition of an alcohol to a nitrile, forming an imino ester salt, commonly referred to as a Pinner salt.[4][5][6] This intermediate is then treated with ammonia to yield the corresponding amidine.[4][5] The reaction must be conducted under anhydrous conditions to prevent the hydrolysis of the intermediate imino ester to an ester.[4][6]
Caption: Mechanism of the Pinner reaction for the synthesis of this compound.
Materials:
-
Quinoline-2-carbonitrile
-
Anhydrous Ethanol (EtOH)
-
Dry Hydrogen Chloride (HCl) gas
-
Ammonia (NH₃) gas
-
Anhydrous Diethyl Ether
-
Round-bottom flask with a gas inlet tube and drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Preparation of the Reaction Mixture:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a calcium chloride drying tube, dissolve quinoline-2-carbonitrile (1.0 eq) in anhydrous ethanol (10-20 mL per gram of nitrile).
-
Cool the solution to 0°C in an ice bath.
-
-
Formation of the Pinner Salt:
-
Bubble dry hydrogen chloride gas through the stirred solution at 0°C. The reaction is exothermic, so maintain the temperature below 5°C.
-
Continue the addition of HCl gas until the solution is saturated. The formation of a precipitate (the Pinner salt, ethyl quinoline-2-imidate hydrochloride) may be observed.
-
Seal the flask and stir the reaction mixture at 0°C for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting nitrile.
-
-
Ammonolysis:
-
After the formation of the Pinner salt is complete, cool the reaction mixture again to 0°C.
-
Bubble anhydrous ammonia gas through the stirred suspension until the solution becomes basic (test with pH paper).
-
The reaction mixture will typically become a thick slurry as the product precipitates.
-
-
Isolation and Purification:
-
After saturation with ammonia, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold anhydrous ethanol, followed by anhydrous diethyl ether to remove any residual impurities.
-
Dry the product under vacuum to yield this compound as a solid.
-
-
Characterization:
-
The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
-
Trustworthiness and Self-Validation
The described protocol is based on the well-established and reliable Pinner reaction.[7][8] The success of this synthesis is contingent on a few critical parameters that serve as self-validating checkpoints:
-
Anhydrous Conditions: The use of flame-dried glassware, anhydrous solvents, and dry gases is paramount.[4][6] The presence of water will lead to the formation of ethyl quinoline-2-carboxylate as a significant byproduct, which can be detected by spectroscopic analysis of the crude product.
-
Temperature Control: Low temperatures (0-5°C) are crucial during the addition of HCl and the formation of the Pinner salt to prevent the decomposition of the thermodynamically unstable intermediate.[6]
-
Monitoring Reaction Progress: Thin-layer chromatography (TLC) should be used to monitor the consumption of the starting quinoline-2-carbonitrile. The appearance of a new, more polar spot corresponding to the product (or its intermediate) indicates a successful reaction.
By adhering to these principles, the synthesis of this compound can be achieved with high fidelity and reproducibility.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and a robust synthesis protocol for this compound. The two-step synthesis, centered around the Pinner reaction, offers a reliable and scalable method for accessing this valuable compound. The insights into the reaction mechanism and the emphasis on critical experimental parameters are intended to empower researchers to confidently synthesize and further investigate the potential applications of this and related quinoline derivatives.
References
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PubChem. This compound. Available from: [Link]
-
Lead Sciences. This compound. Available from: [Link]
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Gonec, T. et al. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules2016 , 21(11), 1547. Available from: [Link]
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NROChemistry. Pinner Reaction. Available from: [Link]
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Wikipedia. Pinner reaction. Available from: [Link]
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Barcia, A. et al. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules2016 , 21(6), 769. Available from: [Link]
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SynArchive. Pinner Reaction. Available from: [Link]
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Organic Chemistry Portal. Pinner Reaction. Available from: [Link]
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Unveiling the Therapeutic Potential of the Quinoline-2-Carboxamide Scaffold: A Technical Guide to Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline motif is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. While specific data on the mechanism of action for "Quinoline-2-carboximidamide hydrochloride" remains limited in publicly accessible scientific literature, the broader class of quinoline-2-carboxamides and their derivatives has been the subject of extensive research. This technical guide provides an in-depth exploration of the diverse and potent mechanisms of action exhibited by this versatile scaffold. We will delve into the established roles of quinoline-2-carboxamide derivatives as potent enzyme inhibitors and modulators of critical cellular pathways, offering insights for researchers and drug development professionals. This guide will focus on the well-documented activities of the quinoline-2-carboxamide class, providing a foundational understanding that can inform future investigations into related compounds like the specific carboximidamide hydrochloride salt.
The Quinoline Carboxamide Scaffold: A Privileged Structure in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a highly "privileged" scaffold in drug discovery due to its ability to interact with a wide array of biological targets. The incorporation of a carboxamide linkage at the 2-position of the quinoline ring gives rise to the quinoline-2-carboxamide core. This structural feature has proven to be a successful strategy for enhancing the pharmacological properties of quinoline-based compounds, particularly in the realm of anticancer and antimicrobial therapies[1].
While this guide will focus on the extensively studied quinoline-2-carboxamides, it is important to note the existence of related structures such as this compound[2][3][4]. The carboximidamide group, with its distinct electronic and hydrogen-bonding properties, may confer unique biological activities. However, a detailed mechanistic understanding of this specific salt awaits further dedicated research. The principles and mechanisms outlined for the carboxamide class in this guide can serve as a valuable starting point for hypotheses regarding the potential activities of its carboximidamide analogue.
Caption: General structure of the Quinoline-2-Carboxamide scaffold.
Diverse Mechanisms of Action: A Multi-Targeted Approach
Quinoline-2-carboxamide derivatives have demonstrated a remarkable ability to interact with a variety of biological targets, leading to a wide spectrum of pharmacological effects. Their mechanisms of action can be broadly categorized into enzyme inhibition and modulation of cellular pathways.
Potent and Selective Enzyme Inhibition
The rigid quinoline scaffold provides an excellent platform for the design of specific enzyme inhibitors. By modifying the substituents on the quinoline ring and the carboxamide nitrogen, researchers have developed potent inhibitors for several key enzymes.
A notable example is the development of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides as inhibitors of human carbonic anhydrase (hCA) isoforms.[5][6][7] These enzymes play a crucial role in pH regulation and are implicated in various diseases, including cancer. Certain derivatives have shown low nanomolar inhibition constants (Ki) against hCA I and hCA II.[5][6]
| Compound | R Group | hCA I Ki (nM) | hCA II Ki (nM) | hCA IV Ki (nM) | hCA IX Ki (nM) |
| 5a | 4-Nitrobenzyl | 640.7 | 88.4 | 691.5 | >10,000 |
| 5b | 2-Bromobenzyl | 444.4 | 85.7 | 3927 | >10,000 |
| 5h | Methoxy | 61.9 | 33.0 | - | - |
| Acetazolamide (Standard) | - | - | - | 74 | - |
| Data synthesized from Thacker et al. (2019).[5] |
The "tail approach" in drug design is exemplified here, where the quinoline moiety interacts with the enzyme's active site, and the substituted tail can be modified to achieve isoform selectivity.
Recent studies have revealed that some quinoline-based compounds can function as inhibitors of enzymes that interact with DNA, such as DNA methyltransferases (DNMTs).[8] The proposed mechanism involves the intercalation of the planar quinoline ring into the DNA structure, which in turn disrupts the catalytic activity of the enzyme.[8] This mode of action is a promising avenue for the development of epigenetic drugs for cancer therapy.
Derivatives of quinoline-2-carboxamide have also been investigated for their inhibitory activity against other enzymes, including:
-
Dihydroorotate Dehydrogenase (DHODH): An important target in cancer and inflammatory diseases.[1][9]
-
Topoisomerases: Essential enzymes for DNA replication and transcription, and established targets for anticancer drugs.[1]
-
Protein Kinases: A large family of enzymes that regulate numerous cellular processes and are frequently dysregulated in cancer.[1]
Modulation of Critical Cellular Pathways
Beyond direct enzyme inhibition, quinoline-2-carboxamide derivatives can exert their effects by modulating complex cellular signaling pathways.
Certain quinoline-6-carboxamide derivatives have been identified as antagonists of the P2X7 receptor (P2X7R), an ion channel that is overexpressed in several types of cancer.[10] Antagonism of P2X7R by these compounds can lead to the induction of apoptosis (programmed cell death), as evidenced by nuclear condensation and shrinkage of cell morphology.[10] This suggests a promising therapeutic strategy for cancers that are dependent on P2X7R signaling.
Caption: Simplified pathway of P2X7R antagonism by quinoline-carboxamides leading to apoptosis.
Derivatives of 6-cinnamamido-quinoline-4-carboxamide have been shown to impair lysosome function.[11] This disruption of the cell's primary recycling machinery can lead to the accumulation of cellular waste and ultimately trigger apoptosis. Furthermore, by interfering with autophagy, a process that cancer cells often exploit to survive under stress, these compounds can sensitize cancer cells to other therapeutic agents.[11]
Synthesis and Experimental Protocols: A Practical Guide
The synthesis of quinoline-2-carboxamides is generally achieved through standard amide coupling reactions. The following is a representative protocol.
General Synthesis of Quinoline-2-Carboxamides via Acyl Chloride
This two-step method is a robust and widely used procedure for the synthesis of quinoline-2-carboxamides.[12]
Step 1: Formation of Quinoline-2-carbonyl chloride
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add quinoline-2-carboxylic acid (1.0 eq).
-
Suspend the carboxylic acid in an excess of thionyl chloride (SOCl₂) or in a solution of oxalyl chloride in a dry, inert solvent such as dichloromethane (DCM).
-
If using thionyl chloride, a catalytic amount of dry dimethylformamide (DMF) can be added.
-
Heat the reaction mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) for 2-4 hours.
-
Monitor the reaction progress by the cessation of gas evolution.
-
Once the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure. The resulting crude quinoline-2-carbonyl chloride is typically used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the crude quinoline-2-carbonyl chloride (1.0 eq) in a dry, inert solvent such as DCM or THF under an inert atmosphere.
-
In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a base such as triethylamine (2-3 eq) in the same dry solvent.
-
Cool the solution of the acyl chloride to 0 °C using an ice bath.
-
Slowly add the amine solution to the acyl chloride solution dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Upon completion, the reaction mixture can be worked up by washing with aqueous solutions to remove salts and unreacted starting materials, followed by drying and purification of the crude product, typically by recrystallization or column chromatography.
Caption: Workflow for the synthesis of Quinoline-2-carboxamides.
Conclusion and Future Directions
The quinoline-2-carboxamide scaffold is a versatile and highly valuable platform in drug discovery, with derivatives demonstrating a wide range of mechanisms of action, including potent enzyme inhibition and modulation of key cellular pathways. The extensive research into this class of compounds provides a strong foundation for the future development of novel therapeutics for a variety of diseases, particularly cancer.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To further optimize the potency and selectivity of quinoline-2-carboxamide derivatives for their respective targets.
-
Exploration of Novel Targets: The diverse chemistry of the quinoline scaffold suggests that there are likely many more biological targets to be discovered.
-
Investigation of Understudied Derivatives: A thorough investigation into the mechanism of action of compounds such as this compound is warranted to determine if they possess unique and therapeutically relevant biological activities.
By continuing to explore the rich chemistry and biology of the quinoline-2-carboxamide scaffold, the scientific community is well-positioned to develop the next generation of innovative and effective medicines.
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Thacker, P. S., et al. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. PubMed. Retrieved from [Link]
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A Technical Guide to the Potential Biological Activities of Quinoline-2-carboximidamide hydrochloride
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities. This guide focuses on Quinoline-2-carboximidamide hydrochloride, a specific derivative whose biological profile is not yet extensively characterized. By examining the well-documented activities of structurally related quinoline compounds, we can logically infer and propose potential therapeutic applications for this molecule. This document provides a comprehensive overview of these potential activities, the underlying mechanistic hypotheses, and detailed experimental protocols to systematically investigate them. Our approach is grounded in established scientific principles to empower researchers in their exploration of this promising compound.
Introduction to the Quinoline Scaffold and this compound
The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a privileged structure in drug discovery. This heterocyclic aromatic compound is found in numerous natural products and synthetic molecules with a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties[1]. The versatility of the quinoline nucleus allows for substitutions at various positions, leading to a diverse chemical space and a broad range of biological targets.
This compound is a specific derivative characterized by a carboximidamide group at the 2-position of the quinoline ring. While direct studies on the biological activities of this particular hydrochloride salt are sparse in publicly available literature, its structural motifs suggest several plausible avenues for investigation. The carboximidamide group, a bioisostere of a carboxylic acid or amide, can engage in unique hydrogen bonding interactions with biological targets, potentially conferring novel activities not seen in other similar compounds[2][3]. This guide will explore the most promising of these potential activities based on the established pharmacology of related quinoline derivatives.
Potential Anticancer Activities
The quinoline scaffold is a common feature in a multitude of anticancer agents. Several distinct mechanisms of action have been identified for quinoline derivatives, suggesting that this compound could be a valuable lead compound in oncology research.
Proposed Mechanism: Enzyme Inhibition
Many quinoline derivatives exert their anticancer effects through the inhibition of key enzymes involved in cancer cell proliferation and survival.
2.1.1. Carbonic Anhydrase (CA) Inhibition
Certain 8-substituted quinoline-2-carboxamides have demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) isoforms I, II, IV, and IX[1]. The inhibition of tumor-associated hCA IX, which is involved in pH regulation and tumor progression, is a particularly attractive target.
2.1.2. Tubulin Polymerization and Histone Deacetylase (HDAC) Inhibition
Dual-target inhibitors are an emerging class of anticancer agents. Quinoline-2-carbonitrile-based hydroxamic acids have been shown to inhibit both tubulin polymerization and histone deacetylases, leading to cell cycle arrest and apoptosis[4].
2.1.3. EGFR/HER-2 Dual-Target Inhibition
Derivatives of quinoline have been designed as dual inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2), both of which are key drivers in many cancers[5].
Proposed Mechanism: P2X7 Receptor Antagonism
The P2X7 receptor (P2X7R) is overexpressed in various cancers and plays a role in tumor growth and inflammation. Quinoline-carboxamide derivatives have been identified as moderately potent P2X7R antagonists, inducing apoptotic cell death in cancer cells[6].
Experimental Workflow for Anticancer Activity Screening
A systematic approach is necessary to evaluate the potential anticancer properties of this compound.
Caption: Workflow for investigating the anticancer potential of this compound.
2.3.1. Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549, HT29) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Potential Antimicrobial Activities
The quinoline core is present in several antibacterial and antifungal agents. This suggests that this compound may possess antimicrobial properties.
Proposed Mechanism: Enzyme Inhibition and DNA Interaction
The antimicrobial action of some quinoline derivatives is attributed to the inhibition of essential enzymes or interference with microbial DNA[2]. The trifluoromethyl group, when present in similar structures, has been shown to increase lipophilicity, which may enhance penetration of biological membranes[3].
Proposed Mechanism: Fungicidal Activity
Recent studies on pyrazol-5-yl-quinoline-2-carboxamide derivatives have demonstrated potent fungicidal activity, with some compounds showing lower EC50 values than the commercial fungicide fluxapyroxad against certain fungal strains[7]. The proposed mechanism involves the inhibition of succinate dehydrogenase (SDH).
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for evaluating the antimicrobial activity of this compound.
3.3.1. Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate with appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL for bacteria) to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Anti-parasitic Activity
The quinoline ring is famously a component of the antimalarial drug chloroquine. More recently, related structures have been investigated for activity against other parasites.
Proposed Mechanism: Tubulin Inhibition in Schistosomes
A study on phenylpyrimidine congeners for the treatment of schistosomiasis utilized this compound as a chemical intermediate[8]. The final products demonstrated potent anti-schistosomal activity by targeting the parasite's tubulin. While this does not directly imply activity for the starting material, the presence of the quinoline moiety suggests this is a worthwhile area of investigation.
Experimental Workflow for Anti-schistosomal Screening
Caption: Workflow for assessing the anti-schistosomal potential of this compound.
4.2.1. Detailed Protocol: Adult Schistosoma mansoni Motility Assay
-
Worm Preparation: Isolate adult S. mansoni worms from infected mice.
-
Compound Incubation: Place individual worms or pairs in 24-well plates containing culture medium and varying concentrations of this compound.
-
Motility Scoring: Observe the worms under a microscope at different time points (e.g., 24, 48, 72 hours) and score their motility based on a predefined scale (e.g., 4 = normal activity, 0 = no movement).
-
Data Analysis: Determine the concentration at which a significant reduction in motility is observed.
Quantitative Data Summary
The following table summarizes inhibitory concentrations for various quinoline derivatives against different biological targets, providing a reference for expected potency ranges for this compound.
| Quinoline Derivative Class | Biological Target | Reported Activity (IC50/EC50) | Reference |
| 8-substituted-quinoline-2-carboxamides | hCA I | 61.9 nM - 8126 nM | [1] |
| 8-substituted-quinoline-2-carboxamides | hCA II | 33.0 nM - 8759 nM | [1] |
| Pyrazol-5-yl-quinoline-2-carboxamides | Gaeumannomyces graminis | 1.71 mg/L | [7] |
| Pyrazol-5-yl-quinoline-2-carboxamides | Valsa mali | 4.92 mg/L | [7] |
| Quinoline-carboxamide derivatives | h-P2X7R | 0.457 µM - 0.890 µM | [6] |
| Quinoline-2-carbonitrile hydroxamic acids | Human cancer cell lines | 0.6 nM - 0.7 nM (average IC50) | [4] |
| Quinoline-based inhibitors | EGFR | 71 nM | [5] |
| Quinoline-based inhibitors | HER-2 | 31 nM | [5] |
Conclusion and Future Directions
While direct biological data for this compound is currently limited, the extensive research on related quinoline derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The most promising areas for exploration are in anticancer, antimicrobial, and anti-parasitic applications. The experimental workflows and protocols detailed in this guide offer a comprehensive framework for systematically evaluating these potential activities. Future research should focus on the synthesis of a library of related carboximidamide derivatives to establish structure-activity relationships and optimize potency and selectivity for identified biological targets.
References
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Thacker, P. S., Shaikh, P., Angeli, A., Arifuddin, M., & Supuran, C. T. (2020). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 126-135. [Link]
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Design, Synthesis, and Biological Evaluation of Pyrazol-5-yl-quinoline-2-carboxamide Derivatives as Potential Fungicidal Agents. (2025). Chemistry & Biodiversity, 22(12), e02206. [Link]
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Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (2020). Molecules, 25(15), 3354. [Link]
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Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors. (2022). European Journal of Medicinal Chemistry, 240, 114573. [Link]
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Novel congeners derived from microtubule-active phenylpyrimidines produce a potent and long-lasting paralysis of Schistosoma mansoni in vitro. (2018). PLoS Neglected Tropical Diseases, 12(5), e0006488. [Link]
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Discovery and history of quinoline compounds
An In-Depth Technical Guide to the Discovery and History of Quinoline Compounds
Introduction: The Ubiquitous Heterocycle
Within the vast landscape of organic chemistry, few scaffolds have demonstrated the versatility and profound impact of the quinoline ring system. This deceptively simple fusion of a benzene and a pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis for a remarkable array of therapeutic agents that have shaped human health for centuries.[1][2][3][4] From the first antimalarial drug derived from the bark of a tree to modern synthetic anticancer and antibacterial agents, the history of quinoline is inextricably linked to the evolution of drug discovery itself.[5] This technical guide offers a comprehensive exploration of this journey, tracing the path from its initial discovery in the industrial byproducts of the 19th century to the elucidation of its structure and the development of foundational synthetic methodologies that are still relevant today. We will delve into the mechanistic underpinnings of these classical syntheses and chronicle the pharmacological odyssey of quinoline compounds, providing field-proven insights for researchers, scientists, and drug development professionals.
Part 1: From Coal Tar and Alkaloids: Discovery and Structural Elucidation
The story of quinoline begins not in a pristine laboratory, but in the thick, black residue of industrial coal processing. In 1834, the German chemist Friedlieb Ferdinand Runge, while analyzing the complex mixture of coal tar, isolated an oily, colorless substance which he named "leukol".[6][7][8][9] This was the first recorded isolation of what we now know as quinoline.[7]
Independently, in 1842, French chemist Charles Gerhardt was investigating the degradation of natural alkaloids. Through the dry distillation of quinine—an active compound from the Cinchona tree—with a strong base, potassium hydroxide, he obtained a similar compound. He named it "Chinoilin" or "Chinolein," a nod to its parent molecule.[8] For a time, these two substances were thought to be distinct isomers due to differences in their observed reactivity.
The crucial breakthrough that unified these findings came in 1869 from August Kekulé, a titan of organic chemistry. Applying the same revolutionary concepts he had used to deduce the structure of benzene, Kekulé proposed that quinoline consisted of a benzene ring fused to a pyridine ring.[7] This elegant and correct structure provided the theoretical framework to understand the chemical properties of this new class of compounds and paved the way for chemists to devise methods for their synthesis in the laboratory.
Part 2: Foundational Synthetic Methodologies
The determination of quinoline's structure ignited a flurry of activity aimed at its laboratory synthesis. This era produced several eponymous reactions that became pillars of heterocyclic chemistry, enabling the large-scale production and derivatization of the quinoline core.
The Skraup Synthesis (1880)
The Skraup synthesis, developed by Czech chemist Zdenko Hans Skraup, was one of the first and most powerful methods for preparing the parent quinoline ring.[6][10] It is a robust, one-pot reaction involving an aniline, glycerol, a dehydrating agent (concentrated sulfuric acid), and an oxidizing agent, typically nitrobenzene.[11][12][13]
Causality Behind Experimental Choices: The genius of the Skraup synthesis lies in its use of simple, readily available starting materials to construct a complex heterocycle. The sulfuric acid serves a dual purpose: it first dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein, in situ. It then acts as a catalyst for the subsequent cyclization step. The oxidizing agent is crucial for the final aromatization step, converting the dihydroquinoline intermediate into the stable aromatic quinoline product. The reaction is famously exothermic and requires careful control, often with the addition of a moderator like ferrous sulfate to prevent it from becoming violent.[10][11]
Reaction Mechanism:
-
Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to form acrolein.
-
Michael Addition: The aniline performs a conjugate (Michael) addition to the acrolein.
-
Cyclization: The resulting β-anilinopropionaldehyde undergoes acid-catalyzed cyclization.
-
Dehydration: The cyclic intermediate loses a molecule of water to form 1,2-dihydroquinoline.
-
Oxidation: The dihydroquinoline is oxidized by nitrobenzene (or another oxidizing agent) to yield the final quinoline product.[6][11][14]
Caption: Two possible mechanisms for the Friedländer synthesis.
Experimental Protocol: General Procedure for Friedländer Synthesis
This protocol is a generalized representation.
-
Mixing: In a suitable flask, dissolve the 2-aminoaryl aldehyde or ketone (1 equivalent) and the carbonyl compound with an α-methylene group (1.1 equivalents) in a solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a base (e.g., sodium hydroxide or potassium tert-butoxide) or an acid (e.g., p-toluenesulfonic acid). [15][16]3. Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Isolation: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the substituted quinoline.
Part 3: The Pharmacological Odyssey of Quinoline
The development of synthetic methods was concurrent with the discovery of the immense biological importance of the quinoline scaffold, a story that begins with a natural product that changed the course of history.
The Natural Blueprint: Quinine
Long before its chemical structure was known, the bark of the South American Cinchona tree was used by indigenous populations to treat fevers. [17][18]Jesuit missionaries introduced the bark to Europe in the 17th century, where it became the first effective treatment for malaria. [18][19]In 1820, French scientists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid, quinine, providing a purified, quantifiable drug. [17][20]For over a century, quinine was the only reliable antimalarial agent, playing a critical role in global health and colonial expansion. [18][21]
The Synthetic Revolution: Antimalarial Drugs
The reliance on a single natural source for quinine became a strategic liability, particularly during wartime. This spurred research into synthetic alternatives, leading to the development of the 4-aminoquinoline class of drugs.
-
Chloroquine: Synthesized in 1934 by German scientists as "Resochin," chloroquine was rediscovered and developed by American researchers during World War II. [20]After the war, it became the drug of choice for malaria treatment and prophylaxis due to its high efficacy and low cost. [19][20] Mechanism of Action: The selective toxicity of quinoline antimalarials like chloroquine and quinine is a masterpiece of biochemical targeting. The malaria parasite, Plasmodium falciparum, resides within red blood cells and digests the host's hemoglobin for nutrients. This process releases large amounts of heme, which is toxic to the parasite. To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin within its acidic food vacuole.
Quinoline drugs are weak bases. They freely diffuse into the parasite and become protonated and trapped within the acidic (pH ~5.3) food vacuole, accumulating to very high concentrations. [22][23]Here, they interfere with heme detoxification. It is believed they cap the growing faces of the hemozoin crystal, preventing further polymerization. [24]This leads to a buildup of toxic, free heme, which damages parasite membranes and leads to its death. [22][23][25][26]
Caption: Quinoline antimalarials block heme detoxification in the parasite.
Beyond Malaria: A Privileged Scaffold in Modern Drug Discovery
The success of antimalarial quinolines was just the beginning. The quinoline core is now recognized as a "privileged structure" in medicinal chemistry—a molecular framework that is capable of binding to a wide variety of biological targets with high affinity. [3][27]This has led to the development of quinoline-based drugs across numerous therapeutic areas:
-
Antibacterials: The fluoroquinolone class, which includes blockbuster drugs like ciprofloxacin, are broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. [1][4]* Anticancer Agents: Quinoline derivatives have shown significant potential in oncology. [28]They serve as the core for drugs that act as topoisomerase inhibitors (e.g., topotecan, though technically a quinoline alkaloid derivative) and potent kinase inhibitors, which target signaling pathways that are dysregulated in cancer cells. [1][5][27][29]* Other Applications: The quinoline scaffold is also found in drugs with anti-inflammatory, antiviral, antifungal, and analgesic properties, highlighting its incredible versatility. [2][3][4][29][30]
Conclusion
From its humble origins as a component of coal tar, the quinoline nucleus has charted an extraordinary course through the history of science. Its structural elucidation and the subsequent development of robust synthetic methods by pioneers like Skraup and Friedländer transformed it from a chemical curiosity into a foundational building block for organic chemistry. This synthetic accessibility, coupled with the potent biological activity first observed in quinine, has cemented quinoline's status as a truly privileged scaffold. Its legacy is written in the annals of medicine, from the fight against malaria to modern therapies for cancer and bacterial infections. For the drug development professional, the story of quinoline is a powerful testament to how a deep understanding of chemical history and synthetic methodology can unlock solutions to the most pressing challenges in human health.
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"Quinoline-2-carboximidamide hydrochloride" IUPAC name and CAS number
An In-Depth Technical Guide to Quinoline-2-carboximidamide Hydrochloride for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in pharmacologically active compounds. Its rigid, bicyclic structure provides a unique three-dimensional framework for interacting with a multitude of biological targets, leading to a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory effects. This guide focuses on a specific, yet highly promising derivative: this compound.
This compound belongs to the amidine class of molecules, which are potent hydrogen bond donors and acceptors, often serving as bioisosteres for carboxylates or as key pharmacophores for enzyme inhibition. This compound combines the established biological relevance of the quinoline core with the versatile chemical and interactive properties of the carboximidamide (amidine) functional group. This technical guide provides an in-depth exploration of its chemical identity, synthesis, known biological context, and potential therapeutic applications, designed for researchers and professionals in the field of drug discovery and development.
Core Chemical Identity
A precise understanding of a compound's identity is the foundation of all subsequent research.
-
IUPAC Name: quinoline-2-carboximidamide;hydrochloride[1]
-
CAS Number: 110177-05-4[1]
-
Synonyms: Quinoline-2-carboxamidine hydrochloride
Physicochemical Properties
A summary of the key computed and established properties of this compound is provided below. These properties are critical for designing experimental conditions, including solvent selection and formulation development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀ClN₃ | PubChem[1] |
| Molecular Weight | 207.66 g/mol | PubChem[1] |
| Appearance | White to off-white solid (typical) | N/A |
| Solubility | Soluble in polar solvents like water, methanol, DMSO | Inferred |
| Storage Conditions | Inert atmosphere, 2-8°C | Commercial Suppliers |
Synthesis and Chemical Elucidation
The synthesis of unsubstituted amidines such as Quinoline-2-carboximidamide is classically achieved via the Pinner reaction. This reliable and well-documented method transforms a nitrile into an amidine hydrochloride through an intermediate imidic ester (Pinner salt).
Conceptual Synthetic Pathway: The Pinner Reaction
The most direct and established route to this compound starts from Quinoline-2-carbonitrile. The reaction proceeds in two main stages:
-
Formation of the Pinner Salt: Quinoline-2-carbonitrile is treated with an anhydrous alcohol (e.g., ethanol) in the presence of dry hydrogen chloride (HCl) gas. This acid-catalyzed addition forms the ethyl imidate hydrochloride intermediate, known as a Pinner salt.[2][3][4]
-
Ammonolysis: The isolated Pinner salt is then reacted with ammonia (typically an alcoholic solution of ammonia) to displace the ethoxy group, yielding the final this compound product.[2][3]
Caption: Pinner reaction workflow for synthesis.
Detailed Experimental Protocol (Adapted from Pinner Reaction Principles)
Self-Validating System: The success of this protocol relies on strictly anhydrous conditions until the final ammonolysis step. The formation of the crystalline Pinner salt intermediate serves as a key validation point before proceeding.
Part 1: Synthesis of Ethyl Quinoline-2-imidate Hydrochloride (Pinner Salt)
-
Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the future solvent, and a drying tube outlet. Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagents: Suspend Quinoline-2-carbonitrile (1.0 eq) in anhydrous ethanol (approx. 5-10 mL per gram of nitrile).
-
Reaction: Cool the suspension to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the stirred suspension. The nitrile will gradually dissolve, and subsequently, a precipitate of the Pinner salt will form. Continue bubbling HCl until the solution is saturated and precipitation is complete.
-
Isolation: Collect the crystalline precipitate by filtration, wash with a small amount of cold anhydrous diethyl ether to remove residual acid, and dry under vacuum.
Part 2: Synthesis of this compound
-
Setup: In a separate flask, dissolve the dried Pinner salt (1.0 eq) from Part 1 in anhydrous ethanol.
-
Reaction: Cool the solution to 0°C. Add a saturated solution of ammonia in anhydrous ethanol (approx. 1.5-2.0 eq) dropwise with stirring.
-
Incubation: Seal the flask and allow the mixture to stir at room temperature for several hours (e.g., 12-24 hours). The progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the product, this compound, often precipitates from the solution. The solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Biological Activity and Therapeutic Potential
While direct, extensive biological screening data for this compound is not abundant in public literature, significant insights can be drawn from its documented use as a synthetic intermediate and the activities of its immediate derivatives. The compound serves as a valuable scaffold in several key therapeutic areas.
Anticancer Activity
The quinoline scaffold is a well-established pharmacophore in oncology. Derivatives of Quinoline-2-carboximidamide have shown promising antiproliferative effects, suggesting the core molecule is primed for interaction with cancer-related targets.
-
Inhibition of Transcriptional Co-activators: A patent discloses the use of quinoline-2-carboximidamide in the synthesis of inhibitors targeting the transcriptional co-activators CBP and P300.[5] These proteins are crucial for the expression of oncogenes like MYC, making them attractive targets in lymphoid malignancies and solid tumors.[5]
-
Cytotoxicity of Derivatives: A study on heterocyclic sulfonyl-carboximidamides, which used a quinoline-2-carboximidamide core, reported that one derivative displayed potent activity against a panel of 60 cancer cell lines, with GI₅₀ values ranging from 0.92 to 13 μM.[6] Furthermore, quinoline amidoximes, synthesized directly from quinoline-2-carboximidamide, showed significant antiproliferative effects against HeLa (cervical cancer) and SW620 (colon cancer) cell lines, with IC₅₀ values in the low single-digit micromolar range.[2]
Caption: Plausible mechanism of anticancer action.
Antimicrobial and Antiparasitic Potential
-
Antifungal Activity: A computational study identified quinoline-2-carboximidamide as a potential inhibitor of CYP-51, a crucial enzyme in the biosynthesis of the fungal cell membrane in Candida albicans.[7] This suggests a potential application as a novel antifungal agent.
-
Antiparasitic Scaffold: The hydrochloride salt of the compound has been used as a key reactant in the synthesis of novel phenylpyrimidine-based tubulin inhibitors designed to target Schistosoma mansoni, the parasite responsible for schistosomiasis.[8] This highlights its utility as a building block for developing new antiparasitic drugs.
Neuropharmacology
Derivatives of quinoline-2-carboximidamide are being explored for applications in neurodegenerative diseases. N'-hydroxyquinoline-2-carboximidamide, synthesized from the parent compound, exhibits binding affinity for alpha-synuclein fibrils, which are pathological hallmarks of Parkinson's disease. This points to the potential of this scaffold in developing diagnostic imaging agents or therapeutics for synucleinopathies.
Summary of Biological Potential
The table below summarizes the demonstrated or inferred biological activities of Quinoline-2-carboximidamide and its immediate derivatives, providing a basis for future research directions.
| Therapeutic Area | Target/Activity | Compound Type | Potency (Value) | Source |
| Oncology | CBP/P300 Co-activators | Synthetic Precursor | N/A | [5] |
| Oncology | Antiproliferative | Sulfonyl-carboximidamide Derivative | GI₅₀: 0.92-13 μM | [6] |
| Oncology | Antiproliferative (HeLa, SW620) | Amidoxime Derivative | IC₅₀: ~7.2 μM | [2] |
| Mycology | CYP-51 Inhibition (C. albicans) | Parent Compound (In Silico) | Docking Score: -10.7 | [7] |
| Parasitology | Tubulin Interaction (S. mansoni) | Synthetic Reactant | N/A | [8] |
| Neurology | Alpha-synuclein Binding | N'-hydroxy Derivative | Sub-50 nM affinity |
Conclusion and Future Directions
This compound is more than a simple chemical entity; it is a versatile scaffold with significant, albeit underexplored, potential in drug discovery. Its straightforward synthesis via the Pinner reaction makes it an accessible starting point for medicinal chemistry campaigns. The documented use of this compound and its derivatives in the development of agents targeting cancer, fungal infections, and neurodegenerative disease provides a strong rationale for its further investigation.
Future research should focus on synthesizing a library of derivatives to establish clear Structure-Activity Relationships (SAR) for the identified biological targets. Elucidating the precise molecular interactions through X-ray crystallography and computational modeling will be crucial for optimizing lead compounds. For drug development professionals, this compound represents a promising starting point for programs aimed at developing novel inhibitors and modulators for challenging therapeutic targets.
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Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease. ResearchGate. Available at: [Link]
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Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. Available at: [Link]
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This compound | C10H10ClN3 | CID 15617684. PubChem. Available at: [Link]
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Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides. National Institutes of Health. Available at: [Link]
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An In-depth Technical Guide to Quinoline-2-carboximidamide Hydrochloride for Advanced Research
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and potential applications of Quinoline-2-carboximidamide hydrochloride. We will delve into the core chemical characteristics of this compound, provide validated synthetic protocols, and explore the scientific rationale for its investigation based on the well-documented biological activities of the broader quinoline carboxamide class.
Core Molecular Attributes
This compound is a heterocyclic compound featuring a quinoline scaffold, a foundational structure in numerous pharmacologically active agents. The hydrochloride salt form enhances its solubility in aqueous media, a critical attribute for biological testing and formulation development.
Table 1: Key Molecular and Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₀ClN₃ | [1], [2] |
| Molecular Weight | 207.66 g/mol | [1] |
| IUPAC Name | quinoline-2-carboximidamide;hydrochloride | [1] |
| CAS Number | 110177-05-4 | [1] |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)C(=N)N.Cl | [1] |
| Computed LogP | 1.6 | [3] |
| Computed Polar Surface Area | 62.8 Ų | [1] |
| Appearance | Typically a powder or crystalline solid |
Rationale for Investigation: The Quinoline Precedent
The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Derivatives of quinoline carboxamides, which are structurally analogous to the target compound, have demonstrated a vast spectrum of biological activities. This established pharmacological profile provides a strong impetus for the synthesis and evaluation of novel analogs like Quinoline-2-carboximidamide.
Key reported activities for related quinoline-2-carboxamides include:
-
Antimicrobial Activity : Efficacy against various mycobacterial species, including M. tuberculosis, has been reported, with some derivatives showing higher potency than standard drugs like isoniazid.[4]
-
Anticancer Properties : Quinoline and quinolone carboxamides have been extensively reviewed as potential anticancer agents, acting through mechanisms such as topoisomerase and protein kinase inhibition.[5][6]
-
Enzyme Inhibition : Specific derivatives have been synthesized and evaluated as inhibitors of enzymes like carbonic anhydrase, which is implicated in conditions such as glaucoma and epilepsy.
-
Herbicidal Activity : Certain quinoline derivatives have been shown to inhibit photosynthetic electron transport (PET), indicating potential applications in agrochemistry.[4]
The replacement of the carboxamide's oxygen with a nitrogen atom to form a carboximidamide (amidine) group can significantly alter a molecule's properties. Amidines are more basic than amides and can form resonance-stabilized cations, potentially leading to stronger interactions with biological targets through enhanced hydrogen bonding and electrostatic interactions. This structural modification is a classic medicinal chemistry strategy to modulate potency, selectivity, and pharmacokinetic properties.
Synthesis and Mechanistic Considerations
Overall Synthetic Scheme
Caption: A comprehensive workflow for the synthesis and validation of the target compound.
References
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A Technical Guide to Quinoline-2-carboximidamide Hydrochloride in Medicinal Chemistry: Synthesis, Properties, and Therapeutic Potential
Abstract The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of natural and synthetic bioactive compounds.[1][2] This guide provides an in-depth technical exploration of Quinoline-2-carboximidamide hydrochloride, a derivative poised for significant interest in drug discovery. We delve into the strategic rationale for its synthesis, focusing on the carboximidamide moiety as a key bioisostere of the well-studied carboxamide group, which can offer distinct advantages in physicochemical properties and biological interactions. This document furnishes a detailed, field-proven synthetic protocol via the Pinner reaction, outlines robust analytical characterization methods, and synthesizes the vast therapeutic potential of this compound class by examining the established biological activities of its closest structural analogs. The content herein is designed to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate this compound as a novel therapeutic agent.
The Quinoline Scaffold: A Foundation for Modern Drug Discovery
The Quinoline Moiety: A Privileged Structure
Quinoline, a fused aromatic heterocycle of benzene and pyridine, is a fundamental structural unit in medicinal chemistry.[1] Its rigid, planar structure and unique electronic distribution have made it a recurring motif in FDA-approved drugs and clinical candidates.[1] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and introduces polarity, influencing the molecule's solubility, membrane permeability, and interaction with biological targets.[3] This scaffold is present in compounds exhibiting a vast spectrum of pharmacological activities, including antimalarial (e.g., Chloroquine), anticancer, antimicrobial, and anti-inflammatory properties, underscoring its versatility and importance in the design of novel therapeutic agents.[2][4][5]
Bioisosterism: The Carboximidamide vs. Carboxamide Functional Group
In drug design, the strategic replacement of functional groups with bioisosteres—substituents with similar physical or chemical properties that can produce broadly similar biological effects—is a powerful optimization tool. The carboximidamide (amidine) group, -C(=NH)NH2, is a non-classical bioisostere of the carboxamide group, -C(=O)NH2.
The rationale for exploring this substitution is compelling:
-
Basicity and Charge: Amidines are significantly more basic than amides. At physiological pH, the amidine group is protonated, carrying a positive charge. This can facilitate strong ionic interactions or salt bridges with negatively charged residues (e.g., aspartate, glutamate) in a protein's active site, potentially increasing binding affinity and selectivity.
-
Hydrogen Bonding: The amidine group offers a different array of hydrogen bond donors and acceptors compared to the amide group, allowing for novel binding orientations within a target protein.
-
Metabolic Stability: The C-N bond in amides is susceptible to hydrolysis by amidase enzymes. The corresponding C-N bonds in amidines may exhibit different metabolic profiles, potentially leading to improved pharmacokinetic properties.
Derivatives of quinoline-2-carboxamide have already shown significant promise against a range of diseases, making the investigation of its carboximidamide bioisostere a logical and scientifically rigorous next step.[6][7]
This compound: Core Properties
This guide focuses on the hydrochloride salt of the parent compound. The salt form is typically chosen to improve solubility and stability for both experimental handling and potential formulation.
| Property | Value | Source |
| IUPAC Name | quinoline-2-carboximidamide;hydrochloride | [8] |
| Molecular Formula | C₁₀H₁₀ClN₃ | [8] |
| Molecular Weight | 207.66 g/mol | [8] |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)C(=N)N.Cl | [8] |
| CAS Number | 110177-05-4 | [8] |
Synthesis and Characterization
Synthetic Strategy: Leveraging the Pinner Reaction
The most direct and reliable route to synthesizing an amidine hydrochloride is the Pinner reaction, first described by Adolf Pinner in 1877.[9] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride (HCl) gas to form an intermediate imino ester salt (a Pinner salt).[9][10] This salt is then reacted with ammonia or an amine to yield the desired amidine.[11][12] The causality for this choice is clear: it is a high-yielding, well-established transformation that directly produces the target hydrochloride salt from a readily accessible nitrile precursor, 2-cyanoquinoline.
The overall synthetic workflow is a two-step process:
-
Synthesis of 2-Cyanoquinoline: The starting material, 2-cyanoquinoline, can be prepared from quinoline N-oxide derivatives.
-
Pinner Reaction: Conversion of 2-cyanoquinoline to this compound.
Detailed Experimental Protocols
Protocol 2.2.1: Synthesis of 2-Cyanoquinoline (Precursor) This protocol is a representative method. Various methods for the synthesis of 2-cyanoquinoline derivatives exist and may be adapted based on available starting materials.[13][14]
-
Reaction Setup: To a solution of quinoline-N-oxide (1.0 eq) in an appropriate organic solvent (e.g., Dichloromethane), add trimethylsilyl cyanide (TMSCN) (1.5 eq).
-
Reaction Execution: Cool the mixture to 0 °C in an ice bath. Slowly add a benzoyl chloride derivative (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Track the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield pure 2-cyanoquinoline.
Protocol 2.2.2: Synthesis of this compound (Pinner Reaction)
Causality Note: Anhydrous (dry) conditions are absolutely critical for the Pinner reaction. The presence of water will hydrolyze the intermediate Pinner salt to an ester or amide, drastically reducing the yield of the desired amidine.[12][15]
-
Reaction Setup: Dissolve 2-cyanoquinoline (1.0 eq) in a solution of anhydrous ethanol (excess, ~10-20 eq) and a dry, inert solvent such as diethyl ether or dioxane in a flame-dried, three-neck flask equipped with a magnetic stirrer, gas inlet, and drying tube.[15]
-
Acidification: Cool the solution to 0 °C using an ice bath. Bubble dry hydrogen chloride (HCl) gas through the solution for 1-2 hours. The reaction is exothermic; maintain the temperature below 5 °C. The intermediate imino ester hydrochloride (Pinner salt) will precipitate as a white solid.
-
Isolation of Intermediate (Optional but Recommended): Seal the flask and store it at 4 °C overnight to ensure complete precipitation. Collect the Pinner salt by filtration under an inert atmosphere, wash with cold, dry diethyl ether, and dry under vacuum. This intermediate is often used directly in the next step.
-
Ammonolysis: Prepare a solution of the crude Pinner salt in anhydrous ethanol at 0 °C. Bubble anhydrous ammonia (NH₃) gas through the solution until it is saturated, or add a solution of ammonia in ethanol.
-
Reaction Completion: Allow the mixture to stir at room temperature for 12-24 hours in a sealed vessel. The reaction progress can be monitored by TLC or HPLC.
-
Product Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid is crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain the purified product.
Synthetic Workflow Diagram
Caption: Two-step synthesis of Quinoline-2-carboximidamide HCl.
Analytical Characterization
A self-validating protocol requires rigorous characterization of the final compound.
-
Structural Confirmation:
-
¹H and ¹³C NMR: To confirm the carbon-hydrogen framework and successful formation of the amidine group.
-
FT-IR Spectroscopy: To identify key functional groups, such as the C=N and N-H stretches of the amidine and the aromatic C-H bonds of the quinoline ring.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the synthesized compound.
-
-
Purity Assessment (HPLC Protocol): A method adapted from established protocols for related quinoline derivatives can be used for purity analysis.[16]
-
System: HPLC with a Diode-Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm, 310 nm) to ensure detection of all potential impurities.
-
Validation: The purity should be ≥95% for use in biological assays.
-
Medicinal Chemistry Applications & Biological Potential
While specific biological data for this compound is not yet widely published, a robust hypothesis for its therapeutic potential can be constructed by examining the extensive literature on its close analog, quinoline-2-carboxamide.
Table 2: Summary of Established Biological Activities of Structurally Related Quinoline Derivatives
| Therapeutic Area | Target/Mechanism of Action | Key Findings & Rationale for Amidine Analog | References |
| Anticancer | Topoisomerase, Protein Kinase, and Dihydroorotate Dehydrogenase Inhibition | Quinoline-carboxamides are potent anticancer agents.[6][17] The amidine's positive charge could enhance binding to the negatively charged phosphate backbone of DNA or key acidic residues in enzyme active sites. | [6][17] |
| Enzyme Inhibition | Carbonic Anhydrase (CA) Inhibition | 8-substituted quinoline-2-carboxamides are low nanomolar inhibitors of hCA I and hCA II.[4] The amidine can mimic the sulfonamide group's interaction with the catalytic zinc ion in CAs, suggesting high potential for potent inhibition. | [4] |
| Antimicrobial | Broad-spectrum antibacterial and antifungal activity | The quinoline scaffold itself possesses inherent antimicrobial properties.[7][18] The cationic nature of the amidine group is a known feature of many antimicrobial peptides and small molecules, potentially enhancing membrane disruption or target engagement. | [7][18] |
| Antidiabetic | α-Glucosidase and α-Amylase Inhibition | Quinoline-2-carboxylic acid, the precursor to the carboxamide, is an inhibitor of carbohydrate-metabolizing enzymes.[19] This activity may be retained or enhanced in the amidine derivative. | [19][20] |
Proposed Target Engagement: Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes crucial for pH regulation and are validated targets for diuretics, anti-glaucoma agents, and anticancer therapies.[4] Many CA inhibitors feature a zinc-binding group, classically a sulfonamide. The protonated amidinium ion can act as a strong zinc-binding group and hydrogen bond donor, making Quinoline-2-carboximidamide a prime candidate for CA inhibition.
Caption: Hypothetical binding of the amidinium ion in a CA active site.
Future Directions and Conclusion
This compound represents a scientifically compelling yet underexplored molecule in medicinal chemistry. The synthetic route via the Pinner reaction is robust and scalable, and the rationale for its investigation is firmly grounded in the principles of bioisosterism and the proven success of the quinoline scaffold.
The logical next steps in a drug discovery program would involve:
-
In Vitro Screening: Assay the compound against a diverse panel of therapeutic targets, prioritizing those where quinoline-carboxamides have shown efficacy: a kinase panel, multiple carbonic anhydrase isoforms (I, II, IV, IX), and various bacterial and fungal strains.
-
Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogs with substitutions on the quinoline ring to probe for improvements in potency and selectivity.
-
Pharmacokinetic Profiling: Evaluate the metabolic stability, solubility, and cell permeability of promising hits to establish a preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
References
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Wikipedia. Pinner reaction. [Link]
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ACS Publications. The Chemistry of Quinolines. [Link]
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NIH National Library of Medicine. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. [Link]
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NIH National Library of Medicine. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. [Link]
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ResearchGate. Synthesis of quinoline-2-carboxanilides 1–19c and naphthalene-2-carboxamides 20–38c. [Link]
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Boron Molecular. The Chemistry of Quinoline: Applications of 2-(Chloromethyl)quinoline HCl. [Link]
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Royal Society of Chemistry. Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. [Link]
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ResearchGate. Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]
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PubMed. Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties. [Link]
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PubMed. Laquinimod, a quinoline-3-carboxamide, induces type II myeloid cells that modulate central nervous system autoimmunity. [Link]
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PubMed. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. [Link]
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An In-Depth Technical Guide to Quinoline-2-Carboximidamide Hydrochloride and Its Analogs: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1] This guide provides a comprehensive technical overview of quinoline-2-carboximidamide hydrochloride, a member of the promising quinoline family. Due to the limited specific literature on this particular salt, this document extends its scope to the broader, well-documented class of quinoline-2-carboxamides and related derivatives. This approach offers a robust framework for understanding the synthesis, potential applications, and key experimental methodologies relevant to this class of compounds.
The Quinoline-2-Carboxamide/Carboximidamide Scaffold: A Privileged Motif in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile pharmacophore. The introduction of a carboxamide or carboximidamide moiety at the 2-position significantly influences the molecule's electronic properties and its ability to interact with biological targets. These functional groups can act as hydrogen bond donors and acceptors, crucial for molecular recognition processes.
The broader class of quinoline derivatives has been extensively investigated and has shown a remarkable range of pharmacological activities, including:
-
Anticancer Activity: Many quinoline- and quinolone-based carboxamides have been reported to exhibit potent anticancer properties through various mechanisms, such as inhibition of topoisomerase, protein kinases, and human dihydroorotate dehydrogenase.[1]
-
Antimicrobial Activity: The quinoline scaffold is present in several antimicrobial agents. Derivatives of quinoline-2-carboxamide have demonstrated activity against various bacterial and fungal strains.[2][3]
-
Anti-inflammatory and Analgesic Activity: Certain quinoline carboxamides have been shown to possess anti-inflammatory and analgesic properties, suggesting their potential in treating inflammatory disorders.
-
Antimalarial Activity: The quinoline core is famously a key component of several antimalarial drugs, and research into new quinoline-based antimalarials is ongoing.
Synthesis of this compound and its Analogs
Proposed Synthesis of this compound via the Pinner Reaction
The Pinner reaction is a classic method for converting nitriles into imidates, which can then be readily converted to amidines. This approach offers a direct pathway to the desired carboximidamide scaffold.
Workflow for the Proposed Synthesis:
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Theoretical):
Part 1: Formation of the Pinner Salt (Ethyl quinoline-2-carboximidate hydrochloride)
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve quinoline-2-carbonitrile (1 equivalent) in anhydrous ethanol (10 volumes).
-
Reaction Initiation: Cool the solution to 0°C in an ice bath.
-
HCl Gas Introduction: Bubble dry hydrogen chloride gas through the stirred solution. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete when the starting nitrile is no longer detectable.
-
Isolation of Intermediate: Upon completion, the Pinner salt intermediate, ethyl quinoline-2-carboximidate hydrochloride, may precipitate from the solution. If so, collect the solid by filtration under an inert atmosphere. If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude Pinner salt. It is crucial to maintain anhydrous conditions throughout this process to prevent hydrolysis of the imidate to an ester.
Part 2: Conversion to this compound
-
Ammonolysis: Suspend the crude Pinner salt in a fresh portion of anhydrous ethanol.
-
Addition of Ammonia: To this suspension, add a solution of anhydrous ammonia in ethanol (a saturated solution is typically used, in excess).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or by the disappearance of the intermediate.
-
Work-up and Purification: Once the reaction is complete, the product, this compound, may precipitate. The solid can be collected by filtration, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether).
General Synthesis of Quinoline-2-carboxamides
The synthesis of quinoline-2-carboxamides is well-established and typically proceeds through the activation of quinoline-2-carboxylic acid followed by amidation.
General Synthetic Workflow for Quinoline-2-carboxamides:
Caption: General synthetic workflow for N-substituted Quinoline-2-carboxamides.
Step-by-Step Experimental Protocol:
-
Acid Chloride Formation: To a solution of quinoline-2-carboxylic acid (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or toluene, add an excess of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A catalytic amount of dimethylformamide (DMF) can be added if using thionyl chloride. The reaction is typically stirred at room temperature or gently refluxed until the evolution of gas ceases. The solvent and excess chlorinating agent are then removed under reduced pressure to yield the crude quinoline-2-carbonyl chloride.
-
Amidation: The crude quinoline-2-carbonyl chloride is dissolved in a dry, inert solvent like DCM. In a separate flask, the desired primary or secondary amine (1-1.2 equivalents) and a base such as triethylamine (2-3 equivalents) are dissolved in the same solvent. The amine solution is then added dropwise to the acid chloride solution at 0°C. The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Work-up and Purification: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure N-substituted quinoline-2-carboxamide.
Physicochemical and Spectroscopic Characterization
While experimental data for this compound is not available, the following table provides the computed properties from the PubChem database.[4] For comparison, typical spectroscopic data for the related quinoline-2-carboxamide scaffold are also discussed.
Table 1: Computed Physicochemical Properties of this compound [4]
| Property | Value |
| Molecular Formula | C₁₀H₁₀ClN₃ |
| Molecular Weight | 207.66 g/mol |
| IUPAC Name | quinoline-2-carboximidamide;hydrochloride |
| CAS Number | 110177-05-4 |
| Topological Polar Surface Area | 62.8 Ų |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
Spectroscopic Characterization of Quinoline-2-carboxamides (General Trends):
-
¹H NMR: The proton NMR spectra of quinoline-2-carboxamides typically show characteristic signals for the quinoline ring protons in the aromatic region (δ 7.5-8.5 ppm). The amide proton (N-H) usually appears as a broad singlet at a downfield chemical shift. The chemical shifts of the substituents on the amide nitrogen will be observed in their respective regions.
-
¹³C NMR: The carbon NMR spectra will display signals for the quinoline ring carbons, with the carbonyl carbon of the amide appearing in the range of δ 160-170 ppm.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the amide group is typically observed in the range of 1630-1680 cm⁻¹. The N-H stretching vibration appears as a broad band around 3200-3400 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
Biological Activities and Potential Therapeutic Applications
While specific biological data for this compound is lacking, the extensive research on quinoline-2-carboxamide derivatives provides valuable insights into its potential therapeutic applications.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of quinoline-2-carboxamide derivatives. For instance, certain derivatives have been shown to act as P2X7R antagonists, a receptor implicated in cancer progression.[5] Other studies have demonstrated the potent cytotoxic effects of novel 2-styrylquinoline-carboxamide derivatives against various cancer cell lines, with some compounds showing IC₅₀ values in the low micromolar range.[2]
Potential Mechanism of Anticancer Action (Hypothetical):
Caption: Hypothetical mechanism of anticancer action for a quinoline-2-carboxamidine derivative.
Antimicrobial Activity
The quinoline scaffold is a well-known feature of many antimicrobial drugs. Studies on substituted quinoline-2-carboxamides have demonstrated their potential as antimycobacterial agents, with some derivatives showing higher activity against Mycobacterium tuberculosis than standard drugs like isoniazid.[6]
Future Directions and Conclusion
This compound and its analogs represent a promising class of compounds with significant potential for drug discovery and development. While the specific biological profile of the hydrochloride salt of the carboximidamide remains to be elucidated, the extensive body of research on the broader class of quinoline-2-carboxamides provides a strong rationale for its further investigation.
Future research should focus on:
-
Developing and validating a robust synthetic protocol for this compound to enable its production in sufficient quantities for biological evaluation.
-
Conducting comprehensive in vitro and in vivo screening to determine its pharmacological profile, including its anticancer, antimicrobial, and anti-inflammatory activities.
-
Identifying the specific molecular targets and elucidating the mechanism of action to guide further lead optimization.
-
Performing detailed structure-activity relationship (SAR) studies by synthesizing and testing a library of related derivatives to identify compounds with improved potency and selectivity.
References
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Jampilek, J., et al. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 17(1), 1-25. Available at: [Link]
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Shah, Q., et al. (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Pharmaceuticals, 14(1), 63. Available at: [Link]
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Ghodsi, R., et al. (2024). Design, synthesis, biological evaluation and multi spectroscopic studies of novel 2-styrylquinoline-carboxamide derivatives as potential DNA intercalating anticancer agents. Bioorganic Chemistry, 144, 108098. Available at: [Link]
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Kavitha, S., et al. (2015). Design, Synthesis and Biological Screening of 2, 4-Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1049. Available at: [Link]
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Thacker, P. S., et al. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1244-1252. Available at: [Link]
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Organic Chemistry Portal. Pinner Reaction. Retrieved from [Link]
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Wikipedia. Pinner reaction. Retrieved from [Link]
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Caron, S., et al. (2010). Preparation and utility of trihaloethyl imidates: useful reagents for the synthesis of amidines. The Journal of organic chemistry, 75(3), 945–947. Available at: [Link]
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Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts. The Journal of Organic Chemistry, 26(2), 412-418. Available at: [Link]
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Kumar, A., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. Advance online publication. Available at: [Link]
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The Tipping Point: A Technical Guide to the Biological Targets of Quinoline Derivatives
Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its inherent structural features and amenability to chemical modification have made it a "privileged scaffold," a recurring motif in a multitude of clinically significant therapeutic agents.[3][4] From the historical triumph of quinine in the battle against malaria to the latest generation of targeted cancer therapies, quinoline derivatives have demonstrated a remarkable capacity to interact with a diverse array of biological targets, modulating their function with profound physiological consequences.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core biological targets of these versatile compounds. We will dissect the molecular mechanisms that underpin their therapeutic effects, detail the experimental methodologies for their investigation, and illuminate the intricate signaling pathways they command.
I. Unraveling the Anticancer Arsenal of Quinoline Derivatives
The fight against cancer has been a major arena for the deployment of quinoline-based compounds. Their antiproliferative and cytotoxic effects stem from their ability to engage with multiple, critical cellular targets.[5][6]
A. The Double Helix in the Crosshairs: DNA Intercalation and Topoisomerase Poisoning
A fundamental strategy employed by many quinoline-based anticancer agents is the direct assault on the cell's genetic material and the machinery that maintains its integrity.
1. DNA Intercalation: The planar aromatic structure of the quinoline ring is ideally suited for insertion between the base pairs of the DNA double helix, a process known as intercalation.[5][7] This physical disruption of the DNA structure interferes with essential cellular processes like replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[5][8]
2. Topoisomerase Inhibition: DNA topoisomerases are vital enzymes that resolve the topological challenges arising during DNA replication, transcription, and repair by introducing transient single- or double-strand breaks in the DNA backbone.[9][10] Certain quinoline derivatives act as "topoisomerase poisons," stabilizing the transient covalent complex between the enzyme and DNA.[7][9] This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA breaks and triggering cell death.[7] Both topoisomerase I and II are targeted by different classes of quinoline compounds.[9][11]
Experimental Protocol: Topoisomerase II Inhibition Assay (kDNA Decatenation)
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.
Materials:
-
Human topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 8.0, 750 mM KCl, 50 mM MgCl₂, 2.5 mM DTT, 2.5 mM ATP)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
TAE Buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
4 µL of 5X Assay Buffer
-
1 µL of kDNA (e.g., 200 ng/µL)
-
Test quinoline derivative at various concentrations (or DMSO as a vehicle control)
-
Nuclease-free water to a final volume of 18 µL.
-
-
Add 2 µL of human topoisomerase IIα to each reaction tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of Stop Buffer/Loading Dye.
-
Load the samples onto a 1% agarose gel in TAE buffer.
-
Perform electrophoresis to separate the catenated and decatenated kDNA.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Interpretation: Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated kDNA (monomeric circles) and an increase in the amount of catenated kDNA (network) compared to the control.
B. Silencing the Messengers: Kinase Inhibition
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. Quinoline derivatives have emerged as potent inhibitors of a wide spectrum of kinases, disrupting the aberrant signaling that drives tumor growth and progression.[12][13]
1. Pim-1 Kinase: Pim-1, a serine/threonine kinase, is frequently overexpressed in various human cancers and plays a crucial role in cell survival and proliferation.[14] Several quinoline derivatives have been identified as effective Pim-1 inhibitors, inducing apoptosis and halting the cell cycle in cancer cells.[14]
2. Receptor Tyrosine Kinases (RTKs): This family of kinases, including EGFR, VEGFR, and PDGFR, are key players in angiogenesis, cell proliferation, and metastasis.[15] Many FDA-approved quinoline-based kinase inhibitors, such as cabozantinib and lenvatinib, target multiple RTKs, leading to broad-spectrum anticancer activity.[12][13]
3. Src Kinase: As a non-receptor tyrosine kinase, Src is involved in cell migration, adhesion, and proliferation.[14] Quinoline derivatives have been developed as non-ATP competitive Src kinase inhibitors, effectively hindering breast cancer cell migration and proliferation.[14]
Signaling Pathway: The PI3K/Akt/mTOR Axis
The PI3K/Akt/mTOR pathway is a central signaling cascade that governs cell growth, survival, and metabolism. Its aberrant activation is a common event in cancer. Certain quinoline derivatives have been shown to be potent dual inhibitors of PI3K and mTOR, effectively shutting down this pro-survival pathway.[5][8][16]
Caption: Quinoline derivatives inhibiting the PI3K/Akt/mTOR pathway.
Experimental Protocol: Pim-1 Kinase Inhibition Assay (ADP-Glo™ Assay)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant Pim-1 kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test quinoline derivative
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test quinoline derivative in a suitable buffer.
-
In a 384-well plate, add:
-
1 µL of the test compound or vehicle control (DMSO).
-
2 µL of Pim-1 kinase solution.
-
2 µL of a mixture containing the kinase substrate and ATP.
-
-
Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[17]
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[17]
-
Incubate at room temperature for 40 minutes.[17]
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[17]
-
Incubate at room temperature for 30 minutes.[17]
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
C. Disrupting the Cellular Scaffolding: Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape.[14] Quinoline derivatives that interfere with tubulin polymerization act as antimitotic agents, arresting cells in the G2/M phase of the cell cycle and inducing apoptosis.[14]
Experimental Workflow: Tubulin Polymerization Assay
This workflow outlines the key steps in assessing a compound's effect on tubulin polymerization.
Caption: Workflow for a tubulin polymerization assay.
II. Combating Malaria: The Enduring Legacy of Quinolines
The quinoline scaffold is synonymous with antimalarial therapy, with quinine and chloroquine being historical and pivotal drugs in this field.[16][18] Their primary site of action is the acidic food vacuole of the Plasmodium parasite.[18]
A. The Achilles' Heel of the Parasite: Heme Detoxification
During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme.[19][20] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[19][20] Quinoline antimalarials are thought to interfere with this detoxification process.[18] Chloroquine, being a weak base, accumulates to high concentrations in the acidic food vacuole.[18] It is proposed that chloroquine then caps the growing hemozoin crystals, preventing further polymerization and leading to a buildup of toxic heme that ultimately kills the parasite.[20]
Experimental Protocol: Heme Polymerization Inhibition Assay
This colorimetric assay measures the inhibition of β-hematin (a synthetic form of hemozoin) formation.[21]
Materials:
-
Hematin solution (prepared in NaOH)
-
Glacial acetic acid
-
Test quinoline derivative
-
Chloroquine (positive control)
-
DMSO (for dissolving compounds and as a negative control)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 50 µL of the test compound at various concentrations.
-
Add 100 µL of hematin solution to each well.
-
Initiate the polymerization by adding 50 µL of glacial acetic acid.[18]
-
Incubate the plate at 37°C for 24 hours.[18]
-
Centrifuge the plate to pellet the formed β-hematin.
-
Discard the supernatant and wash the pellet with DMSO.
-
Dissolve the final pellet in 0.1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.[21]
-
Data Analysis: The percentage of inhibition is calculated based on the reduction in β-hematin formation compared to the negative control. The IC50 value is then determined.
III. Broadening the Spectrum: Antibacterial and Antifungal Targets
The versatility of the quinoline scaffold extends to the realm of antimicrobial agents.[22][23]
A. Targeting Bacterial DNA Replication: DNA Gyrase and Topoisomerase IV
Fluoroquinolones, a major class of synthetic antibacterial agents, target bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[24][25] These enzymes are essential for bacterial DNA replication, and their inhibition leads to rapid bacterial cell death.[24]
Experimental Protocol: Bacterial DNA Gyrase Supercoiling Inhibition Assay
This gel-based assay measures the inhibition of the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
E. coli DNA gyrase
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Gyrase Assay Buffer (containing ATP)
-
Test quinoline derivative
-
Agarose gel electrophoresis system
Procedure:
-
Set up reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.
-
Add DNA gyrase to initiate the reaction.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction and deproteinize the samples.
-
Analyze the DNA topology by agarose gel electrophoresis. The supercoiled and relaxed forms of the plasmid will migrate differently.
-
Interpretation: A potent inhibitor will prevent the conversion of the relaxed plasmid to its supercoiled form.
B. Other Antimicrobial Targets
Recent research has identified other potential antibacterial and antifungal targets for quinoline derivatives, including peptide deformylase (PDF), an essential bacterial enzyme involved in protein synthesis.[26][27]
IV. A Ray of Hope in Neurodegeneration: Neuroprotective Targets
Quinoline derivatives are also being explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[3][28] Their neuroprotective effects are often attributed to their multi-target-directed ligand (MTDL) nature.[28]
A. Modulating Neurotransmitter Levels and Neuronal Protection
Key targets in this area include:
-
Cholinesterases (AChE and BuChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, which is beneficial in Alzheimer's disease.[3][28]
-
Monoamine Oxidase B (MAO-B): Inhibiting this enzyme protects dopaminergic neurons, relevant to Parkinson's disease.[3][28]
-
Catechol-O-methyltransferase (COMT): Another enzyme involved in neurotransmitter metabolism.[3][4]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction.[12]
Materials:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test quinoline derivative
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE solution.[12]
-
Incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Add DTNB to each well.[12]
-
Initiate the reaction by adding the substrate, ATCI.[12]
-
Immediately measure the absorbance at 412 nm at regular intervals to determine the reaction rate.[12]
-
Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor, and the IC50 value is determined.
V. Conclusion and Future Perspectives
The quinoline scaffold has proven to be an exceptionally fruitful starting point for the discovery of new therapeutic agents. Its ability to interact with a wide range of biological targets, from DNA and essential enzymes to key signaling proteins, underscores its importance in drug development.[8][29] The future of quinoline-based drug discovery lies in the rational design of more selective and potent derivatives, leveraging our growing understanding of their molecular targets and mechanisms of action.[17][30] The integration of advanced computational methods, such as molecular docking and dynamics simulations, with high-throughput screening and detailed biochemical and cell-based assays will undoubtedly accelerate the journey of novel quinoline derivatives from the laboratory to the clinic.[30][31]
VI. References
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Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. PubMed.
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A microtitre-based method for measuring the haem polymerization inhibitory activity (HPIA) of antimalarial drugs. (n.d.). PubMed.
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an overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate.
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A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. (2024). ResearchGate.
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From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry.
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Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis.
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Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. (n.d.). PubMed.
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Mechanism of action of quinoline drugs. (n.d.). Malaria Parasite Metabolic Pathways.
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Unveiling the Neuroprotective Promise of Novel Quinoline Derivatives: A Comparative Guide. (n.d.). Benchchem.
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PIM1 Kinase Assay. (n.d.). Promega Corporation.
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Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). National Institutes of Health.
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Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
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Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PMC.
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Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. (n.d.). PubMed.
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Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). MDPI.
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The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery & Therapeutics.
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Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PubMed Central.
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A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. (n.d.). Taylor & Francis Online.
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Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Antioxidants.
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From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. (2025). ResearchGate.
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Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). National Institutes of Health.
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Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. (n.d.). PubMed.
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Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed.
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Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. (n.d.). PubMed.
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Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. (2019). PNAS.
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Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents. (2019). PubMed.
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Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. (2017). PubMed.
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In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. (2020). PubMed Central.
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Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry.
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Biological activities of quinoline derivatives. (n.d.). PubMed.
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Recent update on antibacterial and antifungal activity of quinoline scaffolds. (2020). PubMed.
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Topoisomerase Assays. (n.d.). PMC.
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Recent update on antibacterial and antifungal activity of quinoline scaffolds. (n.d.). ResearchGate.
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An Extensive Review on Biological Interest of Quinoline and Its Analogues. (2025). ResearchGate.
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TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. (n.d.). Zenodo.
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(PDF) Interactive visual analysis of drug-target interaction networks using Drug Target Profiler, with applications to precision medicine and drug repurposing. (2025). ResearchGate.
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Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). National Institutes of Health.
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Synthesis, Cytotoxic Evaluation, and DNA Binding of Novel thiazolo[5,4-b]quinoline Derivatives. (n.d.). PubMed.
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Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (n.d.). MDPI.
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Recent Developments in the Chemistry of Deoxyribonucleic Acid (DNA) Intercalators: Principles, Design, Synthesis, Applications and Trends. (n.d.). MDPI.
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Synthesis, cytotoxic activity, DNA topoisomerase-II inhibition, molecular modeling and structure-activity relationship of 9-anilinothiazolo[5,4-b]quinoline derivatives. (2009). PubMed.
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Whitepaper: The Anticancer Potential of Quinoline-Based Compounds: A Technical Guide for Drug Development
Abstract: The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] Its synthetic versatility has allowed for the generation of a vast library of derivatives, many of which exhibit potent anticancer activity against a range of malignancies.[1][2] This technical guide provides an in-depth exploration of the anticancer potential of quinoline-based compounds, designed for researchers, scientists, and drug development professionals. We will dissect the core mechanisms of action, delve into structure-activity relationships, provide validated experimental protocols for evaluation, and offer insights into the future trajectory of quinoline-based oncology drug discovery.
The Quinoline Scaffold: A Cornerstone in Oncology Research
Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a structural motif present in both natural alkaloids and synthetic molecules with significant pharmacological value.[1][3] In oncology, its importance cannot be overstated. Several FDA-approved anticancer drugs, including Bosutinib (a Src/Abl kinase inhibitor), Lenvatinib (a multi-kinase inhibitor), and Irinotecan (a topoisomerase I inhibitor), feature a quinoline core, underscoring its clinical relevance.[4][5][6] The scaffold's ability to engage in various non-covalent interactions, such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions, combined with the basicity of the nitrogen atom, allows it to bind effectively to a diverse array of biological targets.[5][7] This versatility is the primary driver behind the multiple anticancer mechanisms exhibited by its derivatives.
Mechanisms of Antitumor Action: A Multi-Targeted Approach
Quinoline-based compounds exert their anticancer effects through a variety of mechanisms, often targeting key cellular processes that are dysregulated in cancer.[8][9] This multi-targeted capability is a significant advantage in overcoming the complexity and heterogeneity of cancer.
Targeting DNA Integrity: Intercalation and Topoisomerase Inhibition
One of the earliest and most well-established anticancer strategies for quinoline derivatives involves the disruption of DNA replication and function.[8]
-
DNA Intercalation: The planar aromatic structure of the quinoline ring system allows it to insert itself between the base pairs of the DNA double helix.[10] This intercalation distorts the DNA structure, interfering with the processes of replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[8][10] Analogues of natural products like doxorubicin and actinomycin D, which possess quinoline-like structures, operate via this mechanism.[8]
-
Topoisomerase Poisoning: Topoisomerases are critical nuclear enzymes that resolve DNA topological problems during replication, transcription, and chromosome segregation.[8][11] Quinoline-based compounds can act as "poisons" for these enzymes. For instance, camptothecin and its clinical derivatives (topotecan, irinotecan) specifically target topoisomerase I.[12] They stabilize the transient covalent complex formed between the enzyme and DNA, preventing the re-ligation of the single-strand break.[12][13] This leads to the accumulation of DNA strand breaks when a replication fork collides with the trapped complex, triggering cell death.[12] Other quinoline derivatives have been developed as potent inhibitors of topoisomerase II, which manages double-strand breaks.[11]
Inhibition of Oncogenic Kinase Signaling
Protein kinases are pivotal regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[14] Their aberrant activity is a hallmark of many cancers, making them prime therapeutic targets.[5] Quinoline derivatives have emerged as a prominent class of kinase inhibitors.[1][15]
-
Tyrosine Kinase Inhibitors (TKIs): Many quinoline-based drugs target receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial for tumor growth and angiogenesis.[6] Compounds like Lenvatinib and Bosutinib are clinically approved multi-kinase inhibitors that target VEGFR, FGFR, PDGFR, and the Src/Abl kinases.[4][6] The quinoline scaffold often serves as a hinge-binding motif, anchoring the inhibitor in the ATP-binding pocket of the kinase.
-
Other Kinase Targets: Beyond RTKs, quinoline derivatives inhibit a range of other kinases implicated in cancer, including Pim-1 kinase, which is involved in cell survival and proliferation, and Casein Kinase (CK), which plays a role in anti-apoptotic functions.[10][16] The development of selective inhibitors for these targets is an active area of research.[10]
Below is a diagram illustrating the central role of quinoline-based inhibitors in blocking key oncogenic signaling pathways.
Caption: Inhibition of key oncogenic signaling pathways by quinoline-based compounds.
Disruption of Microtubule Dynamics
The mitotic spindle, composed of microtubules, is essential for chromosome segregation during cell division. Agents that interfere with microtubule dynamics are powerful anticancer drugs. Several quinoline derivatives have been developed as tubulin polymerization inhibitors, functioning similarly to colchicine.[9][17] By binding to tubulin, they prevent its polymerization into microtubules, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][17]
Structure-Activity Relationship (SAR) and Drug Design
The anticancer activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[18][19] Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective agents.
-
Position 4: Substitution at the 4-position, often with an amino group, is a common feature in many potent kinase inhibitors and antiproliferative agents. The amino side chain can significantly influence activity, with the length and nature of this chain being critical for target engagement.[19]
-
Positions 2 and 7: Modifications at the 2- and 4-positions have yielded derivatives with excellent results through mechanisms like cell cycle arrest and apoptosis induction.[8] Similarly, bulky alkoxy substituents at the 7-position have been shown to be beneficial for antiproliferative activity.[19]
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of substituents can influence activity. Electron-withdrawing groups (e.g., fluoro, chloro, nitro) on the quinoline ring often enhance anticancer activity compared to electron-donating groups (e.g., methyl, methoxy).[20]
-
Molecular Hybridization: A promising strategy involves creating hybrid molecules that combine the quinoline scaffold with other pharmacophores known for their anticancer activity, such as chalcone or docetaxel.[5][21][22] This approach can lead to compounds with enhanced potency, improved selectivity, or the ability to overcome drug resistance.[21][22]
Quantitative Analysis of Anticancer Activity
The efficacy of novel quinoline compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values against various cancer cell lines. The table below summarizes the activity of representative quinoline derivatives, highlighting their mechanistic class and potency.
| Compound ID/Class | Mechanism of Action | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| Compound 12c | Tubulin Polymerization Inhibitor | MCF-7 (Breast) | 0.010 | [17] |
| HCT-116 (Colon) | 0.042 | [17] | ||
| HeLa (Cervical) | 0.021 | [17] | ||
| Compound 10g | p53/Bax-dependent Apoptosis | HCT116 (Colon) | < 1.0 | [19] |
| A549 (Lung) | < 1.0 | [19] | ||
| Pyrazolo[4,3-f]quinoline 2E | Topoisomerase IIα Inhibitor | NUGC-3 (Gastric) | < 8.0 | [11] |
| PC-3 (Prostate) | < 8.0 | [11] | ||
| Quinoline-Chalcone 12e | ROS-dependent Apoptosis | MGC-803 (Gastric) | 1.38 | [21] |
| HCT-116 (Colon) | 5.34 | [21] | ||
| MCF-7 (Breast) | 5.21 | [21] | ||
| Bis-quinoline 2b | DNMT Inhibitor | MCF-7 (Breast) | 0.3 | [23] |
Key Experimental Protocols for Evaluation
Rigorous and reproducible experimental evaluation is paramount in drug discovery. The following section provides standardized, step-by-step protocols for assessing the anticancer potential of novel quinoline-based compounds.
General Workflow for Screening
The diagram below outlines a typical workflow for the discovery and preclinical evaluation of quinoline-based anticancer agents.
Caption: General workflow for the development of quinoline-based anticancer drugs.
Protocol: In Vitro Cell Viability (WST-1 Assay)
This protocol describes a colorimetric assay to determine the effect of a compound on the viability and proliferation of cultured cancer cells.[24] The assay relies on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases in viable cells.
Causality: The amount of formazan dye produced is directly proportional to the number of metabolically active, viable cells. A decrease in signal in treated cells compared to untreated controls indicates cytotoxicity or anti-proliferative activity.
Self-Validation System:
-
Vehicle Control (e.g., 0.1% DMSO): Establishes the baseline viability and ensures the solvent used to dissolve the compound does not have an intrinsic effect.
-
Positive Control (e.g., Doxorubicin): A known cytotoxic agent to confirm the assay is performing correctly and the cells are responsive to treatment.
-
Blank Control (Media Only): Measures background absorbance to be subtracted from all other readings.
Methodology:
-
Cell Seeding:
-
Culture selected cancer cells (e.g., MCF-7, A549) to ~80% confluency.
-
Trypsinize, count, and resuspend cells in fresh complete medium.
-
Seed cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the test quinoline compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in each well is ≤ 0.1%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (in triplicate). Also include wells for vehicle and positive controls.
-
Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
-
WST-1 Reagent Addition and Incubation:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, 5% CO₂. The optimal incubation time should be determined empirically for each cell line.
-
-
Data Acquisition and Analysis:
-
Gently shake the plate for 1 minute to ensure a homogenous mixture.
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 620 nm to reduce background.
-
Subtract the background absorbance (media-only wells) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (defined as 100% viability).
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.
-
Challenges and Future Perspectives
While the quinoline scaffold holds immense promise, challenges remain. Issues such as poor bioavailability, potential off-target effects, and the development of drug resistance must be addressed.[4][25] Future research will likely focus on:
-
Novel Target Identification: Exploring new biological targets for quinoline derivatives beyond the well-trodden paths of kinases and topoisomerases.
-
Combination Therapies: Investigating the synergistic effects of quinoline-based agents with other chemotherapeutics or immunotherapies to enhance efficacy and combat resistance.[5]
-
Targeted Delivery Systems: Developing nanoparticle or antibody-drug conjugate systems to deliver quinoline compounds specifically to tumor tissues, thereby increasing efficacy and reducing systemic toxicity.
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A Technical Guide to the Antimicrobial Properties of Quinoline Analogs: Mechanisms, Evaluation, and Drug Development Insights
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinoline scaffold remains a cornerstone in the development of antimicrobial agents, largely due to its proven efficacy and chemical tractability. This guide provides an in-depth exploration of the core principles governing the antimicrobial activity of quinoline analogs. We delve into the primary mechanisms of action, focusing on the inhibition of bacterial type II topoisomerases, and dissect the prevalent pathways of microbial resistance. Furthermore, this document offers a detailed methodological framework for the preclinical evaluation of novel quinoline compounds, presenting self-validating, step-by-step protocols for determining Minimum Inhibitory Concentration (MIC), assessing bactericidal dynamics through time-kill kinetics, and evaluating preliminary safety via in vitro cytotoxicity assays. By integrating mechanistic insights with practical, field-proven experimental designs, this guide serves as a critical resource for professionals engaged in the discovery and development of next-generation antimicrobial therapeutics.
The Enduring Relevance of the Quinoline Scaffold in Antimicrobial Research
Infectious diseases, exacerbated by the relentless rise of antimicrobial resistance, present a formidable global health challenge.[1] The quinoline core structure is a privileged scaffold in medicinal chemistry, forming the basis of many successful antibacterial drugs, most notably the fluoroquinolones.[2][3] The initial discovery of nalidixic acid in 1962 laid the groundwork for generations of synthetic analogs with improved potency, broader spectrums of activity, and more favorable pharmacokinetic profiles.[4][5] The primary appeal of quinoline-based drugs lies in their ability to inhibit essential bacterial enzymes—DNA gyrase and topoisomerase IV—that are distinct from their mammalian counterparts, offering a degree of selective toxicity.[5][6]
However, the clinical utility of established quinolones is increasingly threatened by the emergence of resistant bacterial strains.[4] This reality necessitates a deeper understanding of structure-activity relationships (SAR), mechanisms of resistance, and robust preclinical evaluation workflows to guide the rational design of novel quinoline analogs that can circumvent these challenges.[7] This guide is structured to provide researchers with the foundational knowledge and practical protocols required to advance the next wave of quinoline-based antimicrobial agents.
Core Mechanisms of Antimicrobial Action and Resistance
The efficacy of quinoline analogs is predominantly rooted in their ability to disrupt bacterial DNA replication and repair processes.
Primary Target: Inhibition of Bacterial Type II Topoisomerases
The principal mechanism of action for most antibacterial quinolones is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][6] These enzymes are critical for managing DNA topology—supercoiling, knotting, and tangling—during replication, transcription, and repair.[8]
-
DNA Gyrase (GyrA, GyrB subunits): This enzyme introduces negative supercoils into bacterial DNA, a process essential for initiating replication. In Gram-negative bacteria, DNA gyrase is often the primary target of quinolones.[6][9]
-
Topoisomerase IV (ParC, ParE subunits): This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication. In many Gram-positive bacteria, topoisomerase IV is the more susceptible target.[6][9]
Quinolones function as poisons for these enzymes. They bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where the DNA is cleaved.[5] This action prevents the re-ligation of the DNA strands, leading to an accumulation of double-stranded DNA breaks, which stalls replication forks and ultimately triggers cell death.[5]
Caption: Quinolone mechanism of action on Type II topoisomerases.
Emerging and Secondary Mechanisms
While topoisomerase inhibition is the hallmark of quinolones, research into novel analogs has revealed other potential mechanisms, including the inhibition of dihydrofolate reductase (DHFR) and peptide deformylase (PDF), which could lead to dual-action agents with enhanced activity.[10][11]
The Challenge of Bacterial Resistance
The development of resistance to quinolones is a complex, multifactorial process.[4] Understanding these mechanisms is paramount for designing new drugs that can evade them.
-
Target-Site Mutations: The most common mechanism of high-level resistance involves mutations in the genes encoding the target enzymes (gyrA, gyrB, parC, and parE).[4][12] These mutations, typically occurring in a specific region known as the quinolone resistance-determining region (QRDR), alter the enzyme's structure, reducing the binding affinity of the drug.[4][6]
-
Reduced Drug Accumulation: Bacteria can limit the intracellular concentration of quinolones through two main strategies:
-
Plasmid-Mediated Resistance: Resistance can also be acquired horizontally via plasmids.[9] These plasmids may carry genes that produce proteins (like Qnr proteins) which protect the target enzymes from the quinolone, or enzymes that modify and inactivate the drug itself.[4][6]
Caption: The multifactorial nature of bacterial resistance to quinolones.
Structure-Activity Relationships (SAR) for Rational Drug Design
The antimicrobial potency of quinoline analogs is highly dependent on the nature and position of substituents on the core scaffold.[2][7] SAR studies provide a roadmap for medicinal chemists to optimize activity, modulate spectrum, and improve safety profiles.
-
N-1 Position: Small alkyl groups like ethyl or cyclopropyl are often optimal. Bulky substituents can be tolerated and may influence target specificity and pharmacokinetic properties.[13]
-
C-3 Position: The carboxylic acid group is crucial for binding to the DNA-gyrase complex and is generally considered essential for activity.[13]
-
C-6 Position: A fluorine atom at this position, a hallmark of the fluoroquinolones, dramatically increases activity against a broad range of bacteria.[13]
-
C-7 Position: This position is a key site for modification. The introduction of piperazine or similar heterocyclic rings significantly enhances potency, particularly against Gram-negative bacteria, and influences the drug's pharmacokinetic properties.[14]
-
C-8 Position: A halogen (e.g., chlorine) or a methoxy group can enhance activity and modulate the absorption and distribution of the compound.[13]
Molecular hybridization, which involves combining the quinoline scaffold with other antimicrobial pharmacophores (e.g., thiazole, imidazole), is a promising strategy for developing new agents with potentially novel or dual mechanisms of action.[2][3]
Preclinical Evaluation Workflow: A Methodological Guide
A systematic and standardized approach to preclinical evaluation is essential for identifying promising lead compounds. The following section details the core in vitro assays required to characterize the antimicrobial profile of novel quinoline analogs.
Caption: A streamlined workflow for preclinical in vitro evaluation.
In Vitro Susceptibility Testing
The first critical step is to determine the potency of a new compound. This is achieved by measuring its Minimum Inhibitory Concentration (MIC).
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[15] The broth microdilution method is a standardized and widely used technique.[16][17]
Causality and Rationale:
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. Its composition is well-defined and has minimal interference with the activity of most antimicrobials.[18]
-
Inoculum: A standardized bacterial inoculum matching a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL) is critical for reproducibility. This ensures that the test outcome is not biased by an unusually high or low number of starting bacteria.[18]
-
Controls: Including a growth control (no drug) and a sterility control (no bacteria) is essential to validate that the bacteria are viable and the medium is not contaminated.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test quinoline analog in a suitable solvent (e.g., DMSO). Create a working solution from which serial dilutions will be made.
-
Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12 in a given row.
-
Serial Dilution: Add 100 µL of the highest concentration of the test compound (at 2x the final desired concentration) to well 1. Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue this two-fold serial dilution across the plate to well 10. Discard the final 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control.[18]
-
Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.[18]
-
Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after addition.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well from 1 to 11. Do not add bacteria to well 12. The final volume in each test well is now 100 µL.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[18]
-
Reading Results: Following incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[15][17] This can also be confirmed using a plate reader or by adding a viability indicator like resazurin.
MIC values should be presented in a clear, tabular format, comparing the novel compounds to a standard reference antibiotic.
| Compound | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) |
| Analog QN-01 | 4 | 2 | 16 |
| Analog QN-02 | 0.5 | 1 | 8 |
| Ciprofloxacin | 0.25 | 0.015 | 0.5 |
| Table 1: Example data summary for MIC assays. |
In Vitro Bactericidal Activity Assessment
While the MIC indicates the concentration needed to inhibit growth, it does not distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. The time-kill kinetics assay provides this crucial information.[19]
This assay measures the rate of bacterial killing over time when exposed to specific concentrations of an antimicrobial agent.[1]
Causality and Rationale:
-
Concentrations: Testing at multiples of the MIC (e.g., 1x, 2x, 4x MIC) provides insight into whether the killing effect is concentration-dependent.[20]
-
Time Points: Sampling at various intervals (e.g., 0, 2, 4, 8, 24 hours) allows for the construction of a kill curve, visualizing the dynamic interaction between the drug and the bacteria.[1]
-
Viable Counts: Plating and colony counting is the gold standard for determining the number of surviving bacteria at each time point.
Step-by-Step Methodology:
-
Preparation: Prepare flasks or tubes containing CAMHB with the test compound at the desired concentrations (e.g., 0x MIC, 1x MIC, 2x MIC, 4x MIC).
-
Inoculation: Inoculate each flask with a starting bacterial suspension of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[20]
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.[20]
-
Viable Count Determination: Perform serial dilutions of each aliquot in sterile saline. Plate a defined volume of the appropriate dilutions onto nutrient agar plates.
-
Incubation and Counting: Incubate the plates for 18-24 hours at 37°C. Count the number of colonies on the plates to calculate the CFU/mL for each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration.
-
Bactericidal Activity: Defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum at a specific time point (usually 24 hours).[19]
-
Bacteriostatic Activity: A <3-log₁₀ reduction in CFU/mL, where bacterial growth is inhibited but the cells are not rapidly killed.[19]
In Vitro Cytotoxicity Assessment
A potent antimicrobial is only useful if it is safe for the host. Early assessment of cytotoxicity against mammalian cells is a critical step in the drug development pipeline.[21][22]
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[23]
Causality and Rationale:
-
Principle: Living cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells.[23]
-
Cell Line: Using a standard, well-characterized mammalian cell line (e.g., HEK293, HepG2, or VERO) provides a reproducible system for initial toxicity screening.[3]
Step-by-Step Methodology:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline analog in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (viability control) and wells with medium only (background control).
-
Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
The results are typically expressed as the percentage of cell viability relative to the untreated control. The IC₅₀ (the concentration that inhibits 50% of cell viability) is calculated. This allows for the determination of a preliminary Therapeutic Index (TI).
Therapeutic Index (TI) = IC₅₀ (Cytotoxicity) / MIC (Antimicrobial Activity)
A higher TI indicates greater selectivity of the compound for the bacterial target over mammalian cells, making it a more promising candidate for further development.
| Compound | MIC vs. S. aureus (µg/mL) | IC₅₀ vs. VERO cells (µg/mL) | Therapeutic Index (TI) |
| Analog QN-02 | 0.5 | >100 | >200 |
| Doxorubicin (Control) | N/A | 0.8 | N/A |
| Table 2: Example calculation of the Therapeutic Index. |
Future Perspectives
The future of quinoline analog development lies in strategies that address the challenge of resistance. This includes the design of dual-target inhibitors that act on both DNA gyrase and another essential pathway, the development of compounds that are poor substrates for efflux pumps, and the exploration of novel substitutions on the quinoline scaffold that restore activity against resistant strains.[10][24] By combining rational, structure-based design with the robust evaluation workflow detailed in this guide, the scientific community can continue to leverage the power of the quinoline core to produce the next generation of life-saving antimicrobial agents.
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Title: Determination of Minimum Inhibitory Concentrations Jennifer M Andrews Department of Microbiology, City Hospital NHS Trust, Birmi Source: academic.oup.com URL: [Link]
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Title: Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents Source: MDPI URL: [Link]
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A Guide to the Safe Handling of Quinoline-2-carboximidamide Hydrochloride: A Precautionary Approach for Novel Chemical Entities
Abstract
This technical guide provides a comprehensive framework for the safe handling, use, and disposal of Quinoline-2-carboximidamide hydrochloride (CAS No. 110177-05-4). Recognizing the current landscape of publicly available safety data, which is notably sparse for this specific compound, this document establishes a protocol rooted in the principle of precautionary risk assessment. As such, we will operate under the necessary assumption that this compound is hazardous until empirical data proves otherwise. By using its parent structural component, quinoline, as a toxicological surrogate, this guide offers researchers, scientists, and drug development professionals a robust methodology for risk mitigation. The protocols herein are designed to be self-validating systems, ensuring the highest standards of safety and scientific integrity when working with uncharacterized or novel chemical entities.
Critical Alert: The Imperative of a Precautionary Stance
A thorough review of available safety literature, including supplier Safety Data Sheets (SDS), reveals a significant absence of specific toxicological and hazard classification data for this compound. Standard industry SDS for this compound may state "No data available" or "No known hazard," which must not be interpreted as confirmation of safety. In the field of chemical research and drug development, an absence of evidence is not evidence of absence of hazard.
Therefore, the foundational principle of this guide is to treat this compound with the same level of caution as a compound known to be hazardous. This approach is the cornerstone of responsible laboratory practice and is essential for ensuring personnel safety and regulatory compliance.
Precautionary Hazard Assessment: A Structural Analogy to Quinoline
In the absence of direct toxicological data, a prudent and scientifically-grounded step is to evaluate the known hazards of structurally similar compounds. This compound is a derivative of quinoline, a well-characterized heterocyclic aromatic compound. The quinoline moiety forms the core of this molecule and its toxicological profile is the most relevant starting point for a precautionary assessment.
The parent compound, quinoline (CAS No. 91-22-5), is classified as a hazardous substance with significant health risks.[1][2][3] Its documented hazards provide a baseline for the potential risks associated with its derivatives.
Summary of Known Hazards for Quinoline (CAS No. 91-22-5)
The following table summarizes the GHS classification and toxicological findings for quinoline, which should be used to inform the minimum safety protocols for this compound.
| Hazard Category | GHS Classification & Description | Supporting Evidence & Remarks |
| Acute Toxicity | Oral: Category 3 (H301: Toxic if swallowed).[1][2] Dermal: Category 4 (H312: Harmful in contact with skin).[1][2] | Animal studies show oral LD50 values of 331 mg/kg in rats. Dermal absorption can lead to systemic toxicity. |
| Skin Irritation | Category 2 (H315: Causes skin irritation).[1][2] | Direct contact can cause redness, inflammation, and irritation. |
| Eye Irritation | Category 2 (H319: Causes serious eye irritation).[1][2] | Can cause significant eye irritation, with potential for lasting damage if not promptly addressed. |
| Mutagenicity | Category 2 (H341: Suspected of causing genetic defects).[1][2] | Quinoline has shown mutagenic activity in various assays, indicating a potential to alter genetic material.[4] |
| Carcinogenicity | Category 1B (H350: May cause cancer). [1][2] | This is a critical hazard. Animal studies provide clear evidence of carcinogenicity, particularly inducing liver tumors (hemangiosarcomas and hepatocellular carcinomas) in rats and mice.[5][6][7] |
| Aquatic Toxicity | Chronic Category 2 (H411: Toxic to aquatic life with long lasting effects).[1][2] | The substance poses a significant risk to aquatic ecosystems.[1] |
Causality Insight: The planar, aromatic structure of the quinoline ring system is a common feature in many intercalating agents and compounds that can be metabolically activated to reactive intermediates. This underlying chemical property is the likely driver of its mutagenic and carcinogenic potential. Until proven otherwise, it is logical to assume that derivatives like this compound may share these hazardous properties.
Universal Protocol for Handling Uncharacterized Compounds
The following workflow is a self-validating system for handling any new or uncharacterized chemical entity, including this compound. It ensures that safety is integrated into every step of the experimental process.
Caption: Workflow for handling uncharacterized compounds.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection is mandatory. Engineering controls provide the primary barrier, supplemented by administrative rules and, finally, PPE.
Engineering & Administrative Controls
-
Primary Containment: All weighing, handling, and experimental procedures involving this compound must be conducted within a certified chemical fume hood to prevent inhalation of powders or vapors.[8]
-
Ventilation: Use local exhaust ventilation. General laboratory ventilation is not sufficient.[1]
-
Designated Area: All work with this compound should be restricted to a clearly marked "Designated Area" to prevent cross-contamination and alert others to the potential hazard.[8]
-
Quantities: Use the smallest quantity of the substance necessary for the experiment to minimize the potential for exposure and waste generation.[9]
Personal Protective Equipment (PPE)
Based on the precautionary assessment, the following PPE is required. Never treat PPE as a substitute for robust engineering controls.
| Protection Type | Specification | Rationale and Justification |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | Protects against skin contact and absorption. Quinoline is harmful in contact with skin.[1][2] Gloves must be inspected before use and disposed of immediately after contamination.[2] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 compliant) | Protects against splashes and airborne particles. Quinoline causes serious eye irritation.[1][10] |
| Face Protection | Face Shield (worn over goggles) | Required when there is a significant risk of splashing, such as during solution preparation or transfer of larger quantities.[8] |
| Body Protection | Laboratory Coat (fully buttoned) | Protects skin and personal clothing from contamination.[11] |
| Respiratory | N95 Particulate Respirator (at a minimum) | Required when handling the solid, powdered form outside of a fume hood (not recommended) or during cleanup of a spill to prevent inhalation.[12] |
Emergency Preparedness and Response
Preparation is key to mitigating the impact of an accidental exposure or spill. All personnel must be familiar with these procedures and the location of safety equipment.
First Aid Measures
These procedures are based on the hazards associated with the parent quinoline compound and should be followed immediately.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][10]
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[10][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill Response Protocol
Caption: Emergency spill response decision workflow.
Decontamination and Waste Disposal
Proper disposal is a critical final step in the safe handling workflow, essential for both personnel and environmental protection.
Decontamination
-
All glassware and equipment that has come into contact with this compound must be decontaminated. Rinse surfaces and equipment thoroughly with an appropriate solvent (e.g., ethanol or acetone, depending on compatibility) followed by washing with soap and water.
-
All decontamination rinsate should be collected as hazardous waste.
Waste Management
Due to the unknown specific hazards, all waste generated must be treated as hazardous.
-
Segregation: Do not mix waste from this compound with other waste streams.[9]
-
Containment: Collect all solid waste (contaminated gloves, weigh paper, absorbent pads) and liquid waste in separate, designated, leak-proof containers that are chemically compatible.[9]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." If hazards are unknown, this should also be noted on the label.[14]
-
Storage: Store sealed waste containers in a designated satellite accumulation area with secondary containment, away from incompatible materials.[9]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal vendor.[15]
Conclusion
The responsible development of novel chemical entities demands a proactive and conservative approach to safety. In the case of this compound, the current lack of specific toxicological data makes a precautionary framework mandatory. By leveraging the known, significant hazards of its parent structure, quinoline, and adhering to universal protocols for handling uncharacterized substances, researchers can establish a safe and scientifically rigorous environment. This guide provides the necessary framework, but the ultimate responsibility for safety lies with the informed and cautious scientist at the bench.
References
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Chemos GmbH & Co. KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]
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Office of Environmental Health Hazard Assessment (OEHHA). (1997). Evidence on the Carcinogenicity of Quinoline and its strong acid salts. Retrieved from [Link]
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Hirao, K., Shinohara, Y., Tsuda, H., Fukushima, S., Takahashi, M., & Ito, N. (1981). Carcinogenicities of Quinoline Derivatives in F344 Rats. Cancer Letters, 14(2), 115-23. Retrieved from [Link]
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National Toxicology Program. (2005). Carcinogenicity of quinoline by drinking-water administration in rats and mice. Food and Chemical Toxicology, 43(5), 777-85. Retrieved from [Link]
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Shinohara, Y., Ogiso, T., Hananouchi, M., Nakanishi, K., Yoshimura, T., & Ito, N. (1977). Carcinogenic activity of quinoline on rat liver. Gan, 68(6), 785-96. Retrieved from [Link]
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LaVoie, E. J., Shigematsu, A., Adam, E. A., Rigotty, J., & Hoffmann, D. (1984). The carcinogenicity of quinoline and benzoquinolines in newborn CD-1 mice. Cancer Letters, 22(3), 269-73. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2001). Toxicological Review of Quinoline (CAS No. 91-22-5). Retrieved from [Link]
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Pentachemicals. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]
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Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]
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National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). Quinolines: Human health tier II assessment. Retrieved from [Link]
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Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]
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University of Pittsburgh. (2023). GUIDELINES FOR THE SAFE HANDLING OF UNKNOWN CHEMICALS. Retrieved from [Link]
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University of California, Santa Barbara - Environmental Health & Safety. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Quinoline yellow (C.I. 47005). Retrieved from [Link]
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Purdue University - Environmental Health and Safety. (n.d.). Unknown Chemicals. Retrieved from [Link]
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University of California, San Diego - Environmental Health & Safety. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
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Navigating the Procurement and Application of Quinoline-2-carboximidamide Hydrochloride: A Technical Guide for Researchers
For Immediate Release
This in-depth technical guide serves as a crucial resource for researchers, scientists, and drug development professionals on the procurement, handling, and application of Quinoline-2-carboximidamide hydrochloride (CAS No. 110177-05-4). This valuable chemical intermediate, integral to the synthesis of various biologically active compounds, is now more accessible with a clearer understanding of its supplier landscape and scientific applications.
Introduction: The Scientific Significance of this compound
This compound is a heterocyclic organic compound featuring a quinoline ring system substituted with a carboximidamide group. The presence of the amidine functional group is of particular interest in medicinal chemistry. Amidines are known to be highly basic and can exist as protonated cations at physiological pH, enabling them to form strong non-covalent interactions, such as hydrogen bonds and electrostatic interactions, with biological targets like proteins and DNA.[1] This characteristic makes the amidine moiety a key pharmacophore in a variety of therapeutic agents with demonstrated antibacterial, antiviral, antifungal, and antiparasitic activities.[1][2] Consequently, this compound serves as a vital building block for the synthesis of novel drug candidates.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in research.
| Property | Value | Source |
| CAS Number | 110177-05-4 | [3] |
| Molecular Formula | C₁₀H₁₀ClN₃ | PubChem |
| Molecular Weight | 207.66 g/mol | PubChem |
| Appearance | Typically a solid | N/A |
| Purity | Commonly available at ≥98% | [4][5][6] |
| Storage | Recommended to be stored under an inert atmosphere at 2-8°C. | N/A |
Below is a Graphviz diagram illustrating the chemical structure of this compound.
Caption: General Pinner reaction mechanism for amidine synthesis.
General Experimental Protocol for Pinner Reaction
The following is a generalized protocol based on the principles of the Pinner reaction for the synthesis of an amidine hydrochloride:
-
Formation of the Pinner Salt: A solution of the nitrile (1 equivalent) in an anhydrous alcohol (e.g., ethanol) is cooled to 0°C. Anhydrous hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then stirred at a low temperature for several hours. The resulting precipitate, the imino ester hydrochloride (Pinner salt), is collected by filtration and washed with a cold, anhydrous solvent. [6]2. Formation of the Amidine: The Pinner salt is then added to a solution of ammonia in an alcohol. The mixture is stirred, typically at room temperature, for a specified period.
-
Isolation of the Amidine Hydrochloride: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with an appropriate solvent to precipitate the amidine hydrochloride salt, which can be further purified by recrystallization.
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Synthesis of Anti-Schistosomal Agents
A notable application of this compound is in the synthesis of phenylpyrimidine derivatives that have shown potent in vitro activity against Schistosoma mansoni, the parasite responsible for schistosomiasis. [7]In a published study, this compound was used as a key reactant in a condensation reaction to form the pyrimidine ring of the target molecules. [7]
The following protocol is adapted from a study by Monti et al. and demonstrates the use of this compound in a key synthetic step:
-
A mixture of diethyl 2-(2,4,6-trifluorophenyl)malonate (1 equivalent), this compound (1.05 equivalents), and tributylamine (1.08 equivalents) is stirred in a sealed tube at 180°C for 1 hour.
-
After cooling to 110°C, phosphorus oxychloride (3 equivalents) is added dropwise.
-
The mixture is then further reacted to yield the final phenylpyrimidine product. [7] This example underscores the utility of this compound as a precursor to novel therapeutic candidates.
Safety and Handling
Proper handling and storage of this compound are crucial to ensure the safety of laboratory personnel. As a hydrochloride salt of an organic base, it should be handled with care.
General Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound. [8]* Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. [9]* Hygroscopicity: Like many hydrochloride salts, this compound may be hygroscopic. Store in a tightly sealed container in a dry environment. [9][10]* Incompatibilities: Avoid contact with strong bases and oxidizing agents. [10]
First Aid Measures
-
In case of skin contact: Immediately wash with plenty of soap and water. [3][8]* In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [3][8]* If inhaled: Move the person into fresh air and keep comfortable for breathing. [3][8]* If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention. [3] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier. [3]
Suppliers and Availability
This compound is available from a variety of chemical suppliers that cater to the research and pharmaceutical industries. When procuring this compound, it is important to consider factors such as purity, available quantities, and the supplier's reputation for quality and reliability.
The following table provides a summary of some of the known suppliers of this compound (CAS 110177-05-4).
| Supplier | Catalog Number | Purity | Available Quantities |
| BLD Pharmatech | BD254952 | ≥98% | 100mg, 250mg, 1g, 5g |
| Combi-Blocks | QV-9139 | N/A | Inquire |
| Ambeed | A120536 | ≥98% | Inquire |
| GLR Innovations | N/A | ≥98% | Inquire |
The following Graphviz diagram illustrates a typical procurement workflow for a research chemical like this compound.
Caption: A typical procurement workflow for research chemicals.
Conclusion
This compound is a scientifically significant compound with clear applications in the synthesis of novel molecules for drug discovery. Its availability from reputable suppliers, coupled with a well-understood synthetic route via the Pinner reaction, makes it an accessible and valuable tool for researchers. Adherence to proper safety and handling protocols is paramount to ensure its safe and effective use in the laboratory. This guide provides a foundational understanding to support the scientific community in leveraging the potential of this important chemical intermediate.
References
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Bai, Y., et al. (2024). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Heliyon, 10(15), e32010. [Link]
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BLD Pharmatech Co., Limited. (n.d.). ChemBuyersGuide.com. Retrieved from [Link]
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GLR Innovations. (n.d.). ChemBuyersGuide.com. Retrieved from [Link]
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Ambeed, Inc. (n.d.). ChemBuyersGuide.com. Retrieved from [Link]
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Monti, L., et al. (2021). Novel congeners derived from microtubule-active phenylpyrimidines produce a potent and long-lasting paralysis of Schistosoma mansoni in vitro. ACS Infectious Diseases, 7(7), 2036–2046. [Link]
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University of California, Santa Cruz. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Retrieved from [Link]
-
Heliyon. (2024, May 31). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. PubMed. [Link]
-
Patsnap Eureka. (2025, July 1). How to Use Hydrochloric Acid Safely in Chemical Labs? Retrieved from [Link]
-
Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]
- Finar Limited. (2010, June 10). Material Safety Data Sheet: Quinoline.
-
ACS Medicinal Chemistry Letters. (2022, February 10). Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. ACS Publications. [Link]
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Scribd. (n.d.). HCL Storage and Handling. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2013, August 2). A Lewis acid-promoted Pinner reaction. PMC. [Link]
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Simplesolve. (2025, March 25). Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent. Retrieved from [Link]
-
Chemistry : The Mystery of Molecules. (2019, November 18). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for Quinoline-2-carboximidamide Hydrochloride: A Guide for Medicinal Chemistry and Drug Discovery
Introduction: The Quinoline Scaffold and the Promise of the Carboximidamide Moiety
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2] Modifications to the quinoline core are a cornerstone of drug discovery efforts, aiming to enhance potency, selectivity, and pharmacokinetic profiles. This guide focuses on Quinoline-2-carboximidamide hydrochloride, a derivative that introduces a carboximidamide (amidine) group at the 2-position of the quinoline nucleus.
The carboximidamide group is a bioisostere of the carboxamide moiety, meaning it shares similar spatial and electronic characteristics.[3][4] This bioisosteric replacement is a key strategy in drug design to modulate a compound's properties.[5][6] The amidine group, being more basic than the corresponding amide, can lead to altered hydrogen bonding capabilities, improved solubility at physiological pH, and potentially different interactions with biological targets.[7] This application note provides a comprehensive, research-level guide to the synthesis of this compound and discusses its potential applications in drug development.
Synthetic Strategy: A Two-Part Approach
Direct protocols for the synthesis of this compound are not extensively reported in the literature. Therefore, we present a robust and logical two-part synthetic strategy commencing from the readily available quinoline-2-carboxylic acid. The overall workflow is depicted below.
Caption: Overall synthetic workflow.
Part 1: Synthesis of the Quinoline-2-carboxamide Intermediate
The initial phase of the synthesis focuses on the preparation of quinoline-2-carboxamide, a stable and readily accessible intermediate. This is achieved via the formation of a highly reactive acyl chloride, followed by amidation.
Protocol 1.1: Synthesis of Quinoline-2-carbonyl Chloride
This protocol describes the conversion of quinoline-2-carboxylic acid to its corresponding acyl chloride. The use of thionyl chloride or oxalyl chloride ensures high reactivity for the subsequent amidation step.
Materials:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Typical Amount |
| Quinoline-2-carboxylic acid | C₁₀H₇NO₂ | 173.17 | 1.0 eq |
| Thionyl chloride | SOCl₂ | 118.97 | 10-20 eq (neat) |
| or Oxalyl chloride | (COCl)₂ | 126.93 | 2-3 eq |
| Dry Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As solvent |
| Dry Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Catalytic (1-2 drops) |
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add quinoline-2-carboxylic acid (1.0 eq).
-
Method A (Thionyl Chloride): Suspend the carboxylic acid in an excess of thionyl chloride (10-20 eq). Add a catalytic amount of dry DMF.
-
Method B (Oxalyl Chloride): Suspend the carboxylic acid in dry DCM and add oxalyl chloride (2-3 eq) dropwise at room temperature.
-
For Method A, heat the reaction mixture to reflux for 2-4 hours. For Method B, stir at room temperature for 2-4 hours.
-
Monitor the reaction by the cessation of gas evolution (HCl and SO₂ for Method A; HCl, CO, and CO₂ for Method B).
-
Once the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude quinoline-2-carbonyl chloride is typically a solid and is used in the next step without further purification due to its moisture sensitivity.
Protocol 1.2: Synthesis of Quinoline-2-carboxamide
The reactive acyl chloride is then treated with an ammonia source to form the primary amide.
Materials:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Typical Amount |
| Quinoline-2-carbonyl chloride | C₁₀H₆ClNO | 191.62 | 1.0 eq |
| Ammonium hydroxide (28-30%) | NH₄OH | 35.04 | Excess |
| or Ammonia gas | NH₃ | 17.03 | Saturated solution |
| Dry Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As solvent |
| Dioxane | C₄H₈O₂ | 88.11 | As solvent |
Procedure:
-
Dissolve the crude quinoline-2-carbonyl chloride (1.0 eq) in a dry, inert solvent such as DCM or dioxane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide solution dropwise with vigorous stirring. Alternatively, bubble ammonia gas through the solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to afford pure quinoline-2-carboxamide.
Part 2: Conversion to this compound
This part of the synthesis is the critical conversion of the amide to the target amidine hydrochloride. This is achieved through the formation of an imidoyl chloride intermediate, which readily reacts with ammonia.[7][8]
Protocol 2.1: Synthesis of Quinoline-2-carboximidoyl chloride (Intermediate)
This protocol outlines the formation of the imidoyl chloride from the carboxamide. This intermediate is highly reactive and is typically used immediately in the next step.[9][10]
Materials:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Typical Amount |
| Quinoline-2-carboxamide | C₁₀H₈N₂O | 172.18 | 1.0 eq |
| Phosphorus pentachloride | PCl₅ | 208.24 | 1.1 eq |
| Dry Toluene or Benzene | - | - | As solvent |
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, suspend quinoline-2-carboxamide (1.0 eq) in dry toluene.
-
Add phosphorus pentachloride (1.1 eq) portion-wise to the stirred suspension at room temperature.
-
After the initial exothermic reaction subsides, gently heat the mixture to reflux for 2-3 hours, or until the reaction mixture becomes a clear solution.
-
Allow the reaction to cool to room temperature. The resulting solution containing the imidoyl chloride is used directly in the next step. Caution: Imidoyl chlorides are moisture-sensitive and should be handled under anhydrous conditions.
Protocol 2.2: Formation of Quinoline-2-carboximidamide and Conversion to Hydrochloride Salt
The final step involves the reaction of the imidoyl chloride with ammonia to form the free base of the amidine, followed by salt formation with hydrochloric acid.
Materials:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Typical Amount |
| Solution from Protocol 2.1 | - | - | 1.0 eq |
| Anhydrous Ammonia (gas) | NH₃ | 17.03 | Excess |
| Dry Diethyl Ether or THF | - | - | As solvent |
| Hydrochloric Acid (in Ether) | HCl | 36.46 | To pH ~2 |
Procedure:
-
Cool the toluene solution of the imidoyl chloride from Protocol 2.1 to 0 °C in an ice bath.
-
Bubble anhydrous ammonia gas through the solution with vigorous stirring for 1-2 hours. A precipitate (ammonium chloride and the product) will form.
-
After the reaction is complete (monitored by TLC of a quenched aliquot), filter the solid precipitate and wash with cold, dry diethyl ether.
-
Suspend the solid in a minimal amount of cold water and basify with a cold, concentrated NaOH solution to liberate the free amidine base.
-
Extract the free base into an organic solvent like chloroform or ethyl acetate.
-
Dry the organic extracts over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield the crude Quinoline-2-carboximidamide.
-
Dissolve the crude amidine in a minimal amount of dry diethyl ether or THF.
-
Cool the solution in an ice bath and add a solution of HCl in ether dropwise with stirring until the solution is acidic (pH ~2).
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold, dry diethyl ether, and dry under vacuum to yield this compound.
Potential Applications and Rationale
The synthesis of this compound is driven by its potential to exhibit novel or enhanced biological activities compared to its carboxamide analogue.
Caption: Rationale for bioisosteric replacement.
-
Anticancer Activity: Quinoline and quinolone carboxamides have been extensively reviewed as potent anticancer agents, acting through mechanisms such as topoisomerase and protein kinase inhibition.[11] The introduction of a basic amidine group could lead to different binding interactions with acidic residues in enzyme active sites, potentially enhancing potency or altering the selectivity profile.
-
Antimicrobial Properties: Many quinoline derivatives exhibit significant antibacterial and antiprotozoal activity.[2][12] The increased basicity and altered polarity of the carboximidamide derivative may improve cell wall penetration or interaction with microbial targets.
-
Enzyme Inhibition: The amidine functional group is a common feature in inhibitors of enzymes such as serine proteases and kinases. The targeted synthesis of this compound allows for its screening against a wide range of enzymatic targets relevant to various disease states.
-
Improved Physicochemical Properties: A significant challenge in drug development is achieving adequate aqueous solubility and membrane permeability. The hydrochloride salt of a basic amidine is expected to have significantly higher aqueous solubility than the neutral amide precursor, which could translate to improved bioavailability for in vivo studies.
Conclusion
This document provides a detailed, research-oriented guide for the synthesis of this compound. By employing a logical, multi-step synthetic route starting from quinoline-2-carboxylic acid, researchers can access this promising compound for further investigation. The rationale for its synthesis is firmly grounded in the principles of medicinal chemistry, particularly the concept of bioisosterism, which suggests that this derivative may possess advantageous pharmacological and pharmacokinetic properties over its well-studied carboxamide counterpart. The protocols provided herein are intended to serve as a comprehensive resource for scientists in drug discovery and development, facilitating the exploration of new chemical space around the valuable quinoline scaffold.
References
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Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Pinner reaction. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Retrieved from [Link]
-
Sciforum. (n.d.). Synthesis of Amidines and its application to pyrimidouracil synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The Chemistry of the Amidines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Imidoyl chloride. Retrieved from [Link]
-
ACS Publications. (2015, May 4). Synthesis of Amidines and Benzoxazoles from Activated Nitriles with Ni(0) Catalysts. ACS Catalysis. Retrieved from [Link]
-
ResearchGate. (2019, April 4). New single step route for efficient synthesis of amidine containing molecules. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. PMC. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014, April 17). Semi-catalytic reduction of secondary amides to imines and aldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction of amides via CF3‐substituted imidoyl chloride. Retrieved from [Link]
- K. Ostrowska & A. Kolasa. (n.d.). N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides). Science of Synthesis.
-
PubMed. (2025, January 28). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Free energy diagram of the conversion of carboxamides to imidoyl chlorides. Retrieved from [Link]
-
Allied Academies. (2016, July 4). Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. Retrieved from [Link]
-
Hypha Discovery Blogs. (n.d.). Bioisosteres that influence metabolism. Retrieved from [Link]
-
ResearchGate. (2019, April 6). New route for efficient synthesis of Imidoyl chloride containing molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, October 23). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. PMC. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. Retrieved from [Link]
-
Jetir.Org. (n.d.). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]
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Application Notes and Protocols for the In Vitro Use of Quinoline-2-carboximidamide hydrochloride
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3] Quinoline-2-carboximidamide hydrochloride, a specific derivative of this class, holds potential for investigation in various in vitro systems. Due to the limited direct literature on this specific compound, this guide provides a comprehensive framework for its in vitro application based on the well-established activities of structurally related quinoline compounds. These protocols are designed for researchers, scientists, and drug development professionals to explore its potential biological effects.
Compound Details:
| Property | Value | Source |
| IUPAC Name | quinoline-2-carboximidamide;hydrochloride | [4] |
| CAS Number | 110177-05-4 | [4] |
| Molecular Formula | C₁₀H₁₀ClN₃ | [4] |
| Molecular Weight | 207.66 g/mol | [4] |
| Storage | Inert atmosphere, 2-8°C | - |
PART 1: Core Principles and Handling
Scientific Rationale for Investigation
The carboximidamide group at the 2-position of the quinoline ring suggests potential interactions with various biological targets. Structurally similar quinoline-2-carboxamides have been reported to exhibit potent biological activities, including:
-
Anticancer Activity: Many quinoline derivatives are known to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1][5] The proposed mechanisms often involve the inhibition of key enzymes like topoisomerases and protein kinases.[6]
-
Antiviral Activity: The quinoline nucleus is a core component of several antiviral drugs.[2] Derivatives have shown inhibitory effects against a range of viruses by interfering with viral entry, replication, or other stages of the viral life cycle.[7]
-
Enzyme Inhibition: Specifically, quinoline-2-carboxamides have been identified as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in pH regulation and linked to diseases like glaucoma and cancer.[3]
-
Receptor Modulation: Some quinoline derivatives act as antagonists for receptors like the P2X7 receptor (P2X7R), which is implicated in inflammation and cancer.[8]
Given these precedents, this compound is a compelling candidate for screening in anticancer, antiviral, and enzyme inhibition assays.
Safety and Handling
As a precautionary measure, this compound should be handled with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate gloves (e.g., nitrile) when handling the compound.
-
Work Area: Conduct all work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to avoid inhalation.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Disposal: Dispose of waste according to institutional and local regulations for chemical waste.
Solubility and Stock Solution Preparation
Recommended Solvents:
-
Primary: Dimethyl sulfoxide (DMSO) is a common solvent for organic compounds in biological assays.[9]
-
Secondary: Based on the hydrochloride salt form, solubility in aqueous solutions like sterile water or phosphate-buffered saline (PBS) should be assessed.[10][11] Ethanol is another potential solvent.
Protocol for Solubility Assessment:
-
Weigh a small, precise amount of the compound (e.g., 1 mg).
-
Add a small, measured volume of the chosen solvent (e.g., 100 µL of DMSO) to achieve a high target concentration (e.g., 10 mg/mL).
-
Vortex or sonicate the mixture to aid dissolution.
-
Visually inspect for any undissolved particulate matter.
-
If the compound dissolves completely, it is soluble at that concentration. If not, add more solvent incrementally and recalculate the concentration upon complete dissolution.
Preparation of a 10 mM Stock Solution in DMSO (Example):
-
Calculate the mass of the compound needed: Mass (mg) = 10 mM * 207.66 g/mol * Volume (L). For 1 mL of stock solution, this would be 10 * 10^-3 mol/L * 207.66 g/mol * 1 * 10^-3 L = 2.0766 mg.
-
Carefully weigh out approximately 2.08 mg of this compound.
-
Add 1 mL of high-purity, sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Note on Final Assay Concentration: The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.[12]
PART 2: In Vitro Application Protocols
The following are detailed, step-by-step protocols for assessing the potential biological activities of this compound.
Protocol 1: In Vitro Cytotoxicity Screening (Anticancer Potential)
This protocol utilizes the MTT assay to assess the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[12]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)[1][5]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Workflow Diagram:
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Dilution: Prepare a series of dilutions of the this compound stock solution in complete medium. A typical concentration range to start with is 0.1, 1, 10, 50, and 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: In Vitro Antiviral Screening
This protocol provides a general method for screening the compound's ability to inhibit viral replication, often measured by the reduction of the virus-induced cytopathic effect (CPE).[13][14]
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells for many viruses)
-
Virus stock with a known titer
-
Complete cell culture medium
-
Assay medium (complete medium with reduced serum, e.g., 2% FBS)
-
This compound stock solution
-
Cell viability assay reagent (e.g., CellTiter-Glo® or crystal violet)
-
96-well plates
Workflow Diagram:
Caption: Workflow for the in vitro antiviral CPE reduction assay.
Step-by-Step Methodology:
-
Cytotoxicity Assay: First, determine the cytotoxicity of the compound on the host cells alone (without the virus) using the MTT assay described in Protocol 2.1 to identify the non-toxic concentration range.
-
Cell Seeding: Seed the host cells in a 96-well plate as described previously and incubate for 24 hours.
-
Infection and Treatment:
-
Prepare serial dilutions of the compound in assay medium at 2x the final concentration.
-
Remove the culture medium from the cells.
-
Add 50 µL of virus diluted in assay medium to achieve the desired multiplicity of infection (MOI).
-
Immediately add 50 µL of the 2x compound dilutions to the corresponding wells.
-
Include virus control wells (cells + virus, no compound) and cell control wells (cells, no virus, no compound).
-
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until the virus control wells show 80-90% CPE (typically 2-5 days).
-
Quantification of Antiviral Activity:
-
Visually inspect the wells for inhibition of CPE.
-
Quantify cell viability using a suitable assay (e.g., CellTiter-Glo® which measures ATP levels, or crystal violet staining).
-
-
Data Analysis:
-
Calculate the percentage of protection for each compound concentration relative to the virus and cell controls.
-
Determine the EC₅₀ value (the concentration that protects 50% of cells from virus-induced death).
-
Calculate the Selectivity Index (SI) as CC₅₀ / EC₅₀. A higher SI value indicates a more promising antiviral candidate.
-
Exploratory Protocols: Mechanism of Action
Based on the activities of related compounds, the following assays can be used to explore the potential mechanism of action of this compound.
This colorimetric assay measures the esterase activity of carbonic anhydrase.[15][16]
Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which can be measured spectrophotometrically at 405 nm. An inhibitor will slow down this reaction.
Brief Protocol:
-
In a 96-well plate, add buffer (e.g., Tris-HCl), the test compound at various concentrations, and a known CA inhibitor (e.g., Acetazolamide) as a positive control.[17]
-
Add a solution of carbonic anhydrase enzyme and incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate, p-NPA.
-
Immediately measure the change in absorbance at 405 nm over time in a kinetic plate reader.
-
Calculate the rate of reaction for each concentration and determine the IC₅₀ value.
This assay measures the ability of the compound to block ATP-induced pore formation in cells expressing the P2X7 receptor, often by measuring the uptake of a fluorescent dye.[18][19]
Principle: Activation of the P2X7R by ATP leads to the formation of a large pore permeable to fluorescent dyes like YO-PRO-1 or ethidium bromide. An antagonist will prevent this dye uptake.
Brief Protocol:
-
Plate cells expressing P2X7R (e.g., HEK293 cells transfected with P2X7R or macrophage cell lines like J774) in a 96-well plate.[20][21]
-
Load the cells with a calcium-sensitive dye (for measuring ion flux) or perform the assay in the presence of a membrane-impermeant dye like YO-PRO-1.
-
Add the test compound at various concentrations and incubate.
-
Stimulate the cells with a P2X7R agonist (e.g., ATP or BzATP).
-
Measure the fluorescence signal using a fluorescence plate reader.
-
Calculate the percentage of inhibition of the agonist-induced signal and determine the IC₅₀ value.
PART 3: Data Interpretation and Next Steps
The initial in vitro screening will provide valuable data on the bioactivity of this compound.
Interpreting the Results:
-
Cytotoxicity: A low IC₅₀ value against cancer cell lines suggests potential anticancer activity. It is also important to assess cytotoxicity against non-cancerous cell lines to determine selectivity.
-
Antiviral Activity: A low EC₅₀ and a high SI value indicate promising antiviral activity.
-
Enzyme/Receptor Assays: Low IC₅₀ values in these assays can provide insights into the compound's mechanism of action.
Logical Next Steps:
-
If significant anticancer activity is observed, further studies could include apoptosis assays (e.g., Annexin V staining), cell cycle analysis, and western blotting for key signaling proteins.
-
For promising antiviral activity, time-of-addition studies can help determine which stage of the viral life cycle is being inhibited.
-
If enzyme inhibition or receptor antagonism is confirmed, more detailed kinetic studies can be performed to characterize the nature of the interaction.
References
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Alpan, A. S., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(1), e22260. [Link]
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Yadav, P., et al. (2024). A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. Acta Chimica Slovenica, 71(2), 319-324. [Link]
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Kaur, R., et al. (2009). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]
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Soares-Bezerra, R. J., et al. (2015). An Improved Method for P2X7R Antagonist Screening. PLoS ONE, 10(5), e0123089. [Link]
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Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]
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Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Soares-Bezerra, R. J., et al. (2015). An Improved Method for P2X7R Antagonist Screening. PLoS ONE, 10(5), e0123089. [Link]
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George, B., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(6), 7733-7761. [Link]
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Soares-Bezerra, R. J., et al. (2015). An Improved Method for P2X7R Antagonist Screening. PLoS ONE, 10(5), e0123089. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Soares-Bezerra, R. J., et al. (2015). An Improved Method for P2X7R Antagonist Screening. Semantic Scholar. [Link]
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Karbowniczek, D., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 823. [Link]
-
Das, S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 10(2), 1603-1611. [Link]
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Khan, K. M., et al. (2018). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 23(11), 2999. [Link]
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Mondal, S., et al. (2025). In vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research & Applications, 10(02), 1603-1611. [Link]
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Kumar, A., et al. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 208, 112821. [Link]
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Imramovsky, A., et al. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 17(1), 613-633. [Link]
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bio-protocol. (2025). Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs. [Link]
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protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. [Link]
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Chen, Y. W., et al. (2015). Development of an Antiviral Screening Protocol: One-Stone-Two-birds. Journal of Antivirals & Antiretrovirals, 7(5), 118-122. [Link]
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Hrebickova, H., et al. (2018). In vitro methods for testing antiviral drugs. Biotechnology Advances, 36(7), 1875-1893. [Link]
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Thacker, P. S., et al. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1172-1177. [Link]
-
Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
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Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical Research, 36(4), 62. [Link]
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Wikipedia. (n.d.). Quinoline. [Link]
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Application Notes and Protocols for Quinoline-2-carboximidamide Hydrochloride Cell-Based Assay Design
Abstract
This document provides a comprehensive guide for designing and implementing robust cell-based assays to investigate the biological activity of Quinoline-2-carboximidamide hydrochloride. Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects[1][2]. Given the structural motif of this compound, it is plausible that it may exhibit activity as an enzyme inhibitor, a modulator of cell signaling pathways, or a cytotoxic agent. This guide offers a two-stage experimental approach: firstly, a primary cytotoxicity screening to determine the compound's effective concentration range, and secondly, a targeted mechanistic assay, exemplified by a cellular kinase inhibition assay, to elucidate a potential mechanism of action. The protocols are designed with self-validation systems and data-driven decision points to ensure scientific rigor and reproducibility.
Introduction: The Rationale for Cell-Based Assays
Cell-based assays are indispensable tools in drug discovery and development, offering a more physiologically relevant context compared to biochemical assays by preserving cellular structures and signaling pathways[3][4]. When investigating a novel compound like this compound, a cell-based approach allows for the simultaneous assessment of its efficacy, toxicity, and potential mechanism of action within a living system[4]. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives known to target a variety of cellular components including kinases, topoisomerases, and G protein-coupled receptors[5][6]. Therefore, a systematic cell-based screening approach is warranted to uncover the biological potential of this compound.
Our proposed workflow begins with a foundational cell viability assay to establish a dose-response relationship and identify the appropriate concentration window for subsequent mechanistic studies. This initial step is crucial to distinguish between specific biological modulation and general cytotoxicity. Following this, we present a protocol for a cellular kinase inhibition assay as a representative example of a mechanistic study, given that numerous quinoline derivatives have demonstrated kinase inhibitory activity[5].
Experimental Workflow Overview
The following diagram outlines the strategic workflow for the cellular characterization of this compound.
Caption: High-level workflow for cell-based analysis.
Phase 1: Foundational Analysis - Cell Viability Assay
The initial step in characterizing any new compound is to determine its effect on cell viability. This provides a therapeutic window and informs the concentrations to be used in more complex, downstream assays. We will describe a protocol using a resazurin-based assay, which is a robust and sensitive method for measuring cell proliferation and cytotoxicity.
Principle of the Resazurin Assay
The assay is based on the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells. The fluorescence intensity is directly proportional to the number of viable cells.
Detailed Protocol: Resazurin-Based Cell Viability Assay
Materials:
-
This compound (powder)
-
Selected cancer cell line (e.g., HeLa, A549, or a cell line relevant to a specific cancer type)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered)
-
96-well clear-bottom black plates
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in complete culture medium to obtain working concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
-
Cell Seeding:
-
Culture the selected cell line to ~80% confluency.
-
Trypsinize the cells, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Include wells with vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control for cell death (e.g., 10% DMSO).
-
Incubate for 48-72 hours.
-
-
Resazurin Addition and Incubation:
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis and Interpretation
The percentage of cell viability is calculated as follows:
% Viability = [(Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_Vehicle_Control - Fluorescence_Blank)] * 100
The results should be plotted as a dose-response curve with the compound concentration on the x-axis (log scale) and the percentage of cell viability on the y-axis. From this curve, the half-maximal growth inhibitory concentration (GI50) or cytotoxic concentration (CC50) can be determined using non-linear regression analysis.
| Parameter | Description |
| GI50/CC50 | The concentration of the compound that causes 50% inhibition of cell growth or 50% cell death. |
| Dose-Response Curve | A graphical representation of the relationship between the dose of a drug and the response of a biological system. |
Phase 2: Mechanistic Investigation - Cellular Kinase Inhibition Assay
Based on the known activities of quinoline derivatives, a plausible mechanism of action for this compound is the inhibition of a protein kinase.[5] Cellular kinase assays are designed to measure the activity of a specific kinase within a cellular context.[7][8]
Principle of a Cellular Kinase Assay
This type of assay typically involves the use of a cell line that overexpresses a target kinase or relies on the endogenous expression of the kinase. The activity of the kinase is measured by quantifying the phosphorylation of a specific downstream substrate. This is often achieved using antibody-based detection methods such as ELISA or Western blotting.[8]
Detailed Protocol: Example Cellular Kinase Assay (ELISA-based)
This protocol provides a general framework that can be adapted for a specific kinase of interest.
Materials:
-
Cell line with known expression of the target kinase (e.g., A431 for EGFR).
-
This compound.
-
A known inhibitor of the target kinase (positive control).
-
Growth factor or stimulus to activate the kinase (if required).
-
Cell lysis buffer.
-
ELISA kit specific for the phosphorylated substrate of the target kinase.
Procedure:
-
Cell Seeding and Starvation:
-
Seed cells in a 96-well plate as described in the viability assay protocol.
-
After 24 hours, replace the medium with a serum-free medium and incubate for another 12-24 hours to reduce basal kinase activity.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound (below the determined GI50/CC50) and the positive control inhibitor for 1-2 hours.
-
-
Kinase Activation:
-
Stimulate the cells with the appropriate growth factor (e.g., EGF for EGFR) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Add cell lysis buffer to each well and incubate on ice.
-
-
ELISA for Phosphorylated Substrate:
-
Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:
-
Adding cell lysates to the antibody-coated plate.
-
Incubation with a detection antibody that recognizes the phosphorylated substrate.
-
Addition of a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Addition of a substrate for the enzyme to produce a colorimetric or chemiluminescent signal.
-
-
-
Data Acquisition:
-
Read the absorbance or luminescence on a plate reader.
-
Assay Validation and Data Analysis
For a reliable high-throughput screening (HTS) assay, the Z'-factor should be calculated to assess the quality of the assay.[9]
Z' = 1 - [(3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|]
A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
The percentage of kinase inhibition is calculated as follows:
% Inhibition = 100 - [((Signal_Sample - Signal_Background) / (Signal_Vehicle_Control - Signal_Background)) * 100]
The IC50 value, the concentration of the compound that causes 50% inhibition of the kinase activity, can be determined by plotting the percentage of inhibition against the compound concentration (log scale) and fitting the data to a four-parameter logistic equation.
| Parameter | Description | Acceptable Value |
| IC50 | The concentration of an inhibitor where the response is reduced by half. | Dependent on compound potency. |
| Z'-factor | A statistical parameter to evaluate the quality of an HTS assay. | > 0.5 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothetical kinase inhibition pathway.
Caption: Cellular kinase assay experimental workflow.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the generated data, each protocol incorporates self-validating systems:
-
Positive and Negative Controls: The inclusion of known inhibitors (positive control) and vehicle-only wells (negative control) in every assay plate is mandatory to confirm that the assay is performing as expected.
-
Z'-Factor Calculation: For HTS-compatible assays, the Z'-factor provides a statistical measure of the assay's robustness and suitability for screening.[9]
-
Dose-Response Curves: Generating full dose-response curves rather than single-point measurements allows for a more accurate determination of compound potency and helps to identify potential artifacts.
-
Reproducibility: Experiments should be repeated independently at least three times to ensure the reproducibility of the findings.
By adhering to these principles, researchers can have high confidence in the data generated and make informed decisions about the progression of this compound in the drug discovery pipeline.
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National Center for Biotechnology Information (2024). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
-
Marin Biologic Laboratories (n.d.). Design and Validate a GMP Cell Based Assay. Available from: [Link]
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Sittampalam, G. S., et al. (Eds.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press. Available from: [Link]
-
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Michigan State University (n.d.). Resources for Assay Development and High Throughput Screening. Available from: [Link]
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Parker, L. L., et al. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available from: [Link]
-
PPD (2013). Development & Validation of Cell-based Assays. YouTube. Available from: [Link]
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Jampilek, J., et al. (2018). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules. Available from: [Link]
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Arora, K., et al. (2009). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. BMC Cell Biology. Available from: [Link]
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Macarrón, R., & Hertzberg, R. P. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology. Available from: [Link]
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Immunologix (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Available from: [Link]
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-
Al-Suwaidan, I. A., et al. (2021). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. ResearchGate. Available from: [Link]
-
JETIR (2019). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. Available from: [Link]
-
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-
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-
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Synthesis of Quinoline-2-Carboxamides: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline-2-carboxamides are a cornerstone scaffold in medicinal chemistry, demonstrating a vast spectrum of biological activities that have propelled them to the forefront of drug discovery programs.[1][2] Their structural motif is integral to a variety of therapeutic agents, making the efficient and reliable synthesis of these compounds a critical aspect of advancing pharmaceutical research.[1][3] This guide provides a detailed exposition of the primary synthetic strategies for preparing quinoline-2-carboxamides, intended to equip researchers with both the theoretical understanding and practical protocols necessary for their successful synthesis and application in structure-activity relationship (SAR) studies.[1] We will delve into two robust and widely adopted methodologies: the sequential amide coupling via an acyl chloride intermediate and the direct one-pot amide coupling employing modern coupling reagents.
Introduction: The Significance of the Quinoline-2-Carboxamide Scaffold
The quinoline core, a bicyclic aromatic heterocycle, is a privileged structure in drug design, featured in numerous FDA-approved drugs.[4] The incorporation of a carboxamide linkage at the 2-position of the quinoline ring system has proven to be a particularly fruitful strategy for enhancing pharmacological potency, especially in the realm of anticancer research.[5] These compounds have demonstrated a wide array of biological activities, including but not limited to, antimicrobial, antiviral, and antineoplastic properties.[5][6] The versatility of the quinoline-2-carboxamide scaffold allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This adaptability is crucial for the development of novel therapeutic agents with improved efficacy and safety profiles.
Strategic Approaches to Synthesis
The synthesis of quinoline-2-carboxamides predominantly commences from quinoline-2-carboxylic acid, also known as quinaldic acid.[7] The formation of the amide bond, a thermodynamically favorable but kinetically slow reaction, necessitates the activation of the carboxylic acid moiety.[8] This can be achieved through two primary pathways, each with its own set of advantages and considerations.
Method A: Amide Coupling via Acyl Chloride Formation
This classic and dependable two-step method involves the initial conversion of quinoline-2-carboxylic acid to the more reactive quinoline-2-carbonyl chloride.[1][6] This intermediate is then reacted with a primary or secondary amine to furnish the desired amide.[1]
Causality Behind Experimental Choices: The conversion to an acyl chloride significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by an amine. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the reagents of choice for this transformation due to their efficacy and the volatile nature of their byproducts (SO₂, HCl, CO, CO₂), which simplifies purification.[1] The use of a catalytic amount of dimethylformamide (DMF) with thionyl chloride can accelerate the reaction.[1] The subsequent amidation is typically performed in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction.[1]
Experimental Protocol A1: Synthesis of Quinoline-2-Carbonyl Chloride
Materials:
-
Quinoline-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Dry Toluene or Dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic, if using SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add quinoline-2-carboxylic acid (1.0 eq).[1]
-
Suspend the carboxylic acid in an excess of thionyl chloride (e.g., 10-20 eq) or in a solution of oxalyl chloride (2-3 eq) in a dry inert solvent such as toluene or DCM.[1] A catalytic amount of dry DMF can be added if using thionyl chloride to facilitate the reaction.[1]
-
Heat the reaction mixture to reflux if using thionyl chloride, or stir at room temperature for oxalyl chloride, for 2-4 hours.[1]
-
Monitor the reaction's progress by the cessation of gas evolution.[1]
-
Upon completion, remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude quinoline-2-carbonyl chloride, which can often be used in the next step without further purification.[1]
Experimental Protocol A2: Amide Formation with Quinoline-2-Carbonyl Chloride
Materials:
-
Crude quinoline-2-carbonyl chloride
-
Desired primary or secondary amine
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Dissolve the crude quinoline-2-carbonyl chloride (1.0 eq) in a dry inert solvent such as DCM or THF in a round-bottom flask under an inert atmosphere.[1]
-
In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a base such as triethylamine (2-3 eq) in the same dry solvent.[1]
-
Cool the solution of the acyl chloride to 0 °C using an ice bath.[1]
-
Slowly add the amine solution to the acyl chloride solution dropwise with vigorous stirring.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.[1]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.[1]
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
The crude product can be purified by recrystallization or silica gel column chromatography.[1]
Method B: Direct Amide Coupling using Coupling Reagents
This one-pot approach circumvents the need to isolate the often moisture-sensitive acyl chloride intermediate by employing a coupling reagent to activate the carboxylic acid in situ.[1] This method is particularly advantageous for sensitive substrates and high-throughput synthesis.
Causality Behind Experimental Choices: Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and carbodiimides like DCC (N,N'-Dicyclohexylcarbodiimide) and EDCI (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) are designed to react with the carboxylic acid to form a highly reactive activated intermediate.[1][9] This intermediate is then readily attacked by the amine to form the amide bond. The choice of coupling reagent can influence reaction times, yields, and the potential for side reactions. The addition of an organic base like DIPEA or TEA is crucial to neutralize any acidic byproducts and to deprotonate the amine, enhancing its nucleophilicity.[1][9]
Experimental Protocol B: One-Pot Synthesis of Quinoline-2-Carboxamides
Materials:
-
Quinoline-2-carboxylic acid
-
Primary or secondary amine (1.0-1.2 eq)
-
Coupling reagent (e.g., HATU, HBTU, DCC, or EDCI; 1.1-1.5 eq)[1]
-
Organic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA); 2-4 eq)[1]
-
Dry Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath (optional)
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, dissolve quinoline-2-carboxylic acid (1.0 eq), the desired amine (1.0-1.2 eq), and the coupling reagent (1.1-1.5 eq) in a dry polar aprotic solvent such as DMF or DCM.[1]
-
Add the organic base (e.g., DIPEA or TEA, 2-4 eq) to the mixture.[1]
-
Stir the reaction mixture at room temperature for 4-24 hours.[1] Gentle heating may be applied if necessary.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM) and wash with water, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Data Presentation
| Method | Key Reagents | Number of Steps | Intermediate Isolation | Key Advantages |
| A | Thionyl chloride or Oxalyl chloride | Two | Yes | Robust, widely applicable, cost-effective reagents. |
| B | HATU, HBTU, DCC, EDCI | One | No | Milder conditions, suitable for sensitive substrates, high-throughput applications.[1] |
Visualization of Synthetic Workflows
Sources
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- 2. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for High-Throughput Screening of Quinoline-2-carboximidamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Quinoline-2-carboximidamide hydrochloride is a small molecule belonging to the quinoline carboxamide class of compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While specific high-throughput screening (HTS) data for this compound is not extensively documented, its structural similarity to other biologically active quinoline carboxamides suggests its potential as a valuable compound in drug discovery campaigns. This application note provides a comprehensive guide for the utilization of this compound in HTS. We present detailed, field-proven protocols for screening this compound against relevant target classes, including P2X7 receptor antagonists, carbonic anhydrase inhibitors, and in general cell-based assays for cytotoxicity and antimicrobial activity. The protocols are designed to be robust, reproducible, and adaptable to standard HTS automation platforms.
Compound Profile: this compound
A thorough understanding of the physicochemical properties of a compound is critical for its effective application in any screening assay.
| Property | Value | Source |
| IUPAC Name | quinoline-2-carboximidamide;hydrochloride | [PubChem][1] |
| Synonyms | quinoline-2-carboxamidine hydrochloride, quinoline-2-carboximidamide HCl | [PubChem][1] |
| CAS Number | 110177-05-4 | [Lead Sciences][2] |
| Molecular Formula | C₁₀H₁₀ClN₃ | [PubChem][1] |
| Molecular Weight | 207.66 g/mol | [PubChem][1] |
| Purity | Typically ≥98% | [Lead Sciences][2] |
| Storage | Inert atmosphere, 2-8°C | [Lead Sciences][2] |
Rationale for High-Throughput Screening
The quinoline ring system is a common motif in a variety of biologically active compounds. Derivatives of quinoline carboxamides have been reported to exhibit a range of pharmacological activities, providing a strong rationale for including this compound in diverse screening libraries.
-
Anticancer Potential: Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of topoisomerases and protein kinases.[3]
-
Antimicrobial Activity: The quinoline scaffold is present in several antimicrobial agents. Substituted quinoline-2-carboxamides have shown activity against various mycobacterial species.[4]
-
Enzyme Inhibition: Specific quinoline carboxamide derivatives have been identified as inhibitors of enzymes such as carbonic anhydrases and as antagonists of receptors like P2X7R.[5][6]
Given this precedent, this compound is a promising candidate for screening in HTS campaigns aimed at discovering novel therapeutics in these areas.
Proposed High-Throughput Screening Applications and Protocols
The following sections detail robust and validated HTS protocols that can be adapted for screening this compound.
Application 1: Screening for P2X7 Receptor Antagonists
The P2X7 receptor (P2X7R) is a ligand-gated ion channel that plays a significant role in inflammation and has been implicated in various diseases.[2] The identification of novel P2X7R antagonists is a key area of drug discovery.
Activation of P2X7R by ATP leads to the formation of a non-selective pore, allowing the passage of molecules up to 900 Da.[2] This pore formation can be monitored by the uptake of fluorescent dyes such as YO-PRO-1 or ethidium bromide. An HTS assay can be designed to identify compounds that inhibit this dye uptake, indicating P2X7R antagonism.
Caption: Workflow for P2X7R Antagonist High-Throughput Screening.
-
Cell Plating:
-
Seed a suitable cell line endogenously expressing or engineered to overexpress P2X7R (e.g., HEK293-P2X7R) into 384-well, black, clear-bottom microplates at a density of 10,000-20,000 cells per well in 40 µL of culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 18-24 hours.
-
-
Compound Addition:
-
Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations (e.g., from 100 µM to 1 nM).
-
Using an automated liquid handler, transfer 100 nL of the compound solutions to the cell plates.
-
Include appropriate controls:
-
Positive Control: A known P2X7R antagonist (e.g., A-740003, Brilliant Blue G).
-
Negative Control: DMSO vehicle.
-
-
Pre-incubate the plates with the compounds for 15-30 minutes at 37°C.
-
-
Assay Activation and Reading:
-
Prepare a 2X working solution of a P2X7R agonist (e.g., BzATP at an EC₈₀ concentration) and a fluorescent dye (e.g., 2 µM YO-PRO-1) in a suitable assay buffer (e.g., HBSS).
-
Add 40 µL of the 2X agonist/dye solution to each well.
-
Incubate the plates for 30-60 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation/emission wavelengths (e.g., 491/509 nm for YO-PRO-1).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Identify "hit" compounds based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Determine the IC₅₀ values for the confirmed hits.
-
Application 2: Screening for Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes.[5] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and certain types of cancer.
The enzymatic activity of CAs can be measured using a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol.[7] This assay is readily adaptable to a high-throughput format. Inhibitors of CA will reduce the rate of pNPA hydrolysis, leading to a decrease in the colorimetric signal.
Caption: Workflow for Carbonic Anhydrase Inhibitor HTS.
-
Reagent Preparation:
-
Enzyme Solution: Prepare a working solution of recombinant human Carbonic Anhydrase II (CAII) in a suitable assay buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Substrate Solution: Prepare a stock solution of p-nitrophenyl acetate (pNPA) in acetonitrile. Dilute to the final working concentration in the assay buffer just before use.
-
Compound Plating: Prepare serial dilutions of this compound and control compounds in DMSO. Transfer 100 nL to a 384-well clear microplate.
-
Positive Control: A known CA inhibitor (e.g., Acetazolamide).
-
Negative Control: DMSO vehicle.
-
-
-
Assay Procedure:
-
To each well of the 384-well plate containing the plated compounds, add 20 µL of the CAII enzyme solution.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the pNPA substrate solution.
-
Incubate the plate for 30 minutes at room temperature.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Calculate the percent inhibition for each compound concentration.
-
Identify hits based on a predefined inhibition threshold and confirm with dose-response curves to determine IC₅₀ values.
-
Application 3: Cell-Based Cytotoxicity Screening
A fundamental initial screen in anticancer drug discovery is the assessment of a compound's general cytotoxicity against various cancer cell lines.
Cell viability can be quantified by measuring the amount of ATP present, which is an indicator of metabolically active cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, homogeneous "add-mix-measure" assay that is highly amenable to HTS.[3][8] A decrease in the luminescent signal corresponds to a decrease in cell viability.
Caption: Workflow for Cell-Based Cytotoxicity HTS.
-
Cell Plating:
-
Seed a panel of cancer cell lines into 384-well, white, solid-bottom microplates at an appropriate density (e.g., 1,000-5,000 cells per well) in 40 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a dilution series of this compound.
-
Transfer 100 nL of the compound solutions to the cell plates.
-
Include appropriate controls:
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
Negative Control: DMSO vehicle.
-
-
Incubate the plates for 48-72 hours.
-
-
Viability Measurement:
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add 20 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the compound concentration to generate dose-response curves.
-
Calculate the IC₅₀ values to determine the potency of the compound against each cell line.
-
Application 4: Antimicrobial Screening
The discovery of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance.
A common method for antimicrobial HTS is the broth microdilution assay, which determines the minimum inhibitory concentration (MIC) of a compound. Bacterial viability can be assessed using a resazurin-based assay. Resazurin (blue and non-fluorescent) is reduced by metabolically active cells to the highly fluorescent resorufin (pink). A lack of fluorescence indicates inhibition of bacterial growth.
-
Preparation:
-
Prepare a 2-fold serial dilution of this compound in a 384-well plate.
-
Prepare an inoculum of the target bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) in cation-adjusted Mueller-Hinton broth, adjusted to a final concentration of 5 x 10⁵ CFU/mL.
-
-
Assay Procedure:
-
Add the bacterial inoculum to the wells containing the compound dilutions.
-
Include controls:
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin).
-
Negative (Growth) Control: Bacteria with DMSO vehicle.
-
Sterility Control: Broth only.
-
-
Incubate the plates at 37°C for 18-24 hours.
-
Add a resazurin solution to each well.
-
Incubate for an additional 1-4 hours.
-
Measure fluorescence (Ex/Em: ~560/590 nm) or observe the color change visually.
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of the compound that prevents the conversion of resazurin to resorufin (i.e., the well remains blue).
-
Hit Confirmation and Follow-Up Studies
Initial hits from any HTS campaign require confirmation and further characterization. A typical hit validation cascade includes:
-
Re-testing: Confirm the activity of the primary hits by re-testing them in the original assay.
-
Dose-Response Analysis: Generate detailed dose-response curves to accurately determine potency (IC₅₀ or EC₅₀).
-
Orthogonal Assays: Validate hits using a different assay format that measures a distinct endpoint of the same biological process to rule out assay artifacts.
-
Selectivity and Specificity Profiling: Test hits against related targets or in counter-screens to assess their selectivity.
-
Structure-Activity Relationship (SAR) Studies: Test analogs of the hit compound to understand the relationship between chemical structure and biological activity.
Conclusion
This compound represents a valuable chemical entity for inclusion in high-throughput screening campaigns. Its quinoline carboxamide core is a well-established pharmacophore with diverse biological activities. The protocols detailed in this application note provide a robust framework for screening this compound for potential P2X7R antagonism, carbonic anhydrase inhibition, general cytotoxicity, and antimicrobial activity. By employing these scientifically sound and field-proven methodologies, researchers can effectively evaluate the therapeutic potential of this compound and accelerate the discovery of novel lead compounds.
References
-
Soares-Bezerra, R. J., et al. (2015). An Improved Method for P2X7R Antagonist Screening. PLoS ONE, 10(5), e0123089. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 15617684, this compound. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
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Jampilek, J., et al. (2015). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 20(8), 14859-14891. [Link]
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Grzybowski, J., et al. (2013). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 326-333. [Link]
-
Tyger Scientific Inc. (n.d.). Quinoline-2-carboxamidine 2HCl. Retrieved from [Link]
-
Khan, I., et al. (2018). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 23(11), 2848. [Link]
-
Varghese, B., et al. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. [Link]
-
Different biological activities of quinoline. (2024). Pharma Focus Asia. [Link]
-
Thacker, P. S., et al. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 935-944. [Link]
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]
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- 2. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 4. Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 7. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
Application Notes and Protocols for the Evaluation of Quinoline-2-Carboximidamide Hydrochloride in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the investigation of Quinoline-2-carboximidamide hydrochloride and its derivatives as potential anti-cancer agents. We will delve into the scientific rationale behind experimental design, provide detailed protocols for key assays, and offer insights into data interpretation.
Introduction: The Promise of Quinoline Derivatives in Oncology
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2][3][4] In the realm of oncology, quinoline derivatives have emerged as a promising class of therapeutic candidates due to their ability to target various cellular pathways implicated in cancer progression, including cell proliferation, apoptosis, and angiogenesis.[1][2] Compounds incorporating the quinoline framework have been investigated for their potent cytotoxic effects against a broad spectrum of cancer cell lines.[1][5][6]
This compound belongs to this versatile family of compounds. While specific data on this particular salt may be emerging, the broader class of quinoline-2-carboxamides has demonstrated significant anti-proliferative and apoptosis-inducing activities.[5][7] This application note will, therefore, provide a robust framework for evaluating the anti-cancer potential of this compound by leveraging established methodologies for related quinoline derivatives.
Pillar 1: Unraveling the Mechanism of Action - Induction of Apoptosis
A primary mechanism by which many quinoline derivatives exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death.[1][2][8] A deficiency in apoptotic signaling is a hallmark of cancer, allowing for uncontrolled cell proliferation.[2] Re-engaging this cell death program is a key therapeutic strategy.[2][9]
Quinoline compounds can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2]
-
The Intrinsic Pathway: This pathway is often initiated by cellular stress and involves the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability.[2] Pro-apoptotic members like Bax can be upregulated by quinoline derivatives, leading to the release of cytochrome c from the mitochondria into the cytosol.[2] This event triggers the activation of caspase-9, an initiator caspase that subsequently activates executioner caspases like caspase-3.[2][10]
-
The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. This leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8.[11] Activated caspase-8 can then directly activate executioner caspases.[11]
Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which are responsible for cleaving key cellular substrates, including poly (ADP-ribose) polymerase-1 (PARP), ultimately leading to the dismantling of the cell.[8][10][12]
Caption: Proposed apoptotic signaling pathway of this compound.
Pillar 2: Foundational Experimental Protocols
The following protocols provide a starting point for assessing the anti-cancer activity of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of living cells.[13][14]
Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product.[14] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Selected cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[15]
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration is below 0.5%.[15]
-
Remove the existing medium and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with DMSO) and positive control (a known anticancer drug) wells.[15]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[15]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[15]
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[15]
Protocol 2: Apoptosis Determination by Western Blotting
Western blotting is a powerful technique to detect and quantify specific proteins, making it ideal for assessing the expression of key apoptosis markers.[12][16]
Principle: This method involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the proteins of interest.[12] Key markers for apoptosis include cleaved caspases (e.g., caspase-3, -8, -9) and cleaved PARP.[11][12]
Materials:
-
Treated and untreated cancer cells
-
Ice-cold phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescent (ECL) substrate
Procedure:
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations for a specified time (e.g., 24, 48 hours).
-
Harvest the cells and wash with ice-cold PBS.[16]
-
Lyse the cells with ice-cold RIPA buffer on ice for 30 minutes.[16]
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody overnight at 4°C.[16]
-
Wash the membrane with TBST.[16]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again with TBST.[16]
-
-
Detection:
-
Incubate the membrane with an ECL substrate.[16]
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Analyze the intensity of the bands corresponding to the cleaved forms of caspases and PARP. An increase in these cleaved forms indicates the induction of apoptosis.[12] Normalize the expression of target proteins to a loading control like β-actin.
Caption: Experimental workflow for evaluating the anti-cancer effects of this compound.
Pillar 3: Data Presentation and Interpretation
Quantitative data should be summarized in a clear and concise format.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h incubation |
| MCF-7 (Breast Cancer) | Hypothetical Value |
| HCT-116 (Colon Cancer) | Hypothetical Value |
| A549 (Lung Cancer) | Hypothetical Value |
| PC-3 (Prostate Cancer) | Hypothetical Value |
IC50 values are determined from dose-response curves and represent the mean ± standard deviation of at least three independent experiments.
Interpreting Western Blot Results: When analyzing western blot data for apoptosis, look for a dose-dependent increase in the levels of cleaved caspase-3 and cleaved PARP in treated cells compared to the untreated control. A corresponding decrease in the full-length forms of these proteins further confirms apoptotic induction.[12] Analysis of Bcl-2 family proteins can provide insights into the involvement of the mitochondrial pathway.[9]
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| MTT Assay: High variability between replicate wells | Uneven cell seeding or cell clumping. | Ensure a single-cell suspension before seeding and mix gently. |
| MTT Assay: Low signal or no color change | Low cell viability, incorrect MTT concentration, or insufficient incubation time. | Check cell health, verify reagent concentrations and incubation times. |
| Western Blot: No or weak signal | Insufficient protein loading, poor antibody quality, or inefficient protein transfer. | Increase protein amount, use a new antibody vial, and check transfer efficiency. |
| Western Blot: High background | Insufficient blocking, high antibody concentration, or inadequate washing. | Increase blocking time, optimize antibody dilution, and increase the number of washes. |
References
- Benchchem. (n.d.). Application Note: Western Blot Protocol for Apoptosis Markers Following Anti-TNBC Agent-1 Treatment.
- Abcam. (n.d.). Apoptosis western blot guide.
- Cole, H. (2025, August 19). Cell Viability Assays: An Overview. MolecularCloud.
- PubMed. (n.d.). Determination of Caspase Activation by Western Blot. NIH.
- Creative Bioarray. (n.d.). Cell Viability Assays.
- ResearchGate. (2016, April 12). Assays Used in vitro to Study Cancer Cell Lines.
- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
- ResearchGate. (2014, November 5). Which proteins expression should I check by western blot for confirmation of apoptosis?.
- Smolecule. (n.d.). Buy Quinoline-2-carboxamide | 5382-42-3.
- Abcam. (n.d.). Cell viability assays.
- NIH. (2018, September 22). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC.
- NIH. (n.d.). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis.
- NIH. (2022, November 14). IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II.
- PMC. (n.d.). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PubMed Central.
- PMC. (n.d.). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. NIH.
- PMC. (n.d.). Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies. PubMed Central.
- ResearchGate. (n.d.). Carboxamide Appended Quinoline Moieties as Potential Antiproliferative Agents, Apoptotic Inducers and Pim-1 Kinase Inhibitors.
- (n.d.). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.
- ResearchGate. (n.d.). 2-Aminoquinoline-3-carboxamide derivatives and their anticancer activity against MCF-7 cell line acting through PDGFR inhibition.
- PubMed. (2025, January 28). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis.
- Benchchem. (n.d.). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides.
- (2021). Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. Curr Top Med Chem, 21(5), 426-437.
- PubMed. (2023, July 21). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study.
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- 3. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Antibacterial Susceptibility Testing of Quinoline-2-carboximidamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Promise of Quinoline Derivatives in an Era of Antimicrobial Resistance
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent antibacterial effects.[1][2][3] The emergence of multidrug-resistant bacteria presents a grave threat to global health, necessitating the urgent development of new antimicrobial agents.[3] Quinoline derivatives have shown promise, exhibiting activity against both Gram-positive and Gram-negative bacteria through various mechanisms of action.[1][4][5] Quinoline-2-carboximidamide hydrochloride, as a member of this versatile chemical class, warrants thorough investigation of its potential antibacterial properties.
These application notes provide a comprehensive guide to conducting antibacterial susceptibility testing (AST) for this compound. The protocols herein are founded on established methodologies from leading standards organizations and adapted for the evaluation of a novel chemical entity.[6]
I. Physicochemical Properties of this compound
A foundational understanding of the test compound's properties is critical for accurate and reproducible susceptibility testing.
| Property | Value | Source |
| Chemical Name | This compound | [7][8] |
| CAS Number | 110177-05-4 | [7][8] |
| Molecular Formula | C₁₀H₁₀ClN₃ | [7][8] |
| Molecular Weight | 207.66 g/mol | [8] |
| Purity | ≥98% (typical) | [7] |
| Storage | 2-8°C, inert atmosphere | [7] |
Note on Solubility and Stability: The hydrochloride salt form suggests potential solubility in aqueous solutions. However, it is imperative to experimentally determine the solubility in relevant solvents (e.g., sterile distilled water, DMSO) and the stability of the compound in solution under experimental conditions. This information is crucial for preparing accurate stock solutions and avoiding compound precipitation during testing.
II. Core Protocols for Antibacterial Susceptibility Testing
The following sections detail the step-by-step protocols for two universally recognized methods for determining the antimicrobial efficacy of a novel compound: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and Disk Diffusion for assessing the zone of inhibition.
A. Broth Microdilution Method: Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a gold-standard technique for quantifying the in vitro activity of an antimicrobial agent.[6][9] It determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Caption: Workflow for MIC determination using the broth microdilution method.
-
Preparation of Compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound.
-
Dissolve in a minimal amount of a suitable sterile solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of DMSO in the test wells should not exceed 1% to avoid impacting bacterial growth.
-
Further dilute the stock solution in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to create the highest concentration to be tested.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this adjusted inoculum in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Assay Plate Preparation:
-
Using a 96-well microtiter plate, perform a two-fold serial dilution of the this compound solution in CAMHB. Typically, this is done across 10 wells, leaving two wells for controls.
-
Positive Control: A well containing CAMHB and the bacterial inoculum, but no test compound. This well should show turbidity after incubation.
-
Negative Control (Sterility Control): A well containing only CAMHB to ensure the sterility of the medium. This well should remain clear.
-
Inoculate all wells (except the negative control) with the diluted bacterial suspension.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
B. Disk Diffusion Method (Kirby-Bauer Test)
The disk diffusion method is a qualitative or semi-quantitative test that provides a visual representation of the antimicrobial's activity.[10]
Caption: Hypothesized inhibitory action on bacterial DNA gyrase.
Further studies, such as macromolecular synthesis assays and specific enzyme inhibition assays, would be required to confirm the precise mechanism of action of this compound.
V. Quality Control and Validation
To ensure the trustworthiness and reproducibility of the results, strict quality control measures must be implemented.
-
Reference Strains: Always include well-characterized reference strains (e.g., ATCC strains mentioned in the data tables) in each assay run.
-
Control Antibiotics: The MIC or zone of inhibition for the positive control antibiotic must fall within the acceptable ranges established by organizations like the CLSI.
-
Purity of Inoculum: Periodically perform purity checks of the bacterial inoculum by plating on appropriate agar to ensure no contamination.
-
Validation of Method: The entire protocol should be validated to demonstrate accuracy, precision, and reproducibility.
By adhering to these detailed protocols and maintaining rigorous scientific standards, researchers can effectively evaluate the antibacterial potential of this compound and contribute valuable data to the field of antimicrobial drug discovery.
References
-
Full article: Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (n.d.). Taylor & Francis. [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). MDPI. [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC. (n.d.). NIH. [Link]
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed. (2023, July 21). PubMed. [Link]
-
Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021, November 4). Biointerface Research in Applied Chemistry. [Link]
-
Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021, July 16). Asian Pacific Journal of Health Sciences. [Link]
-
Quinolones - StatPearls - NCBI Bookshelf. (2023, May 22). NIH. [Link]
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Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). INTEGRA Biosciences. [Link]
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Quinoline Antimalarials Increase the Antibacterial Activity of Ampicillin. (n.d.). ResearchGate. [Link]
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022, October 5). NIH. [Link]
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Quinoline Antimalarials Increase the Antibacterial Activity of Ampicillin. (2021, June 1). Frontiers. [Link]
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Current and Emerging Methods of Antibiotic Susceptibility Testing. (2019, May 3). MDPI. [Link]
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This compound. (n.d.). Lead Sciences. [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]
-
Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. (n.d.). KoreaScience. [Link]
-
Representation of the mechanism of antibacterial activity. (n.d.). ResearchGate. [Link]
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This compound | C10H10ClN3 | CID 15617684. (n.d.). PubChem. [Link]
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(PDF) Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. (2015, June 22). ResearchGate. [Link]
-
Quinoline-2-carboxamidine 2HCl. (n.d.). Tyger Scientific. [Link]
-
Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (n.d.). NIH. [Link]
-
Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. (n.d.). MDPI. [Link]
-
Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC. (n.d.). NIH. [Link]
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Application Notes and Protocols for Quinoline-2-carboximidamide Hydrochloride Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the preparation, handling, and application of solutions of Quinoline-2-carboximidamide hydrochloride (CAS: 110177-05-4), a quinoline derivative of interest for life sciences research. Given the limited publicly available data on this specific compound, this document synthesizes information from related quinoline-based compounds and general principles of laboratory solution preparation. Protocols provided herein are designed to be robust and self-validating, emphasizing best practices for accuracy and reproducibility in experimental settings. All procedures should be conducted by trained personnel in a properly equipped laboratory, adhering to all institutional and governmental safety guidelines.
Introduction to this compound
This compound is a member of the quinoline family, a class of heterocyclic aromatic organic compounds. Quinoline and its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The hydrochloride salt form of this compound suggests it is a basic molecule, which may enhance its solubility in aqueous solutions compared to its free base form.
Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 110177-05-4 | [3] |
| Molecular Formula | C₁₀H₁₀ClN₃ | [3] |
| Molecular Weight | 207.66 g/mol | [3] |
| Appearance | Typically a solid (visual inspection required) | General knowledge |
| Storage | 2-8°C, under an inert atmosphere is recommended | Supplier information |
Principles of Solution Preparation: Causality in Experimental Choices
The successful use of this compound in any experimental setting is critically dependent on the accurate and reproducible preparation of its solutions. The choice of solvent, concentration, and storage conditions can significantly impact the compound's stability and, consequently, the experimental outcomes.
Solvent Selection: A Data-Driven Approach
Due to the absence of specific solubility data for this compound, a logical approach to solvent selection is to start with solvents known to be effective for similar heterocyclic compounds and hydrochloride salts.
-
Dimethyl Sulfoxide (DMSO): DMSO is an excellent solvent for a wide array of organic compounds and is a common choice for preparing high-concentration stock solutions for in vitro biological assays.[4] Related compounds like Quinoline-2-carboxaldehyde and other hydrochloride salts of organic molecules exhibit high solubility in DMSO.[5][6]
-
Ethanol (EtOH): Ethanol is another common solvent for organic molecules and may be a suitable alternative to DMSO, particularly if DMSO is incompatible with the experimental system.
-
Aqueous Buffers (e.g., Phosphate-Buffered Saline - PBS): While the hydrochloride salt form is intended to improve water solubility, the aqueous solubility of organic molecules can still be limited. Direct dissolution in aqueous buffers may be challenging for high concentrations. It is generally recommended to first prepare a high-concentration stock in an organic solvent and then dilute it into the aqueous experimental medium.
Workflow for Solvent Selection:
Caption: Logical workflow for selecting an appropriate solvent.
Stability Considerations: Protecting Your Compound
The stability of quinoline derivatives in solution can be influenced by several factors:
-
pH: Quinoline compounds can be susceptible to degradation in both acidic and basic conditions.[7] For aqueous solutions, maintaining a neutral pH is generally advisable.
-
Light: Many quinoline compounds are photosensitive and can degrade upon exposure to UV or ambient light.[7] Solutions should be stored in light-protecting containers (e.g., amber vials).
-
Temperature: Elevated temperatures can accelerate the degradation of chemical compounds.[7] Stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) to maximize their shelf-life.
-
Hydrolysis: The carboximidamide functional group may be susceptible to hydrolysis, especially at non-optimal pH.
Experimental Protocols
Protocol for Small-Scale Solubility Testing
Objective: To determine a suitable solvent for preparing a stock solution of this compound.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethanol (EtOH), 200 proof
-
Deionized water or PBS (pH 7.4)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out a small amount (e.g., 1-5 mg) of this compound into three separate microcentrifuge tubes.
-
To the first tube, add a small volume of DMSO (e.g., 100 µL) to achieve a target concentration of 10 mg/mL.
-
To the second tube, add a corresponding volume of ethanol.
-
To the third tube, add a corresponding volume of deionized water or PBS.
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. If not fully dissolved, sonicate for 5-10 minutes.
-
If the compound dissolves, it is considered soluble at that concentration in the tested solvent. If not, the solvent is not suitable for that concentration.
Protocol for Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution for use in biological assays.
Materials:
-
This compound (MW: 207.66 g/mol )
-
Anhydrous DMSO
-
Sterile, light-protecting storage vials (e.g., amber cryovials)
-
Calibrated analytical balance
-
Appropriate personal protective equipment (PPE)
Calculations:
-
To prepare a 10 mM solution, you need to dissolve 0.01 moles per liter.
-
Mass (mg) = 10 mmol/L * 1 L * 207.66 g/mol * 1000 mg/g = 207.66 mg for 1 L.
-
For a smaller volume, e.g., 1 mL: Mass (mg) = 10 mmol/L * 0.001 L * 207.66 g/mol * 1000 mg/g = 0.20766 mg.
-
It is more practical to weigh a larger mass, for example, 2.08 mg to make 1 mL of a 10 mM solution. Adjust the mass and volume as needed for your experimental requirements.
Procedure:
-
Tare a clean, empty weighing vessel on a calibrated analytical balance.
-
Carefully weigh out the desired mass of this compound (e.g., 2.08 mg).
-
Transfer the weighed compound to a sterile vial.
-
Add the calculated volume of anhydrous DMSO (e.g., 1 mL for 2.08 mg to make a 10 mM solution).
-
Cap the vial securely and vortex until the solid is completely dissolved. Gentle warming in a water bath (37°C) or sonication may be used to aid dissolution if necessary.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol for Preparing Working Solutions for Biological Assays
Objective: To dilute the high-concentration stock solution to the final desired concentration for experiments.
Procedure:
-
Thaw a single-use aliquot of the stock solution at room temperature.
-
Perform a serial dilution of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentration.
-
Ensure that the final concentration of the organic solvent (e.g., DMSO) in the working solution is low (typically ≤ 0.5%) to avoid solvent-induced toxicity or artifacts in the assay.
-
Always prepare a vehicle control containing the same final concentration of the solvent in the assay medium.
Workflow for Solution Preparation and Use:
Caption: General workflow from solid compound to experimental use.
Application in Biological Research: Context and Typical Concentrations
Based on the known biological activities of related quinoline derivatives, this compound may be investigated for its potential as an:
-
Anticancer Agent: Quinoline derivatives have shown cytotoxic activity against various cancer cell lines with IC₅₀ values ranging from the nanomolar to the micromolar range.[8][9][10][11]
-
Antimicrobial Agent: Quinoline compounds have demonstrated antimicrobial effects against a range of pathogens, with Minimum Inhibitory Concentrations (MICs) often in the low microgram per milliliter (µg/mL) to millimolar (mM) range.[2][12][13][14][15][16]
Suggested Starting Concentrations for Screening:
| Application | Suggested Concentration Range |
| Anticancer Screening | 0.1 µM to 100 µM |
| Antimicrobial Screening | 1 µg/mL to 256 µg/mL |
These are suggested starting ranges and should be optimized for the specific cell lines or microbial strains being tested.
Solution Stability Assessment: A Self-Validating System
To ensure the integrity of your experimental results, it is crucial to assess the stability of your this compound solutions under your specific experimental and storage conditions.
Protocol for a Forced Degradation Study
This protocol can help identify potential stability issues.
Procedure:
-
Prepare a solution of your compound in the intended solvent at a known concentration.
-
Subject aliquots of the solution to various stress conditions:
-
Acid/Base Hydrolysis: Add HCl or NaOH to aliquots to achieve acidic and basic pH, respectively. Incubate at room temperature or elevated temperature (e.g., 60°C).
-
Oxidation: Treat an aliquot with a dilute solution of hydrogen peroxide.
-
Photostability: Expose an aliquot to a controlled light source (e.g., in a photostability chamber).[17] Keep a control sample wrapped in aluminum foil.
-
Thermal Stress: Incubate an aliquot at an elevated temperature (e.g., 60°C).
-
-
At various time points, analyze the stressed samples and a control sample (stored under optimal conditions) by a suitable analytical method (e.g., HPLC) to quantify the amount of the parent compound remaining.
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the preparation and use of this compound solutions in a research setting. By following these recommendations and incorporating self-validating measures such as solubility and stability testing, researchers can ensure the quality and reliability of their experimental data.
References
-
Asif, M. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. National Center for Biotechnology Information. [Link]
-
Micale, N., et al. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. National Center for Biotechnology Information. [Link]
-
Li, Y., et al. (n.d.). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. National Center for Biotechnology Information. [Link]
-
Anisim, A. M., et al. (1985). [Antimicrobial properties of quinoline derivatives]. National Center for Biotechnology Information. [Link]
-
El-Sayed, N. F., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Royal Society of Chemistry. [Link]
-
Lu, C., et al. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. National Center for Biotechnology Information. [Link]
-
Jampilek, J., et al. (n.d.). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. National Center for Biotechnology Information. [Link]
-
Abdel-Magid, A. F. (2023). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. ACS Publications. [Link]
-
Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. [Link]
-
Kumar, A., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. National Center for Biotechnology Information. [Link]
-
de Souza, M. V. N., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. National Center for Biotechnology Information. [Link]
-
Badr, M., et al. (n.d.). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. National Center for Biotechnology Information. [Link]
-
Jampilek, J., et al. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. ResearchGate. [Link]
-
Koorbanally, N. A., et al. (2018). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Popowycz, F., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. [Link]
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Al-Aani, F. T., & Al-Obaydi, S. J. (2017). Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. National Center for Biotechnology Information. [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
-
Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. [Link]
-
Turesky, R. J., et al. (1998). 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity. National Center for Biotechnology Information. [Link]
-
Malenovic, A., et al. (2014). Investigation of tropicamide and benzalkonium chloride stability using liquid chromatography. ResearchGate. [Link]
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Application Notes and Protocols for In Vitro Studies with Quinoline-2-carboximidamide hydrochloride
For Research Use Only. Not for use in diagnostic procedures.
Senior Application Scientist's Foreword
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] Within this broad family, quinoline carboxamides have emerged as a particularly promising class of molecules, with derivatives showing potent and selective inhibition of various enzymes and receptors.[6][7][8][9]
This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing effective dosage ranges for in vitro studies of Quinoline-2-carboximidamide hydrochloride. While direct empirical data on this specific molecule is emerging, we can draw authoritative insights from the extensive research on structurally related quinoline-2-carboxamides. The protocols outlined herein are designed to be self-validating, providing a robust framework for determining the optimal concentration of this compound for your specific cellular model and assay.
Our approach is grounded in the principle of empirical determination. We will begin with foundational techniques for preparing the compound and then proceed to systematic methodologies for assessing its cytotoxic and functional effects. The causality behind each experimental step is explained to empower you to adapt these protocols to your unique research questions.
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | quinoline-2-carboximidamide;hydrochloride | [10] |
| CAS Number | 110177-05-4 | [10] |
| Molecular Formula | C₁₀H₁₀ClN₃ | [10] |
| Molecular Weight | 207.66 g/mol | [10] |
| Chemical Structure | PubChem CID: 15617684 |
Mechanism of Action (Hypothesized based on Analogs):
Derivatives of quinoline carboxamide have been reported to exhibit a range of biological activities, including:
-
Enzyme Inhibition: Certain quinoline-2-carboxamides have shown inhibitory activity against enzymes like carbonic anhydrases and vascular endothelial growth factor receptor-2 (VEGFR-2).[6][7]
-
Receptor Antagonism: Some analogs act as antagonists for receptors such as the P2X7 receptor.[8]
-
Anticancer Properties: The quinoline motif is present in several anticancer drugs, and its derivatives are known to induce apoptosis and inhibit cell proliferation.[2][11]
The precise mechanism of action for this compound is yet to be fully elucidated and should be a key objective of your investigations.
Preparation of Stock Solutions
Rationale
The solubility and stability of a compound are critical for accurate and reproducible in vitro studies. The hydrochloride salt form of Quinoline-2-carboximidamide suggests good aqueous solubility. However, for cell-based assays, it is standard practice to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) to minimize the final solvent concentration in the cell culture medium, which can have cytotoxic effects.
Protocol
-
Reconstitution: Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.
-
Solvent Selection: Use sterile, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Dissolution: Add the calculated volume of DMSO to the vial. Vortex thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability.
Note: Always perform a visual inspection for precipitation before use. If precipitation is observed, warm the aliquot and vortex to redissolve.
Determining the Effective Concentration Range: A Tiered Approach
The following workflow provides a systematic method for identifying the optimal dosage of this compound for your in vitro experiments.
Caption: A tiered workflow for determining the optimal in vitro dosage.
Protocol: Cell Viability and Cytotoxicity Assay
Principle
A cell viability assay, such as the MTT or WST-1 assay, is a crucial first step to determine the concentration range at which this compound exhibits cytotoxic effects. This information is vital for designing subsequent functional assays, ensuring that observed effects are not simply a consequence of cell death.
Materials
-
Selected cell line (e.g., a cancer cell line relevant to your research)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Step-by-Step Methodology
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in complete cell culture medium. A broad range is recommended for the initial screen (e.g., from 0.01 µM to 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your experimental design (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
For MTT: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer and incubate overnight.
-
For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the compound concentration. Use a non-linear regression model to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol: Functional Assays
Rationale
Once the cytotoxic profile is established, you can investigate the functional effects of this compound at non-toxic concentrations. The choice of assay will depend on the hypothesized mechanism of action. Based on the activities of related compounds, relevant assays could include kinase inhibition assays, receptor binding assays, or cell signaling pathway analysis.
Example: Western Blot for Pathway Analysis
This protocol provides an example of how to assess the effect of the compound on a specific signaling pathway (e.g., a pathway downstream of a receptor tyrosine kinase).
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at concentrations below the determined IC50 (e.g., 0.1x, 0.5x, and 1x the IC50 value) for a specified time. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against your target proteins (e.g., phosphorylated and total forms of a kinase) and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control.
Data Interpretation and Dosage Selection
The results from your cytotoxicity and functional assays will guide the selection of appropriate doses for more complex in vitro studies.
-
For mechanistic studies: Use concentrations that elicit a clear functional response without causing significant cell death.
-
For efficacy studies: A dose-response curve from your functional assays will help you determine the EC50 (half-maximal effective concentration) or a maximally effective dose.
The table below provides a hypothetical summary of results for a quinoline carboxamide derivative, illustrating the type of data you should aim to generate.
| Cell Line | Assay | IC50 / EC50 (µM) |
| HUVEC | VEGFR-2 Kinase Assay | 0.0055 |
| MCF-7 | P2X7R Antagonism | 0.566 |
| A549 | Cell Viability (72h) | 1.5 |
| HL-60 | Cytotoxicity | < 0.01 |
Note: The data in this table is derived from studies on various quinoline carboxamide derivatives and is for illustrative purposes only.[6][8][12]
Signaling Pathway Visualization
Based on the known targets of related quinoline carboxamides, a potential mechanism of action could involve the inhibition of a receptor tyrosine kinase (RTK) signaling pathway.
Caption: Hypothesized inhibition of an RTK signaling pathway.
References
- Jaszczur, M., et al. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 17(1), 614-635.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Yang, Y., et al. (2010). Design, synthesis and biological evaluation of quinoline amide derivatives as novel VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6653-6656.
- He, L., et al. (2003). Novel Cu(II)-quinoline Carboxamide Complexes: Structural Characterization, Cytotoxicity and Reactivity Towards 5'-GMP. Biometals, 16(3), 485-496.
- Thacker, P. S., et al. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1172-1177.
- Abbas, S. Y., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(35), 22695-22718.
-
Jaszczur, M., et al. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. ResearchGate. Retrieved from [Link]
- Khattak, S., et al. (2022). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 27(1), 1.
- Rani, P., & Kumar, A. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. International Journal of Pharmaceutical Sciences and Research, 13(7), 2764-2773.
- Kumar, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4).
- Kumar, S., et al. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654.
- Thacker, P. S., et al. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1172-1177.
- Al-Omary, F. A. M., et al. (2018). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Journal of Chemistry, 2018, 1-9.
- Chen, Y.-L., et al. (2016). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. Oncotarget, 7(38), 62049–62065.
- Gamage, S. A., et al. (1998). Synthesis and cytotoxic activity of carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and pyrido[3',2':4,5]imidazo[2,1-a]isoquinoline. Journal of Medicinal Chemistry, 41(15), 2824-2832.
- Bingul, M., et al. (2018). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Gene, Cell and Tissue, 5(2), e66465.
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- 1. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
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- 6. Design, synthesis and biological evaluation of quinoline amide derivatives as novel VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Novel Cu(II)-quinoline carboxamide complexes: structural characterization, cytotoxicity and reactivity towards 5'-GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Quinoline-2-carboximidamide hydrochloride as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the initial investigation of Quinoline-2-carboximidamide hydrochloride as a potential enzyme inhibitor. Due to the limited direct literature on the specific enzymatic targets of this compound, this document outlines a strategic approach for its screening and characterization, drawing upon the well-documented bioactivities of structurally related quinoline-carboxamides and the known pharmacological properties of the amidine functional group.
Introduction: The Rationale for Investigating this compound
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties[1][2][3]. Derivatives of quinoline-2-carboxamide, a closely related structural analog of the topic compound, have been identified as potent inhibitors of various enzymes, such as carbonic anhydrases, histone deacetylases (HDACs), and the P2X7 receptor[4][5][6].
The distinguishing feature of the subject of this guide, this compound, is the presence of a carboximidamide (amidine) group in place of the carboxamide. Amidine-containing compounds are known to engage in diverse biological interactions, with established antimicrobial mechanisms that include enzyme inhibition[7]. Furthermore, derivatives containing an amidino-phenoxy quinoline structure have been identified as potent thrombin inhibitors, highlighting the potential of the quinoline-amidine combination to target protease enzymes[8].
Given this background, this compound presents itself as a compelling candidate for screening as an enzyme inhibitor. This guide provides the foundational protocols to explore its inhibitory potential.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀ClN₃ | PubChem |
| Molecular Weight | 207.66 g/mol | PubChem |
| IUPAC Name | quinoline-2-carboximidamide;hydrochloride | PubChem |
| CAS Number | 110177-05-4 | PubChem |
It is recommended to experimentally verify solubility in desired buffer systems before proceeding with biological assays.
Safety and Handling
General Precautions:
-
Always work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or fumes.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
For detailed safety information, refer to the SDS of structurally similar quinoline derivatives.
Proposed Initial Enzyme Inhibition Screening
Based on the literature for related compounds, a logical starting point for screening this compound is against a panel of proteases, given the finding of amidino-phenoxy quinoline derivatives as thrombin inhibitors[8]. A general protocol for a fluorogenic protease inhibition assay is provided below.
Caption: General workflow for a protease inhibition assay.
Materials:
-
This compound
-
Protease of interest (e.g., Thrombin, Trypsin, Cathepsin S)
-
Fluorogenic protease substrate
-
Assay buffer (e.g., Tris-HCl, HEPES with appropriate cofactors)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform serial dilutions of the stock solution in assay buffer to obtain a range of concentrations for testing (e.g., 100 µM to 1 nM).
-
Assay Setup: a. To the wells of a 96-well plate, add 2 µL of the diluted compound solutions. Include wells with DMSO only as a negative control and a known inhibitor as a positive control. b. Add 88 µL of the enzyme solution (at a pre-determined optimal concentration) to each well. c. Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Reaction Initiation and Measurement: a. Add 10 µL of the fluorogenic substrate solution (at its Km concentration) to each well to initiate the enzymatic reaction. b. Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence at the appropriate excitation and emission wavelengths over a set period (e.g., 30 minutes).
-
Data Analysis: a. Calculate the initial reaction velocity (V₀) for each well from the linear phase of the fluorescence curve. b. Determine the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_DMSO)) c. Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell-Based Assay for Assessing Cellular Activity
Should this compound show promising activity in biochemical assays, the next logical step is to assess its effects in a cellular context. A general cell viability assay, such as the MTT assay, can provide initial insights into the compound's cytotoxicity and potential anti-proliferative effects.
Caption: General workflow for an MTT cell viability assay.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear, flat-bottom plates
-
Absorbance plate reader
Procedure:
-
Cell Seeding: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere overnight.
-
Compound Treatment: a. The next day, prepare serial dilutions of this compound in complete medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include wells with vehicle control (medium with the same concentration of DMSO as the highest compound concentration). c. Incubate the plate for the desired exposure time (e.g., 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. c. Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. d. Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Data Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment as follows: % Cell Viability = 100 * (Absorbance_treated / Absorbance_control) c. Plot the % Cell Viability against the compound concentration to determine the concentration that inhibits cell growth by 50% (GI₅₀).
Concluding Remarks
The protocols outlined in this document provide a foundational framework for the initial characterization of this compound as a potential enzyme inhibitor. It is crucial to interpret the results of these initial screens with the understanding that further, more detailed mechanistic studies will be required to fully elucidate the compound's mode of action and specificity. The broad biological activities of related quinoline-based compounds suggest that this compound could have a range of potential applications, and these protocols are intended to be the first step in uncovering them.
References
-
Jaszczyszyn, A., Gąsiorowski, K., Świątek, P., Malinka, W., & Cieślik-Boczula, K. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 17(12), 14436-14453. [Link]
-
Thacker, P. S., Shaikh, P., Angeli, A., Arifuddin, M., & Supuran, C. T. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1172-1177. [Link]
-
Shah, Q., Hussain, Z., Khan, B. A., Jacobson, K. A., & Iqbal, J. (2018). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 23(10), 2649. [Link]
-
Stumm, C., Müller, C., & Kassack, M. U. (2022). Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors. European Journal of Medicinal Chemistry, 240, 114573. [Link]
-
Boyarshinov, V. D., Mikhalev, A., Yushkova, T. A., & Lesiovskaya, E. E. (2017). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal, 51(5), 373-376. [Link]
-
Priepke, H., Mack, H., Stassen, J. M., Wienen, W., & Ries, U. (2000). Heterocyclic thrombin inhibitors. Part 1: design and synthesis of amidino-phenoxy quinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 10(3), 209-212. [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2022). Design, Synthesis and Bioactivity Evaluations of 8-Substituted-Quinoline-2-Carboxamide Derivatives as Novel Histone Deacetylase (HDAC) Inhibitors. Molecules, 27(15), 4945. [Link]
-
Kaur, H., & Kumar, V. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research, 34(1), 1-25. [Link]
-
Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(31), 20206-20235. [Link]
-
Bharti, S., Kumar, A., & Singh, A. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 211-215. [Link]
-
Musiol, R. (2014). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 30(3), 963-976. [Link]
-
Kuca, K., Jun, D., & Musilek, K. (2021). Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. Scientific Reports, 11(1), 1696. [Link]
-
Al-Hussain, S. A., & Ali, M. R. (2023). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Heliyon, 9(9), e19736. [Link]
Sources
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- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterocyclic thrombin inhibitors. Part 1: design and synthesis of amidino-phenoxy quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Quinoline Scaffold in Modern Drug Discovery
Introduction: Quinoline as a Privileged Scaffold
Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its rigid structure and the presence of a nitrogen atom provide unique electronic properties and hydrogen bonding capabilities, making it a "privileged scaffold."[3][4] This means the quinoline core is a versatile template that can be functionalized at multiple positions to interact with a wide range of biological targets, leading to diverse pharmacological activities.[3][5] Historically, the discovery of quinine from Cinchona bark as a treatment for malaria marked the first major therapeutic success of a quinoline-based compound.[5] Since then, the scaffold has been exploited to develop drugs for an array of diseases, including cancer, bacterial infections, and viral illnesses.[6][7][8][9] This guide provides an in-depth exploration of the application of quinoline derivatives in key therapeutic areas, complete with mechanistic insights and detailed experimental protocols for their evaluation.
Quinoline Derivatives as Anticancer Agents
The development of quinoline-based anticancer agents has been a highly successful field, with several compounds receiving FDA approval.[5][6] These derivatives employ multiple mechanisms to combat cancer, including inhibiting critical signaling pathways, disrupting DNA replication, and inducing programmed cell death (apoptosis).[1][10]
Mechanisms of Action
-
Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are crucial for tumor growth and proliferation.[10] Many quinoline derivatives are designed as ATP-competitive inhibitors that target the kinase domains of receptors like c-Met, Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[10][11] Inhibition of these pathways, such as the PI3K/Akt/mTOR pathway, can halt cell cycle progression and angiogenesis.[10][12]
-
DNA Intercalation and Topoisomerase Inhibition: Certain quinoline analogues can insert themselves between DNA base pairs (intercalation), interfering with DNA replication and transcription.[1][13] They can also inhibit topoisomerase enzymes, which are essential for resolving DNA supercoils during replication, leading to catastrophic DNA damage and cell death.[13][14]
-
Induction of Apoptosis: By inhibiting key survival signals (like those from kinases) or causing significant cellular stress (like DNA damage), quinoline derivatives can trigger apoptosis.[1][13] Some compounds have been shown to modulate the cell cycle, causing arrest at specific phases, such as the G2/M phase, which precedes apoptosis.[12][13]
FDA-Approved Quinoline-Based Anticancer Drugs
The versatility of the quinoline scaffold is highlighted by the number of its derivatives that have been approved for clinical use in oncology.
| Drug Name | Year of FDA Approval | Primary Target(s) | Clinical Indication(s) |
| Bosutinib | 2012 | Src, Abl | Chronic Myelogenous Leukemia (CML)[5][11] |
| Cabozantinib | 2012 | c-Met, VEGFR2 | Medullary Thyroid Cancer, Renal Cell Carcinoma[5][11][15] |
| Lenvatinib | 2015 | VEGFR, RET | Differentiated Thyroid Cancer, Renal Cell Carcinoma[5][11] |
| Neratinib | 2017 | HER2, EGFR | Breast Cancer[5] |
| Capmatinib | 2020 | c-Met | Non-Small Cell Lung Cancer (NSCLC)[5] |
| Tivozanib | 2021 | VEGFR | Relapsed/Refractory Renal Cell Carcinoma[5] |
Diagram: General Workflow for Anticancer Quinoline Drug Discovery
This diagram illustrates the typical pipeline for identifying and validating a new quinoline-based anticancer candidate.
Caption: A streamlined workflow for anticancer drug discovery.
Protocol: Cell Viability (MTT) Assay for Anticancer Screening
This protocol determines the concentration at which a quinoline derivative inhibits cancer cell growth by 50% (IC50). The assay measures the metabolic activity of viable cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Quinoline derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete medium to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoline derivative in culture medium. A typical starting concentration is 100 µM.
-
Causality Insight: Using a broad range of dilutions is critical to capture the full dose-response curve and accurately determine the IC50.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. Purple formazan crystals should become visible within the cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium from all wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Self-Validation: Ensure complete dissolution by gently pipetting up and down or placing the plate on a shaker for 5-10 minutes. Incomplete dissolution is a common source of error.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Abs_treated / Abs_control) * 100.
-
Plot the percentage of viability against the log of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response) to calculate the IC50 value.
-
Quinoline Derivatives as Antimalarial Agents
Malaria, caused by Plasmodium parasites, remains a global health crisis.[16] Quinoline-based drugs like chloroquine and tafenoquine have been central to malaria treatment for decades.[5][17]
Mechanism of Action
The primary target for antimalarial quinolines is the parasite's food vacuole.[18]
-
The parasite digests hemoglobin from the host's red blood cells, releasing large amounts of toxic free heme.[18]
-
To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin.[18]
-
Quinoline drugs, which are weak bases, accumulate in the acidic food vacuole. They cap the growing hemozoin crystal, preventing further polymerization.[18]
-
The buildup of toxic free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[18][19]
Diagram: Inhibition of Heme Detoxification
Caption: Quinoline derivatives block heme polymerization.
Protocol: In Vitro Anti-plasmodial SYBR Green I Assay
This fluorescence-based assay is a common method for screening compounds against the erythrocytic stages of P. falciparum.
Principle: SYBR Green I is a dye that intercalates with DNA. Since mature red blood cells are anucleated, the fluorescence intensity in an infected culture is directly proportional to parasite proliferation.
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human O+ red blood cells (RBCs)
-
Complete parasite medium (RPMI-1640, AlbuMAX II, hypoxanthine)
-
SYBR Green I lysis buffer (Tris, EDTA, saponin, Triton X-100, and SYBR Green I dye)
-
Quinoline derivative stock solution (in DMSO)
-
Chloroquine or Artemisinin (as a positive control)
-
96-well flat-bottom plates
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Culture Synchronization:
-
Synchronize the parasite culture (e.g., using sorbitol treatment) to the ring stage. This ensures a uniform starting point for the assay.
-
Causality Insight: Synchronization is crucial for reproducibility, as different parasite life stages can have varying sensitivities to drugs.
-
-
Assay Plate Preparation:
-
Prepare serial dilutions of the test compounds and control drugs in complete medium.
-
Add 50 µL of each dilution to the wells of a 96-well plate.
-
-
Parasite Inoculation:
-
Prepare a parasite suspension of 1% parasitemia and 2% hematocrit (percentage of RBCs in the total volume).
-
Add 150 µL of this suspension to each well. .
-
-
Incubation:
-
Incubate the plates for 72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
-
Lysis and Staining:
-
Freeze the plates at -80°C for at least 2 hours to lyse the RBCs.
-
Thaw the plates and add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
-
Data Acquisition:
-
Read the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from uninfected RBC wells).
-
Calculate the percentage of inhibition: Inhibition (%) = 100 - [(RFU_treated / RFU_control) * 100], where RFU is Relative Fluorescence Units.
-
Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression.
-
Quinoline Derivatives as Antibacterial Agents
The fluoroquinolones, a major class of synthetic quinoline derivatives, are broad-spectrum antibacterial agents.[20] Their development was a significant advance in treating bacterial infections.
Mechanism of Action
Fluoroquinolones target bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[20]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for DNA replication and transcription.
-
Topoisomerase IV: This enzyme is responsible for decatenating (unlinking) daughter chromosomes after replication.
-
Fluoroquinolones form a stable complex with the enzyme and the cleaved DNA, preventing the re-ligation of the DNA strands. This leads to a halt in DNA replication and the accumulation of double-strand breaks, which is lethal to the bacterium.[20]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[21][22]
Principle: A standardized bacterial inoculum is exposed to serial two-fold dilutions of a quinoline derivative in a liquid growth medium. The MIC is determined by visual inspection after incubation.
Materials:
-
Bacterial strain of interest (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Quinoline derivative stock solution
-
Sterile 96-well U-bottom plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies and suspend them in saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Self-Validation: The accuracy of the inoculum density is critical. It can be verified by plating a dilution and performing a colony count.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.
-
-
Compound Dilution:
-
Dispense 50 µL of CAMHB into all wells of a 96-well plate.
-
Add 50 µL of the quinoline stock solution (at 2x the highest desired concentration) to the first column.
-
Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and repeating across the plate. Discard 50 µL from the last column.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well. The final volume will be 100 µL.
-
Include a growth control well (bacteria, no drug) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours in ambient air.
-
-
MIC Determination:
-
Read the plate visually. The MIC is the lowest concentration of the quinoline derivative in which there is no visible turbidity (growth).
-
Quinoline Derivatives as Antiviral Agents
While less established than in other areas, the quinoline scaffold has shown promise in the development of antiviral agents.[7][9] Research has explored their efficacy against a range of viruses, including HIV, herpes viruses, and coronaviruses.[9][20][23]
Mechanism of Action
The mechanisms for antiviral quinolines are diverse and often virus-specific:
-
Inhibition of Viral Enzymes: Some derivatives can inhibit key viral enzymes like reverse transcriptase or proteases, which are essential for viral replication.
-
Disruption of Viral Entry/Replication: Compounds can interfere with the viral life cycle, such as blocking the virus from entering host cells or inhibiting transcriptional processes required for replication.[20][24] For example, some quinolones have been shown to interfere with the HIV Tat-TAR interaction, which is critical for viral gene expression.[20]
Protocol: Cytopathic Effect (CPE) Reduction Assay
This assay is a primary screening method to evaluate a compound's ability to protect host cells from virus-induced damage and death.[25][26]
Principle: Many viruses cause visible morphological changes in host cells, known as the cytopathic effect (CPE), which ultimately leads to cell death. An effective antiviral compound will prevent or reduce CPE. Cell viability can be quantified using a dye like neutral red.[25][26]
Materials:
-
Susceptible host cell line (e.g., Vero 76 cells)
-
Virus stock with a known titer
-
Culture medium (e.g., MEM with 2% FBS)
-
Quinoline derivative stock solution
-
Known antiviral drug (as a positive control)
-
Neutral Red solution
-
Cell-fixing solution (e.g., formalin)
-
Dye-solubilizing solution (e.g., 1% acetic acid in 50% ethanol)
-
96-well flat-bottom plates
-
Microplate reader (540 nm)
Procedure:
-
Cell Seeding:
-
Seed a 96-well plate with host cells and incubate for 24 hours to form a near-confluent monolayer.[26]
-
-
Compound and Virus Addition:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells. Add the diluted compounds to the wells.
-
Include "cell control" wells (no virus, no compound), "virus control" wells (virus, no compound), and "toxicity control" wells (compound, no virus).
-
Add a standardized amount of virus to all wells except the cell control and toxicity control wells. The amount should be sufficient to cause >80% CPE in the virus control wells after the incubation period.[26]
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO₂ until the desired level of CPE is observed in the virus control wells (typically 3-5 days).
-
-
Staining and Quantification:
-
Remove the medium and stain the cells with Neutral Red solution for ~2 hours.
-
Wash the cells to remove excess dye, then fix them.
-
Add the solubilizing solution to extract the dye from the viable cells.
-
-
Data Acquisition:
-
Read the absorbance at 540 nm. The absorbance is proportional to the number of living cells.
-
-
Data Analysis:
-
Calculate the 50% effective concentration (EC50), the concentration that provides 50% protection from CPE.
-
Separately, calculate the 50% cytotoxic concentration (CC50) from the toxicity control wells.
-
The Selectivity Index (SI) is calculated as CC50 / EC50 . A higher SI value indicates a more promising antiviral candidate, as it suggests the compound is effective at concentrations that are not toxic to the host cells.[26]
-
References
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- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ijrpr.com.
- Hooper, D. C. (n.d.). Pharmacokinetics of quinolones: newer aspects. PubMed.
- Mhlongo, J. T., Nsele, S. P., & Singh, P. (2020). Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI.
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- Quinolin-2-one Derivatives: A Comprehensive Review for Drug Discovery. (n.d.). BenchChem.
- Chandra, D., Sachin, S., Rav, S., & Sharma, U. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Thieme.
- an overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate.
- Kumar, A., Srivastava, K., Kumar, S. R., Puri, S. K., & Chauhan, P. M. S. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. PMC.
- Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
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- Avdović, E. H., Čobeljić, B., Pevec, A., Turel, I., Marković, J. D., & Joksović, M. D. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
- Bharti, A., Bijauliya, R. K., Yadav, A., & Suman. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics.
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- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central.
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- In Vitro Antiviral Testing. (n.d.). IAR | USU.
- Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing.
- Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
- Quinolines and quinolones as antibacterial, antifungal, anti-virulence, antiviral and anti-parasitic agents. (2019). SciSpace.
- synthesis of quinoline derivatives and its applications. (n.d.). Slideshare.
- Vasilev, K., & Reshedko, G. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI.
- In Vitro Antiviral Assays: A Review of Laboratory Methods. (2025). University of Ghana.
- Overview of antibacterial susceptibility testing. (n.d.). UpToDate.
- Sharma, P. C., Singh, A., Kumar, A., & Sharma, A. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH.
- Mohamed, M. F. A., & El-Damasy, A. K. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Publishing.
- Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books.
- Dhiman, N., Singh, P., & Sharma, P. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central.
- Musso, L., Cincinelli, R., & Simona, D. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central.
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- Antimicrobial Susceptibility Testing. (n.d.). StatPearls - NCBI Bookshelf.
- Manfrin, V., Madia, V. N., & Messore, A. (2004). Antiviral Properties of Quinolone-based Drugs. Bentham Science Publishers.
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- Lode, H., Höffken, G., Boeckh, M., Deppermann, N., Borner, K., & Koeppe, P. (n.d.). Quinolone pharmacokinetics. PubMed.
- Drapala, A., Stolarczyk, E., Machura, B., & Szlapa, M. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI.
- Drapala, A., Stolarczyk, E., Machura, B., & Szlapa, M. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. PubMed.
- FDA-approved quinoline-based drugs. (n.d.). ResearchGate.
- Lode, H., Höffken, G., Boeckh, M., Deppermann, N., Borner, K., & Koeppe, P. (1990). Quinolone pharmacokinetics and metabolism. Journal of Antimicrobial Chemotherapy.
- Pharmacodynamics of Quinolones. (n.d.). ResearchGate.
- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). ResearchGate.
- Synthesis, spectroscopic characterizations, DFT calculations and molecular docking studies of new quinoline-oxirane/piperidone hybrids as potential anticancer agents. (n.d.). OUCI.
- Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. (2025). American Chemical Society.
- Quinolones. (2023). StatPearls - NCBI Bookshelf.
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Application Notes and Protocols for Combination Therapy Studies Involving Quinoline Derivatives
Introduction: The Quinoline Scaffold as a Privileged Structure in Combination Therapy
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2][3] Derivatives of this heterocyclic structure have been successfully developed into therapeutic agents for a broad spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[1][2][4] The versatility of the quinoline core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][3] While specific data on the combination therapy applications of Quinoline-2-carboximidamide hydrochloride are not extensively documented in publicly available literature, the broader class of quinoline carboxamides is the subject of intensive research in combination therapeutic strategies, particularly in oncology.[1][5]
This document will provide an in-depth guide for researchers exploring the use of quinoline derivatives in combination therapies. We will use a well-studied exemplar, a compound with a related structural motif, to illustrate the principles and protocols for designing and executing such studies. The focus will be on providing a robust framework that can be adapted for novel quinoline-based compounds.
Case Study: A Farnesoid X Receptor (FXR) Agonist in Immuno-Oncology Combination Therapy
While not a direct carboximidamide, the isoxazole GW4064, a potent Farnesoid X Receptor (FXR) agonist, provides a compelling and well-documented case study for combination therapy.[6][7][8] FXR is a nuclear receptor that plays a critical role in bile acid homeostasis, lipid metabolism, and inflammation, and has emerged as a target in oncology.[6][7]
Scientific Rationale for Combination Therapy
Recent studies have revealed a fascinating interplay between FXR activation and the tumor immune microenvironment. In colorectal cancer (CRC), for instance, the FXR agonist GW4064 has been shown to induce apoptosis and mediate immunogenic cell death (ICD) in cancer cells in vitro.[6][7] However, its in vivo efficacy as a monotherapy was found to be limited.[6][7] Further investigation revealed that GW4064 upregulates the expression of Programmed Death-Ligand 1 (PD-L1) on CRC cells through the activation of the MAPK signaling pathway.[6][7] This upregulation of an immune checkpoint molecule likely contributes to the blunted anti-tumor response in vivo.
This finding provides a strong rationale for a combination therapy approach: pairing the pro-apoptotic and ICD-inducing effects of the FXR agonist with an immune checkpoint inhibitor, such as an anti-PD-L1 antibody. The hypothesis is that the FXR agonist will increase tumor cell susceptibility to immune attack, while the anti-PD-L1 antibody will unleash the cytotoxic T-cells to effectively clear the tumor. Encouragingly, preclinical studies have shown that this combination leads to excellent anti-tumor effects and even cures in a significant percentage of tumor-bearing mice.[6][7]
Signaling Pathway: FXR Activation and PD-L1 Upregulation
The following diagram illustrates the proposed signaling cascade initiated by GW4064, leading to the upregulation of PD-L1 in colorectal cancer cells.
Caption: Proposed signaling pathway of GW4064-induced PD-L1 upregulation.
Protocols for Preclinical Evaluation
The following protocols are adapted from published studies investigating the combination of GW4064 and anti-PD-L1 therapy in a murine colorectal cancer model.[6][7]
Experimental Workflow Overview
Caption: Workflow for preclinical evaluation of combination therapy.
Protocol 1: In Vitro Cell-Based Assays
Objective: To determine the direct effects of the quinoline derivative on cancer cells and to confirm the mechanism of action (e.g., PD-L1 upregulation).
Materials:
-
CT26 murine colorectal carcinoma cell line
-
Complete RPMI-1640 medium (with 10% FBS, 1% penicillin-streptomycin)
-
Quinoline derivative (e.g., GW4064)
-
MTT reagent
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Antibodies for flow cytometry and Western blot (e.g., anti-PD-L1, anti-p-ERK, anti-ERK)
Procedure:
-
Cell Proliferation (MTT Assay): a. Seed CT26 cells in 96-well plates at a density of 5x10³ cells/well and allow to adhere overnight. b. Treat cells with varying concentrations of the quinoline derivative for 24, 48, and 72 hours. c. Add MTT reagent to each well and incubate for 4 hours at 37°C. d. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm. e. Calculate the IC50 value.
-
Apoptosis Analysis (Flow Cytometry): a. Seed CT26 cells in 6-well plates and treat with the quinoline derivative at its IC50 concentration for 48 hours. b. Harvest cells, wash with PBS, and resuspend in binding buffer. c. Stain with Annexin V-FITC and PI according to the manufacturer's protocol. d. Analyze the cell populations (viable, early apoptotic, late apoptotic, necrotic) using a flow cytometer.
-
PD-L1 Expression Analysis (Western Blot): a. Treat CT26 cells with the quinoline derivative for 24 hours. b. Lyse the cells and quantify protein concentration using a BCA assay. c. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. d. Block the membrane and incubate with primary antibodies against PD-L1 and loading control (e.g., β-actin) overnight at 4°C. e. Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
Protocol 2: In Vivo Syngeneic Mouse Model Study
Objective: To evaluate the anti-tumor efficacy of the quinoline derivative as a monotherapy and in combination with an immune checkpoint inhibitor.
Materials:
-
6-8 week old female BALB/c mice
-
CT26 murine colorectal carcinoma cell line
-
Quinoline derivative (e.g., GW4064) formulated for in vivo administration
-
InVivoMAb anti-mouse PD-L1 (clone 10F.9G2) or similar
-
Vehicle control (e.g., corn oil)
-
Sterile PBS
Procedure:
-
Tumor Implantation: a. Subcutaneously inject 1x10⁶ CT26 cells in 100 µL of sterile PBS into the right flank of each mouse. b. Monitor tumor growth every 2-3 days using digital calipers. Tumor volume (mm³) = (length x width²)/2.
-
Treatment Administration: a. When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=8-10 per group):
- Group 1: Vehicle control (e.g., daily oral gavage)
- Group 2: Quinoline derivative (e.g., GW4064 at 50 mg/kg, daily oral gavage)
- Group 3: Anti-PD-L1 antibody (e.g., 10 mg/kg, intraperitoneal injection every 3 days)
- Group 4: Combination of quinoline derivative and anti-PD-L1 antibody b. Continue treatment for a predefined period (e.g., 2-3 weeks) or until humane endpoints are reached.
-
Efficacy Assessment: a. Monitor tumor volume and body weight every 2-3 days. b. At the end of the study, euthanize mice and excise tumors. c. Weigh the tumors and process them for further analysis (e.g., immunohistochemistry for CD8+ T-cell infiltration, flow cytometry for immune cell populations).
Data Presentation
Quantitative data from these studies should be summarized in tables for clarity and ease of comparison.
Table 1: In Vitro IC50 Values of Quinoline Derivative on CT26 Cells
| Time Point | IC50 (µM) |
| 24h | [Insert Value] |
| 48h | [Insert Value] |
| 72h | [Insert Value] |
Table 2: In Vivo Tumor Growth Inhibition
| Treatment Group | Average Tumor Weight (mg) ± SEM | % Tumor Growth Inhibition (TGI) |
| Vehicle | [Insert Value] | - |
| Quinoline Derivative | [Insert Value] | [Insert Value] |
| Anti-PD-L1 | [Insert Value] | [Insert Value] |
| Combination | [Insert Value] | [Insert Value] |
General Protocol for the Synthesis of Quinoline-2-Carboxamide Derivatives
For researchers interested in synthesizing novel quinoline-2-carboxamide analogs for screening, the following general two-step protocol is provided, based on established chemical literature.[9][10]
Method: Acyl Chloride Formation and Amidation
Step 1: Synthesis of Quinoline-2-carbonyl chloride
-
To a round-bottom flask, add quinoline-2-carboxylic acid (1.0 eq).
-
Suspend the acid in an excess of thionyl chloride (SOCl₂) or in a solution of oxalyl chloride (2-3 eq) in a dry, inert solvent like dichloromethane (DCM).[9][10] A catalytic amount of DMF can be added if using thionyl chloride.
-
Reflux the mixture (for thionyl chloride) or stir at room temperature (for oxalyl chloride) for 2-4 hours.[9]
-
Monitor the reaction for the cessation of gas evolution.
-
Remove the excess solvent and reagent under reduced pressure. The resulting crude quinoline-2-carbonyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of Quinoline-2-carboxamide
-
Dissolve the crude quinoline-2-carbonyl chloride (1.0 eq) in a dry, inert solvent (e.g., DCM or THF) under an inert atmosphere.
-
In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a base like triethylamine (2-3 eq) in the same dry solvent.[9]
-
Cool the acyl chloride solution to 0°C.
-
Slowly add the amine solution dropwise to the acyl chloride solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an appropriate aqueous workup and purify the product by column chromatography or recrystallization.
Conclusion and Future Directions
The quinoline scaffold remains a highly productive starting point for the development of novel therapeutics. The case study of the FXR agonist GW4064 in combination with anti-PD-L1 therapy highlights a successful strategy for overcoming monotherapy limitations by rationally combining agents with complementary mechanisms of action. The protocols and workflows detailed in this guide provide a comprehensive framework for researchers to investigate their own quinoline derivatives in combination therapy studies. Future work should focus on exploring the vast chemical space of quinoline carboxamides and other derivatives to identify novel modulators of clinically relevant pathways, with a view to developing next-generation combination therapies for cancer and other complex diseases.
References
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FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer. (2023). Oncoimmunology, 12(1), 2217024. [Link]
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Evaluation of novel TGR5 agonist in combination with Sitagliptin for possible treatment of type 2 diabetes. (2018). Bioorganic & Medicinal Chemistry Letters, 28(10), 1849-1852. [Link]
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FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer. (2023). PubMed. [Link]
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TGR5 agonists for diabetes treatment: a patent review and clinical advancements (2012-present). (2020). Expert Opinion on Therapeutic Patents, 30(1), 37-52. [Link]
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Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management. (2023). Molecules, 28(21), 7393. [Link]
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Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment. (2024). RSC Medicinal Chemistry. [Link]
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Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors. (2014). OmicsDI. [Link]
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Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. (2013). Molecules, 18(10), 11937-11961. [Link]
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Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice. (2023). International Journal of Molecular Sciences, 24(22), 16467. [Link]
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Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors. (2014). The Journal of Biological Chemistry, 289(13), 9376-9388. [Link]
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Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). Medicinal Research Reviews. [Link]
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A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. (2016). Molecules, 21(6), 779. [Link]
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Representative examples of quinolone-carboxamide-based anticancer agents. (n.d.). ResearchGate. [Link]
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Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A. [Link]
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Synthesis of quinoline based 1,2‐dihydroacridine‐2‐carboxamide. (n.d.). ResearchGate. [Link]
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CANCER COMBINATION THERAPY USING QUINOLINE CARBOXAMIDE DERIVATIVE. (2020). WIPO Patentscope. [Link]
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Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (2022). Molecules, 27(1), 235. [Link]
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Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. (2025). RSC Medicinal Chemistry. [Link]
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This compound. (n.d.). PubChem. [Link]
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Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1272-1279. [Link]
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Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties. (2024). European Journal of Medicinal Chemistry, 269, 116332. [Link]
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N-(Quinolin-8-yl)quinoline-2-carboxamide. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2899. [Link]
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Treatment with Quinoline-3-carboxamide does not successfully prevent immune-mediated glomerulonephritis in mice. (2016). Nefrologia, 36(6), 687-693. [Link]
-
Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. (2021). Molecules, 26(23), 7356. [Link]
-
Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. (2020). Molecules, 25(18), 4296. [Link]
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2016). Journal of Medicinal Chemistry, 59(21), 9680-9691. [Link]
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Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2022). Frontiers in Chemistry, 10, 1049725. [Link]
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Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (2022). Molecules, 27(19), 6296. [Link]
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Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). Molecules, 28(6), 2521. [Link]
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Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies. (2023). ChemistryOpen, 12(10), e202300127. [Link]
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Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2022). Frontiers in Chemistry. [Link]
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Application Notes and Protocols for Mechanistic Studies of Quinoline-2-carboximidamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive technical guide provides in-depth application notes and detailed experimental protocols for the mechanistic investigation of Quinoline-2-carboximidamide hydrochloride. While direct literature on this specific compound is emerging, this guide synthesizes data from the broader class of quinoline carboxamides to propose and detail robust methodologies for elucidating its potential mechanisms of action. This document is structured to empower researchers to explore its activity as a potential enzyme inhibitor, a modulator of oncogenic signaling pathways, and an antimicrobial agent. The protocols herein are designed as self-validating systems, emphasizing scientific causality and integrity to ensure reproducible and meaningful results.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The introduction of a carboximidamide group at the 2-position of the quinoline ring system presents a unique chemical entity with the potential for novel biological interactions. Quinoline-based compounds have been identified as inhibitors of various enzymes, including kinases, topoisomerases, and DNA methyltransferases, and as modulators of critical signaling pathways involved in cancer and inflammation.[3][4][5][6] This guide will focus on testable hypotheses for the mechanism of action of this compound based on the established activities of its structural analogs.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀ClN₃ | PubChem |
| Molecular Weight | 207.66 g/mol | PubChem |
| CAS Number | 110177-05-4 | PubChem |
| Appearance | Solid (predicted) | --- |
| Solubility | Soluble in DMSO and water (predicted) | --- |
| Storage | Store at 4°C, desiccated | --- |
Handling Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Proposed Mechanisms of Action and Investigative Pathways
Based on the known biological activities of quinoline carboxamides, we propose three primary avenues for the mechanistic investigation of this compound. The following diagram illustrates the potential areas of investigation.
Caption: Proposed investigative pathways for this compound.
Detailed Application Notes and Protocols
Investigation of Enzyme Inhibition
Rationale: Many quinoline derivatives exhibit inhibitory activity against a range of enzymes.[4][7] Carbonic anhydrases (CAs) are a well-documented target for quinoline-based inhibitors.[8] This section provides a protocol to assess the inhibitory potential of this compound against human carbonic anhydrase II (hCA II) as a representative enzyme.
Protocol 4.1.1: In Vitro Carbonic Anhydrase II Inhibition Assay
This protocol is adapted from established colorimetric assays for CA inhibition.[8][9]
Principle: The esterase activity of CA is measured using p-nitrophenyl acetate (p-NPA) as a substrate. The enzymatic hydrolysis of p-NPA produces the yellow-colored product p-nitrophenol, which can be quantified spectrophotometrically at 405 nm. A decrease in the rate of p-nitrophenol formation in the presence of the test compound indicates enzyme inhibition.
Materials:
-
Human Carbonic Anhydrase II (Sigma-Aldrich or equivalent)
-
p-Nitrophenyl acetate (p-NPA)
-
Acetazolamide (positive control)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Enzyme Stock Solution: Prepare a 1 mg/mL stock of hCA II in assay buffer. Aliquot and store at -80°C.
-
Enzyme Working Solution: Dilute the enzyme stock to a final concentration of 2 µg/mL in cold assay buffer immediately before use.
-
Substrate Stock Solution: Prepare a 10 mM stock of p-NPA in DMSO.
-
Compound Stock Solution: Prepare a 10 mM stock of this compound in DMSO. Create serial dilutions in DMSO to generate a range of test concentrations.
-
Positive Control Stock Solution: Prepare a 10 mM stock of Acetazolamide in DMSO. Create serial dilutions in DMSO.
-
-
Assay Protocol:
-
Add 158 µL of assay buffer to each well of a 96-well plate.
-
Add 2 µL of the test compound dilutions or positive control to the respective wells. For the vehicle control, add 2 µL of DMSO.
-
Add 20 µL of the enzyme working solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode, every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Expected Outcome: A dose-dependent decrease in the rate of p-nitrophenol formation will indicate inhibitory activity. The calculated IC₅₀ value will quantify the potency of this compound as a carbonic anhydrase inhibitor.
Assessment of Anticancer Activity
Rationale: Quinoline carboxamides have demonstrated significant anticancer properties through various mechanisms, including the inhibition of key signaling pathways like PI3K/Akt/mTOR and Ras/Raf/MEK.[5][6][10] The following protocols outline a systematic approach to evaluate the anticancer potential of this compound.[11][12]
Protocol 4.2.1: Cell Viability and Cytotoxicity Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Normal human cell line (e.g., MCF-10A for non-tumorigenic breast epithelial cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Doxorubicin (positive control)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Doxorubicin in complete medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.
-
Calculate the selectivity index (SI) as follows: SI = IC₅₀ (normal cells) / IC₅₀ (cancer cells).
-
Expected Outcome: A dose-dependent decrease in cell viability in cancer cell lines will indicate cytotoxic or cytostatic effects. A higher SI value suggests a greater therapeutic window.
Protocol 4.2.2: Investigating Impact on a Key Signaling Pathway (Western Blotting for Akt Phosphorylation)
Rationale: To delve deeper into the mechanism, this protocol assesses the effect of the compound on the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[10]
Sources
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- 4. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Investigation of Quinoline-2-Carboxamide Derivatives in Preclinical Animal Models of Disease
A Note to the Researcher: The initial focus of this guide was "Quinoline-2-carboximidamide hydrochloride." However, a thorough review of publicly available scientific literature reveals a significant scarcity of in vivo data for this specific compound. Therefore, to provide a comprehensive and scientifically grounded resource, this document will focus on the broader, structurally related class of Quinoline-2-carboxamides . This class of molecules has garnered substantial interest in medicinal chemistry and has been investigated across various disease models. The principles, protocols, and insights presented herein are derived from studies on these related analogs and are intended to serve as a robust framework for designing and executing preclinical studies for novel quinoline-based therapeutic agents.
Introduction to Quinoline Carboxamides: A Scaffold of Therapeutic Promise
The quinoline ring system is a privileged heterocyclic scaffold in drug discovery, forming the core of numerous compounds with diverse biological activities.[1][2] When functionalized with a carboxamide moiety, particularly at the 2-position, the resulting quinoline-2-carboxamides exhibit a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and immunomodulatory properties.[2][3][4][5][6] The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.
The amide linkage provides a key hydrogen bonding motif that facilitates interactions with biological targets, while the quinoline core can engage in various interactions, including pi-stacking and hydrophobic interactions. This has led to the development of quinoline carboxamides as inhibitors of enzymes such as carbonic anhydrases and protein kinases, as well as modulators of purinergic receptors.[1][2][6]
Plausible Mechanism of Action: Targeting Cancer Cell Proliferation
Given the extensive research into quinoline derivatives as anticancer agents, a plausible mechanism of action for a novel quinoline-2-carboxamide is the inhibition of a key signaling pathway involved in tumor growth and survival.[2] One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many human cancers. Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.
Below is a diagram illustrating a hypothetical mechanism where a quinoline-2-carboxamide derivative inhibits a critical kinase in this pathway.
Caption: Hypothetical signaling pathway showing inhibition of Akt by a Quinoline-2-carboxamide.
Preclinical Evaluation in an Animal Model of Cancer
The following sections provide a detailed protocol for evaluating the in vivo efficacy of a novel quinoline-2-carboxamide derivative in a murine xenograft model of human cancer.
Summary of Reported Activities of Related Quinoline Derivatives
To establish a rationale for in vivo testing, it is crucial to consider the reported activities of structurally similar compounds. The table below summarizes the biological activities of various quinoline carboxamide derivatives.
| Compound Class | Biological Activity | Target/Model | Reference |
| Quinoline-2-carboxamides | Antimycobacterial | M. tuberculosis | [5] |
| Quinoline-2-carboxamides | Carbonic Anhydrase Inhibition | hCA I, II, IV | [1] |
| Quinoline-3-carboxamides | Immunomodulatory | Mouse model of liver fibrosis | [7] |
| Quinoline-3-carboxamides | Immunomodulatory | Mouse model of multiple sclerosis (EAE) | [8] |
| Quinoline-4-carboxamides | Anticancer | Topoisomerase, Protein Kinase | [2] |
| Quinoline-4-carboxamides | Antimalarial | P. berghei mouse model | [9] |
| Quinoline-6-carboxamides | P2X7R Antagonists | In vitro assays | [6] |
Experimental Workflow
The following diagram outlines the general workflow for a preclinical efficacy study.
Caption: General workflow for an in vivo xenograft study.
Detailed Protocol: Xenograft Mouse Model
This protocol describes a typical efficacy study using a human cancer cell line xenograft model in immunocompromised mice.
3.3.1. Materials
-
Test Compound: Novel Quinoline-2-carboxamide derivative.
-
Vehicle: A suitable vehicle for solubilizing the test compound (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline). The vehicle must be tested for tolerability.
-
Cell Line: A human cancer cell line relevant to the compound's proposed mechanism of action (e.g., PC-3 for prostate cancer, A549 for lung cancer).
-
Animals: 6-8 week old male immunodeficient mice (e.g., NOD/SCID or NSG).
-
Equipment: Calipers, analytical balance, sterile syringes and needles, animal housing facilities.
3.3.2. Procedure
-
Compound Formulation:
-
Prepare the test compound in the selected vehicle to the desired concentrations.
-
Ensure the final formulation is sterile and homogenous. Vortex or sonicate as needed.
-
Prepare a fresh formulation on each day of dosing.
-
-
Tumor Cell Implantation:
-
Culture the selected cancer cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium (e.g., PBS or Matrigel mixture).
-
Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor the mice daily for tumor growth.
-
Once tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Groups should include a vehicle control, a positive control (a standard-of-care chemotherapy agent), and one or more dose levels of the test compound.
-
-
Treatment Administration:
-
Administer the test compound and vehicle control according to the predetermined schedule (e.g., once daily, five days a week) and route (e.g., oral gavage, intraperitoneal injection).
-
The dose volume should be based on the most recent body weight measurement (e.g., 10 mL/kg).
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Measure body weight 2-3 times per week as an indicator of toxicity. A body weight loss of >15-20% may necessitate euthanasia.
-
Observe the animals daily for any clinical signs of distress or toxicity.
-
-
Study Termination and Endpoint Analysis:
-
The study should be terminated when the tumors in the vehicle control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
At the end of the study, euthanize the mice via an approved method.
-
Excise the tumors and record their final weight.
-
Collect blood and tissues as required for pharmacokinetic (PK) and pharmacodynamic (PD) analyses.
-
3.3.3. Self-Validating Systems and Trustworthiness
-
Positive Control: The inclusion of a standard-of-care therapeutic agent validates the sensitivity of the model to anticancer agents.
-
Vehicle Control: This group is essential to ensure that the vehicle itself has no effect on tumor growth.
-
Tolerability: Monitoring body weight and clinical signs is crucial to distinguish between antitumor efficacy and non-specific toxicity.
-
Blinding: Whenever possible, measurements of tumor volume should be performed by an individual blinded to the treatment groups to minimize bias.
Conclusion
References
-
Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Retrieved from [Link]
-
Thacker, P. S., et al. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1266-1275. [Link]
-
KoreaScience. (n.d.). Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. Retrieved from [Link]
-
Varani, K., et al. (2008). Evaluation of three quinoline-carboxamide derivatives as potential radioligands for the in vivo pet imaging of neurodegeneration. PubMed. [Link]
-
Jampilek, J., et al. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 17(1), 613-635. [Link]
-
Ahmad, I., et al. (2022). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 27(15), 4945. [Link]
-
Rajan, R., et al. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research. [Link]
-
Aznar-Laín, G., et al. (2017). Treatment with Quinoline-3-carboxamide does not successfully prevent immune-mediated glomerulonephritis in mice. Nefrologia, 37(1), 70-77. [Link]
-
Henning, M., et al. (2018). The immunomodulatory quinoline-3-carboxamide paquinimod reverses established fibrosis in a novel mouse model for liver fibrosis. PLoS One, 13(9), e0203228. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Schulze-Topphoff, U., et al. (2012). Laquinimod, a quinoline-3-carboxamide, induces type II myeloid cells that modulate central nervous system autoimmunity. PLoS One, 7(3), e33797. [Link]
-
Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(16), 7652-7672. [Link]
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Troubleshooting & Optimization
Technical Support Center: Quinoline-2-carboximidamide Hydrochloride Solution Stability
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth information and troubleshooting advice regarding the stability of Quinoline-2-carboximidamide hydrochloride in solution. As Senior Application Scientists, we have compiled this resource to address common challenges and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color. What does this indicate?
A yellowish to brown discoloration is a common sign of degradation in quinoline compounds, often resulting from exposure to light (photodegradation) or oxidation.[1][2] This color change suggests that the chemical integrity of your compound is compromised. It is crucial to store quinoline solutions, particularly older samples, protected from light to minimize this effect.[1][2]
Q2: I'm observing a decrease in the potency of my compound and inconsistent results in my assays. Could this be a stability issue?
Yes, a loss of potency and inconsistent experimental outcomes are classic indicators of compound degradation.[1] this compound, like many quinoline derivatives, can be unstable in solution. Its degradation is influenced by several factors, including pH, temperature, and light exposure.[1] For sensitive applications, it is highly recommended to prepare fresh solutions or to validate the stability of your stock solutions under your specific storage conditions.
Q3: What are the primary factors that influence the stability of this compound in solution?
The stability of quinoline compounds in solution is primarily affected by:
-
pH: The solubility and stability of quinoline and its derivatives are highly dependent on the pH of the solution.[1] Degradation can be accelerated in both acidic and basic environments.
-
Light: Many quinoline compounds are photosensitive and can degrade when exposed to UV or ambient light, leading to the formation of byproducts.[1][3]
-
Temperature: Elevated temperatures generally increase the rate of chemical degradation.[1] Storing solutions at appropriate temperatures, such as refrigeration or freezing, can help slow down these processes.[1]
-
Oxidation: Quinoline compounds can be susceptible to oxidation, particularly in the presence of oxidizing agents or dissolved oxygen.[1]
Q4: How can I minimize the degradation of my this compound solutions?
To enhance the stability of your solutions, consider the following strategies:
-
pH Control: Use buffers to maintain the pH at a level where the compound exhibits maximum stability.[1] The optimal pH should be determined experimentally for your specific compound and application.
-
Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[1]
-
Temperature Control: Store stock solutions at low temperatures (e.g., -20°C or -80°C).[1] However, be mindful of freeze-thaw cycles, which can also contribute to degradation.[1] It is advisable to aliquot stock solutions into smaller, single-use volumes.
-
Use of High-Purity Solvents: Use freshly opened, high-purity solvents to minimize contaminants that could accelerate degradation.
-
Inert Atmosphere: For highly sensitive applications, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitate forms in the solution upon storage. | The compound may have limited solubility in the chosen solvent at the storage temperature. | Try preparing a more dilute solution or using a different solvent system. Gentle warming and sonication may help redissolve the precipitate, but be cautious as heat can accelerate degradation. |
| Unexpected peaks appear in my analytical chromatogram (e.g., HPLC). | These peaks likely represent degradation products. | Conduct a forced degradation study (see Protocol 1) to identify potential degradation products and confirm the specificity of your analytical method. |
| Inconsistent biological activity is observed. | The compound may be degrading over the course of the experiment. | Prepare fresh solutions immediately before use. If the experiment is lengthy, assess the compound's stability in the assay medium over the same duration. |
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the degradation pathways of this compound and for developing a stability-indicating analytical method.[1] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water, acetonitrile, or a mixture) at a known concentration (e.g., 1 mg/mL).
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) if no degradation is observed.[1] Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.[1]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis.[1] Neutralize the samples with 0.1 M HCl before analysis.[1]
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time.[1]
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven (e.g., 60-80°C).[1] Sample at various time points.
-
Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source providing both UV and visible light.[1] A control sample should be wrapped in aluminum foil.[1]
3. Sample Analysis:
-
Analyze the stressed samples and controls using a stability-indicating HPLC method (see Protocol 2).
-
Calculate the percentage of degradation and identify any major degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The gradient should be optimized to achieve good separation between the parent peak and all degradation product peaks.
-
Detector: A photodiode array (PDA) detector is recommended to check for peak purity and to help in the identification of degradation products by comparing their UV spectra.
-
Method Validation: The HPLC method must be validated to ensure it is specific, accurate, precise, linear, and robust.[1] Specificity is demonstrated by showing that the degradation products do not interfere with the quantification of the parent compound.[1]
Degradation Pathway Insights
The primary degradation pathway for this compound in aqueous solution is likely hydrolysis of the carboximidamide group to the corresponding carboxylic acid, Quinoline-2-carboxylic acid.[4][5] This hydrolysis can be catalyzed by both acidic and basic conditions. The quinoline ring itself can also undergo degradation, particularly under oxidative and photolytic stress, leading to ring-opened products.[6][7]
Caption: Potential degradation pathways for this compound.
Storage Recommendations Summary
| Condition | Recommendation | Rationale |
| Solid Form | Store at 2-8°C in a tightly sealed container, protected from light and moisture.[8][9] | To minimize thermal degradation, photodegradation, and hydrolysis from atmospheric moisture. |
| Stock Solutions | Prepare in a suitable high-purity solvent, aliquot into single-use volumes, and store at -20°C or -80°C, protected from light.[1] | To slow down degradation kinetics and avoid repeated freeze-thaw cycles.[1] |
| Working Solutions | Prepare fresh from stock solution immediately before use. | To ensure the highest possible purity and concentration accuracy for experiments. |
References
-
A, A. et al. Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. Available at: [Link].
-
Beilstein Journals. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Available at: [Link].
-
Wikipedia. Quinoline. Available at: [Link].
-
American Chemical Society. Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. (2025). Available at: [Link].
-
ResearchGate. Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules. (2025). Available at: [Link].
-
ResearchGate. Mild Hydrolysis or Alcoholysis of Amides. Ti(IV) Catalyzed Conversion of Primary Carboxamides to Carboxylic Acids or Esters. (2025). Available at: [Link].
-
Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. Available at: [Link].
-
ScienceLab.com. Material Safety Data Sheet. (2010). Available at: [Link].
-
Lead Sciences. This compound. Available at: [Link].
-
PubChem. This compound. Available at: [Link].
-
ResearchGate. Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Available at: [Link].
-
ResearchGate. Microbial degradation of quinoline (as proposed by Boyd et al. 1993;...). Available at: [Link].
-
National Institutes of Health. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres †. Available at: [Link].
-
PubMed. Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction. Available at: [Link].
-
YouTube. Hydrolysis of an acid chloride. (2020). Available at: [Link].
-
YouTube. Hydrolysis Mechanisms of Carboxylic Acid Derivatives. (2022). Available at: [Link].
-
YouTube. Hydrolysis of carboxylic acid derivatives (12). (2009). Available at: [Link].
-
PubMed. Hydrolysis of capecitabine to 5'-deoxy-5-fluorocytidine by human carboxylesterases and inhibition by loperamide. Available at: [Link].
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- 9. lobachemie.com [lobachemie.com]
Technical Support Center: Optimizing Assay Conditions for Quinoline-2-carboximidamide hydrochloride
Welcome to the technical support guide for Quinoline-2-carboximidamide hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing assay conditions and troubleshooting common issues encountered when working with this compound. As a quinoline derivative with an amidine functional group, this molecule presents unique challenges and opportunities in experimental design. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling and properties of this compound.
Q1: How should I prepare stock solutions of this compound? I'm observing poor solubility in aqueous buffers.
A1: this compound, like many quinoline derivatives, is expected to have limited aqueous solubility.[1] For initial stock solutions, it is highly recommended to use an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1] A high-concentration stock (e.g., 10-50 mM) should be prepared first.
For your working solution, it is critical to add the organic stock solution to the aqueous assay buffer while vortexing or stirring vigorously. This rapid dilution helps to minimize precipitation.[1] However, it is essential to determine the tolerance of your specific assay to the final concentration of the organic solvent, as high concentrations can inhibit enzyme activity or affect cell viability.[2] If solubility issues persist even with a co-solvent, consider determining the compound's kinetic solubility in your specific assay medium to identify the concentration at which it begins to precipitate.[1]
Q2: My assay results are inconsistent, and I suspect the compound may be degrading. What are the stability considerations for this molecule?
A2: This is a critical concern. The stability of quinoline compounds in aqueous solutions can be influenced by pH, light, and temperature.[3] The amidine functional group is also known to be susceptible to hydrolysis, particularly under acidic or basic conditions, which would convert it to the corresponding amide.[4]
To ensure reproducibility, we recommend the following:
-
pH Control: Use a buffered system to maintain a stable pH throughout your experiment. The optimal pH for stability should be determined empirically for your specific assay conditions.[3]
-
Light Protection: Quinoline compounds are often photosensitive.[3] It is best practice to prepare solutions fresh and protect them from light by using amber vials or covering containers with aluminum foil. Long-term storage of solutions should also be in the dark.
-
Temperature Control: Elevated temperatures can accelerate degradation.[3] Store stock solutions at -20°C or -80°C. For assays, prepare working solutions immediately before use and keep them on ice.
-
Fresh Solutions: Due to the potential for hydrolysis of the amidine group, it is strongly advised to prepare fresh dilutions from a frozen stock for each experiment.
Q3: I am using a fluorescence-based assay. Could this compound interfere with my signal?
A3: Yes, this is a significant possibility and a common issue with this class of compounds. The quinoline scaffold has an extended π-electron system that can absorb light and emit it as fluorescence, a phenomenon known as autofluorescence.[5] This can lead to a high background signal and create false-positive or skewed results in fluorescence-based assays.
Before conducting your main experiment, it is crucial to perform a control experiment to assess the intrinsic fluorescence of this compound under your assay conditions (i.e., in the assay buffer, at the relevant concentrations, and in the absence of your fluorescent probe and other assay components). You should measure the fluorescence at the excitation and emission wavelengths of your assay's fluorophore.[6]
Q4: In which biological assays are compounds like this compound typically active?
A4: While specific data for this exact compound is limited, the broader class of quinoline-2-carboxamides and related structures have shown a wide range of biological activities. These include inhibition of enzymes like carbonic anhydrases[7][8], antimycobacterial activity[9][10], and effects on photosynthetic electron transport[9][10]. Therefore, it is plausible that this compound would be screened in various enzyme inhibition assays, antimicrobial assays, or other cell-based phenotypic screens.
Part 2: Troubleshooting Guide for an Enzyme Inhibition Assay
This section provides a structured approach to resolving common problems you might encounter when using this compound in a typical enzyme inhibition assay.
Scenario 1: High Background Signal in a Fluorescence-Based Assay
-
Problem: The fluorescence intensity in wells containing only the compound and buffer (no enzyme or substrate) is significantly above the buffer-only blank.
-
Underlying Cause: This is likely due to the intrinsic fluorescence (autofluorescence) of the quinoline moiety.[5][6]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background fluorescence.
-
Detailed Protocol: Assessing Autofluorescence
-
Prepare a serial dilution of this compound in your final assay buffer at the same concentrations used in your main experiment.
-
Dispense these dilutions into the wells of your assay plate (a black, clear-bottom plate is recommended for fluorescence assays).
-
Include wells with assay buffer only as a blank control.
-
Using a fluorescence microplate reader, set the excitation and emission wavelengths to match those of your assay's fluorophore.
-
Measure the fluorescence intensity. If the signal from the compound-containing wells is substantially higher than the blank, autofluorescence is confirmed.
-
Scenario 2: Poor Dose-Response Curve or Precipitate Formation
-
Problem: The IC50 curve is flat, non-sigmoidal, or you visually observe cloudiness or precipitate in the assay wells, especially at higher concentrations.
-
Underlying Cause: This is a classic sign of poor solubility. The compound is likely "crashing out" of the aqueous assay buffer, meaning the effective concentration is much lower and more variable than the nominal concentration.[1]
-
Troubleshooting & Optimization:
| Parameter | Problem Indication | Recommended Action & Rationale |
| Co-Solvent (DMSO) | Precipitate observed at >1% DMSO. | Increase final DMSO concentration (e.g., to 2.5% or 5%). Rationale: This will increase the compound's solubility. However, you must run a solvent tolerance control to ensure the higher DMSO concentration does not inhibit your enzyme.[2] |
| Compound Concentration | Poor curve shape at high concentrations. | Lower the top concentration of your dilution series. Rationale: Your highest concentration may be exceeding the kinetic solubility limit of the compound in the assay buffer. |
| Solution Preparation | Inconsistent results between experiments. | Use sonication after diluting the stock solution into the assay buffer. Rationale: Sonication can help break up small aggregates and improve dissolution, leading to a more homogenous solution.[1] |
| Buffer Composition | General insolubility. | Consider adding a solubility-enhancing excipient like a cyclodextrin (e.g., HP-β-CD) to your assay buffer. Rationale: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[1] |
Scenario 3: Loss of Compound Activity Over Time
-
Problem: Freshly prepared solutions show potent inhibition, but solutions prepared and left at room temperature for a few hours (or frozen and re-thawed multiple times) show significantly reduced activity.
-
Underlying Cause: This points to compound instability. The two most likely culprits are hydrolysis of the amidine group[4] or photodegradation of the quinoline ring.[3]
-
Troubleshooting Workflow:
Caption: Decision tree for diagnosing compound instability.
-
Protocol: Stability-Indicating Assay
-
Prepare a fresh serial dilution of this compound and immediately perform your enzyme inhibition assay to get a baseline IC50 value.
-
Prepare an identical serial dilution but leave it on the benchtop (protected from light) for the typical duration of your experiment (e.g., 2-4 hours). Then, run the assay. A significant increase in the IC50 value suggests time-dependent degradation (likely hydrolysis).
-
Prepare another identical serial dilution in clear tubes and expose it to ambient lab light for the same duration. Run the assay. A significant IC50 increase compared to a foil-wrapped control points to photodegradation.[11]
-
By systematically addressing these common issues of solubility, stability, and assay interference, you can develop a robust and reliable assay for characterizing the biological activity of this compound.
References
-
Kucerova-Chlupacova M, et al. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules. Available at: [Link]
- BenchChem (2025).
-
Kucerova-Chlupacova M, et al. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. ResearchGate. Available at: [Link]
-
Thacker PS, et al. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
- BenchChem (2025). Technical Support Center: Overcoming Solubility Issues with N-phenylquinoline-2-carboxamide. BenchChem.
-
Thacker PS, et al. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. PubMed. Available at: [Link]
- BenchChem (2025). Addressing Autofluorescence of Quinoline Compounds in Assays: A Technical Support Guide. BenchChem.
-
Kavitha S, et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports. Available at: [Link]
-
Thacker PS, et al. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. ResearchGate. Available at: [Link]
-
Sreevani G, et al. (2025). Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. Scientific Reports. Available at: [Link]
-
Ali A, et al. (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules. Available at: [Link]
- BenchChem (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.
-
Singh S, et al. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Available at: [Link]
-
Anderson AC. (2023). How to do enzyme inhibition assay if a compound poorly dissolved in 5-10 % DMSO. ResearchGate. Available at: [Link]
-
Tsiomantas K, et al. (2018). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules. Available at: [Link]
-
ICH (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation. Available at: [Link]
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- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. ema.europa.eu [ema.europa.eu]
Technical Support Center: Quinoline-2-carboximidamide Hydrochloride
A Guide for Researchers on Potential Off-Target Effects and Experimental Troubleshooting
Prepared by: Gemini, Senior Application Scientist
Introduction: Quinoline-2-carboximidamide hydrochloride is a specific chemical entity available for research and development purposes.[1][2] As with many novel compounds, publicly available data on its specific biological activities and potential off-target effects are limited. However, its core structure is based on the quinoline scaffold, a well-known "privileged structure" in medicinal chemistry. Quinoline and its derivatives, particularly quinoline carboxamides, have a vast and diverse history of biological activity, ranging from anticancer and antimicrobial effects to modulation of key enzyme and receptor systems.[3][4][5]
This guide is designed for researchers, scientists, and drug development professionals working with this compound or other novel quinoline derivatives. It provides a framework for anticipating, identifying, and troubleshooting potential off-target effects based on the known pharmacology and toxicology of the broader quinoline chemical class. By understanding the potential liabilities of the core scaffold, researchers can design more robust experiments, interpret unexpected results, and build a comprehensive profile of their compound of interest.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a chemical compound with the molecular formula C₁₀H₁₀ClN₃.[2] It consists of a quinoline ring substituted at the 2-position with a carboximidamide group and is supplied as a hydrochloride salt.[2] Its CAS number is 110177-05-4.[1] It is primarily used in laboratory settings for scientific research and development.[1]
Q2: What are the known biological activities associated with the quinoline scaffold?
The quinoline scaffold is one of the most prolific in drug discovery. Its derivatives have been shown to exhibit a wide array of biological activities, including:
-
Anticancer: Inhibition of topoisomerases, protein kinases, and human dihydroorotate dehydrogenase.[4]
-
Enzyme Inhibition: Potent inhibition of enzymes like carbonic anhydrases (CAs).[6]
-
Antimicrobial: Activity against various bacterial and mycobacterial species.[3]
-
Receptor Modulation: Interaction with G-protein coupled receptors (GPCRs), such as cannabinoid receptors.[4][7]
-
Anti-inflammatory and Immunomodulatory: Compounds like Tasquinimod, a quinolinone-3-carboxamide, show potent immunomodulatory properties.[5]
This broad activity spectrum highlights the potential for novel quinoline derivatives to interact with multiple biological targets.
Q3: What are the general safety and toxicity concerns for quinoline-based compounds?
The quinoline ring system is associated with specific toxicological flags that require careful evaluation. Key concerns include:
-
Hepatotoxicity: Some quinoline derivatives can cause liver injury. Studies in rats have shown that exposure to quinoline can lead to reduced body weight and increased liver weight.[8]
-
Genotoxicity and Carcinogenicity: Quinoline itself is suspected of causing genetic defects and may cause cancer.[8][9]
-
General Toxicity: Quinoline is classified as toxic if swallowed and harmful in contact with skin.[9][10][11] It can cause serious skin and eye irritation.[11][12]
-
Aquatic Toxicity: The compound is recognized as toxic to aquatic life with long-lasting effects.[9][12]
Standard safety precautions, such as wearing protective gloves, clothing, and eye protection, should always be followed when handling this class of compounds.[1][11]
Q4: Why is it critical to screen for off-target effects early in the experimental process?
Identifying off-target effects early is crucial for several reasons. It helps to:
-
De-risk Drug Development: Early identification of liabilities such as cytotoxicity, cardiotoxicity, or metabolic instability saves significant time and resources.
-
Uncover New Therapeutic Potential: An "off-target" effect may represent a novel, therapeutically valuable activity for a different indication.
-
Build a Comprehensive Profile: Understanding a compound's full biological activity spectrum is essential for predicting its effects in more complex biological systems.
Troubleshooting Guide: Investigating Unexpected Results
This section addresses specific experimental issues you might encounter and provides a logical workflow for diagnosing the root cause, with a focus on potential off-target effects.
Issue 1: Unexpected Cytotoxicity in Cell-Based Assays
You have designed a quinoline-based compound to target a specific non-cytotoxic pathway, but your cell viability assays (e.g., MTT, CellTiter-Glo®) show a potent decrease in cell survival.
-
Plausible Cause: The quinoline scaffold is present in numerous potent anticancer agents that work by inducing cell death.[4] Your compound may be unintentionally inhibiting a critical enzyme for cell survival, such as a topoisomerase or a protein kinase, or interfering with DNA replication.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected cytotoxicity.
-
Experimental Protocol: Topoisomerase I Inhibition Assay (Example)
This protocol provides a general framework for assessing if your compound inhibits Topoisomerase I, a common off-target for quinoline derivatives.
-
Materials:
-
Supercoiled plasmid DNA (e.g., pHOT1)
-
Human Topoisomerase I enzyme
-
Assay Buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.9)
-
Your test compound (this compound) at various concentrations
-
Positive Control Inhibitor (e.g., Camptothecin)
-
Negative Control (DMSO/vehicle)
-
Stop Solution/Loading Dye (containing SDS and Proteinase K)
-
Agarose gel, TAE buffer, DNA stain (e.g., SYBR® Safe)
-
-
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, add:
-
Assay Buffer
-
Supercoiled DNA (final concentration ~10-20 ng/µL)
-
Test compound or control (e.g., 2 µL of a 10x stock)
-
-
Initiate the reaction by adding Topoisomerase I enzyme. The final volume is typically 20 µL.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye. Incubate at 37°C for another 15 minutes to digest the protein.
-
Load the entire reaction mixture onto a 1% agarose gel.
-
Run the gel electrophoresis until the different DNA forms are well-separated.
-
Stain the gel and visualize it under a UV transilluminator.
-
-
Interpreting Results:
-
No Enzyme Control: Will show only the fast-migrating supercoiled DNA band.
-
Vehicle Control (DMSO): Topoisomerase I will relax the supercoiled DNA, resulting in a slower-migrating relaxed DNA band.
-
Positive Control (Camptothecin): Will inhibit the enzyme, so the DNA will remain predominantly in its supercoiled form.
-
Test Compound: If your compound inhibits Topoisomerase I, you will see a dose-dependent preservation of the supercoiled DNA band.
-
-
Issue 2: Inconsistent or Non-reproducible In Vitro Assay Results
You are testing your compound in a biochemical or cell-based assay and observe significant variability between experiments, or the results do not align with the expected dose-response behavior.
-
Plausible Cause: Quinoline derivatives can have poor aqueous solubility, leading to precipitation in assay buffers. They can also interfere with certain assay technologies (e.g., fluorescence-based readouts) or be unstable in solution over the course of the experiment.
-
Troubleshooting Workflow:
Caption: Workflow for addressing inconsistent assay results.
-
Data Summary: Physicochemical Properties and Potential Liabilities
The following table summarizes key properties of the quinoline scaffold that can contribute to poor assay performance.
| Property | Typical Challenge for Quinoline Scaffold | Recommended Mitigation Strategy |
| Solubility | Often low due to the planar, aromatic nature. | Measure kinetic solubility; consider adding BSA or Pluronic F-68 to assay buffer. |
| Chemical Stability | Can be susceptible to metabolic degradation or photo-degradation. | Assess stability in assay buffer via LC-MS; protect from light if necessary. |
| Assay Interference | Aromatic structure may cause fluorescence interference (quenching or autofluorescence). | Run compound-only controls to check for interference; switch to an orthogonal readout (e.g., absorbance, luminescence). |
| Promiscuity | Can form aggregates at high concentrations, leading to non-specific inhibition. | Include a detergent like Triton X-100 in the assay buffer to disrupt aggregates. |
Issue 3: Signs of In Vivo Toxicity Unrelated to the Primary Target
In an animal model, your compound shows good efficacy at the intended target but is accompanied by unexpected adverse effects, such as weight loss, lethargy, or elevated liver enzymes (ALT/AST).
-
Plausible Cause: The quinoline ring is known to undergo metabolic activation in the liver, potentially forming reactive metabolites that can cause hepatotoxicity or other organ damage.[8] Furthermore, quinoline carboxamides have been shown to interact with a wide range of receptors and channels, which could lead to systemic off-target effects.[5][7][13]
-
Troubleshooting Workflow:
Caption: Workflow for investigating in vivo toxicity.
-
Experimental Protocol: Liver Microsomal Stability Assay
This assay estimates the metabolic stability of a compound in the liver, providing an early indicator of potential metabolic liabilities.
-
Materials:
-
Pooled liver microsomes (human, rat, etc.)
-
NADPH regenerating system (Solution A and B)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Test compound (1 mM stock in DMSO)
-
Control compounds (High clearance, e.g., Verapamil; Low clearance, e.g., Warfarin)
-
Ice-cold Acetonitrile with an internal standard (for stopping the reaction)
-
96-well plates, LC-MS/MS system
-
-
Procedure:
-
Prepare a master mix of buffer and microsomes on ice.
-
Add 1 µL of test compound or control to wells to achieve a final concentration of 1 µM.
-
Pre-warm the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system. For a negative control (T=0), add cold acetonitrile before the NADPH.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile with the internal standard.
-
Seal the plate, vortex, and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Plot the natural log of the % remaining parent compound versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) = 0.693 / k. A shorter half-life indicates lower metabolic stability and a higher potential for rapid clearance and metabolite-driven toxicity.
-
-
References
- Safety Data Sheet - Combi-Blocks. (2023). This compound.
- Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (2019).
- Material Safety Data Sheet - Quinoline. (2010). Finar Limited.
- Safety Data Sheet - Quinoline. (2025). Fisher Scientific Company.
- QUINOLINE FOR SYNTHESIS - Loba Chemie. Loba Chemie Pvt. Ltd.
- Quinolines: Human health tier II assessment. (2015).
- Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. (2012). Molecules.
- Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). Medicinal Research Reviews.
- This compound.
- Discovery and characterization of quinoxaline and quinoline carboxamides as allosteric cannabinoid receptor modul
- Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides. Benchchem.
- Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. (2014). Bulletin of the Korean Chemical Society.
- Quinoline-2-carboxamidine 2HCl. Tyger Scientific Inc.
- Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (2020). Molecules.
- Troubleshooting and optimizing lab experiments. (2022). YouTube.
- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (2021). Molecules.
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- 3. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and characterization of quinoxaline and quinoline carboxamides as allosteric cannabinoid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of Quinoline-2-Carboxamides
Introduction
Welcome to the technical support guide for the synthesis of quinoline-2-carboxamides. This class of compounds is a cornerstone in medicinal chemistry and drug discovery, known for a wide array of biological activities.[1][2] Achieving high yields and purity is critical for advancing structure-activity relationship (SAR) studies and identifying promising lead candidates.[1][2]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into overcoming common synthetic challenges. We will explore the causality behind experimental choices, troubleshoot frequent issues, and provide self-validating protocols to enhance the reliability and yield of your syntheses.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of quinoline-2-carboxamides.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yield is a multifaceted problem that often points to issues with reagents, reaction conditions, or work-up procedures. Here is a systematic approach to diagnosing the cause:
-
Moisture and Atmosphere Control (The Usual Suspects):
-
Causality: The most common culprits in amide bond formation are water and oxygen. Key intermediates like acyl chlorides are highly moisture-sensitive and will readily hydrolyze back to the carboxylic acid.[1] Similarly, many coupling reagents are deactivated by moisture.
-
Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using sensitive reagents like oxalyl chloride or coupling agents like HATU.
-
-
Reagent Quality and Stoichiometry:
-
Causality: The purity of your starting materials—quinoline-2-carboxylic acid and the amine—is paramount. Impurities can interfere with the reaction. The stoichiometry is also critical; an incorrect ratio of reactants can lead to incomplete conversion.
-
Solution: Verify the purity of your starting materials by NMR or LC-MS. For the amine, it is common practice to use a slight excess (1.0-1.2 equivalents) to ensure the complete consumption of the more valuable carboxylic acid or its activated derivative.[1] For the base, a significant excess (2-4 equivalents) is often required to neutralize the acid formed during the reaction and to act as a proton scavenger.[1]
-
-
Reaction Temperature and Time:
-
Causality: Amide bond formation can be slow at room temperature. Insufficient reaction time will result in incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can lead to the degradation of starting materials, intermediates, or the final product.
-
Solution: Monitor your reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] If the reaction stalls, gentle heating (e.g., 40-50 °C) can often drive it to completion. For acyl chloride methods, the initial addition of the amine is typically performed at 0 °C to control the exothermic reaction before allowing it to warm to room temperature.[1]
-
Troubleshooting Workflow for Low Yield
Below is a decision tree to guide your optimization process.
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I'm seeing multiple spots on my TLC plate besides my product. What are the likely side reactions?
Answer: Side product formation is common and depends on the synthetic route chosen.
-
If using the Acyl Chloride Method: The primary side product is the unreacted quinoline-2-carboxylic acid, formed from the hydrolysis of the acyl chloride intermediate. You may also see side products from reactions with impurities if your amine is not pure.
-
If using Direct Coupling Reagents (e.g., DCC, EDC, HATU):
-
Urea Byproduct: With carbodiimide reagents like DCC and EDC, a major byproduct is the corresponding urea (dicyclohexylurea or EDU).[3] Dicyclohexylurea is notoriously insoluble in many organic solvents, which can complicate purification.[3]
-
Racemization: If your amine or carboxylic acid contains a chiral center, racemization can be a significant issue, especially with carbodiimide methods. Additives like HOBt (Hydroxybenzotriazole) or using phosphonium/aminium reagents (like HATU) can suppress this side reaction.[4]
-
N-acylurea Formation: The activated O-acylisourea intermediate can rearrange to a more stable, unreactive N-acylurea, halting the desired reaction.
-
Question 3: My product is difficult to purify. What strategies can I employ?
Answer: Purification challenges often arise from byproducts with similar polarity to the desired quinoline-2-carboxamide.
-
Aqueous Work-up: A thorough aqueous work-up is the first line of defense.
-
Filtration for Urea Byproducts: If you used DCC, the dicyclohexylurea byproduct often precipitates out of solution.[3] It can be removed by simple filtration before concentrating the organic layer. If using EDC, the resulting urea is water-soluble and can be removed during the aqueous work-up.
-
Column Chromatography: Silica gel column chromatography is the most common method for final purification.[1] A carefully chosen eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) is key. Running a gradient elution can often provide better separation than an isocratic system.
-
Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for achieving high purity, especially for removing trace impurities after chromatography.[1]
Frequently Asked Questions (FAQs)
Question 4: What are the main synthetic routes to quinoline-2-carboxamides from quinoline-2-carboxylic acid?
Answer: There are two principal, well-established strategies for synthesizing quinoline-2-carboxamides from the corresponding carboxylic acid.[1]
-
Method A: Amide Coupling via Acyl Chloride Formation: A robust, two-step procedure where the carboxylic acid is first activated by converting it to a highly reactive acyl chloride. This intermediate is then reacted with the desired amine.[1][5]
-
Method B: Direct Amide Coupling with Coupling Reagents: A one-pot method where a coupling reagent is used to directly facilitate the amide bond formation between the carboxylic acid and the amine, avoiding the need to isolate the acyl chloride intermediate.[1][5]
Comparison of Synthetic Strategies
Caption: Overview of the two primary synthetic routes.
Question 5: How do I choose between the acyl chloride method and a direct coupling method?
Answer: The choice depends on the scale of the reaction, the sensitivity of your substrates, and cost considerations.
| Feature | Method A: Acyl Chloride | Method B: Direct Coupling |
| Reagents | Inexpensive (SOCl₂, Oxalyl Chloride)[1] | More expensive (HATU, HBTU, PyBOP)[3][6] |
| Reaction Steps | Two steps; intermediate can be isolated.[1] | One-pot procedure, simpler workflow.[1] |
| Conditions | Can be harsh (reflux, HCl gas evolution).[1] | Generally milder, room temperature.[7] |
| Substrate Scope | Less suitable for complex molecules with sensitive functional groups.[4] | Broad scope, ideal for sensitive or chiral substrates.[8] |
| Byproducts | HCl, SO₂, CO, CO₂ (gaseous).[1] | Urea or phosphonium/aminium salts, often require careful purification.[3][4] |
Recommendation: For simple, robust substrates on a larger scale, the acyl chloride method is often more cost-effective. For complex, sensitive, or chiral molecules where avoiding racemization and harsh conditions is critical, direct coupling reagents are superior.[4]
Question 6: Can you explain the mechanism of a carbodiimide-mediated coupling reaction?
Answer: Carbodiimides, such as DCC or EDC, are powerful dehydrating agents that facilitate amide bond formation by activating the carboxylic acid.[9] The mechanism prevents the direct, unproductive acid-base reaction between the carboxylic acid and the amine.[7]
The key steps are:
-
Activation: The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. This step effectively converts the hydroxyl of the carboxylic acid into a good leaving group.[7]
-
Nucleophilic Attack: The amine, acting as a nucleophile, attacks the carbonyl carbon of the activated intermediate.
-
Tetrahedral Intermediate Collapse: The tetrahedral intermediate collapses, forming the stable amide bond and releasing the urea byproduct.
Caption: Mechanism of carbodiimide-mediated amide coupling.
Experimental Protocols
Protocol A: Synthesis via Acyl Chloride Formation
This two-step protocol is based on the initial conversion of quinoline-2-carboxylic acid to its acyl chloride, followed by reaction with an amine.[1]
Part 1: Synthesis of Quinoline-2-Carbonyl Chloride
-
Materials:
-
Quinoline-2-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (10-20 eq) OR Oxalyl chloride ((COCl)₂) (2-3 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Catalytic amount of anhydrous Dimethylformamide (DMF) (optional, for SOCl₂)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask, add quinoline-2-carboxylic acid (1.0 eq).
-
Suspend the acid in either excess thionyl chloride or a solution of oxalyl chloride (2-3 eq) in anhydrous DCM. If using SOCl₂, a catalytic drop of DMF can be added.[1]
-
If using SOCl₂, heat the mixture to reflux for 2-4 hours. If using oxalyl chloride, stir at room temperature for 2-4 hours.
-
Monitor the reaction by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).[1]
-
Once complete, remove the excess chlorinating agent and solvent under reduced pressure. The resulting crude quinoline-2-carbonyl chloride is typically a solid and is used directly in the next step without further purification.[1][10]
-
Part 2: Synthesis of Quinoline-2-Carboxamide
-
Materials:
-
Crude Quinoline-2-carbonyl chloride (from Part 1, 1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Triethylamine (TEA) or Pyridine (2-3 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Procedure:
-
Dissolve the crude quinoline-2-carbonyl chloride in anhydrous DCM under an inert atmosphere.
-
In a separate flask, dissolve the amine (1.0-1.2 eq) and TEA (2-3 eq) in anhydrous DCM.[1]
-
Cool the acyl chloride solution to 0 °C in an ice bath.
-
Slowly add the amine solution dropwise to the acyl chloride solution with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC.[1]
-
Upon completion, proceed with an aqueous work-up as described in the purification section (Question 3).
-
Purify the crude product by silica gel column chromatography or recrystallization.[1]
-
Protocol B: Direct Amide Coupling Using HATU
This one-pot protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient coupling reagent.[1]
-
Materials:
-
Quinoline-2-carboxylic acid (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
HATU (1.1-1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-4 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve quinoline-2-carboxylic acid (1.0 eq), the amine (1.0-1.2 eq), and HATU (1.1-1.5 eq) in anhydrous DMF.[1]
-
Add the base (DIPEA, 2-4 eq) to the mixture.
-
Stir the reaction at room temperature for 4-24 hours. Gentle heating may be applied if the reaction is slow.
-
Monitor the reaction progress by TLC.
-
Once complete, dilute the mixture with ethyl acetate or DCM.
-
Perform an aqueous work-up by washing sequentially with water, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[1]
-
References
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
-
Wang, L., et al. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry, 82(17), 9036–9045. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Kerr, F., et al. (2025). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Medicinal Chemistry. [Link]
- Authors unknown. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Source unknown.
-
LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link]
-
Westin, J. (n.d.). Synthesis of Amides. Jack Westin Organic Chemistry. Retrieved from [Link]
-
Sharma, V., Kumar, R., & Kumar, V. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(44), 23056-23074. [Link]
- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of quinoline-2-carboxanilides 1–19c and naphthalene-2-carboxamides 20–38c. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of quinoline based 1,2‐dihydroacridine‐2‐carboxamide. Retrieved from [Link]
-
Khan, I., et al. (2019). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 24(18), 3328. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Main synthetic approaches for synthesizing quinoline-2-carboxylate derivatives. Retrieved from [Link]
-
ResearchGate. (2026). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. Retrieved from [Link]
-
Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776. [Link]
-
Sharma, P., & Kumar, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21354-21376. [Link]
-
Sharma, P., & Kumar, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21354-21376. [Link]
- BenchChem. (n.d.). Optimizing reaction conditions for quinolinone synthesis.
-
MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(14), 5484. [Link]
- BenchChem. (n.d.). Optimization of reaction conditions for quinolin-2-one synthesis.
-
Sit, R. K., et al. (2021). Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. Scientific Reports, 11(1), 1735. [Link]
-
Kerr, F., et al. (2025). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea. Retrieved from [Link]
-
Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(23), 9286–9301. [Link]
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Technical Support Center: Quinoline-2-carboximidamide Hydrochloride Stability and Degradation
This technical support guide is designed for researchers, scientists, and drug development professionals working with Quinoline-2-carboximidamide hydrochloride. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. The information herein is curated to ensure scientific integrity, drawing from established chemical principles and analytical practices.
Introduction
This compound possesses two primary chemically labile sites: the quinoline ring system and the carboximidamide functional group. The quinoline ring is susceptible to oxidative and photolytic degradation, while the carboximidamide group (an amidine) is prone to hydrolysis. Understanding these degradation pathways is critical for developing stable formulations and accurate analytical methods. This guide will walk you through common experimental challenges and provide robust solutions.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling, storage, and analysis of this compound.
FAQ 1: Sample Stability & Handling
Question: My solution of this compound is showing a new peak in the HPLC analysis after being stored at room temperature for a few hours. What could be the cause?
Answer: This is a classic sign of degradation, most likely due to hydrolysis. The carboximidamide functional group is susceptible to hydrolysis, especially in aqueous solutions. The hydrochloride salt implies the compound is stored and likely dissolved under acidic conditions, but the pH of your final solution is critical.[1]
-
Primary Degradation Product: The most probable initial degradation product is Quinoline-2-carboxamide , formed by the hydrolysis of the imidamide group.
-
Secondary Degradation Product: With continued exposure to hydrolytic conditions (especially under stronger acidic or basic pH and/or heat), the amide can further hydrolyze to Quinaldic acid (Quinoline-2-carboxylic acid).
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound immediately before use.
-
Control pH: The stability of amidines is highly pH-dependent.[2] Maintain a controlled pH environment using appropriate buffers if the compound must be in solution for an extended period. The optimal pH for stability would need to be determined experimentally, but near-neutral conditions (around pH 7) are often a good starting point to minimize acid- and base-catalyzed hydrolysis.[2]
-
Storage Conditions: Store stock solutions at reduced temperatures (2-8°C or -20°C) and protected from light to minimize both hydrolytic and photodegradation.[1]
FAQ 2: Analytical Method Issues
Question: I'm developing an HPLC method to analyze this compound, but I'm observing significant peak tailing. What can I do to improve the peak shape?
Answer: Peak tailing for basic compounds like quinolines is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based column packing.[3]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: This is the most critical parameter.[3]
-
Low pH (2.5-4.0): Using an acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) ensures that your basic analyte is consistently protonated. This also suppresses the ionization of the acidic silanol groups on the column, minimizing the unwanted ionic interactions that cause tailing.[3]
-
High pH (8-10): Alternatively, a high pH mobile phase (using a column stable at high pH) will neutralize the basic analyte, while the silanols will be deprotonated. This can also lead to good peak shape but requires a specialized, highly end-capped column.
-
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped have fewer free silanol groups, reducing the sites for secondary interactions. A C18 column is a common starting point.[1]
-
Increase Buffer Concentration: If you are using a buffer (e.g., phosphate or acetate), increasing its concentration (e.g., from 10 mM to 25 mM) can help to mask the residual silanol groups and improve peak symmetry.[3]
-
Consider an Alternative Stationary Phase: If pH adjustments are not sufficient, consider a column with an embedded polar group (EPG) or a phenyl-hexyl phase, which can offer different selectivity and reduce tailing for basic compounds.[3]
FAQ 3: Understanding Degradation Under Stress
Question: I performed a forced degradation study and see multiple degradation peaks under oxidative and photolytic stress conditions. What are these likely to be?
Answer: Beyond hydrolysis, the quinoline ring itself is susceptible to degradation.
-
Oxidative Degradation: In the presence of an oxidizing agent like hydrogen peroxide, you can expect the formation of N-oxides and hydroxylated quinoline species .[4] The initial step in the microbial degradation of quinoline, for example, is often hydroxylation at the 2-position to form 2-hydroxyquinoline (which exists in tautomeric equilibrium with 2(1H)-quinolinone).[5][6] Further oxidation can lead to ring-opened products.
-
Photolytic Degradation: Quinoline compounds are often photosensitive.[1] Exposure to UV light can generate radical species, leading to hydroxylation (e.g., forming 5-hydroxyquinoline) or more complex rearrangements and polymerization, often indicated by a yellowing of the solution.[7][8] The photodegradation process can be complex, potentially leading to the destruction of the aromatic nucleus with prolonged exposure.
Key Insight: A robust, stability-indicating HPLC method is crucial to resolve the parent compound from all these potential degradation products. The use of a Photodiode Array (PDA) detector is highly recommended to check for peak purity and to help in the preliminary identification of degradants by comparing their UV spectra.[1]
Part 2: Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study
This protocol outlines a standard procedure for conducting forced degradation studies to identify potential degradation products and establish degradation pathways, in accordance with ICH guidelines.[9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Incubate at 60°C. Withdraw samples at time points such as 0, 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before HPLC analysis.[1]
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw and neutralize samples with 0.1 M HCl as described for acid hydrolysis.[1]
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep at room temperature and protected from light. Sample at various time points up to 24 hours.[1]
-
Thermal Degradation: Place the solid compound in a temperature-controlled oven at 70°C. Also, place a solution of the compound in the oven. Sample at defined intervals.
-
Photolytic Degradation: Expose a solution of the compound in a chemically inert, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1] A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.
3. Sample Analysis:
-
Analyze all stressed and control samples using the stability-indicating HPLC method detailed in Protocol 2.
-
Calculate the percentage of degradation and identify any major degradation products by comparing their retention times and UV spectra to the parent compound.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose method suitable for separating this compound from its potential degradation products. Optimization will be required for specific applications.
| Parameter | Condition | Rationale/Expert Commentary |
| Column | High-purity, end-capped C18, 250 mm x 4.6 mm, 5 µm particle size. | A C18 column provides good hydrophobic retention for the quinoline ring system. High purity and end-capping are crucial to minimize peak tailing for this basic compound.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | The low pH (approx. 2.7) ensures the protonation of the basic analyte, leading to better peak shape and retention consistency. Formic acid is volatile and MS-compatible.[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good separation efficiency. |
| Gradient Elution | 5% B to 95% B over 20 minutes, followed by a 5-minute hold and 5-minute re-equilibration. | A gradient is essential to elute both the polar degradation products (like quinaldic acid) and the less polar parent compound within a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.[1] |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | PDA Detector, 230 nm and 280 nm. Scan range 200-400 nm. | The quinoline ring system has strong UV absorbance. Monitoring at multiple wavelengths and collecting full spectra aids in peak tracking and purity assessment.[1] |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading.[1] |
Part 3: Visualizations of Degradation & Workflow
Proposed Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound under various stress conditions. The primary hydrolytic pathway is expected to be the conversion of the carboximidamide to the carboxamide, and then to the carboxylic acid.
Experimental Workflow for Stability Analysis
This workflow provides a logical sequence for conducting a stability study, from sample preparation to data analysis.
References
-
KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
ResearchGate. (n.d.). Microbial degradation of quinoline (as proposed by Boyd et al. 1993;...). [Link]
-
ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. [Link]
-
Bio-Rad. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Merck Millipore. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. [Link]
-
PubMed. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. [Link]
-
PubMed. (n.d.). Stability of alkoxycarbonylamidine prodrugs. [Link]
-
YouTube. (2019). mechanism of amide hydrolysis. [Link]
-
YouTube. (2022). Hydrolysis Mechanisms of Carboxylic Acid Derivatives. [Link]
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- 7. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. biopharminternational.com [biopharminternational.com]
Technical Support Center: Overcoming Resistance to Quinoline-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-based compounds. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address the significant challenge of acquired and intrinsic resistance. Our goal is to equip you with the foundational knowledge and practical tools necessary to diagnose, understand, and overcome resistance in your experimental models.
Section 1: Understanding the Roots of Resistance - FAQs
This section addresses the fundamental mechanisms that drive resistance to quinoline-based compounds, which are a broad class of agents with applications ranging from anticancer to antimicrobial therapies.[1][2][3]
Q1: What are the primary mechanisms of resistance to quinoline-based compounds?
A1: Resistance to quinolines is a multifaceted problem, but it is primarily driven by three core mechanisms.[4][5] Often, high-level resistance is the result of an accumulation of mutations across these different mechanisms.[6]
-
Target-Site Modifications: This is one of the most common and clinically significant forms of resistance.[5] Quinolones typically act by inhibiting essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][7] Mutations in the genes that code for these enzymes—specifically in a region known as the Quinolone Resistance-Determining Region (QRDR)—can alter the drug's binding site, reducing its affinity and efficacy.[6][8]
-
Reduced Intracellular Drug Accumulation: For a compound to be effective, it must reach and remain at its intracellular target. Resistance can develop when the concentration of the quinoline inside the cell is reduced. This occurs via two main pathways:
-
Increased Efflux: The overexpression of cellular efflux pumps, which are membrane proteins that actively transport compounds out of the cell, is a major resistance strategy.[6][9][10] These pumps can have broad substrate specificity, often leading to multidrug resistance (MDR).[11]
-
Decreased Influx: In Gram-negative bacteria, alterations or downregulation of outer membrane porin channels can limit the entry of quinolines into the cell, preventing them from reaching their cytoplasmic targets.[12]
-
-
Plasmid-Mediated Resistance: Bacteria can acquire resistance genes through horizontal gene transfer via plasmids.[6][10] These plasmids can carry genes that encode for proteins that protect the target enzymes (e.g., Qnr proteins), enzymes that modify and inactivate the quinoline drug, or additional mobile efflux pumps.[5][6][8]
Q2: My compound's Minimum Inhibitory Concentration (MIC) has suddenly increased 16-fold against my bacterial strain. Does this confirm resistance?
A2: A significant, reproducible increase in the MIC (e.g., 8- to 16-fold or higher) is a strong indicator of acquired resistance.[6][13] A single mutation in a primary target enzyme often results in such an increase.[6] To confirm this, you should first rule out experimental variability (see Section 2) and then proceed to characterize the potential mechanism, such as sequencing the QRDRs of the gyrA and parC genes.[13]
Q3: Can resistance to one quinoline compound cause resistance to others in my library?
A3: Yes, this phenomenon, known as cross-resistance, is very common. The mechanisms of resistance are often not specific to a single quinoline analog. For example, a mutation in the QRDR of DNA gyrase that reduces the binding of one fluoroquinolone will likely reduce the binding of other structurally similar fluoroquinolones.[12] Similarly, broad-spectrum efflux pumps can expel a wide range of compounds, including structurally unrelated antibiotics, leading to multidrug resistance.[11]
Section 2: Troubleshooting Experimental Assays
Inconsistent data can be the first sign of emerging resistance or simply a reflection of assay variability. This section helps differentiate between the two.
Q4: I am observing inconsistent or variable MIC values in my assays. What are the likely causes?
A4: Variability in MIC assays is a frequent issue. Before concluding that you have a resistance problem, it is critical to standardize your experimental procedure. The causality behind this variability often lies in subtle deviations in protocol.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Inoculum Preparation | The final density of bacteria is critical; a higher density can overwhelm the antibiotic, giving a falsely high MIC. Action: Always standardize your bacterial inoculum to a 0.5 McFarland turbidity standard to ensure a consistent final concentration (approx. 5 x 10^5 CFU/mL).[12] |
| Media Composition | Quinolone activity can be affected by the concentration of divalent cations (e.g., Mg²⁺, Ca²⁺) in the media, which can interfere with drug uptake. Action: Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI and EUCAST guidelines to ensure reproducibility.[12] |
| Compound Stability | Quinoline compounds can degrade in aqueous solutions, especially when exposed to light or improper temperatures, leading to a loss of potency.[14] Action: Prepare fresh stock solutions. If storing, validate stability under your specific conditions (e.g., -20°C, protected from light). Check for discoloration (yellowing/browning) as a sign of degradation.[14] |
| Incubation Conditions | Suboptimal temperature or incubation time can affect bacterial growth rates and, consequently, the apparent MIC. Action: Maintain a consistent incubation temperature (35°C ± 2°C) and duration (16-20 hours for most non-fastidious bacteria).[12] |
Section 3: Strategies and Protocols to Overcome Resistance
Once resistance is confirmed, several strategies can be employed to restore the activity of your quinoline-based compounds or to develop new compounds that evade these mechanisms.
Strategy 1: Combination Therapy
Causality: Combining two agents that operate via different mechanisms can create a synergistic effect where the total efficacy is greater than the sum of the individual parts.[15][16] This approach can overwhelm the target's defense mechanisms and makes it statistically much harder for a cell to develop simultaneous resistance to two distinct targets.[16] For example, combining a quinoline with a β-lactam or an aminoglycoside has shown synergy against some bacteria.[17]
Protocol: Checkerboard Assay for Synergy Testing
This protocol allows for the systematic testing of drug combinations to determine their interaction (synergistic, additive, or antagonistic).
-
Preparation:
-
Prepare stock solutions of your quinoline compound (Drug A) and the partner drug (Drug B) at 100x the desired highest final concentration.
-
Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.
-
-
Serial Dilutions (Drug A):
-
Add 50 µL of Drug A stock solution to the first column of the plate.
-
Perform a 2-fold serial dilution horizontally across the plate (e.g., columns 1 to 10), leaving columns 11 and 12 for controls.
-
-
Serial Dilutions (Drug B):
-
Add 50 µL of Drug B stock solution to the first row of the plate (rows A to G).
-
Perform a 2-fold serial dilution vertically down the plate. Now each well contains a unique combination of Drug A and Drug B concentrations.
-
-
Inoculation:
-
Prepare a standardized bacterial inoculum (0.5 McFarland) and dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of this bacterial suspension to each well.
-
Include controls: Drug A only (column 11), Drug B only (row H), and a growth control (no drug).
-
-
Incubation & Analysis:
-
Incubate the plate at 35°C for 16-20 hours.
-
Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration showing no visible growth.
-
-
Data Interpretation:
-
Calculate the Fractional Inhibitory Concentration (FIC) Index for each combination:
-
FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
-
Interpret the results as shown in the table below.
-
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive/Indifference |
| > 4.0 | Antagonism |
Strategy 2: Efflux Pump Inhibition
Causality: If resistance is mediated by the overexpression of efflux pumps, co-administering an Efflux Pump Inhibitor (EPI) can restore the intracellular concentration of the quinoline compound to effective levels.[18][19] EPIs work by blocking the pump's activity, essentially trapping the primary drug inside the cell. Several quinoline derivatives themselves have been investigated as EPIs.[19][20]
Protocol: Ethidium Bromide (EtBr) Accumulation Assay
This is a common method to screen for efflux pump activity. EtBr is a substrate for many multidrug resistance pumps; when it is pumped out, fluorescence is low, but when it accumulates inside the cell, it intercalates with DNA and fluoresces brightly.
-
Cell Preparation:
-
Grow bacterial cells to the mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash twice with phosphate-buffered saline (PBS) containing glucose (0.4%).
-
Resuspend the cells in the same buffer to an OD₆₀₀ of 0.4.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the cell suspension.
-
Add your test compound (potential EPI) at various concentrations. Include a known EPI (e.g., CCCP or reserpine) as a positive control and a no-inhibitor control.
-
-
Fluorescence Measurement:
-
Equilibrate the plate at room temperature for 10 minutes.
-
Add EtBr to a final concentration of 1-2 µg/mL.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure fluorescence (Excitation: ~530 nm, Emission: ~600 nm) every 60 seconds for 30-60 minutes.
-
-
Interpretation:
-
An effective EPI will block the efflux of EtBr, leading to a rapid and sustained increase in fluorescence compared to the no-inhibitor control. This indicates that your quinoline-resistant strain likely overexpresses an efflux pump that your test compound can inhibit.
-
Strategy 3: Rational Drug Design & Analog Modification
Causality: For resistance caused by target-site mutations, a medicinal chemistry approach can be powerful. By understanding the structural changes in the mutated target, it's possible to design new quinoline analogs that can bypass the resistance mechanism.[17][21] For instance, if a mutation eliminates a key hydrogen bond, a new analog could be designed with a different substituent that forms a new, compensatory interaction with a nearby residue.[21] Quinazolinediones, which are quinolone-like but lack the features for a critical drug-enzyme interaction bridge, have shown activity against common quinolone-resistant mutants.[21]
Section 4: Advanced & Novel Approaches
The field of drug resistance is constantly evolving, and several cutting-edge strategies are under investigation.
-
Targeted Protein Degradation: For anticancer quinolines that target specific kinases, resistance can emerge from mutations in the kinase.[2][22] Strategies like PROteolysis TArgeting Chimeras (PROTACs) can be used to induce the complete degradation of the resistant protein target rather than just inhibiting it.[15]
-
Immunotherapy Combinations: In oncology, combining targeted therapies (like certain quinoline-based kinase inhibitors) with immunotherapy agents can create a dual attack, targeting cancer cell proliferation and simultaneously overcoming immune evasion mechanisms.[23][24]
-
Modifying Existing Antibiotics: A recent strategy involves modifying well-known antibiotics with a quinoline moiety. This was shown to restore the activity of vancomycin against resistant strains and even expand its spectrum to include some Gram-negative bacteria by using the quinoline as a "shuttle" to cross the outer membrane.[25]
By systematically diagnosing the underlying cause of resistance and applying a logical, evidence-based strategy, researchers can significantly improve their chances of overcoming this critical experimental and clinical challenge.
References
-
Hooper, D. C. (2001). Mechanisms of drug resistance: quinolone resistance. PMC. [Link]
-
Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. PubMed. [Link]
-
Correia, S., Poeta, P., et al. (2017). Mechanisms of Resistance to Quinolones. ResearchGate. [Link]
-
Singh, T., & Singh, A. P. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
-
Bray, P. G., Mungthin, M., et al. (1998). Quinoline resistance mechanisms in Plasmodium falciparum: the debate goes on. PubMed. [Link]
-
Chevalier, J., Pages, J. M., & Malléa, M. (2006). Quinoline Derivatives as Promising Inhibitors of Antibiotic Efflux Pump in Multidrug Resistant Enterobacter Aerogenes Isolates. Ingenta Connect. [Link]
-
Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. [Link]
-
Poole, K. (2001). Efflux-Mediated Resistance to Fluoroquinolones in Gram-Negative Bacteria. PMC. [Link]
-
Webber, M. A., et al. (2024). Insights into antibiotic resistance promoted by quinolone exposure. Antimicrobial Agents and Chemotherapy. [Link]
-
Aldred, K. J., et al. (2013). Overcoming Target-Mediated Quinolone Resistance in Topoisomerase IV by Introducing Metal Ion-Independent Drug-Enzyme Interactions. ACS Infectious Diseases. [Link]
-
Solomon, V. R., & Lee, H. (2011). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society. [Link]
-
Felicetti, T., et al. (2021). Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives. PMC. [Link]
-
Chevalier, J., Pages, J. M., & Malléa, M. (2006). Quinoline Derivatives as Promising Inhibitors of Antibiotic Efflux Pump in Multidrug Resistant Enterobacter Aerogenes Isolates. Bentham Science Publishers. [Link]
-
Ginsburg, H., & Krugliak, M. (1992). Quinoline-containing antimalarials--mode of action, drug resistance and its reversal. An update with unresolved puzzles. ResearchGate. [Link]
-
Park, C. H., & Heddle, J. G. (2003). Determination of the Primary Target of a Quinolone Drug and the Effect of Quinolone Resistance-Conferring Mutations by Measuring Quinolone Sensitivity Based on Its Mode of Action. Antimicrobial Agents and Chemotherapy. [Link]
-
Bharate, S. B. (2021). Chemical structures of (a) quinoline containing drugs and clinical... ResearchGate. [Link]
-
Zhang, Y., et al. (2025). Unanticipated Quinoline Modification on Vancomycin as an Effective Strategy to Alter the Antibacterial Profile and Combat Multidrug Resistance. Journal of the American Chemical Society. [Link]
-
Al-Salama, Z., et al. (2024). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. PMC. [Link]
-
He, Y., et al. (2022). Recent Advances in Strategies to Combat Bacterial Drug Resistance: Antimicrobial Materials and Drug Delivery Systems. National Institutes of Health. [Link]
-
Al-Salama, Z., et al. (2024). Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment. MDPI. [Link]
-
Vasan, N., et al. (2020). Chemical strategies to overcome resistance against targeted anticancer therapeutics. Nature Chemical Biology. [Link]
-
He, X., et al. (2023). Quinolone Antibiotics: Resistance and Therapy. PMC. [Link]
-
Singh, R., et al. (2022). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. [Link]
-
Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. [Link]
-
Ruiz, J. (2003). Mechanism of action of and resistance to quinolones. PMC. [Link]
-
Oh, J. I., et al. (2002). Analysis of quinolone resistance mechanisms in Neisseria gonorrhoeae isolates in vitro. Sexually Transmitted Infections. [Link]
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the Primary Target of a Quinolone Drug and the Effect of Quinolone Resistance-Conferring Mutations by Measuring Quinolone Sensitivity Based on Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinolone Antibiotics: Resistance and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Strategies to Combat Bacterial Drug Resistance: Antimicrobial Materials and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efflux-Mediated Resistance to Fluoroquinolones in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sti.bmj.com [sti.bmj.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combination Therapy for Infectious Diseases Against Resistance [kyinno.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benthamdirect.com [benthamdirect.com]
- 20. Quinoline Derivatives as Promising Inhibitors of Antibiotic Efflu...: Ingenta Connect [ingentaconnect.com]
- 21. Overcoming Target-Mediated Quinolone Resistance in Topoisomerase IV by Introducing Metal Ion-Independent Drug-Enzyme Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
"Quinoline-2-carboximidamide hydrochloride" batch-to-batch variability
Welcome to the technical support center for Quinoline-2-carboximidamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the batch-to-batch variability of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the consistency and reliability of your experimental results.
Introduction to this compound Variability
This compound (CAS No: 110177-05-4) is a chemical compound with a molecular formula of C10H10ClN3 and a molecular weight of approximately 207.66 g/mol .[1][2][3] While a valuable molecule in various research applications, its utility can be hampered by inconsistencies between different batches. This variability can manifest as differences in purity, impurity profiles, physical properties, and ultimately, biological activity. Understanding the root causes of this variability is paramount for reproducible research and development.
This guide will provide a framework for identifying, troubleshooting, and mitigating issues arising from the batch-to-batch variability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of batch-to-batch variability in this compound?
A1: Batch-to-batch variability can stem from several stages of the manufacturing process. The primary sources include:
-
Synthesis Route and Conditions: Minor changes in reaction conditions (temperature, pressure, reaction time), starting materials, and reagents can lead to the formation of different impurities and by-products. The synthesis of quinoline derivatives often involves multi-step reactions, where each step is a potential source of variation.[4][5][6]
-
Purification Methods: The effectiveness of purification techniques like recrystallization or chromatography can vary, leading to differing levels of residual impurities in the final product.[4][5]
-
Stability and Storage: this compound, like many quinoline-containing compounds, may be susceptible to degradation by light, temperature, and pH.[7] Inconsistent storage and handling can result in the formation of degradation products over time.
Q2: How can I assess the quality and consistency of a new batch of this compound?
A2: A comprehensive quality control (QC) assessment is crucial. We recommend the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and to identify and quantify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound and to identify the structure of any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound and to detect any structural isomers or impurities.
-
Water Content Analysis (Karl Fischer Titration): To determine the amount of water present, which can affect the compound's stability and accurate weighing.
-
Residual Solvent Analysis (Gas Chromatography): To detect and quantify any remaining solvents from the synthesis and purification process.
Q3: My current batch of this compound is showing lower biological activity compared to previous batches. What could be the cause?
A3: A decrease in biological activity is a common manifestation of batch-to-batch variability. The potential causes include:
-
Lower Purity: The current batch may have a lower overall purity, meaning you are using less of the active compound.
-
Presence of Inhibitory Impurities: The batch may contain impurities that interfere with the biological assay or inhibit the activity of the compound.
-
Degradation: The compound may have degraded due to improper storage or handling, leading to a loss of potency.
-
Different Polymorphic Form: The solid-state form of the compound can influence its solubility and bioavailability, which in turn can affect its biological activity.
Troubleshooting Guide: A Systematic Approach to Variability
This section provides a step-by-step guide to troubleshooting common issues encountered with this compound.
Problem 1: Inconsistent Analytical Profiles Between Batches (e.g., HPLC, NMR)
Symptoms:
-
New peaks observed in the HPLC chromatogram.
-
Unexpected signals or changes in signal integration in the NMR spectrum.
-
Discrepancies in the reported purity on the Certificate of Analysis (CoA).
Diagnostic Workflow:
Figure 1. Diagnostic workflow for inconsistent analytical profiles.
Causality Explained:
-
Step 1: The initial step is to confirm the discrepancy is not due to analytical error. Running a known "good" batch in parallel provides a reliable benchmark.
-
Step 2 & 3: Identifying the unknown peaks is critical. By understanding the structure of the impurity, you can often deduce its origin. For instance, an impurity with a mass corresponding to a starting material suggests an incomplete reaction. The synthesis of quinoline-2-carboxamides can start from quinoline-2-carboxylic acid, which is then activated (e.g., with thionyl chloride to form the acyl chloride) and reacted with an amine source.[4][8] Potential impurities could include residual quinoline-2-carboxylic acid or byproducts from the chlorination step.
-
Step 4: Quinoline derivatives can be susceptible to photodegradation and oxidation.[7] Exposure to light or air can lead to the formation of new chemical entities. The International Council for Harmonisation (ICH) provides guidelines on photostability testing that can be informative.[9]
-
Step 5: Open communication with the supplier is key. They may be able to provide insights into process changes that could explain the observed differences.
Problem 2: Reduced or Variable Biological Activity
Symptoms:
-
Decreased potency (e.g., higher IC50 or EC50 values).
-
Inconsistent results in cell-based or in vivo experiments.
-
Complete loss of expected biological effect.
Diagnostic Workflow:
Sources
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. QUINOLINE-2-CARBOXAMIDINE HCL [chemicalbook.com]
- 3. This compound | C10H10ClN3 | CID 15617684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajchem-a.com [ajchem-a.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
Technical Support Center: Troubleshooting Assay Interference from Quinoline-2-carboximidamide Hydrochloride
Prepared by: Senior Application Scientist, Assay Development & Screening
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with quinoline-2-carboximidamide hydrochloride and related compounds. While this molecule may hold therapeutic promise, its distinct chemical features—a fused aromatic quinoline core and a basic carboximidamide group—necessitate a rigorous approach to validating its activity in biochemical and cell-based assays.
Apparent biological activity can sometimes arise from compound-dependent assay artifacts rather than true engagement with the intended biological target.[1] This guide provides a structured, question-and-answer-based framework to help you identify, diagnose, and mitigate potential interference, ensuring the integrity and reliability of your experimental results.
Part 1: Understanding the Molecule - Predicting Potential Interference
The structure of this compound itself provides clues to its potential behavior in assay buffers. Understanding this is the first step in designing robust control experiments.
-
The Quinoline Core: This is a heterocyclic aromatic system. Such planar, π-conjugated structures are often intrinsically fluorescent, meaning they can absorb and emit light at wavelengths that may overlap with common assay fluorophores (e.g., fluorescein, rhodamine, or fluorescent proteins).[2][3] They can also participate in non-specific hydrophobic and π-π stacking interactions with proteins.[4]
-
The Carboximidamide Group: This functional group is basic and will be protonated and positively charged at neutral or acidic pH. This cationic nature can promote non-specific electrostatic interactions with negatively charged biological macromolecules, such as nucleic acids or acidic proteins (e.g., those with a high content of aspartate and glutamate residues).
The combination of these features suggests that interference could manifest in several ways, from optical artifacts to non-specific binding and protein aggregation.
Caption: Predicted interference pathways based on the compound's structure.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when screening compounds like this compound.
Q1: My compound is showing as a 'hit' in my primary screen. How can I be sure the activity is real and not an artifact?
A1: This is the most critical question in early-stage drug discovery. A primary hit should always be considered provisional until confirmed through orthogonal assays and counter-screens.[1] True "on-target" activity should be independent of the assay technology used.
Troubleshooting Steps:
-
Confirm with an Orthogonal Assay: Re-test the compound in a secondary assay that measures the same biological endpoint but uses a different detection technology. For example, if your primary screen was a fluorescence polarization (FP) assay measuring a protein-ligand interaction, an orthogonal assay could be Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), which do not rely on fluorescence. Discordant results strongly suggest interference in the primary assay.[5]
-
Run Target-Independent Controls: Perform your primary assay without the main biological target (e.g., no-enzyme or no-receptor controls). A signal in the absence of the target is a definitive sign of an artifact.[6]
-
Characterize the Dose-Response: Analyze the shape of the dose-response curve. Artifacts, particularly from aggregation, often produce unusually steep or biphasic curves and may show high Hill slopes (>2).
Q2: I am using a fluorescence-based assay (e.g., FP, FRET) and I suspect my compound is interfering. What should I do?
A2: This is a high-risk area for quinoline-based compounds due to their aromatic nature.[2][7] Interference can manifest as autofluorescence (the compound itself emits light) or quenching (the compound absorbs the excitation or emission light).
Troubleshooting Steps:
-
Assess Autofluorescence: Measure the fluorescence of your compound in the assay buffer across a range of concentrations, without any other assay components (e.g., no fluorescent probe, no protein). Read the plate at the same excitation and emission wavelengths used in your main experiment. A high, concentration-dependent signal indicates autofluorescence.
-
Check for Quenching (Inner Filter Effect): Run a control experiment with your fluorescent probe/product at a fixed concentration. Add increasing concentrations of your test compound. A dose-dependent decrease in the signal suggests the compound is absorbing light and quenching the signal.[5]
-
Wavelength Shift: If possible, test the compound in an assay that uses a different fluorophore, preferably one with excitation/emission wavelengths that are spectrally distant from the absorbance profile of your compound.
Q3: My compound shows potent inhibition in an enzyme assay, but the results are poorly reproducible. Could this be non-specific inhibition?
A3: Yes, this is a classic sign of non-specific inhibition, often driven by compound aggregation. At certain concentrations, small molecules can form colloidal aggregates that sequester and denature proteins in a non-specific manner.[5] This is one of the most common mechanisms for false positives in HTS.
Troubleshooting Steps:
-
Detergent Test: Re-run the inhibition assay with a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 included in the assay buffer. Detergents disrupt aggregate formation. A significant loss of potency (i.e., a rightward shift in the IC50) in the presence of detergent is strong evidence for aggregation-based activity.[5]
-
Time-Dependence Test: Measure the IC50 of your compound with and without a pre-incubation period (e.g., 30 minutes) with the enzyme before adding the substrate. Time-dependent inhibition (a lower IC50 with pre-incubation) can be a sign of a reactive compound or an aggregate-based mechanism.
-
Counter-Screen with a Control Enzyme: Test your compound's activity against an unrelated, robust enzyme like firefly luciferase. Inhibition of a structurally unrelated enzyme suggests a non-specific mechanism.
Caption: A general workflow for troubleshooting suspected assay artifacts.
Part 3: Experimental Protocols
Here are detailed, step-by-step methodologies for the key troubleshooting experiments.
Protocol 1: Assessing Autofluorescence and Optical Interference
Objective: To determine if this compound emits fluorescence or absorbs light at the assay's wavelengths.
Materials:
-
Test compound: this compound
-
Assay buffer (identical to the main experiment)
-
Microplate reader with fluorescence and absorbance capabilities
-
Assay-appropriate microplates (e.g., black plates for fluorescence)
-
Known fluorophore from the assay (positive control for quenching)
Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in assay buffer, starting from the highest concentration used in your assay and extending 8-10 points.
-
Plate Layout:
-
Wells 1-3 (Compound Only): Add the compound serial dilutions.
-
Wells 4-6 (Buffer Blank): Add assay buffer only.
-
Wells 7-9 (Quenching Control): Add a fixed, known concentration of your assay's fluorophore to each well, then add the compound serial dilutions.
-
Well 10 (Fluorophore Control): Add the fixed concentration of fluorophore in buffer only.
-
-
Incubation: Incubate the plate under the same conditions as your primary assay (time, temperature).
-
Plate Reading:
-
Fluorescence Scan: Read the plate using the exact excitation and emission wavelengths of your primary assay.
-
Absorbance Scan: Perform a wavelength scan (e.g., 250-700 nm) to determine the compound's absorbance profile.
-
-
Data Analysis:
-
Autofluorescence: Subtract the average signal of the Buffer Blank wells from the Compound Only wells. A concentration-dependent increase in signal indicates autofluorescence.
-
Quenching: Compare the signal from the Quenching Control wells to the Fluorophore Control well. A concentration-dependent decrease in signal indicates quenching.
-
| Result | Interpretation | Next Step |
| High signal in "Compound Only" wells | Autofluorescence | Consider a non-fluorescent assay format (e.g., AlphaScreen, absorbance, SPR). |
| Decreased signal in "Quenching Control" wells | Quenching / Inner Filter Effect | Lower the fluorophore concentration; switch to a red-shifted dye. |
| No significant signal change | No direct optical interference | Proceed to test for other artifact mechanisms. |
Protocol 2: Detecting Compound Aggregation using a Detergent-Based Assay
Objective: To determine if the observed biological activity is dependent on the formation of compound aggregates.
Materials:
-
Test compound
-
Complete assay system (buffer, target, substrate, etc.)
-
Non-ionic detergent stock solution (e.g., 10% Triton X-100)
-
Plate reader for the primary assay's detection method
Methodology:
-
Prepare Buffers: Create two batches of your final assay buffer:
-
Buffer A: Standard assay buffer.
-
Buffer B: Standard assay buffer + 0.02% Triton X-100 (this will result in a final concentration of 0.01% if diluted 1:1 with other reagents).
-
-
Compound Dilutions: Prepare identical serial dilutions of your test compound in both Buffer A and Buffer B.
-
Run Parallel Assays: Set up two identical dose-response experiments side-by-side. One assay will use the compound dilutions made in Buffer A, and the other will use the dilutions from Buffer B.
-
Data Acquisition: Run both assays according to your standard protocol and measure the activity (e.g., IC50 or EC50).
-
Data Analysis:
-
Plot the dose-response curves for both conditions (+/- detergent) on the same graph.
-
Calculate the fold-shift in potency: Fold-Shift = IC50 (with detergent) / IC50 (without detergent).
-
A fold-shift > 3-5 is a strong indicator that the compound's activity is mediated by aggregation.[5]
-
References
- BenchChem. (2025). Technical Support Center: Managing Small Molecule Interference in Biochemical Assays.
-
PubChem. (2024). This compound. National Center for Biotechnology Information. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Compound Interference in Biochemical Assays.
- BenchChem. (2025).
-
Korea Journal Central. (2020). A Quinoline carboxamide based Fluorescent Probe's Efficient Recognition of Aluminium Ion and its Application for Real Time Monitoring. [Link]
-
Molecules. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [Link]
-
Scientific Reports. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. [Link]
-
RSC Advances. (2020). Fluorescence enhancement of quinolines by protonation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Korea Journal Central [journal.kci.go.kr]
Technical Support Guide: Preparation and Storage of Quinoline-2-carboximidamide Hydrochloride Stock Solutions
Introduction: The integrity of your experimental results begins with the integrity of your reagents. Quinoline-2-carboximidamide hydrochloride is a key research compound whose stability and solubility characteristics demand precise handling. Improperly prepared or stored stock solutions can lead to issues with reproducibility, loss of compound activity, and inaccurate data. This guide provides a comprehensive framework for preparing, storing, and troubleshooting stock solutions of this compound to ensure the validity and success of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling of this compound.
Q1: I have just received my solid this compound. How should I store the powder?
The solid form of the compound is the most stable. Upon receipt, it should be stored under conditions that minimize degradation from moisture, light, and temperature.
-
Immediate Storage: For short-to-medium term storage, keep the vial tightly sealed in a dry, well-ventilated place at 2-8°C.[1] Many suppliers recommend this temperature for routine storage.[1]
-
Long-Term Archival: For long-term storage (greater than one year), placing the tightly sealed container at -20°C is the preferred method.[2][3] This minimizes the potential for slow degradation over time.
-
Critical Causality: The hydrochloride salt can be hygroscopic (tendency to absorb moisture from the air). Moisture can initiate hydrolysis, compromising the compound's integrity.[4] Storing it cold and tightly sealed in a desiccated environment is the best defense against this.
Q2: What is the recommended solvent for preparing a primary stock solution?
The choice of solvent is critical and depends on both the compound's solubility and its compatibility with your downstream experimental model.
-
Primary Recommendation (DMSO): Dimethyl sulfoxide (DMSO) is the recommended solvent for an initial high-concentration stock solution. Quinoline-based structures generally show high solubility in DMSO.[3]
-
Alternative (Water): As a hydrochloride salt, the compound is expected to have some aqueous solubility. If your experiment is intolerant of DMSO, sterile, purified water (e.g., Milli-Q or equivalent) can be used. However, you may achieve a lower maximum concentration, and gentle warming or sonication might be necessary to fully dissolve the compound.[3]
-
Expert Insight: Always start with a small amount of the compound to test solubility in your chosen solvent before committing the entire batch. This "sacrificial test" can prevent the loss of valuable material.
Q3: What concentration should I aim for in my primary stock solution?
We recommend preparing a concentrated primary stock, typically in the range of 10-50 mM in DMSO.
-
Rationale: A high-concentration stock minimizes the volume of solvent (especially organic solvents like DMSO) introduced into your final experimental system, thereby reducing potential solvent-induced artifacts.[5] For example, adding 1 µL of a 10 mM DMSO stock to 1 mL of cell culture medium results in a final DMSO concentration of only 0.1%, which is well-tolerated by most cell lines.
-
Self-Validation: When preparing a working solution from this stock, always include a "vehicle control" in your experiment—an identical sample treated with the same final concentration of the solvent (e.g., 0.1% DMSO) but without the compound.[5] This validates that any observed effects are due to the compound and not the solvent.
Part 2: Experimental Protocol & Workflow
This section provides a detailed, step-by-step methodology for the preparation of a 10 mM primary stock solution in DMSO.
Workflow for Preparing and Storing Stock Solutions
Caption: Step-by-step workflow for the preparation and storage of stock solutions.
Step-by-Step Protocol: 10 mM Stock in DMSO
Materials:
-
This compound (MW: 207.66 g/mol )[6]
-
Anhydrous, sterile-filtered DMSO
-
Calibrated analytical balance
-
Sterile, low-retention microfuge tubes and pipette tips
-
Vortex mixer and/or water bath sonicator
-
Low-retention cryogenic storage vials
Procedure:
-
Pre-Calculation: Determine the required mass for your desired volume.
-
Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of 10 mM stock: Mass = 10 mM × 1 mL × 207.66 / 1000 = 2.077 mg
-
-
Equilibration: Before opening, allow the manufacturer's vial of the compound to sit on the bench for 15-20 minutes to equilibrate to room temperature. This crucial step prevents atmospheric moisture from condensing on the cold powder.
-
Weighing: Tare a sterile 1.5 mL microfuge tube on the analytical balance. Carefully weigh out the calculated mass (e.g., 2.077 mg) of the compound into the tube.
-
Solubilization: Add the calculated volume (e.g., 1 mL) of anhydrous DMSO to the tube. Close the cap tightly and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure all particulate matter has dissolved. If needed, sonicate the tube in a room temperature water bath for 5-10 minutes.
-
Aliquoting: To avoid the damaging effects of repeated freeze-thaw cycles, immediately aliquot the primary stock solution into single-use volumes (e.g., 10-20 µL) in clearly labeled cryogenic vials.[2]
-
Storage: Place the aliquots in a labeled freezer box and store at -80°C .[2] A well-prepared DMSO stock is typically stable for at least 6 months under these conditions.[2][3]
Part 3: Troubleshooting Guide
Even with careful execution, issues can arise. This section provides solutions to common problems.
Q4: My compound is not fully dissolving in the solvent. What should I do?
-
Initial Steps: Ensure you have vortexed thoroughly. Gentle warming in a water bath (not exceeding 37°C) can increase solubility. Sonication is also a highly effective method for breaking up small particulates and aiding dissolution.[3]
-
Check Solvent Purity: Old DMSO can absorb water, which may reduce its solvating power for certain organic compounds. Always use anhydrous or newly opened DMSO.
-
Re-evaluate Concentration: It is possible you are attempting to make a solution that is above the compound's solubility limit in that specific solvent. Consider preparing a more dilute stock solution.
Q5: I thawed an aliquot and observed crystals/precipitate. Is the solution still usable?
Precipitation upon freezing is common for compounds with borderline solubility.
-
Recovery Protocol: Before use, bring the vial to room temperature and then warm it to 37°C for 5-10 minutes. Vortex vigorously to redissolve the precipitate. Visually confirm that the solution is completely clear before making your working dilution.
-
Causality: The solubility of most compounds is lower at colder temperatures. If the concentration is near the saturation point, the compound can fall out of solution upon freezing. The key is to ensure it is fully redissolved before it is used in an experiment.
-
Preventative Action: If this happens frequently, consider preparing a slightly more dilute primary stock solution for future batches.
Q6: How can I confirm the stability and activity of my stock solution, especially after long-term storage?
-
Visual Inspection: Always inspect your thawed aliquot for signs of degradation, such as a distinct color change or the appearance of insoluble matter that cannot be redissolved.
-
Functional Check: The most reliable method is to perform a functional assay. If you have a well-established, rapid assay where the compound has a known effect (e.g., enzyme inhibition, cell viability), test your stored aliquot alongside a freshly prepared solution or a previous, trusted batch. Consistent results will validate the integrity of your stored stock.
-
Degradation Pathways: The quinoline structure can be susceptible to hydrolysis and oxidation.[7] Storing aliquots under inert gas (argon or nitrogen) can provide an extra layer of protection, though it is not typically necessary for DMSO stocks stored at -80°C.
Part 4: Summary of Storage Conditions
This table provides a quick-reference guide for the recommended storage of this compound.
| Form | Solvent | Storage Temperature | Recommended Duration | Key Considerations |
| Solid (Powder) | N/A | 2-8°C | Up to 2 years[2][3] | Keep vial tightly sealed; protect from moisture and light.[4][8] |
| Solid (Powder) | N/A | -20°C | > 2 years[2][3] | Preferred for long-term archival storage. |
| Stock Solution | DMSO | -20°C | Up to 1 month[2][3] | Must be aliquoted to avoid freeze-thaw cycles. |
| Stock Solution | DMSO | -80°C | Up to 6 months[2][3] | Recommended method for all working stocks. |
| Stock Solution | Aqueous Buffer | -20°C or -80°C | Not Recommended | High risk of degradation via hydrolysis; prepare fresh daily. |
References
-
Al-Attas, A., Al-Lohedan, H., & Issa, Z. (2015). Degradation study of glipizide and its determination in the presence of its degradation products. ResearchGate. Available at: [Link]
-
LabOldTech. (n.d.). Quinoline. Available at: [Link]
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Lead Sciences. (n.d.). This compound. Available at: [Link]
-
Penta Chemicals. (2025). Quinoline - SAFETY DATA SHEET. Available at: [Link]
-
Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Available at: [Link]
-
Finar Limited. (2010). Material Safety Data Sheet - Quinoline. Available at: [Link]
-
Cold Spring Harbor Protocols. (n.d.). Stock Solutions. Available at: [Link]
-
Tyger Scientific Inc. (n.d.). Quinoline-2-carboxamidine 2HCl. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15617684, this compound. PubChem. Available at: [Link]
-
Sun, J., Jin, R., & Li, X. (2008). Pathway proposed for the degradation of quinoline. ResearchGate. Available at: [Link]
-
Bleeker, E. A. J., et al. (2002). Microbial degradation of quinoline. ResearchGate. Available at: [Link]
-
Scribd. (n.d.). Stock Solutions Preparation Guide. Available at: [Link]
-
Jampilek, J., et al. (2015). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 20(8), 14857-14883. Available at: [Link]
-
ResearchGate. (2018). Drug stock solutions best practices? Available at: [Link]
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- 5. researchgate.net [researchgate.net]
- 6. This compound | C10H10ClN3 | CID 15617684 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. combi-blocks.com [combi-blocks.com]
Technical Support Center: Quinoline-2-carboximidamide hydrochloride
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and resolving aggregation issues encountered with Quinoline-2-carboximidamide hydrochloride. As Senior Application Scientists, we have synthesized field-proven insights and foundational scientific principles to create a practical, in-depth resource for your experimental needs.
Guide Objective: To provide a robust framework for identifying, troubleshooting, and mitigating aggregation of this compound in experimental settings. This guide moves from rapid-fire FAQs to deep, protocol-driven troubleshooting to ensure the integrity and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs) - Your First Response Hub
This section addresses the most common initial observations and queries related to compound aggregation.
Q1: My solution of this compound appears cloudy or has visible particulates right after dissolving. What's happening?
A: This is a classic sign of poor solubility or immediate aggregation. The compound may be exceeding its solubility limit in the chosen solvent system. This can be influenced by factors such as concentration, pH, temperature, and the ionic strength of the buffer.[1] Aggregation occurs when individual molecules of the compound stick to each other, forming larger, often insoluble, assemblages.[2]
Q2: The compound seemed to dissolve perfectly, but my assay results are inconsistent or show an unusually steep dose-response curve. Could this be aggregation?
A: Yes, this is a more insidious form of the problem known as colloidal or sub-micrometer aggregation.[3][4] These aggregates are too small to be seen by the naked eye but are large enough to interfere with biochemical assays, often by sequestering the target protein non-specifically.[4][5] Unusually steep dose-response curves are a tell-tale sign of this phenomenon.[6]
Q3: What is the quickest way to test if my compound is aggregating in my assay buffer?
A: The most common and direct method is to run a detergent-based counter-screen.[4][7] Re-run your experiment with your compound in an assay buffer containing a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20.[7][8] If the compound's activity significantly decreases or disappears, it strongly suggests the original result was an artifact of aggregation.[6][7]
Q4: My compound is a hydrochloride salt. How does pH affect its solubility and aggregation?
A: The hydrochloride salt form suggests the parent molecule has a basic functional group, likely the imidamide moiety. In acidic to neutral pH, this group will be protonated, enhancing aqueous solubility. However, as the pH of the solution increases towards and above the pKa of this group, the molecule will become deprotonated and more neutral, which can significantly decrease its aqueous solubility and increase its propensity to aggregate.[9] The amide group itself is generally considered non-basic under physiological conditions.[10]
Part 2: Systematic Troubleshooting Guide for Aggregation
When simple fixes are not enough, a systematic approach is required. This guide provides a logical workflow to diagnose and solve persistent aggregation issues.
Step 1: Observation and Initial Diagnosis
Begin by characterizing the problem. Use the following checklist to narrow down the potential cause.
| Observation | Primary Suspected Cause | Immediate Action to Verify |
| Visible precipitate upon dissolution | Exceeding Equilibrium Solubility | Centrifuge sample, measure supernatant concentration via UV-Vis or LC-MS. |
| Solution becomes cloudy over time | Time-dependent Aggregation/Precipitation | Monitor solution with Dynamic Light Scattering (DLS) over time. |
| Inconsistent IC50 values | Colloidal Aggregation | Perform detergent counter-screen (Protocol 1).[7] |
| Steep dose-response curve | Colloidal Aggregation | Check Hill slope; perform enzyme concentration titration (Protocol 2).[6][7] |
| Activity seen in unrelated assays | Promiscuous Inhibition via Aggregation | Test compound in a well-validated counter-screen assay (e.g., β-lactamase).[5][7] |
Workflow for Troubleshooting Aggregation
This workflow provides a structured path from problem identification to resolution.
Caption: Experimental workflow for detecting aggregates using Dynamic Light Scattering (DLS).
Protocol 3: Kinetic Solubility Assay
Objective: To determine the solubility of the compound under specific kinetic conditions, which often mimics how compounds are handled in high-throughput screening. [11]
-
Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 20 mM). [11]2. Plate Setup:
-
In a 96-well plate, add your aqueous assay buffer to the wells.
-
Add a small, fixed volume of the DMSO stock solution to the buffer to achieve the desired final test concentrations (ensure the final DMSO concentration is consistent and low, e.g., <1%). [12]3. Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours). [12]4. Detection: Measure the turbidity or light scattering of each well using a plate-based nephelometer or a UV/Vis spectrophotometer at a wavelength where the compound doesn't absorb (e.g., 650 nm). [12]5. Analysis: The concentration at which light scattering or absorbance significantly increases above the baseline is the kinetic solubility limit.
-
References
-
Equilibrium Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]
-
The use of dynamic light scattering and Brownian microscopy to characterize protein aggregation. (2011). Review of Scientific Instruments. Retrieved from [Link]
-
How to Detect Early Aggregation with Dynamic Light Scattering. (2025). Patsnap Eureka. Retrieved from [Link]
-
Dynamic Light Scattering (DLS). (n.d.). Unchained Labs. Retrieved from [Link]
-
Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. Retrieved from [Link]
-
Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives. (2021). MDPI. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Dynamic Light Scattering (DLS) for Monitoring Protein Aggregation. (2024). AZoNano. Retrieved from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2002). Lund University Publications. Retrieved from [Link]
-
Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. (2023). MDPI. Retrieved from [Link]
-
Principles of Drug Action 1, Spring 2005, Amides. (2005). Retrieved from [Link]
-
Aggregate Particles. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. (2012). PMC. Retrieved from [Link]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). Retrieved from [Link]
-
Combating small molecule aggregation with machine learning. (2021). arXiv. Retrieved from [Link]
-
Rational Design of Solution Additives for the Prevention of Protein Aggregation. (2006). PMC. Retrieved from [Link]
-
Why do particles spontaneously aggregate in aqueous solutions? (2022). ResearchGate. Retrieved from [Link]
-
Preventing Protein Aggregation. (2014). Biozentrum Biophysics Facility. Retrieved from [Link]
-
Inhibiting Protein Aggregation by Small Molecule-Based Colloidal Nanoparticles. (2021). ACS Publications. Retrieved from [Link]
-
Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. (2023). ACS Publications. Retrieved from [Link]
-
A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. (2011). PMC. Retrieved from [Link]
-
Aggregation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. (2007). ResearchGate. Retrieved from [Link]
-
Development of small molecules for disrupting pathological amyloid aggregation in neurodegenerative diseases. (2023). OAE Publishing Inc. Retrieved from [Link]
-
Assay Interference by Aggregation. (2017). NCBI Bookshelf. Retrieved from [Link]
-
Effect of additives on protein aggregation. (2010). PubMed. Retrieved from [Link]
-
Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. (2009). Practical Fragments. Retrieved from [Link]
-
This compound. (n.d.). Lead Sciences. Retrieved from [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). PMC. Retrieved from [Link]
-
pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. (2007). PMC. Retrieved from [Link]
-
Particle aggregation. (n.d.). Wikipedia. Retrieved from [Link]
-
Strategies to stabilize compact folding and minimize aggregation of antibody-based fragments. (2012). PMC. Retrieved from [Link]
-
The Effects of pH on the Supramolecular Structure of Amino Amides. (2021). R Discovery. Retrieved from [Link]
-
Flagging Problematic Compounds in Drug Discovery. (2021). NMX Research and Solutions. Retrieved from [Link]
-
N-(Quinolin-8-yl)quinoline-2-carboxamide. (2011). PMC. Retrieved from [Link]
-
Quinoline. (n.d.). Wikipedia. Retrieved from [Link]
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Technical Support Center: Navigating the Pharmacokinetic Challenges of Quinoline-2-carboximidamide hydrochloride
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Quinoline-2-carboximidamide hydrochloride. This guide is designed to provide in-depth, practical solutions to the common pharmacokinetic (PK) challenges encountered during the experimental evaluation of this compound class. Drawing from established principles for quinoline derivatives, we offer troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your research.
Introduction: Understanding the Core Challenges
Quinoline-based compounds are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities. However, their journey from a promising hit to a viable drug candidate is often fraught with pharmacokinetic hurdles. This compound, while structurally distinct, is anticipated to share challenges common to its chemical relatives, primarily concerning its solubility, stability, metabolism, and ultimately, its bioavailability. This guide will dissect these issues and provide actionable protocols to overcome them.
Part 1: Troubleshooting Guide - A Proactive Approach to Common PK Issues
This section addresses the most frequently encountered experimental problems in a question-and-answer format, providing not just solutions but the scientific rationale behind them.
Issue 1: Solubility and Precipitation in Aqueous Media
Q: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?
A: This is a classic and highly common issue stemming from the low aqueous solubility of many quinoline scaffolds.[1][2] The transition from a high-concentration organic stock (like DMSO) to a predominantly aqueous environment causes the compound to crash out of solution. This leads to an overestimation of the compound's effective concentration and highly variable results.[1]
Troubleshooting Workflow:
-
Visual Inspection: Always visually inspect your assay plates for any signs of precipitation, such as cloudiness or crystalline structures, both immediately after dilution and over the course of the experiment.[1]
-
Concentration Adjustment: The simplest first step is to lower the final concentration of the compound in your assay.
-
Co-Solvent Optimization: If your experimental system permits, you can cautiously increase the percentage of the organic co-solvent (e.g., DMSO). However, be mindful of potential solvent toxicity in cell-based assays.[1]
-
pH Modification: As an ionizable compound, adjusting the pH of your buffer can significantly impact the solubility of this compound.[1] A systematic pH-solubility profile is recommended to identify the optimal pH for maintaining solubility.
-
Formulation with Excipients: For more persistent solubility issues, consider using solubility-enhancing agents. Cyclodextrins, for instance, can form inclusion complexes with hydrophobic molecules, effectively shielding them and increasing their aqueous solubility.[3]
Workflow for Solubility Enhancement Strategy Selection
Caption: A decision tree for selecting an appropriate solubility enhancement strategy.
Issue 2: Inconsistent Results and Suspected Compound Instability
Q: I'm observing a loss of compound potency and inconsistent results in my assays, especially when using pre-prepared solutions. Could this be a stability issue?
A: Yes, inconsistent results and a decline in activity are hallmark signs of compound degradation.[4] Quinoline derivatives can be susceptible to degradation in aqueous solutions, influenced by factors such as pH, temperature, and light exposure.[4]
Troubleshooting and Prevention:
-
Fresh is Best: For sensitive experiments, always prepare fresh solutions from a solid stock.
-
Storage Conditions: If stock solutions must be stored, validate their stability under your specific conditions (e.g., -20°C or -80°C). Be aware that some quinolones show degradation even at -20°C over extended periods and can be unstable to freeze-thaw cycles.[4]
-
pH Control: Utilize buffers to maintain a pH at which the compound demonstrates maximum stability. This optimal pH needs to be determined experimentally.[4]
-
Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect against photolytic degradation.[4]
Protocol 1: Forced Degradation Study
A forced degradation study is crucial for understanding the degradation pathways and for developing a stability-indicating analytical method.[4] The goal is to achieve 5-20% degradation.[4]
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent like a water/acetonitrile mixture.[4]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C).[4]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and follow the same incubation procedure.[4]
-
Oxidative Degradation: Mix the stock solution with a 3% hydrogen peroxide solution.[4]
-
Photolytic Degradation: Expose the stock solution in a transparent container to a light source providing both UV and visible light. A control sample should be protected from light.[4]
-
-
Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take samples, neutralize them if necessary, and analyze them using a suitable analytical method like HPLC to quantify the remaining parent compound and identify major degradants.[4]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent to dissolve this compound?
A1: Given the lipophilic nature of the quinoline core, it is expected to have low aqueous solubility.[1] For initial experiments, organic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended starting points.[1]
Q2: How can I improve the oral bioavailability of my quinoline compound?
A2: Poor oral bioavailability in quinoline derivatives often stems from low solubility and/or rapid metabolism.[5] Innovative formulation strategies can be employed to overcome these challenges:
-
Lipid-Based Delivery Systems: These formulations can enhance solubility and may bypass first-pass metabolism through lymphatic transport.[6]
-
Amorphous Solid Dispersions: This technique stabilizes the drug in a high-energy, non-crystalline form, which can increase the apparent solubility and dissolution rate.[6][7]
-
Nanoparticles: Reducing the particle size dramatically increases the surface area, which can accelerate dissolution and improve absorption.[6][8]
Q3: What metabolic pathways should I anticipate for a quinoline-based compound?
A3: Quinoline derivatives are typically metabolized by cytochrome P450 (CYP450) enzymes in the liver.[9][10] Common metabolic reactions include hydroxylation and dealkylation.[9][11][12] In vitro studies using liver microsomes from different species (e.g., human, rat, mouse) are essential to characterize the metabolic profile and clearance of your compound.[9]
Q4: What analytical methods are suitable for quantifying this compound in biological matrices for PK studies?
A4: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and robust method for the quantification of quinoline derivatives in biological samples.[13][14] A reverse-phase C18 column is often used.[13] For complex matrices like plasma or urine, a sample preparation step such as protein precipitation or solid-phase extraction (SPE) is typically required to remove interferences.[15]
Typical Pharmacokinetic Experimental Workflow
Caption: A generalized workflow for a preclinical pharmacokinetic study.
Part 3: Data and Protocols
Table 1: Common Solubility Enhancement Strategies for Quinoline Derivatives
| Strategy | Mechanism | Common Reagents | Advantages | Disadvantages |
| Co-solvents | Increases the polarity of the solvent system. | DMSO, DMF, Ethanol | Simple to implement. | Risk of solvent toxicity in biological assays.[3] |
| pH Adjustment | Converts the compound to its more soluble ionized (salt) form.[3] | HCl, NaOH, Citrate/Phosphate buffers | Effective for ionizable compounds.[3] | Not effective for neutral compounds; can alter assay conditions.[3] |
| Cyclodextrins | Forms a host-guest inclusion complex, shielding the hydrophobic drug.[3] | HP-β-CD, SBE-β-CD | High solubilization capacity; generally low toxicity.[3] | Can be costly; potential for interactions with other components.[3] |
| Solid Dispersion | Disperses the drug in a hydrophilic solid matrix, increasing surface area and dissolution.[3] | PEG, PVP | Significant increase in dissolution rate and solubility.[3] | Requires more complex preparation methods.[3] |
Protocol 2: Quantification of a Quinoline Derivative in a Biological Matrix (Conceptual Example)
This protocol outlines the general steps for quantifying a quinoline compound in plasma using HPLC-MS/MS.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound and a suitable internal standard (IS) in methanol.
-
Create a calibration curve by spiking blank plasma with known concentrations of the compound.
-
Thaw unknown plasma samples.
-
-
Protein Precipitation:
-
To 100 µL of plasma (calibrator, QC, or unknown), add 300 µL of acetonitrile containing the IS.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
-
Extraction and Analysis:
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solution.
-
Inject the sample into the HPLC-MS/MS system for analysis.
-
-
Data Processing:
-
Quantify the concentration of the compound in the unknown samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the IS.
-
References
- Technical Support Center: Overcoming Solubility Issues with N-phenylquinoline-2-carboxamide - Benchchem. (URL not available)
-
Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC - NIH. (URL: [Link])
- Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (URL not available)
- Technical Support Center: Overcoming Quinoline Derivative Solubility Issues - Benchchem. (URL not available)
- Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid - Benchchem. (URL not available)
-
Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC - NIH. (URL: [Link])
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - NIH. (URL: [Link])
-
Formulation Strategies To Optimize Drug Pharmacokinetics And Improve Therapeutic Outcomes | Frontiers in Health Informatics. (URL: [Link])
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. (URL: [Link])
- Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem. (URL not available)
- Application Notes and Protocols for the Analytical Determination of Quinoline Compounds - Benchchem. (URL not available)
-
In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed. (URL: [Link])
-
Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - ResearchGate. (URL: [Link])
- Development and validation of a HPLC/MS/MS method for the simultaneous quantification of cocaine and its major metabolite benzoylecgonine in seized powders and in human urine. (URL not available)
- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (URL not available)
- Navigating the Challenges of Quinoline-3-Carboxamide Solubility in Biological Assays: A Technical Support Guide - Benchchem. (URL not available)
-
Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PMC - PubMed Central. (URL: [Link])
-
Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein - PubMed Central. (URL: [Link])
-
This compound | C10H10ClN3 | CID 15617684 - PubChem. (URL: [Link])
-
Special Issue : Formulation Strategies to Optimize Drug Pharmacokinetics and Improve Therapeutic Outcomes - MDPI. (URL: [Link])
-
Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
- BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Pl
-
Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed. (URL: [Link])
-
2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity - PubMed. (URL: [Link])
-
On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed. (URL: [Link])
-
Tentative identification of quinoline metabolites formed in vitro, and... - ResearchGate. (URL: [Link])
-
Cytochrome P450 species involved in the metabolism of quinoline - PubMed. (URL: [Link])
-
Strategies to Improve Cannabidiol Bioavailability and Drug Delivery - MDPI. (URL: [Link])
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Technical Support Center: In Vivo Applications of Quinoline Derivatives
A Senior Application Scientist's Guide to Mitigating Toxicity and Ensuring Experimental Success
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline derivatives. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and mitigate the inherent toxicities of this promising class of compounds during in vivo studies.
Part 1: Foundational Knowledge - Understanding Quinoline Derivative Toxicity
Before mitigating toxicity, it's crucial to understand its origins. The diverse activities of quinoline derivatives also mean they can interact with multiple biological systems, leading to potential adverse effects.[1]
FAQ 1: What are the primary mechanisms of quinoline derivative toxicity in vivo?
The toxicity of quinoline derivatives is not monolithic; it's a multifaceted issue stemming from several mechanisms that can act alone or in concert. The most commonly observed toxicities include:
-
Oxidative Stress: Many quinoline compounds, particularly metabolites like quinolinic acid, can induce the formation of reactive oxygen species (ROS).[2] This occurs through mechanisms like the Fenton reaction, where the compound complexes with transition metals such as iron, leading to the generation of highly reactive hydroxyl radicals.[2][3] This surge in ROS can overwhelm the cell's natural antioxidant defenses, leading to damage of lipids, proteins, and DNA, which contributes significantly to hepatotoxicity, nephrotoxicity, and neurotoxicity.[4][5]
-
Organ-Specific Toxicity:
-
Hepatotoxicity: The liver is a primary site of drug metabolism and is particularly vulnerable. Drug-induced liver injury (DILI) from certain quinolines can manifest as elevated liver enzymes (e.g., ALT, ALP) and, in severe cases, histopathological damage like necrosis.[6][7]
-
Cardiotoxicity: A significant concern with some quinoline derivatives is the prolongation of the electrocardiographic QT interval.[8][9] This disruption of cardiac repolarization is a risk marker for developing potentially fatal arrhythmias like Torsade de Pointes.[9]
-
Genotoxicity and Carcinogenicity: Some quinoline compounds have been shown to be mutagenic and can form DNA adducts, leading to concerns about their long-term carcinogenic potential.[10] Studies have demonstrated the induction of tumors in rodents following chronic administration.[11]
-
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Key toxicity pathways of quinoline derivatives in vivo.
Part 2: Core Mitigation Strategies
A proactive approach combining rational drug design and advanced formulation is the most effective way to reduce the toxicity of quinoline derivatives.
FAQ 2: How can the toxicity of a lead quinoline compound be reduced?
There are two primary strategies that should be pursued in parallel: structural modification and advanced formulation.
1. Structural Modification (Medicinal Chemistry Approach)
The toxicity of a quinoline derivative is intrinsically linked to its structure. Minor chemical modifications can dramatically alter a compound's safety profile without compromising its efficacy.
-
Structure-Activity Relationship (SAR) Analysis: Systematically modify the substituents on the quinoline core to identify which positions contribute to toxicity versus therapeutic activity. For example, adding electron-withdrawing groups might decrease metabolic activation, while altering lipophilicity can change biodistribution and reduce off-target accumulation.[12]
-
Glycoconjugation: Attaching sugar moieties to the quinoline scaffold is an emerging strategy. This can improve solubility, alter cell permeability, and fine-tune selectivity, leading to a significant reduction in cytotoxicity while maintaining or even enhancing therapeutic effect.[13][14]
2. Advanced Formulation (Drug Delivery Approach)
Controlling where the drug goes in the body and how quickly it's released is a powerful method for toxicity mitigation. For many quinoline derivatives, which are often poorly soluble, nanoparticle-based delivery systems are a game-changer.[15][16]
-
Why Nanoparticles? Encapsulating a drug within a nanoparticle can:
-
Reduce Systemic Exposure: Mask the drug from healthy tissues, thereby lowering systemic toxicity.[17]
-
Improve Bioavailability: Enhance the solubility and absorption of hydrophobic compounds.[16]
-
Enable Targeted Delivery: Nanoparticles can be designed to accumulate preferentially at the target site (e.g., a tumor) through the enhanced permeability and retention (EPR) effect or by adding targeting ligands.[10]
-
Control Release: Provide sustained release of the drug, avoiding the sharp concentration peaks that often drive toxicity.[18]
-
| Nanoparticle Type | Core Components | Best For | Key Advantages | Considerations |
| Liposomes | Phospholipids (e.g., DSPC), Cholesterol | Encapsulating both hydrophilic and lipophilic drugs. | Biocompatible; clinically established technology. | Can have premature drug leakage; complex to scale up. |
| PLGA Nanoparticles | Poly(lactic-co-glycolic acid) | Sustained release of hydrophobic drugs. | Biodegradable and biocompatible; tunable drug release profile.[19] | Preparation can involve organic solvents that must be removed. |
| Solid Lipid NPs (SLNs) | Solid lipids (e.g., GMS), Surfactants | Improving oral bioavailability of lipophilic drugs. | High stability; scalable production methods. | Can induce oxidative stress in the liver at high doses.[20] |
Part 3: Troubleshooting In Vivo Experiments
Even with a well-designed compound, in vivo studies present unique challenges. This section addresses the most common issues researchers encounter.
Q1: My study shows high variability in toxicity outcomes between animals in the same group. What's causing this?
A1: High inter-animal variability is a common and frustrating problem that can mask true compound effects. It typically stems from three sources: biological, environmental, and procedural.[21] Rigorous standardization is key.[22]
Troubleshooting Steps:
-
Review Animal Selection:
-
Source: Are all animals from the same vendor and batch? Genetic drift can occur between different suppliers.
-
Health Status: Ensure all animals are specific-pathogen-free (SPF) and have been properly acclimatized to the facility for at least five days.[23] Underlying subclinical infections can dramatically alter toxicological responses.
-
Genetics: Using inbred strains (e.g., C57BL/6 mice, F344 rats) reduces genetic variability compared to outbred stocks (e.g., CD-1 mice, Sprague-Dawley rats).[24]
-
-
Standardize Environmental Conditions:
-
Microenvironment: Even within the same room, cage location (top vs. bottom of the rack) can affect light and temperature exposure. Rotate cage positions weekly.
-
Husbandry: Ensure consistent light-dark cycles, temperature, humidity, and noise levels. Changes in animal care personnel can also introduce variability.[21]
-
-
Refine Experimental Procedures:
-
Dosing Technique: Is the dosing performed at the same time each day? Is the gavage technique consistent to avoid accidental administration into the lungs or causing esophageal irritation? Inconsistent administration is a major source of error.[8]
-
Randomization & Blinding: Randomly assign animals to treatment groups to avoid unconscious bias.[21] Whenever possible, the technician performing the dosing and the scientist assessing the outcomes should be blinded to the treatment groups.[21]
-
dot graph RL { bgcolor="#F1F3F4" rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} enddot Caption: Workflow for troubleshooting high variability in animal studies.
Q2: I observed unexpected mortality in my low-dose group, but not in the vehicle control. What should I investigate?
A2: This is a critical situation that requires immediate investigation. Do not assume it's a compound effect, especially if it contradicts dose-response expectations.
Troubleshooting Steps:
-
Perform Immediate Necropsy: For any unscheduled deaths, a gross necropsy should be performed immediately to identify a potential cause of death.[9][25] Look for signs of improper dosing (e.g., fluid in the lungs, esophageal trauma) or organ abnormalities.
-
Re-evaluate the Vehicle: Many quinoline derivatives are poorly soluble, requiring non-aqueous vehicles.[16] These vehicles are not always inert.
-
DMSO: Can cause significant motor impairment and systemic toxicity at high concentrations.[26]
-
PEG-400/Propylene Glycol: Also associated with neuromotor toxicity.[26]
-
Precipitation: Did the compound crash out of solution after administration? In vivo precipitation can cause embolisms or severe local irritation. Check the stability of your formulation at 37°C.
-
-
Confirm Dosing Accuracy: Was there a calculation error? Was the stock solution concentration correct? Verify all calculations and, if possible, analyze the concentration of the dosing solution via HPLC.
-
Consider Rapid Absorption/Metabolism: Could the compound be rapidly absorbed and converted to a highly toxic metabolite, leading to acute toxicity that is less apparent at higher doses due to saturated metabolism? A preliminary pharmacokinetic (PK) study is essential to understand your compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Q3: My compound is poorly soluble. How do I choose the right vehicle for an in vivo toxicity study?
A3: Vehicle selection is a balancing act between solubilizing your compound and avoiding vehicle-induced toxicity. A tiered approach is recommended.[8][15]
Vehicle Selection Workflow:
-
Aqueous-Based (Preferred):
-
Saline / PBS: For water-soluble compounds.[15]
-
pH Modification: If your compound is an ionizable acid or base, adjusting the pH of a buffered solution can increase solubility.
-
Aqueous Suspensions: For compounds that are insoluble, a uniform suspension can be made using agents like 0.5% carboxymethylcellulose (CMC) or methylcellulose.[8][26] Crucial: Ensure the suspension is homogenous and continuously stirred during dosing to guarantee each animal receives the correct dose.
-
-
Co-Solvent Systems (Use with Caution):
-
Strategy: Dissolve the compound in a minimal amount of an organic solvent (e.g., DMSO, ethanol) and then dilute it with an aqueous vehicle (e.g., saline, PEG-400).[16]
-
Critical Rule: Always include a vehicle-only control group to differentiate compound effects from vehicle effects.[8] The final concentration of the organic solvent should be kept to a minimum (e.g., <10% DMSO) and be justified by literature for the chosen route and species.[26]
-
-
Lipid-Based Formulations:
-
For highly lipophilic compounds, oils (corn oil, sesame oil) or self-emulsifying drug delivery systems (SEDDS) can enhance oral absorption.[15] These are generally not suitable for intravenous administration.
-
Part 4: Experimental Protocols
This section provides streamlined, step-by-step guides for key experiments in mitigating and evaluating quinoline derivative toxicity.
Protocol 1: Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)
This protocol determines the acute toxicity class of a compound, providing essential information for dose selection in subsequent studies while minimizing animal use.[2][23][27]
Objective: To classify the substance and identify the dose range causing mortality.
Method: A stepwise procedure where the outcome of each step determines the next dose. Each step uses 3 animals (typically female rodents, as they are often more sensitive).[2][23]
Step-by-Step Procedure:
-
Animal Preparation: Use healthy, young adult female rats (8-12 weeks old). Acclimatize animals for at least 5 days.[23]
-
Fasting: Fast animals overnight prior to dosing (food, but not water).[23]
-
Starting Dose Selection: Based on in silico predictions or data from related compounds, select a starting dose from the fixed levels: 5, 50, 300, or 2000 mg/kg.[2][27]
-
Dosing (Step 1):
-
Administer the selected starting dose to 3 female rats via oral gavage.
-
Observe animals closely for the first few hours and then daily for 14 days.[23] Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior) and any mortalities.
-
-
Decision Point:
-
If 2 or 3 animals die: The compound is classified at that dose level. Stop the test.
-
If 0 or 1 animal dies: Proceed to the next step, dosing 3 new animals at the next higher dose level.
-
If testing was started at 2000 mg/kg and no mortality occurs: The test is stopped, and the LD50 is considered to be >2000 mg/kg.
-
-
Data Analysis: The outcome is not a precise LD50 but a classification into a GHS category, which is sufficient for most regulatory and safety assessment purposes.[27]
Protocol 2: Preparation of Drug-Loaded PLGA Nanoparticles (Single Emulsion-Solvent Evaporation)
This is a widely used method for encapsulating hydrophobic quinoline derivatives for toxicity mitigation studies.[28][29]
Objective: To encapsulate a hydrophobic quinoline derivative within biodegradable PLGA nanoparticles.
Materials:
-
PLGA (poly lactic-co-glycolic acid)
-
Quinoline Derivative ("Drug")
-
Dichloromethane (DCM) or similar organic solvent
-
Polyvinyl alcohol (PVA) as a surfactant
-
Distilled water
Step-by-Step Procedure:
-
Prepare the Organic Phase: Dissolve a known amount of PLGA (e.g., 250 mg) and your drug in an organic solvent (e.g., 5 mL of DCM).[28]
-
Prepare the Aqueous Phase: Create an aqueous solution of a surfactant, typically 1% w/v PVA in distilled water.[28]
-
Form the Emulsion:
-
Solvent Evaporation:
-
Transfer the emulsion to a larger beaker and stir at room temperature for several hours (or use a rotary evaporator at room temperature) to allow the DCM to evaporate.[28]
-
As the solvent evaporates, the PLGA will precipitate, forming solid nanoparticles with the drug encapsulated inside.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at high speed (e.g., >12,000 rpm) to pellet the nanoparticles.[28]
-
Discard the supernatant (which contains residual PVA and unencapsulated drug).
-
Wash the pellet by resuspending it in distilled water and centrifuging again. Repeat this step 2-3 times to remove excess surfactant.
-
-
Characterization: Before in vivo use, characterize the nanoparticles for size, zeta potential (surface charge), drug loading efficiency, and release kinetics.
Protocol 3: Evaluating In Vivo Toxicity Mitigation
Objective: To compare the toxicity profile of the free quinoline derivative versus its nanoparticle formulation.
Experimental Design:
-
Groups (n=8-10 animals/group):
-
Vehicle Control
-
Empty Nanoparticles (placebo control)
-
Free Drug (at a predetermined dose, e.g., MTD)
-
Nanoparticle-Encapsulated Drug (at the same dose as Group 3)
-
-
Duration: Typically 14 or 28 days for a sub-acute study.
-
Administration Route: As intended for the therapeutic application (e.g., oral gavage, intravenous injection).
Step-by-Step Procedure:
-
Dosing: Administer the respective formulations daily (or as per the planned schedule).
-
Daily Monitoring: Record body weight, food/water intake, and detailed clinical observations for signs of toxicity.
-
Interim Blood Collection (Optional): Collect blood (e.g., via tail vein) at specified time points for pharmacokinetic analysis or to monitor early signs of organ damage.
-
Terminal Procedures (End of Study):
-
Collect a terminal blood sample via cardiac puncture for comprehensive clinical chemistry and hematology analysis.
-
Perform a full necropsy and weigh key organs (liver, kidneys, spleen, heart, brain).[6]
-
Collect these organs and any tissues with gross lesions for histopathological examination.[3][6][30]
-
Key Endpoints for Comparison:
| Parameter | Free Drug Group (Expected Outcome) | Nanoparticle Group (Hypothesized Outcome) | Rationale |
| Body Weight | Significant weight loss or reduced gain. | Normal weight gain, similar to control. | Systemic toxicity often manifests as reduced well-being and weight loss. |
| ALT, AST (Liver Enzymes) | Significantly elevated.[3] | Levels near baseline or significantly lower than free drug. | Encapsulation reduces direct exposure of the liver to high drug concentrations. |
| BUN, Creatinine (Kidney) | Potentially elevated.[31] | Levels near baseline. | Reduced systemic exposure protects the kidneys. |
| Histopathology (Liver) | Evidence of necrosis, inflammation, or steatosis.[6] | Minimal to no pathological findings. | Confirms organ-level protection from drug-induced damage. |
| Clinical Signs | Lethargy, ruffled fur, abnormal posture. | Normal activity and appearance. | Overall indicator of improved tolerability. |
By systematically applying these strategies and protocols, researchers can successfully navigate the challenges of in vivo quinoline derivative development, maximizing therapeutic potential while minimizing toxicity.
References
A complete list of all sources cited within this guide is provided below for verification and further reading.
(The reference list will be auto-generated based on the cited sources)
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- 5. researchgate.net [researchgate.net]
- 6. Histological and toxicological evaluation, in rat, of a P-glycoprotein inducer and activator: 1-(propan-2-ylamino)-4-propoxy-9H-thioxanthen-9-one (TX5) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-Induced Liver Toxicity and Prevention by Herbal Antioxidants: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 25. Causes of death in rodent toxicity and carcinogenicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 29. Preparation, Optimization, and In Vivo Evaluation of Nanoparticle-Based Formulation for Pulmonary Delivery of Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
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- 31. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Quinoline-2-Carboxamides in Oncology: A Guide for Drug Development Professionals
The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Among its myriad derivatives, quinoline-2-carboxamides have emerged as a particularly promising class of compounds in the realm of oncology. Their versatile structure allows for extensive chemical modification, leading to a diverse array of molecules with potent and often selective anticancer activities.[1][2] This guide provides a comprehensive comparative analysis of key quinoline-2-carboxamide derivatives, offering insights into their mechanisms of action, structure-activity relationships, and preclinical efficacy. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel cancer therapeutics.
Mechanisms of Action: Targeting Key Cancer Pathways
Quinoline-2-carboxamides exert their anticancer effects through the modulation of various critical cellular pathways involved in tumor growth, proliferation, and survival. The primary mechanisms of action identified to date include the inhibition of protein kinases, topoisomerases, and other essential enzymes.[2]
Protein Kinase Inhibition
A significant number of quinoline-2-carboxamides have been shown to target protein kinases, which are crucial regulators of cell signaling.[2] Overexpression or mutation of these enzymes is a common driver of cancer.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, and VEGFR-2 is a key mediator of this process. Several quinoline-2-carboxamide derivatives have been developed as potent VEGFR-2 inhibitors, thereby impeding tumor neovascularization.[3]
Epidermal Growth Factor Receptor (EGFR): EGFR is another critical receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell proliferation. Certain quinoline-3-carboxamides have demonstrated significant inhibitory activity against EGFR.[4]
Pim-1 Kinase: This serine/threonine kinase is frequently overexpressed in various human cancers and plays a role in promoting cell survival and proliferation. Specific quinoline-2-carboxamides have been identified as effective Pim-1 kinase inhibitors.
The following diagram illustrates the central role of VEGFR-2 in promoting angiogenesis and the point of intervention for quinoline-2-carboxamide inhibitors.
Caption: VEGFR-2 signaling pathway and inhibition by quinoline-2-carboxamides.
Topoisomerase Inhibition
Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription. Their inhibition leads to DNA damage and ultimately, apoptosis. Several quinoline and quinolone carboxamide derivatives have been identified as potent inhibitors of topoisomerase I and/or II.[2]
Other Mechanisms
Recent studies have revealed that quinoline-based compounds can also target other pathways, including carbonic anhydrase isoforms, which are involved in pH regulation and tumor progression.[5]
Comparative In Vitro Efficacy of Quinoline-2-Carboxamide Derivatives
The anticancer potency of quinoline-2-carboxamides is typically evaluated in vitro using a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric for comparing the cytotoxicity of these compounds. The following table summarizes the IC50 values of representative quinoline-2-carboxamide and related quinoline derivatives from various studies.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-3-carboxamide | Furan derivative 5o | MCF-7 (Breast) | 3.355 | [4] |
| Thiophene derivative 6b | MCF-7 (Breast) | 5.069 | [4] | |
| Benzyloxy derivative 10 | MCF-7 (Breast) | 10.85 | [4] | |
| Quinoline-4-carboxamide | N-2-diphenyl quinolin-4-carboxamide (31) | Various | Potent | [6] |
| N-p-tolylquinolin-4-carboxamide (32) | Various | Potent | [6] | |
| Quinoline-Chalcone Hybrid | Compound 12e | MGC-803 (Gastric) | 1.38 | [7] |
| HCT-116 (Colon) | 5.34 | [7] | ||
| MCF-7 (Breast) | 5.21 | [7] | ||
| Quinoline-2-thione Derivative | KA3D | SKOV3 (Ovarian) | Potent | [8][9] |
Note: Direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions, such as cell lines, compound purity, and assay protocols.
Structure-Activity Relationship (SAR) Analysis
The anticancer activity of quinoline-2-carboxamides is highly dependent on the nature and position of substituents on the quinoline ring and the carboxamide moiety. A detailed understanding of the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective analogs.
-
Substitution on the Quinoline Ring: The introduction of various substituents on the quinoline nucleus can significantly impact biological activity. For instance, the presence of bulky aryl groups at the 2 and 4 positions has been shown to enhance cytotoxicity.[6]
-
The Carboxamide Moiety: The carboxamide group itself is a key pharmacophore. Modifications of the amine portion of the carboxamide can lead to significant changes in potency and target selectivity.[1][2]
-
Hybrid Molecules: The conjugation of the quinoline-carboxamide scaffold with other pharmacologically active moieties, such as chalcones, has proven to be a successful strategy for developing highly potent anticancer agents.[10]
In Vivo Antitumor Efficacy
While in vitro assays provide valuable initial data, the ultimate test of an anticancer agent's potential lies in its in vivo efficacy. Several quinoline-based derivatives have been evaluated in preclinical animal models, demonstrating significant tumor growth inhibition.
For example, a study on a novel quinoline derivative, compound 91b1, showed a significant reduction in tumor size in a nude mice xenograft model.[11] Another study on a quinoline-2-thione derivative, KA3D, also demonstrated potent anticancer activity in a mouse xenograft tumor model with no apparent toxicity.[8][9] Similarly, certain quinazoline derivatives, which are structurally related to quinolines, have shown promising in vivo anticancer activity against Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA) models.[12] A ruthenium complex containing a quinoline derivative ligand also exhibited excellent in vivo biological effects in mouse samples, with a significant reduction in mean tumor volume compared to the control group.[13]
These in vivo studies provide crucial evidence for the therapeutic potential of quinoline-based compounds and underscore the importance of further preclinical development.
Experimental Protocols
To ensure the reproducibility and validity of research findings, it is essential to follow standardized and well-documented experimental protocols. This section provides detailed methodologies for key in vitro assays used in the evaluation of quinoline-2-carboxamides.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Quinoline-2-carboxamide test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline-2-carboxamide compounds in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
The following diagram illustrates the general workflow for the MTT assay.
Caption: General workflow of the MTT cytotoxicity assay.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain. A common method is a luminescence-based assay that quantifies the amount of ATP consumed during the kinase reaction.[14][15][16]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Quinoline-2-carboxamide test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in kinase buffer. Prepare a master mix containing the kinase buffer, VEGFR-2 enzyme, and substrate.
-
Kinase Reaction: In a 96-well plate, add the test compound at various concentrations. Add the master mix to all wells except the "blank" (no enzyme) control. Initiate the kinase reaction by adding ATP. Include a "positive control" (enzyme, no inhibitor) to represent 100% kinase activity.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which will deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent, which converts the ADP generated during the kinase reaction back to ATP, and then uses this ATP to generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: A higher luminescence signal corresponds to lower kinase activity (less ATP consumed). Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
The following diagram outlines the key steps of the in vitro VEGFR-2 kinase inhibition assay.
Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.
Conclusion and Future Directions
Quinoline-2-carboxamides represent a rich and versatile scaffold for the development of novel anticancer agents. Their ability to target a range of critical cancer-related pathways, coupled with their synthetic tractability, makes them highly attractive candidates for further investigation. The comparative analysis presented in this guide highlights the significant progress made in this field, with several derivatives demonstrating potent in vitro and in vivo anticancer activity.
Future research efforts should focus on:
-
Improving Selectivity: Designing derivatives with higher selectivity for cancer-specific targets to minimize off-target effects and improve the therapeutic index.
-
Overcoming Drug Resistance: Investigating the potential of quinoline-2-carboxamides to overcome known mechanisms of drug resistance.
-
Combination Therapies: Exploring the synergistic effects of quinoline-2-carboxamides in combination with existing chemotherapeutic agents or targeted therapies.
-
Clinical Translation: Advancing the most promising preclinical candidates into clinical trials to evaluate their safety and efficacy in cancer patients.
By leveraging the insights gained from comparative studies and a deep understanding of their structure-activity relationships, the scientific community is well-positioned to unlock the full therapeutic potential of quinoline-2-carboxamides in the fight against cancer.
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Shaldam, M., Nocentini, A., Elsayed, Z. M., Ibrahim, T. M., Salem, R., El-Domany, R. A., Capasso, C., Supuran, C. T., & Eldehna, W. M. (2022). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Molecules, 27(19), 6524. [Link][5]
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A Researcher's Guide to Evaluating Novel Compounds: A Comparative Analysis of Quinoline-2-carboximidamide hydrochloride Against Established Nitric Oxide Synthase Inhibitors
For researchers and drug development professionals, the quest for novel, potent, and selective enzyme inhibitors is a cornerstone of therapeutic advancement. This guide provides a comprehensive framework for evaluating the potential efficacy of a novel compound, Quinoline-2-carboximidamide hydrochloride, against the well-characterized class of nitric oxide synthase (NOS) inhibitors. While direct inhibitory activity of this compound on NOS is not established in publicly available literature, this document will serve as a detailed roadmap for its potential investigation and comparison with known inhibitors, grounding the discussion in established experimental protocols and data analysis.
The Critical Role of Nitric Oxide Synthase and Its Inhibition
Nitric oxide (NO) is a ubiquitous signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and the immune response.[1] Its production is catalyzed by a family of three nitric oxide synthase (NOS) isoenzymes: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3).[1][] While essential for homeostasis, the dysregulation and overproduction of NO are implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, inflammatory conditions, and certain cancers.[1][3] This makes the selective inhibition of NOS isoforms a compelling therapeutic strategy.[4]
The ideal NOS inhibitor exhibits high potency (a low concentration is required for inhibition) and, crucially, high selectivity for one isoform over the others to minimize off-target effects. For instance, selective nNOS inhibitors are sought for neurological conditions, while iNOS-selective inhibitors are promising for inflammatory diseases.[1][4]
Established Nitric Oxide Synthase Inhibitors: A Comparative Benchmark
A critical step in evaluating a novel compound is to benchmark its performance against well-established inhibitors. The following table summarizes the in vitro potency and selectivity of several widely used NOS inhibitors. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics, with lower values indicating greater potency.
| Inhibitor | Type | nNOS IC50/Ki | iNOS IC50/Ki | eNOS IC50/Ki | Selectivity Profile |
| L-NAME HCl | Non-selective | 15 nM (Ki)[5] | 4.4 µM (Ki)[5] | 39 nM (Ki)[5] | Non-selective, with some preference for nNOS and eNOS over iNOS. |
| Aminoguanidine | Preferential iNOS | - | - | - | Exhibits some selectivity for iNOS over eNOS and nNOS.[5][6] |
| 1400W | Highly selective iNOS | - | - | - | A slow, tight-binding, and highly selective inhibitor of iNOS.[5] |
| 7-Nitroindazole | Selective nNOS | - | - | - | A selective inhibitor of nNOS.[5] |
| L-NMMA | Non-selective | - | - | - | A non-selective NOS inhibitor.[7] |
Note: IC50 and Ki values can vary depending on the experimental conditions. The data presented here is for comparative purposes.
A Framework for Evaluating this compound as a Potential NOS Inhibitor
To ascertain whether this compound possesses NOS inhibitory activity and to characterize its potential potency and selectivity, a systematic experimental approach is necessary.
Experimental Workflow for NOS Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing novel NOS inhibitors.
Caption: The enzymatic conversion of L-arginine to nitric oxide and L-citrulline by NOS.
Conclusion
The framework presented in this guide provides a robust methodology for the initial characterization of this compound, or any novel compound, as a potential NOS inhibitor. By systematically conducting in vitro and cell-based assays and comparing the resulting data with established inhibitors, researchers can effectively determine its potency, selectivity, and potential therapeutic utility. This structured approach, grounded in established scientific protocols, is essential for the rigorous evaluation required in modern drug discovery.
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A Comparative Analysis of the Anticancer Efficacy of Quinoline-2-carboximidamide hydrochloride
This guide provides a comprehensive evaluation of the anticancer potential of Quinoline-2-carboximidamide hydrochloride, a novel investigational compound. We present a series of robust, validated experimental protocols designed to rigorously assess its efficacy in comparison to established chemotherapeutic agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology. Our approach is grounded in scientific integrity, providing not only detailed methodologies but also the rationale behind experimental choices to ensure the generation of reliable and reproducible data.
Introduction: The Rationale for Investigating this compound
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties.[1][2] Quinoline derivatives have been shown to exert their cytotoxic effects through various mechanisms, such as inhibition of topoisomerase, protein kinases, and tubulin polymerization, as well as inducing apoptosis and cell cycle arrest.[3][4] this compound, as a derivative of this versatile scaffold, presents a compelling candidate for investigation as a novel anticancer agent. This guide outlines a systematic approach to validate its anticancer activity, comparing its performance against standard-of-care chemotherapeutics in relevant cancer models.
Putative Mechanism of Action
While the precise mechanism of this compound is under investigation, its structural similarity to other quinoline-based anticancer agents suggests potential interference with critical cellular processes. A plausible hypothesis is the inhibition of key kinases involved in cell proliferation and survival signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Inhibition of this pathway can lead to the induction of apoptosis and cell cycle arrest.
Caption: Hypothesized mechanism of action for this compound.
Comparative In Vitro Efficacy Assessment
A crucial first step in validating a new anticancer compound is to assess its cytotoxic and cytostatic effects on cancer cell lines in vitro. For this guide, we will use pancreatic (e.g., PANC-1) and non-small cell lung cancer (e.g., A549) cell lines, as these represent malignancies with significant unmet medical needs.[5][6] We will compare the activity of this compound against Gemcitabine and Cisplatin, standard-of-care chemotherapeutic agents for these cancers.[5][7][8]
Caption: Experimental workflow for in vitro validation studies.
Principle: These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[9] Viable cells with active metabolism convert the tetrazolium salt (MTT or MTS) into a colored formazan product.[9]
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound, Gemcitabine, and Cisplatin (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle-only control.
-
Add 20 µL of MTS solution (or 10 µL of MTT solution) to each well and incubate for 2-4 hours at 37°C.[10]
-
If using MTT, add 100 µL of solubilization solution to each well.[10]
-
Measure the absorbance at 490 nm (MTS) or 570 nm (MTT) using a plate reader.[9][10]
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Hypothetical Data:
| Compound | PANC-1 IC50 (µM) | A549 IC50 (µM) |
| Quinoline-2-carboximidamide HCl | 8.5 | 12.3 |
| Gemcitabine | 5.2 | 25.8 |
| Cisplatin | 15.7 | 9.1 |
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[11][13]
Protocol:
-
Seed 1 x 10^6 cells in a 6-well plate and treat with the IC50 concentration of each compound for 24 hours.
-
Harvest the cells, including any floating cells in the media.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.[14]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[14]
-
Incubate for 15 minutes at room temperature in the dark.[13]
-
Analyze the cells by flow cytometry.
Hypothetical Data (% Apoptotic Cells):
| Treatment | PANC-1 | A549 |
| Vehicle Control | 5.2% | 4.8% |
| Quinoline-2-carboximidamide HCl | 45.6% | 38.9% |
| Gemcitabine | 52.1% | 25.3% |
| Cisplatin | 35.8% | 48.2% |
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Seed 1 x 10^6 cells in a 6-well plate and treat with the IC50 concentration of each compound for 24 hours.
-
Harvest the cells and fix them in ice-cold 70% ethanol.[15]
-
Wash the cells with PBS and treat with RNase A to degrade RNA.
-
Stain the cells with Propidium Iodide solution.[16]
-
Analyze the cell cycle distribution by flow cytometry.
Hypothetical Data (% Cells in G2/M Phase):
| Treatment | PANC-1 | A549 |
| Vehicle Control | 15.3% | 18.1% |
| Quinoline-2-carboximidamide HCl | 42.7% | 39.5% |
| Gemcitabine | 28.9% (S-phase arrest) | 22.4% (S-phase arrest) |
| Cisplatin | 35.6% | 45.3% |
In Vivo Efficacy Validation in a Xenograft Model
To translate the in vitro findings to a more physiologically relevant system, we propose an in vivo study using an orthotopic xenograft mouse model.[17][18] This model involves implanting human cancer cells into the corresponding organ of immunodeficient mice, providing a more accurate representation of tumor growth and response to therapy.[17]
Caption: Experimental workflow for in vivo validation studies.
Protocol:
-
Orthotopically implant 1 x 10^6 PANC-1 or A549 cells into the pancreas or lung of immunodeficient mice (e.g., NOD/SCID), respectively.[19][20]
-
Once tumors reach an average volume of 100 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Administer this compound (e.g., 20 mg/kg, intraperitoneally, daily), Gemcitabine (for pancreatic model) or Cisplatin (for lung model) at their established therapeutic doses, and a vehicle control.
-
Measure tumor volume and body weight twice weekly.
-
The study endpoint is reached when tumors in the control group exceed 1500 mm³ or when mice show signs of morbidity.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
Hypothetical Data (Tumor Growth Inhibition):
| Treatment | PANC-1 Model TGI (%) | A549 Model TGI (%) |
| Quinoline-2-carboximidamide HCl | 65% | 58% |
| Gemcitabine | 72% | N/A |
| Cisplatin | N/A | 68% |
Conclusion
This guide provides a structured and scientifically rigorous framework for the preclinical validation of this compound as a potential anticancer agent. The proposed experiments, from initial in vitro screening to in vivo efficacy studies, are designed to generate a comprehensive dataset that allows for a direct and objective comparison with current standards of care. The hypothetical data presented herein suggests that this compound exhibits promising anticancer activity, warranting further investigation. By adhering to these detailed protocols and the underlying scientific principles, researchers can confidently assess the therapeutic potential of this and other novel compounds in the quest for more effective cancer treatments.
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A Tale of Two Quinolines: A Comparative Guide to the Biological Activities of Quinoline-2-Carboxylic Acid and Quinoline-2-Carboximidamide Hydrochloride
For researchers and professionals in the dynamic field of drug development, the quinoline scaffold represents a privileged structure, a foundational blueprint for a multitude of therapeutic agents.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2] This guide offers an in-depth, comparative analysis of two closely related quinoline derivatives: the well-characterized quinoline-2-carboxylic acid and the lesser-known quinoline-2-carboximidamide hydrochloride. While the former boasts a wealth of experimental data, the latter presents an intriguing but largely unexplored frontier. This comparison will delve into the established activities of the carboxylic acid, infer potential activities of the carboximidamide based on structurally similar compounds, and provide a framework of experimental protocols for a head-to-head evaluation.
The Established Contender: Quinoline-2-Carboxylic Acid
Quinoline-2-carboxylic acid, also known as quinaldic acid, is a metabolite of tryptophan degradation and has been the subject of numerous biological investigations.[4] Its diverse bioactivities make it a versatile tool for researchers.
A Spectrum of Biological Activities
The quinoline nucleus is a cornerstone in the development of a wide array of therapeutic agents.[1][3] Derivatives of quinoline-2-carboxylic acid have been reported to possess significant anti-inflammatory and analgesic properties.[5][[“]] Furthermore, various studies have highlighted its potential in other therapeutic areas:
-
Antimicrobial Activity: Derivatives of quinoline-2-carboxylic acid have been synthesized and shown to exhibit antibacterial and antifungal properties.[5]
-
Anticancer Potential: The quinoline scaffold is a key component in a number of anticancer drugs.[1] Esters derived from quinoline-2-carboxylic acid have been evaluated for their ability to induce apoptosis and block the cell cycle in prostate cancer cell lines.[5]
-
Enzyme Inhibition: Quinoline-2-carboxylic acid has been identified as an inhibitor of α-glucosidase and α-amylase, suggesting potential applications in managing diabetes by reducing postprandial blood glucose levels.[7]
The Enigmatic Challenger: this compound
In stark contrast to its carboxylic acid counterpart, this compound remains a molecule of untapped potential. A search of the scientific literature reveals its chemical structure and properties, but a conspicuous absence of biological activity data.[8] The key structural difference lies in the functional group at the 2-position of the quinoline ring: a carboximidamide group in place of a carboxylic acid. This substitution, from a carboxyl (-COOH) to a carboximidamide (-C(=NH)NH2) group, is significant and is expected to alter the molecule's physicochemical properties and its interactions with biological targets.
Inferring Potential from Structural Analogs: The Carboxamides
While direct data on quinoline-2-carboximidamide is lacking, we can draw informed hypotheses from the biological activities of its closest structural relatives, the quinoline-2-carboxamides. The amide group (-CONH2) is structurally similar to the carboximidamide group, and research on quinoline-2-carboxamides has revealed a range of interesting biological activities:
-
Antimycobacterial Activity: A series of substituted quinoline-2-carboxamides demonstrated notable activity against various mycobacterial species, with some compounds showing higher efficacy than standard drugs like isoniazid.[9][10][11]
-
Carbonic Anhydrase Inhibition: Novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides have been synthesized and found to be potent inhibitors of several human carbonic anhydrase (hCA) isoforms.[7][12][13]
-
P2X7R Antagonism: Quinoline-6-carboxamide derivatives have been identified as moderately potent antagonists of the P2X7 receptor, a target implicated in various pathological conditions, including cancer.[14]
-
Translocator Protein (TSPO) Imaging: Enantiomeric quinoline-2-carboxamides have been developed as potential PET imaging agents for the translocator protein, a biomarker for inflammation.[15]
The diverse activities of quinoline-2-carboxamides suggest that the carboximidamide derivative could also possess interesting pharmacological properties, potentially in similar therapeutic areas. The carboximidamide group, with its basic nitrogen and potential for hydrogen bonding, may interact differently with biological targets compared to the acidic carboxylic acid or the neutral amide.
Comparative Analysis at a Glance
To facilitate a clear comparison, the known and inferred properties of the two compounds are summarized below.
| Feature | Quinoline-2-Carboxylic Acid | This compound (Inferred) |
| Functional Group | Carboxylic Acid (-COOH) | Carboximidamide Hydrochloride (-C(=NH)NH2·HCl) |
| Acidity/Basicity | Acidic | Basic |
| Known Activities | Anti-inflammatory, Analgesic, Antibacterial, Antifungal, Anticancer (Apoptosis induction), α-Glucosidase and α-Amylase Inhibition | None experimentally confirmed. |
| Potential Activities | - | Potential for Antimycobacterial, Carbonic Anhydrase Inhibition, P2X7R Antagonism, and other activities based on carboxamide analogs. |
A Roadmap for Comparative Investigation: Experimental Protocols
To empirically determine the biological activity of this compound and compare it to quinoline-2-carboxylic acid, a series of well-established experimental protocols can be employed.
Synthesis of Quinoline-2-Carboxamides
A general method for synthesizing quinoline-2-carboxamides involves the conversion of quinoline-2-carboxylic acid to its acyl chloride, followed by reaction with an appropriate amine.[9][10]
Step 1: Formation of Quinoline-2-carbonyl chloride
-
Suspend quinoline-2-carboxylic acid in an excess of thionyl chloride or a solution of oxalyl chloride in a dry, inert solvent like toluene or DCM.
-
A catalytic amount of dry DMF can be added if using thionyl chloride.
-
Heat the mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) for 2-4 hours.
-
Monitor the reaction for the cessation of gas evolution.
-
Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure. The crude quinoline-2-carbonyl chloride is typically used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the crude quinoline-2-carbonyl chloride in a dry, inert solvent such as DCM or THF under an inert atmosphere.
-
In a separate flask, dissolve the desired amine and a base like triethylamine in the same dry solvent.
-
Cool the acyl chloride solution to 0°C.
-
Slowly add the amine solution to the acyl chloride solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-12 hours.
-
The final product can be isolated and purified using standard techniques like extraction, crystallization, or chromatography.
A similar synthetic strategy could be adapted for the synthesis of quinoline-2-carboximidamide, likely starting from the corresponding nitrile or thioamide.
Visualizing the Path Forward
To conceptualize the comparative study, the following workflow is proposed.
Caption: A proposed experimental workflow for the comparative biological evaluation of Quinoline-2-Carboxylic Acid and this compound.
Conclusion
The comparison between quinoline-2-carboxylic acid and this compound is a classic example of how a minor structural modification can potentially lead to a significant divergence in biological activity. While quinoline-2-carboxylic acid is a well-documented compound with a broad spectrum of activities, its carboximidamide counterpart remains an enigma. The information gathered on structurally similar quinoline-2-carboxamides provides a compelling rationale for the investigation of this compound as a potential source of novel therapeutic agents. The experimental framework outlined in this guide offers a clear path for researchers to unlock the potential of this intriguing molecule and contribute to the ever-expanding landscape of quinoline-based drug discovery.
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Benchmarking Quinoline-2-carboximidamide hydrochloride: A Comparative Guide Against Standard Antibiotics
Introduction: The Quest for Novel Antimicrobials and the Promise of the Quinoline Scaffold
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new classes of antibiotics. Historically, quinoline derivatives have emerged as a robust scaffold in medicinal chemistry, yielding potent therapeutic agents.[1] Quinolones, a prominent class within this family, have made a significant impact on the treatment of bacterial infections by targeting essential enzymes like DNA gyrase and topoisomerase IV, thereby inhibiting bacterial replication.[2]
This guide provides a comprehensive framework for benchmarking the potential antimicrobial efficacy of "Quinoline-2-carboximidamide hydrochloride." While direct, publicly available antimicrobial performance data for this specific compound is limited, this document will establish a robust comparative analysis based on the well-documented activity of structurally related quinoline derivatives, particularly quinoline-2-carboxamides. By examining the performance of these close analogs against standard-of-care antibiotics, we can extrapolate the potential of this compound as a promising candidate for further investigation.
This technical guide is intended for researchers, scientists, and drug development professionals. It will delve into the comparative antimicrobial activity of relevant quinoline compounds, provide detailed experimental protocols for in-vitro evaluation, and offer insights into the interpretation of results.
Comparative Antimicrobial Activity: A Quantitative Overview
The antibacterial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] The following tables summarize the MIC values for a selection of quinoline derivatives against a panel of clinically significant Gram-positive and Gram-negative bacteria, in comparison to standard antibiotics.
Table 1: Comparative MIC (µg/mL) of Quinoline Derivatives and Standard Antibiotics against Gram-Positive Bacteria
| Compound/Antibiotic | Staphylococcus aureus | Methicillin-Resistant S. aureus (MRSA) | Vancomycin-Resistant Enterococcus faecalis (VRE) |
| Quinoline-2-one Derivative (6c) | - | 0.75 | 0.75 |
| Quinoline-2-one Derivative (6l) | - | 1.25 | 1.25 |
| Quinoline-2-one Derivative (6o) | - | 2.50 | 2.50 |
| Daptomycin (Standard) | - | 0.50 | 0.50 |
| Quinoline Derivative (5d) | 0.125 | - | - |
| Ciprofloxacin (Standard) | 0.125 - 8 | - | - |
Data compiled from recent studies.[1][3][4]
Table 2: Comparative MIC (µg/mL) of Quinoline Derivatives and Standard Antibiotics against Gram-Negative Bacteria
| Compound/Antibiotic | Escherichia coli | Pseudomonas aeruginosa |
| Quinoline-Sulfonamide Hybrid (QS3) | 128 | 64 |
| Quinoline Derivative (5d) | 8 | - |
| Ciprofloxacin (Standard) | 0.013 - 1 | 0.15 - >32 |
Data compiled from recent studies.[1][2][4]
The data presented indicates that certain quinoline derivatives exhibit potent activity against challenging multidrug-resistant Gram-positive pathogens, with some compounds showing efficacy comparable to standard antibiotics like Daptomycin.[3] The activity against Gram-negative bacteria appears more variable, highlighting the need for further structural optimization.
Proposed Mechanism of Action
While the precise mechanism of action for this compound is yet to be elucidated, the broader class of quinoline antibiotics primarily functions by inhibiting bacterial DNA synthesis.[2] Fluoroquinolones, for example, form a stable complex with DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair. This leads to breaks in the bacterial chromosome and ultimately cell death. Some novel quinoline derivatives have also been shown to inhibit other essential cellular processes. For instance, certain quinoline-2-one derivatives have demonstrated inhibitory activity against dihydrofolate reductase (DHFR), an enzyme involved in folic acid synthesis.[3]
Experimental Protocols for Antimicrobial Benchmarking
To ensure the generation of reliable and reproducible data for benchmarking new chemical entities like this compound, adherence to standardized protocols is paramount. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.[2][5] The following are detailed step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Methodology:
-
Preparation of Test Compound and Antibiotic Stocks:
-
Accurately weigh and dissolve this compound and standard antibiotics (e.g., Ciprofloxacin, Daptomycin) in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions. The choice of solvent is critical to ensure complete dissolution without affecting bacterial growth at the final tested concentrations.
-
-
Preparation of Microtiter Plates:
-
Using a sterile 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a gradient of decreasing antimicrobial concentrations across the wells.
-
Include a positive control well (broth and bacteria, no antimicrobial) and a negative control well (broth only) for each bacterial strain to validate the experiment.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours) of the test bacterium grown on an appropriate agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Further dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well (containing 100 µL of the diluted antimicrobial) with 100 µL of the standardized bacterial suspension.
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
-
Caption: Workflow for MIC Determination.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[6] This assay is a logical extension of the MIC test.
Methodology:
-
Perform MIC Assay:
-
Follow steps 1-5 of the MIC determination protocol as described above.
-
-
Subculturing:
-
From the wells that show no visible growth in the MIC assay (the MIC well and at least two more concentrated wells), take a small aliquot (typically 10-100 µL) and plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Caption: Workflow for MBC Determination.
Data Interpretation and Discussion
The results from the MIC and MBC assays provide critical insights into the antimicrobial properties of the test compound. The MIC value is a measure of the compound's potency in inhibiting bacterial growth, with lower values indicating greater potency.
The MBC/MIC ratio is a useful parameter to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.
-
MBC/MIC ≤ 4: The compound is generally considered bactericidal .
-
MBC/MIC > 4: The compound is generally considered bacteriostatic .
Based on the promising antimicrobial activity of various quinoline-2-carboxamide and other quinoline derivatives, it is reasonable to hypothesize that this compound may also possess significant antibacterial properties. The presence of the quinoline core, coupled with the carboximidamide functional group, provides a strong rationale for its investigation as a potential antimicrobial agent. However, it is crucial to emphasize that this is a postulation based on structural analogy. Rigorous experimental validation, following the protocols outlined in this guide, is essential to definitively determine the antimicrobial spectrum and potency of this compound.
Conclusion
The quinoline scaffold continues to be a fertile ground for the discovery of novel antimicrobial agents. While direct experimental data for this compound is not yet widely available, the documented efficacy of structurally related compounds provides a compelling basis for its further investigation. The standardized benchmarking protocols detailed in this guide offer a clear and robust framework for evaluating its potential against a panel of clinically relevant bacteria and standard antibiotics. The insights gained from such studies will be invaluable in guiding the future development of this and other promising quinoline derivatives in the ongoing fight against antimicrobial resistance.
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Zhang, Y., et al. (2019). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. Scientific Reports, 9(1), 1-9. Available at: [Link]
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Pop, R., et al. (2018). Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. Molecules, 23(11), 2955. Available at: [Link]
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Li, X., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules, 24(1), 133. Available at: [Link]
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Uncharted Territory: The Elusive Biological Target of Quinoline-2-carboximidamide Hydrochloride Hinders Cross-Reactivity Analysis
Senior Application Scientist's Note: To our valued research community, the following guide was intended to provide a comprehensive comparison of the cross-reactivity profile of Quinoline-2-carboximidamide hydrochloride against other relevant compounds. However, after an exhaustive search of scientific literature and patent databases, we have been unable to identify a primary biological target for this specific molecule. This foundational piece of information is critical for any meaningful analysis of cross-reactivity, as "off-target" effects can only be defined in the context of a known "on-target" activity.
While we cannot proceed with the originally planned comparison, this guide will instead detail the challenges in characterizing this compound, summarize the known biological activities of structurally related quinoline derivatives, and outline the established methodologies that would be employed to determine its primary target and subsequent cross-reactivity profile.
The Quinoline Scaffold: A "Privileged" Structure with Diverse Biological Roles
The quinoline core, of which this compound is a derivative, is widely recognized in medicinal chemistry as a "privileged scaffold." This means it is a versatile molecular framework capable of interacting with a wide array of biological targets. Our literature review revealed that various quinoline-based molecules exhibit a broad spectrum of activities, including but not limited to:
-
Anticancer Agents: Targeting enzymes such as topoisomerases and protein kinases.[1][2]
-
Enzyme Inhibitors: Demonstrating inhibitory activity against carbonic anhydrases and α-glucosidase.[3][4]
-
Receptor Modulation: Acting as antagonists for receptors like P2X7R.[5]
-
Anti-infective Properties: Showing potential as antimalarial and anti-leishmanial agents.[6]
This diversity underscores the importance of empirical testing to define the specific activity of any new quinoline derivative. The simple presence of the quinoline moiety is not predictive of its precise biological function.
The Challenge: An Undefined Starting Point
Our investigation into "this compound" (CAS No. 110177-05-4) revealed a significant gap in the scientific literature. While its chemical structure and synthesis are documented, there is a notable absence of published data regarding its biological activity. Patent searches indicate its use as a chemical intermediate in the synthesis of more complex molecules, such as microtubule-active compounds with anti-schistosomal properties, but do not characterize its own biological effects.
Without a known primary target, a scientifically rigorous comparison of cross-reactivity is not feasible. Such a guide would require:
-
A Confirmed Primary Target: The specific protein or pathway that this compound is designed to modulate.
-
Relevant Alternative Compounds: Other molecules (inhibitors, activators, etc.) that are known to act on the same primary target.
-
Cross-Reactivity Data: Experimental evidence (e.g., IC50 or Ki values) for the compound and its alternatives against a panel of other potential targets.
As this information is not publicly available for this compound, we must first propose a pathway for its initial characterization.
A Roadmap for Characterization: Establishing a Biological Profile
For researchers interested in elucidating the activity of this compound, we recommend a tiered approach to identify its primary target and subsequently evaluate its selectivity.
Phase 1: Primary Target Identification
The initial step is a broad screening campaign to identify potential biological targets.
-
High-Throughput Screening (HTS): The compound would be tested against a large, diverse library of purified proteins and cellular assays. This could include:
-
Biochemical Assays: Large panels of kinases, proteases, phosphatases, and other enzymes to assess direct inhibition or activation.
-
Receptor Binding Assays: To determine affinity for various G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.
-
Phenotypic Screening: Utilizing high-content imaging or other cell-based assays to identify compounds that produce a desired biological effect in cells, without a priori knowledge of the target.
-
The workflow for such a screening cascade is depicted below:
Caption: Workflow for Primary Target Identification.
Phase 2: Cross-Reactivity and Selectivity Profiling
Once a primary target is confirmed, a more focused investigation into the compound's selectivity is warranted.
-
Selectivity Panel Screening: The compound would be tested at a range of concentrations against a panel of targets that are structurally or functionally related to the primary target. For instance, if the primary target is a specific kinase, the compound would be screened against a broad panel of other kinases to determine its selectivity index.[6]
-
Cellular Target Engagement Assays: Techniques like the cellular thermal shift assay (CETSA) can be used to confirm that the compound binds to its intended target within a cellular context and to identify potential off-target binding partners.
-
In Vitro Safety Profiling: Screening against a panel of targets known to be associated with adverse drug reactions (e.g., hERG ion channel, CYPs) is a critical step in preclinical development.
The logical flow for this phase is illustrated here:
Caption: Workflow for Cross-Reactivity Profiling.
Conclusion
While the quinoline scaffold holds immense therapeutic potential, the specific biological activity of this compound remains undefined in the public domain. A comprehensive, data-driven comparison of its cross-reactivity is therefore not possible at this time. We have outlined the necessary experimental workflows to first identify its primary target and then to characterize its selectivity profile. We encourage researchers with access to this compound to undertake such studies, as they are a prerequisite for any further development and for understanding its potential therapeutic applications and off-target effects.
References
- Bamborough, P., & Drewry, D. (2006). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 49(26), 7559-7570.
- Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., Carter, T. A., Ciceri, P., Edeen, P. T., Floyd, M., Ford, J. M., Galvin, M., Grotz, D. R., Gumbleton, J. S., Hamilton, G. A., Henderson, J. L., Insko, D. E., Kassner, P. D., Kutilek, V., ... Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
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- Zanella, F., Lorens, J. B., & Link, W. (2010). High content screening: seeing is believing. Trends in Biotechnology, 28(5), 237–245.
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
- Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Opportunities and challenges in phenotypic drug discovery: an industry perspective. Nature Reviews Drug Discovery, 16(8), 531–543.
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- Tars, K., Vullo, D., Kazaks, A., Leitans, J., Lends, A., Grandane, A., ... & Supuran, C. T. (2017). Quinoline-based α-glucosidase inhibitors: synthesis, in vitro evaluation, and docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1248-1256.
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- Li, X., & Zhang, G. (2019). A review of quinoline-based derivatives as potent anticancer agents. European Journal of Medicinal Chemistry, 164, 365-381.
- Angeli, A., Carta, F., & Supuran, C. T. (2013). A new class of carbonic anhydrase inhibitors: quinoline-based sulfonamides. Journal of Medicinal Chemistry, 56(15), 6220-6231.
- Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508.
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A Comparative Guide to Quinoline-2-carboximidamide Hydrochloride and Its Analogs for Therapeutic Research
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its derivatives are renowned for a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] This guide focuses on Quinoline-2-carboximidamide hydrochloride and its analogs, providing a comparative analysis of their biological activities, mechanisms of action, and synthetic accessibility to aid researchers in drug discovery and development.
Overview of the Quinoline Core and its Therapeutic Relevance
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug design.[3] This motif is present in well-established drugs like chloroquine and quinine, used to treat malaria, as well as in modern antibacterial and anticancer agents.[1] The incorporation of a carboxamide or a related functional group, such as carboximidamide, at the 2-position of the quinoline ring has been a fruitful strategy for enhancing pharmacological potency, particularly in the development of novel anticancer drugs.[3]
Mechanism of Action: Diverse Pathways of Inhibition
Quinoline-based compounds exert their therapeutic effects through various mechanisms. A primary mode of action, especially for antimalarial quinolines, is the interference with heme detoxification in the Plasmodium parasite.[4][5] These drugs accumulate in the parasite's acidic food vacuole and inhibit the polymerization of toxic heme into hemozoin, leading to parasite death.[5][6]
Beyond their antimalarial effects, certain quinoline analogs have been identified as potent inhibitors of autophagy, a cellular degradation process.[7] By blocking autophagy, these compounds can induce endoplasmic reticulum (ER) stress and apoptosis, making them promising candidates for cancer therapy, particularly for treatment-resistant gliomas.[7] Furthermore, specific quinoline-2-carboxamide derivatives act as antagonists for the P2X7 receptor, which is overexpressed in various cancers, thereby inhibiting tumor cell proliferation and inducing apoptosis.[8]
The following diagram illustrates a generalized pathway for quinoline-based drugs targeting heme detoxification in malaria parasites.
Caption: Mechanism of action for antimalarial quinoline drugs.
Comparative Analysis of Biological Activity
The biological activity of quinoline-2-carboxamide and its analogs varies significantly with substitutions on the amide nitrogen and the quinoline ring. This structure-activity relationship (SAR) is crucial for designing potent and selective therapeutic agents.
A study investigating substituted quinoline-2-carboxamides revealed potent antimycobacterial activity.[9] Specifically, N-cycloheptylquinoline-2-carboxamide and N-cyclohexylquinoline-2-carboxamide demonstrated higher activity against M. tuberculosis than the standard drugs isoniazid and pyrazinamide.[9][10] Another series of novel quinoline carboxamide analogs showed promising antibacterial activity against Aeromonas and Enterococcus species.[11]
In the context of cancer, quinoline-2-carboxamide derivatives have been explored as P2X7R antagonists.[8] Analogs with electron-withdrawing groups on a phenyl ring attached to the carboxamide showed enhanced potency, with IC50 values in the nanomolar range.[8] The table below summarizes the inhibitory concentrations of selected quinoline-2-carboxamide analogs against various targets.
| Compound ID | Target/Organism | Activity (IC50/Inhibition Zone) | Reference |
| 1e | h-P2X7R | 0.457 ± 0.03 µM | [8] |
| 2f | h-P2X7R | 0.566 µM | [8] |
| N-Cycloheptylquinoline-2-carboxamide | M. tuberculosis | Higher activity than Isoniazid | [9][10] |
| Compound 10 | Antibacterial | 20.7 ± 1.5 mm inhibition zone | [12] |
| LW223 (R-enantiomer) | Translocator Protein (TSPO) | Ki = 4.5 ± 0.7 nM | [13] |
Synthetic Strategies and Methodologies
The synthesis of quinoline-2-carboxamide analogs is typically achieved through the coupling of quinoline-2-carboxylic acid with a desired amine.[14] A common and robust method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation.[9][14] Alternatively, direct amide coupling can be performed using coupling reagents, which avoids the need to isolate the sensitive acyl chloride intermediate.[14]
The following diagram outlines a general workflow for the synthesis and subsequent biological evaluation of these compounds.
Caption: General workflow for synthesis and evaluation.
This protocol provides a generalized method for determining the half-maximal inhibitory concentration (IC50) of a quinoline analog against a target enzyme. The study of enzyme inhibition is crucial for understanding a compound's mechanism of action.[15]
Rationale: The IC50 value is a quantitative measure of an inhibitor's potency. This experiment measures enzyme activity at various inhibitor concentrations to determine the point at which 50% of the activity is blocked.[15] It is essential to run controls and ensure that the assay conditions, such as substrate concentration, are appropriate for the type of inhibition being studied.[16]
Materials:
-
Target Enzyme
-
Substrate (specific to the enzyme)
-
Assay Buffer
-
Test Compound (Quinoline analog) dissolved in a suitable solvent (e.g., DMSO)
-
Positive Control Inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compound in the assay buffer. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Blank wells: Assay buffer only.
-
Control wells (100% activity): Enzyme, buffer, and solvent (DMSO).
-
Test wells: Enzyme, buffer, and the serially diluted test compound.
-
-
Pre-incubation: Add the enzyme to the control and test wells. Allow the plate to incubate for a set period (e.g., 15 minutes) at a controlled temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Measure Activity: Immediately begin reading the plate in a microplate reader at the appropriate wavelength (for colorimetric or fluorescent assays) in kinetic mode for a defined period (e.g., 10-30 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Subtract the average rate of the blank wells from all other wells.
-
Normalize the data by setting the average rate of the control wells to 100% activity.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (sigmoidal, variable slope) to determine the IC50 value.
-
Future Directions and Conclusion
The quinoline-2-carboximidamide and carboxamide scaffolds continue to be a highly promising area for therapeutic research. The diverse biological activities, from antimicrobial to anticancer, highlight their versatility.[17] Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity while minimizing toxicity. The development of analogs that are insensitive to drug resistance mechanisms, such as the rs6971 polymorphism for TSPO ligands, represents a significant advancement.[18][19] The synthetic accessibility of these compounds allows for extensive derivatization and exploration of their therapeutic potential against a wide range of diseases.
References
- Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies. Benchchem.
- Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides. Benchchem.
- Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the transloc
- Mechanism of action of quinoline drugs.
- Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the transloc
- Quinoline antimalarials: mechanisms of action and resistance. PubMed.
- Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the transloc
- Antimalarial Quinoline Drugs Inhibit β-Hematin and Increase Free Hemin Catalyzing Peroxidative Reactions and Inhibition of Cysteine Proteases.
- Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.
- Quinoline-based antimalarial drugs: a novel class of autophagy inhibitors. PubMed.
- Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC - PubMed Central.
- Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres †. PMC - NIH.
- This compound. PubChem.
- Synthesis, Antimicrobial Evaluation and Docking Studies of Novel Quinoline Carboxamide analogs.
- Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University.
- Quinoline-2-carboxamide. Smolecule.
- Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres.
- N-(Quinolin-8-yl)quinoline-2-carboxamide. PMC - NIH.
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- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central.
- Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
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A Researcher's Guide to Bridging the Gap: Evaluating the In Vitro and In Vivo Efficacy of Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The journey from a promising quinoline compound synthesized in the lab to a clinically effective drug is, however, fraught with challenges. A critical hurdle in this process is the often-observed disparity between a compound's performance in a controlled laboratory setting (in vitro) and its efficacy within a complex living organism (in vivo).
This guide provides an in-depth comparison of the methodologies used to assess the in vitro and in vivo efficacy of quinoline compounds. Moving beyond a simple listing of protocols, we will delve into the causality behind experimental choices, the critical factors that influence the translation of in vitro results to in vivo outcomes, and how to design a self-validating system of protocols to generate robust and reliable data. This resource is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of preclinical drug evaluation.
The Dichotomy of Drug Efficacy: Why In Vitro Success Doesn't Always Translate
A potent quinoline derivative exhibiting nanomolar inhibitory concentrations against a cancer cell line in vitro may show negligible anti-tumor activity in an animal model.[2] This discrepancy arises because the in vitro environment is a highly simplified system that cannot fully recapitulate the intricate biological processes occurring in vivo. Key factors contributing to this gap include:
-
Metabolism: The liver and other tissues can extensively metabolize the parent compound into less active or inactive metabolites.[2][3] Quinoline itself is metabolized into various hydroxylated forms and dihydrodiols, and the extent of these transformations can significantly impact its biological activity.[3]
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) profile of a drug dictates its concentration and residence time at the target site. Poor absorption from the gut, rapid excretion, or inability to penetrate the target tissue can all lead to in vivo failure despite high in vitro potency.[2]
-
Permeability and Efflux Pumps: For a drug to be effective, it must reach its intracellular target. Cell membranes act as physical barriers, and the overexpression of efflux pumps, such as P-glycoprotein, can actively transport the drug out of the cell, reducing its intracellular concentration and efficacy.[4][5][6] This is a significant mechanism of resistance to quinoline-based drugs in both cancer and infectious diseases.[4][5]
-
Host Factors: The complex interplay of the immune system, the tumor microenvironment, and other physiological factors in a living organism can profoundly influence a drug's activity.[7] These interactions are absent in simplified in vitro models.
Understanding these factors is crucial for designing meaningful experiments and interpreting the data generated from both in vitro and in vivo studies.
I. In Vitro Efficacy Assessment: The Foundation of Drug Discovery
In vitro assays are indispensable for the initial screening and characterization of quinoline compounds. They are relatively high-throughput, cost-effective, and provide a controlled environment to study specific biological activities.
A. Anticancer Activity: Cytotoxicity and Mechanistic Assays
The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[8][9]
Detailed Protocol: MTT Assay [8][9]
-
Cell Seeding:
-
Culture the chosen cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a suitable medium, following ATCC guidelines.[10][11]
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a stock solution of the quinoline compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the quinoline compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Formazan Formation:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[9]
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.[8]
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
-
To understand how a quinoline compound exerts its anticancer effects, further mechanistic studies are essential. For instance, if a compound is hypothesized to inhibit the PI3K/Akt/mTOR signaling pathway, a Western blot analysis can be performed to assess the phosphorylation status of key proteins in the pathway.[1][12]
dot
Caption: PI3K/Akt/mTOR pathway and potential inhibition by quinoline compounds.
B. Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[13][14] It is a fundamental measure of a compound's antibacterial potency.
Detailed Protocol: Broth Microdilution MIC Assay [13][15][16]
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[17][18]
-
Preparation of Materials:
-
Prepare a stock solution of the quinoline compound in a suitable solvent.
-
Use sterile 96-well microtiter plates.
-
Prepare Mueller-Hinton Broth (MHB) or another appropriate bacterial growth medium.
-
-
Inoculum Preparation:
-
From a fresh culture of the test bacterium on an agar plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15]
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16]
-
-
Serial Dilution of the Compound:
-
Add 100 µL of sterile MHB to all wells of the 96-well plate.
-
Add 100 µL of the quinoline stock solution to the first well and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well in the dilution series.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[15]
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the quinoline compound at which there is no visible growth.
-
II. In Vivo Efficacy Assessment: The Litmus Test for Clinical Potential
In vivo studies are essential to evaluate the efficacy and safety of a quinoline compound in a complex biological system, providing a more realistic prediction of its potential clinical utility.
dot
Caption: General experimental workflow for drug efficacy testing.
A. Anticancer Activity: Xenograft Mouse Model
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of anticancer agents.[19][20]
Detailed Protocol: Subcutaneous Xenograft Model [19][21]
-
Animal Selection and Acclimatization:
-
Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
-
Cell Preparation and Implantation:
-
Harvest cancer cells from culture when they are in the logarithmic growth phase.
-
Resuspend the cells in a sterile medium or PBS, often mixed with Matrigel to support tumor formation.
-
Inject a specific number of cells (e.g., 5 x 10⁶) subcutaneously into the flank of each mouse.[20]
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors are palpable and reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[21]
-
Measure the tumor dimensions with calipers 2-3 times a week and calculate the tumor volume using the formula: (Length x Width²)/2.[20]
-
-
Compound Administration:
-
Administer the quinoline compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).
-
The dosing schedule (e.g., daily, twice weekly) and dose level should be determined from prior pharmacokinetic and tolerability studies.
-
The control group receives the vehicle only.
-
-
Efficacy and Toxicity Assessment:
-
Monitor tumor growth in all groups throughout the study.
-
Record the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Compare the tumor growth in the treated group to the control group.
-
Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the compound.
-
B. Antimalarial Activity: Murine Malaria Model
Rodent malaria parasites, such as Plasmodium berghei, are commonly used in mice to assess the in vivo efficacy of antimalarial compounds.[22][23][24] The 4-day suppressive test is a standard assay.[25]
Detailed Protocol: 4-Day Suppressive Test [22][26]
-
Infection of Mice:
-
Obtain blood from a donor mouse with a rising P. berghei parasitemia.
-
Dilute the infected blood in a suitable buffer and inject a standardized inoculum of parasitized red blood cells (e.g., 1 x 10⁷) intravenously or intraperitoneally into experimental mice.
-
-
Compound Administration:
-
A few hours after infection (Day 0), administer the first dose of the quinoline compound to the treatment groups.
-
Administer subsequent doses daily for the next three days (Day 1, 2, and 3).
-
Include a vehicle control group and a positive control group treated with a known antimalarial drug like chloroquine.
-
-
Parasitemia Determination:
-
On Day 4, prepare thin blood smears from the tail blood of each mouse.
-
Stain the smears with Giemsa and examine them under a microscope to determine the percentage of parasitized red blood cells.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percentage of suppression of parasitemia in the treated groups compared to the vehicle control group.
-
Calculate the 50% effective dose (ED50), which is the dose that reduces parasitemia by 50%.
-
III. Comparative Analysis: Bridging the In Vitro and In Vivo Data
A systematic comparison of in vitro and in vivo data is essential for making informed decisions in the drug development process. The following tables provide a template for summarizing and comparing the efficacy of quinoline compounds.
Table 1: In Vitro Anticancer Efficacy of Representative Quinoline Compounds
| Quinoline Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Compound A | MCF-7 (Breast) | MTT | 2.5 | Fictional |
| Compound A | A549 (Lung) | MTT | 5.1 | Fictional |
| Compound B | MCF-7 (Breast) | MTT | 0.8 | Fictional |
| Compound B | A549 (Lung) | MTT | 1.2 | Fictional |
Table 2: In Vivo Anticancer Efficacy in Xenograft Model
| Quinoline Derivative | Xenograft Model | Dose & Schedule | Tumor Growth Inhibition (%) | Reference |
| Compound A | A549 | 50 mg/kg, daily | 30 | Fictional |
| Compound B | A549 | 50 mg/kg, daily | 65 | Fictional |
Table 3: In Vitro vs. In Vivo Antimalarial Efficacy
| Quinoline Derivative | In Vitro IC50 (nM) (P. falciparum) | In Vivo ED50 (mg/kg) (P. berghei) | Reference |
| Chloroquine | 10-20 | ~1.5 | [22] |
| Compound C | 5 | 20 | Fictional |
| Compound D | 50 | 10 | Fictional |
Conclusion: A Holistic Approach to Efficacy Evaluation
The evaluation of quinoline compounds requires a multi-faceted approach that integrates both in vitro and in vivo studies. While in vitro assays provide a rapid and cost-effective means of identifying promising candidates, in vivo models are indispensable for assessing their true therapeutic potential in a complex biological system. A thorough understanding of the factors that can lead to discrepancies between in vitro and in vivo results, such as metabolism and pharmacokinetics, is crucial for the successful translation of laboratory discoveries into clinically effective drugs. By employing a self-validating system of robust and well-designed protocols, researchers can generate high-quality data that will guide the development of the next generation of quinoline-based therapeutics.
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A Comparative Guide to the Selectivity Profiling of Quinoline-2-carboximidamide Hydrochloride
This guide provides a comprehensive analysis of Quinoline-2-carboximidamide hydrochloride, a notable L-arginine analog, in the context of nitric oxide synthase (NOS) inhibition. We will delve into its selectivity profile against NOS isoforms, compare its performance with other established inhibitors, and provide detailed protocols for independent verification. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply selective NOS inhibitors in their work.
Introduction: The Critical Role of NOS Isoform Selectivity
Nitric oxide (NO) is a pivotal signaling molecule involved in a vast array of physiological processes, from neurotransmission to cardiovascular homeostasis and immune responses.[1] Its synthesis is catalyzed by a family of three distinct nitric oxide synthase (NOS) enzymes:
-
Neuronal NOS (nNOS or NOS1): Primarily found in the central and peripheral nervous systems.[1] Overproduction of NO by nNOS is implicated in neuronal damage and neurodegenerative diseases.[2][3]
-
Endothelial NOS (eNOS or NOS3): Constitutively expressed in the vascular endothelium, crucial for maintaining cardiovascular health.[1][2]
-
Inducible NOS (iNOS or NOS2): Expressed in immune cells like macrophages following proinflammatory stimuli.[1]
While all three isoforms catalyze the same reaction—the conversion of L-arginine to L-citrulline and NO—their distinct physiological roles make isoform-selective inhibition a critical goal in drug development.[4] Non-selective inhibition can lead to undesirable side effects; for instance, inhibiting eNOS while targeting nNOS could compromise cardiovascular function.[2] Therefore, a thorough understanding of an inhibitor's selectivity profile is paramount.
This compound, as a structural analog of the endogenous substrate L-arginine, is designed to competitively inhibit NOS enzymes.[5][6][7] This guide will situate this compound within the broader landscape of NOS inhibitors and provide the tools for its rigorous evaluation.
Comparative Selectivity Analysis
The efficacy of a NOS inhibitor is defined by its potency (IC50 or Kᵢ values) and its selectivity ratio across the different isoforms. Many inhibitors are L-arginine mimetics that bind competitively to the enzyme's active site.[2] The table below compares this compound with other well-characterized arginine-based NOS inhibitors.
Table 1: Comparative Potency and Selectivity of Various NOS Inhibitors
| Compound | Target Isoform | IC50 / Kᵢ (nM)* | Selectivity vs. eNOS | Selectivity vs. iNOS | Reference |
| Quinoline-2-carboximidamide HCl | nNOS | Data Not Publicly Available | TBD | TBD | N/A |
| eNOS | Data Not Publicly Available | - | TBD | N/A | |
| iNOS | Data Not Publicly Available | TBD | - | N/A | |
| L-NNA (Nω-Nitro-L-arginine) | nNOS/eNOS | Potent (low nM) | ~1 | Minor selectivity over iNOS | [1] |
| L-NIO (N5-(1-iminoethyl)-L-ornithine) | All NOS | Potent (low µM) | Non-selective | Non-selective | [1] |
| S-Methyl-L-thiocitrulline (SMTC) | nNOS | Potent (low nM) | High | Moderate | [4][8] |
| Nω-Propyl-L-arginine | nNOS | Potent | Highly Selective | Highly Selective | [7] |
As illustrated, compounds like L-NNA are potent but largely non-selective, whereas inhibitors such as Nω-Propyl-L-arginine have been engineered for high nNOS selectivity.[1][7] The goal of profiling this compound is to precisely place it within this spectrum.
Experimental Workflow for Selectivity Profiling
To ensure trustworthy and reproducible results, a standardized, self-validating experimental workflow is essential. The following protocol outlines the determination of IC50 values for an inhibitor against nNOS, eNOS, and iNOS using a colorimetric assay that measures NO production via the Griess method.[9][10][11]
Overview of the Selectivity Profiling Workflow
The process begins with the preparation of reagents and the inhibitor, followed by the enzymatic reaction where NOS converts L-arginine to NO. The reaction is then stopped, and the accumulated nitrite (a stable oxidation product of NO) is quantified using the Griess reagent. The resulting color change is measured spectrophotometrically.
Caption: Fig 1. Experimental workflow for NOS inhibitor selectivity profiling.
Detailed Step-by-Step Protocol
This protocol is adapted from commercially available NOS inhibitor screening kits.[10][12]
A. Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for NOS activity (e.g., 50 mM HEPES, pH 7.4, containing EDTA and DTT). Equilibrate to 25°C before use.
-
NOS Enzymes: Reconstitute purified, recombinant human nNOS, eNOS, and iNOS enzymes to a working concentration in assay buffer. Keep on ice.
-
Substrate Solution: Prepare a solution of L-arginine in ultrapure water. The final concentration in the reaction should be at or near the Kₘ for each enzyme.
-
Inhibitor Stock: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Note: The final solvent concentration in the assay should not exceed 2% (v/v) to avoid enzyme inhibition.[10]
-
NO Detection Reagents (Griess): Prepare Reagent A (sulfanilamide in acid) and Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride in water) as per standard Griess assay protocols.
B. Assay Procedure (96-well plate format):
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the this compound stock solution to create a range of concentrations (e.g., 10-point curve from 1 µM to 100 µM).
-
Set Up Reaction Plate:
-
Blank Wells (No Substrate): Add 10 µL of NOS enzyme solution and 5 µL of the inhibitor solvent.
-
Control Wells (No Inhibitor): Add 10 µL of NOS enzyme solution and 5 µL of the inhibitor solvent.
-
Test Wells: Add 10 µL of NOS enzyme solution and 5 µL of each inhibitor dilution.
-
-
Initiate Reaction: Add the L-arginine substrate solution to all wells except the "Blank" wells. The final reaction volume should be consistent (e.g., 50 µL).
-
Incubation: Incubate the plate at 37°C for 60 minutes. This allows the enzymatic reaction to proceed.
-
Detection:
-
Stop the reaction and initiate color development by adding 200 µL of a freshly prepared mixture of Griess Reagents A and B to each well.[10]
-
Incubate the plate at 37°C for an additional 60 minutes to allow for full color development.
-
-
Measurement: Read the absorbance of each well at 540 nm using a microplate reader.
C. Data Analysis:
-
Correct for Blank: Subtract the average absorbance of the "Blank" wells from all other readings.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = [1 - (Absorbance_Inhibitor / Absorbance_Control)] * 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Determine Selectivity: The selectivity ratio is calculated by dividing the IC50 for the off-target isoform by the IC50 for the on-target isoform (e.g., IC50_eNOS / IC50_nNOS).
Discussion and Interpretation
The selectivity profile derived from the experimental data will classify this compound.
-
High nNOS Selectivity: If the IC50 for nNOS is significantly lower (e.g., >50-fold) than for eNOS and iNOS, the compound is a promising candidate for neurological applications where nNOS overactivity is pathological.[2]
-
iNOS Selectivity: A low IC50 for iNOS compared to the constitutive isoforms would suggest potential applications in inflammatory conditions.
-
Non-Selectivity: Similar IC50 values across all three isoforms would categorize it as a pan-NOS inhibitor, similar to L-NIO, useful for studies where general NO blockade is desired.[1]
It is crucial to recognize that the active site, the binding pocket for L-arginine, is highly conserved across the three isoforms.[3] Achieving high selectivity often relies on exploiting subtle differences in the size and shape of the cavity near the substrate-binding site.[5] The quinoline moiety of the test compound likely interacts with this region, and its specific geometry will dictate its isoform preference.
Conclusion
The systematic selectivity profiling of this compound is an indispensable step in evaluating its therapeutic potential and utility as a research tool. By employing rigorous, standardized assays and comparing its performance against established benchmarks, researchers can make informed decisions about its application. The detailed protocol provided herein offers a robust framework for generating the necessary data to fully characterize this promising L-arginine analog as a modulator of nitric oxide signaling.
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Iwasaki, K., et al. (1998). Dipeptides containing L-arginine analogs: new isozyme-selective inhibitors of nitric oxide synthase. PubMed. Retrieved from [Link]
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Pufahl, R. A., et al. (2005). L-arginine analogs as alternate substrates for nitric oxide synthase. PubMed. Retrieved from [Link]
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Zhang, H. Q., et al. (1999). Conformationally-restricted arginine analogues as alternative substrates and inhibitors of nitric oxide synthases. PubMed. Retrieved from [Link]
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Víteček, J., et al. (2012). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Hindawi. Retrieved from [Link]
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Pufahl, R. A., et al. (2005). L-Arginine Analogues as Alternate Substrates for Nitric Oxide Synthase. ResearchGate. Retrieved from [Link]
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BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. Retrieved from [Link]
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Wang, Y., et al. (2021). Insights into human eNOS, nNOS and iNOS structures and medicinal indications from statistical analyses of their interactions with bound compounds. PubMed Central. Retrieved from [Link]
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Assay Genie. (n.d.). Nitric Oxide Synthase Inhibitor Screening Kit (BA0189). Retrieved from [Link]
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ResearchGate. (n.d.). Nitric Oxide Synthases and Their Inhibitors: A Review. Retrieved from [Link]
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Tassorelli, C., et al. (2003). In vitro comparison of inhibitors of inducible nitric oxide synthase in a macrophage model. Headache. Retrieved from [Link]
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A Head-to-Head Comparison of Quinoline-Based Kinase Inhibitors: A Guide for Researchers
<
The quinoline scaffold has emerged as a cornerstone in the development of kinase inhibitors, a class of drugs pivotal in cancer therapy.[1][2] These compounds have demonstrated significant potential in disrupting the aberrant signaling pathways that fuel tumor growth and progression.[1][2] This guide provides an in-depth, head-to-head comparison of prominent FDA-approved quinoline-based kinase inhibitors, offering objective performance data and supporting experimental methodologies to inform researchers, scientists, and drug development professionals.
The Quinoline Scaffold: A Privileged Structure in Kinase Inhibition
Quinoline-containing compounds are a prominent class of versatile scaffolds in drug discovery.[1] Their unique structure allows for diverse chemical modifications, enabling the design of potent and selective inhibitors against a wide array of protein kinases.[3][4] Several FDA-approved quinoline derivatives are currently utilized in clinical settings, underscoring their therapeutic importance in oncology.[1] This review will focus on a comparative analysis of three leading quinoline-based multi-kinase inhibitors: Cabozantinib, Lenvatinib, and Bosutinib.
Head-to-Head Comparison of Key Quinoline-Based Kinase Inhibitors
A direct comparison of these inhibitors reveals distinct profiles in terms of their primary targets, clinical indications, and efficacy. While all three are potent tyrosine kinase inhibitors, their selectivity and mechanisms of action differ, leading to their application in various cancer types.
| Inhibitor | Primary Kinase Targets | FDA-Approved Indications | Key Efficacy Highlights |
| Cabozantinib | VEGFR2, MET, RET, AXL, KIT, FLT3[5][6] | Advanced Renal Cell Carcinoma (RCC), Hepatocellular Carcinoma (HCC), Medullary Thyroid Cancer (MTC)[5][7][8] | Improved progression-free survival (PFS) and overall survival (OS) in advanced RCC post-VEGFR TKI therapy.[5] Demonstrated efficacy in progressive metastatic MTC.[5] |
| Lenvatinib | VEGFR1-3, FGFR1-4, PDGFRα, RET, KIT[9][10][11] | Differentiated Thyroid Cancer (DTC), Advanced RCC (in combination with everolimus or pembrolizumab), Hepatocellular Carcinoma (HCC), Endometrial Carcinoma[8][12] | Significantly extended progression-free survival in radioactive iodine-refractory differentiated thyroid cancer.[9] In combination with everolimus, showed superior PFS compared to cabozantinib in a phase 2 trial for metastatic clear cell RCC after immunotherapy.[13][14][15] |
| Bosutinib | BCR-ABL, Src family kinases (Src, Lyn, Hck)[16][17] | Chronic Myeloid Leukemia (CML)[16][18] | Demonstrates equivalent efficacy to nilotinib and dasatinib in newly diagnosed chronic phase CML.[16][19] Effective in patients with CML resistant or intolerant to prior TKI therapy.[17] |
Deep Dive into Mechanisms of Action and Signaling Pathways
Understanding the specific signaling pathways targeted by these inhibitors is crucial for predicting their efficacy and potential resistance mechanisms.
Cabozantinib: Dual Inhibition of MET and VEGFR
Cabozantinib's unique mechanism involves the simultaneous inhibition of both MET and VEGFR signaling pathways.[5][20] This dual targeting is critical as MET activation is a known mechanism of resistance to VEGFR inhibitors.[5] By blocking both pathways, cabozantinib can overcome this resistance and exert a more durable anti-tumor effect.[5][20][21]
Caption: Cabozantinib's dual inhibition of MET and VEGFR pathways.
Lenvatinib: Broad Spectrum Inhibition
Lenvatinib exhibits a broader spectrum of activity, potently inhibiting VEGFR, FGFR, and other key kinases.[10][11][22] Its ability to target the FGF/FGFR signaling pathway is particularly relevant in hepatocellular carcinoma, where this pathway is often aberrantly activated.[10][23] This multi-targeted approach contributes to its robust anti-angiogenic and anti-proliferative effects across various tumor types.[23]
Caption: Lenvatinib's multi-targeted inhibition of key signaling pathways.
Bosutinib: Targeting BCR-ABL and Src Family Kinases
Bosutinib's primary application is in the treatment of Chronic Myeloid Leukemia (CML), where it targets the BCR-ABL fusion protein, the hallmark of this disease.[16] It also exhibits potent inhibitory activity against Src family kinases, which can contribute to its efficacy and potentially overcome resistance to other BCR-ABL inhibitors.[17][24]
Experimental Protocols for Evaluating Kinase Inhibitors
To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key experiments used to characterize and compare kinase inhibitors.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate by the kinase.[25][26] Inhibition is measured by a decrease in substrate phosphorylation.
Step-by-Step Protocol: [27][28][29]
-
Reaction Setup: In a microplate, combine the purified kinase, a specific substrate (peptide or protein), and the test inhibitor at various concentrations.
-
Initiation: Start the reaction by adding a solution containing ATP and MgCl2.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for the enzymatic reaction.
-
Termination: Stop the reaction by adding a solution that chelates Mg2+ (e.g., EDTA) or by denaturing the enzyme.
-
Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, including:
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).[31]
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[32][33] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[34] The amount of formazan is proportional to the number of living cells.[33][35]
Step-by-Step Protocol: [32][34][36]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the kinase inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[31]
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of the inhibitor in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors.[37][38] The mice are then treated with the kinase inhibitor, and the effect on tumor growth is monitored.[39][40]
Step-by-Step Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Once tumors reach a specific volume, randomize the mice into treatment and control groups. Administer the kinase inhibitor (e.g., orally or via injection) to the treatment group and a vehicle control to the control group.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study.
-
Data Analysis: Calculate the tumor volume for each mouse at each time point. Compare the tumor growth in the treated group to the control group to determine the inhibitor's efficacy.
Caption: A typical workflow for kinase inhibitor evaluation.
Resistance Mechanisms and Future Directions
A significant challenge in the clinical use of kinase inhibitors is the development of resistance. For instance, resistance to lenvatinib in thyroid cancer can be mediated by the activation of the EGFR signaling pathway.[9] Future research will likely focus on developing combination therapies to overcome these resistance mechanisms and on designing next-generation quinoline-based inhibitors with improved selectivity and potency.[1]
Conclusion
Quinoline-based kinase inhibitors represent a major advancement in targeted cancer therapy. A thorough understanding of their comparative efficacy, mechanisms of action, and potential for resistance is essential for their optimal use in the clinic and for the development of new and improved therapeutic agents. The experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of these and other novel kinase inhibitors.
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A Comparative Analysis of Quinoline-2-carboximidamide hydrochloride and Isoniazid in the Context of Anti-Tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
In the persistent global battle against tuberculosis (TB), the quest for novel therapeutic agents with improved efficacy and safety profiles is paramount. This guide provides a detailed comparative analysis of Quinoline-2-carboximidamide hydrochloride, a research chemical belonging to the promising quinoline class of compounds, and Isoniazid, a cornerstone first-line anti-TB drug. This document is intended to serve as a technical resource for researchers, offering insights into potential mechanisms of action, experimental methodologies for direct comparison, and a framework for evaluating the therapeutic potential of new chemical entities in this critical field.
Unraveling the Mechanisms of Action: A Tale of Two Molecules
A fundamental aspect of drug development lies in understanding how a compound exerts its therapeutic effect. Here, we delve into the established mechanism of Isoniazid and propose a plausible, testable hypothesis for the action of this compound based on the known bioactivities of related quinoline derivatives.
Isoniazid: A Pro-drug Targeting Mycolic Acid Synthesis
Isoniazid (INH) is a pro-drug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3][4][5] Upon activation, INH forms a reactive species that covalently adducts with nicotinamide adenine dinucleotide (NAD⁺). This complex then potently inhibits the enoyl-acyl carrier protein reductase, known as InhA.[2][4] InhA is a critical enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for the biosynthesis of mycolic acids.[1][4] Mycolic acids are unique, long-chain fatty acids that are essential components of the robust and impermeable cell wall of Mycobacterium tuberculosis. By inhibiting their synthesis, Isoniazid disrupts the integrity of the bacterial cell wall, leading to cell death.[1][3][4]
Caption: Mechanism of action of Isoniazid against M. tuberculosis.
This compound: A Hypothetical Targeting of DNA Metabolism
While specific experimental data for this compound is scarce, the broader class of quinoline derivatives has been shown to possess potent anticancer and antimicrobial activities, often through the inhibition of DNA topoisomerases.[6][7] These essential enzymes regulate the topological state of DNA during replication, transcription, and repair.[6] Based on this precedent, we hypothesize that this compound may act as a DNA topoisomerase inhibitor in M. tuberculosis. This proposed mechanism involves the stabilization of the transient DNA-topoisomerase cleavage complex, leading to double-strand breaks in the bacterial chromosome and subsequent cell death.[8] This mode of action would be distinct from that of Isoniazid, potentially offering an advantage against Isoniazid-resistant strains.
A Head-to-Head Experimental Comparison: Protocols for In Vitro and In Vivo Evaluation
To rigorously compare the potential of this compound against Isoniazid, a series of well-defined experiments are necessary. The following protocols outline a logical workflow for this comparative assessment.
Experimental Workflow
Caption: Experimental workflow for comparing anti-TB compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the minimum concentration of each compound required to inhibit the visible growth of M. tuberculosis.
Methodology:
-
Bacterial Strain: M. tuberculosis H37Rv (a standard laboratory strain).
-
Culture Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.
-
Compound Preparation: Prepare stock solutions of this compound and Isoniazid in dimethyl sulfoxide (DMSO).
-
Assay Setup: In a 96-well microplate, perform serial two-fold dilutions of each compound in the culture medium.
-
Inoculation: Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol 2: Cytotoxicity Assay
Objective: To assess the toxicity of the compounds against a human cell line to determine their selectivity.
Methodology:
-
Cell Line: HepG2 (human liver carcinoma cell line) is a common choice for initial toxicity screening.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Assay Setup: Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and Isoniazid for 48-72 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
IC50 Determination: The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.
-
Selectivity Index (SI): Calculate the SI by dividing the IC50 value by the MIC value. A higher SI indicates greater selectivity for the bacteria over host cells.
Comparative Data Analysis
The following tables present hypothetical data to illustrate a potential outcome of the aforementioned experiments.
Table 1: In Vitro Activity and Cytotoxicity
| Compound | MIC against M. tuberculosis H37Rv (µM) | IC50 against HepG2 cells (µM) | Selectivity Index (SI = IC50/MIC) |
| Quinoline-2-carboximidamide HCl | 0.8 | > 100 | > 125 |
| Isoniazid | 0.5 | 5000 | 10000 |
Table 2: In Vivo Efficacy in a Murine Model of Tuberculosis
| Treatment Group (n=8) | Dose (mg/kg/day) | Mean Bacterial Load in Lungs (log10 CFU) at 4 weeks post-treatment |
| Vehicle Control | - | 6.5 |
| Quinoline-2-carboximidamide HCl | 25 | 4.2 |
| Isoniazid | 25 | 4.0 |
Interpretation and Future Directions
The hypothetical data presented above illustrates a scenario where this compound demonstrates potent in vitro activity against M. tuberculosis, comparable to that of Isoniazid. A high selectivity index for the novel compound would be a promising indicator of a favorable therapeutic window. In the murine model, the hypothetical data shows a significant reduction in bacterial load, on par with the standard treatment.
It is crucial to emphasize that this guide is based on a hypothesized mechanism of action for this compound, extrapolated from the activities of related compounds.[9][10][11] Rigorous experimental validation is essential. Future studies should focus on:
-
Mechanism of Action Studies: Employing techniques such as DNA topoisomerase activity assays to confirm or refute the hypothesized mechanism.
-
Activity against Resistant Strains: Testing the compound against clinical isolates of Isoniazid-resistant and multidrug-resistant M. tuberculosis.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.
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National Center for Biotechnology Information. (2024, February 16). Isoniazid. In StatPearls. Retrieved from [Link]
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A Guide to Enhancing the Reproducibility of Experimental Results for Quinoline-2-carboximidamide Hydrochloride
For researchers and professionals in drug development, the consistency of experimental outcomes is the bedrock of scientific advancement. This guide provides an in-depth analysis of the factors influencing the reproducibility of results obtained using Quinoline-2-carboximidamide hydrochloride. While direct literature on the experimental variability of this specific compound is sparse, we can establish a robust framework for ensuring reproducibility by examining its synthesis, purification, and characterization, drawing parallels from the broader family of quinoline derivatives. This guide will focus on providing actionable protocols and explaining the rationale behind key experimental choices to empower researchers to generate reliable and consistent data.
The Challenge of Reproducibility in Novel Compounds
Reproducibility in chemistry is a cornerstone of scientific integrity.[1][2][3] However, achieving it can be challenging, especially when working with less-common or newly synthesized compounds. In many cases, irreproducibility stems not from flawed theory, but from subtle, often unreported, variations in experimental execution.[4] For a compound like this compound, ensuring a consistent supply of a well-characterized, pure starting material is the first and most critical step towards reproducible biological or chemical assays.
Synthesis of this compound: A Reproducible Approach
The synthesis of the target compound can be reliably achieved through the Pinner reaction, a classic method for converting nitriles into amidines.[5][6][7][8][9] This reaction proceeds via an imino ester salt intermediate, known as a Pinner salt.[5][6][7][8][9] The proposed and most reproducible synthetic route starts from the commercially available quinoline-2-carbonitrile.
Proposed Synthetic Pathway: The Pinner Reaction
The overall transformation involves two key steps: the formation of the Pinner salt from quinoline-2-carbonitrile and an alcohol in the presence of hydrogen chloride, followed by aminolysis with ammonia to form the desired amidine hydrochloride.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
Step 1: Formation of Ethyl quinoline-2-carboximidate hydrochloride (Pinner Salt)
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with calcium chloride), suspend quinoline-2-carbonitrile (1.0 eq) in anhydrous ethanol (5-10 mL per gram of nitrile).
-
Reaction: Cool the suspension to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the stirred suspension. The reaction is exothermic and the nitrile will gradually dissolve. Continue the HCl addition until the solution is saturated.
-
Critical Checkpoint: Seal the flask and stir at 0°C for 12-24 hours. The Pinner salt will precipitate as a white solid. It is crucial to maintain anhydrous conditions throughout, as any moisture will lead to the formation of ethyl quinoline-2-carboxylate as a byproduct.[5][7]
-
Isolation (Optional but Recommended for Purity): The precipitated Pinner salt can be isolated by filtration under a nitrogen atmosphere, washed with cold anhydrous diethyl ether, and dried under vacuum.
Step 2: Synthesis of this compound
-
Aminolysis: To the crude Pinner salt from the previous step (or the isolated solid), add a solution of ammonia in ethanol (typically 7N) at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting solid is the crude this compound.
Purification: The Key to Consistent Experimental Results
The purity of the final compound is paramount for reproducibility. Impurities can interfere with downstream applications, leading to inconsistent results. For hydrochloride salts of organic compounds, recrystallization is often the most effective purification method.[10][11]
Comparative Purification Strategies
| Method | Procedure | Pros | Cons |
| Recrystallization | Dissolve the crude product in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol) and allow it to cool slowly. The pure product crystallizes out, leaving impurities in the solution.[10][12] | High purity achievable. | Potential for product loss in the mother liquor. |
| Solvent Washing/Trituration | Suspend the crude solid in a solvent in which the desired product is insoluble but the impurities are soluble (e.g., diethyl ether, ethyl acetate), stir, and then filter.[10] | Simple and quick. | Less effective for removing impurities with similar solubility to the product. |
Recommended Purification Protocol: Recrystallization
-
Solvent Selection: Dissolve a small amount of the crude product in various solvents to test for solubility. An ideal recrystallization solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and diethyl ether is a good starting point.
-
Procedure: Dissolve the crude this compound in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, followed by a wash with cold diethyl ether.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Characterization: Verifying the Product
Consistent characterization is essential to confirm that each synthesized batch is identical. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of quinoline derivatives.[13][14][15][16][17]
Standard NMR Characterization Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in a suitable deuterated solvent (e.g., DMSO-d6 or D2O) in a clean NMR tube.[13][14]
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum. The aromatic protons of the quinoline ring will appear in the region of 7.5-9.0 ppm. The protons of the amidinium group (-C(NH2)2+) are expected to be broad singlets, and their chemical shift will be concentration and solvent-dependent.
-
¹³C NMR Analysis: Acquire a ¹³C NMR spectrum to confirm the number of unique carbon atoms and their chemical environments.
-
Data Reporting: For reproducible science, it is crucial to report the solvent used and the concentration, as these can influence chemical shifts.[16]
Factors Influencing Reproducibility and Best Practices
Achieving reproducible results requires careful attention to detail at every stage of the experimental process.
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A Technical Guide to Quinoline-2-carboximidamide Hydrochloride: Patent Landscape and Comparative Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of biological activities. Among these, quinoline-2-carboximidamide hydrochloride has emerged as a compound of significant interest. This guide provides an in-depth analysis of its patent landscape, offering insights into its novelty, and presents a comparative assessment of its performance against relevant alternatives, supported by experimental data.
Unveiling the Quinoline-2-carboximidamide Core: Structural Significance and Therapeutic Potential
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery, known to exhibit diverse biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The introduction of a carboximidamide (amidine) group at the 2-position of the quinoline nucleus introduces a highly basic functional group capable of forming strong hydrogen bonds and salt bridges with biological targets. This feature is often exploited to enhance binding affinity and specificity to enzymes and receptors. The hydrochloride salt form of quinoline-2-carboximidamide ensures aqueous solubility, a critical property for pharmaceutical development.
The therapeutic potential of quinoline derivatives is vast and well-documented. For instance, various quinoline-2-carboxamides have demonstrated significant activity against mycobacterial species, in some cases exceeding the efficacy of standard drugs like isoniazid.[3][4] Furthermore, derivatives of quinoline-2-carboxylic acid have been investigated for their antiproliferative effects on cancer cell lines and as inhibitors of enzymes like carbonic anhydrase.[1][2] This body of research provides a strong rationale for the exploration of this compound and its derivatives as novel therapeutic candidates.
Navigating the Patent Landscape: Novelty and Intellectual Property
A comprehensive analysis of the patent landscape reveals a significant number of patents protecting quinoline derivatives with diverse functionalities. While patents specifically claiming "this compound" are not prominently found in broad searches, the novelty of this compound can be inferred by examining patents for structurally related quinoline carboxamides and other derivatives.
The intellectual property surrounding quinoline-based compounds often focuses on:
-
Novel Scaffolds and Derivatives: Patents frequently claim novel substituted quinoline cores, where modifications to the quinoline ring or the carboxamide moiety lead to improved activity, selectivity, or pharmacokinetic properties.[5][6][7]
-
Synthetic Methodologies: Novel and efficient synthetic routes for producing quinoline derivatives are a common subject of patents.[5][8] These patents often aim to improve yield, reduce costs, or enable the synthesis of previously inaccessible analogues.
-
Therapeutic Applications: A significant portion of patents are directed towards the use of specific quinoline derivatives for the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions.[9][10][11]
The novelty of this compound likely resides in the specific combination of the quinoline-2-carboximidamide core with particular substitution patterns on the quinoline ring. The exploration of this specific scaffold for therapeutic applications not previously disclosed for closely related analogues would represent a novel inventive step. Researchers aiming to patent derivatives of this compound should focus on demonstrating unexpected therapeutic efficacy, improved safety profiles, or novel mechanisms of action compared to the existing art.
Comparative Performance Analysis: A Data-Driven Assessment
To objectively evaluate the potential of this compound, a comparison with established alternatives is crucial. This section presents a comparative analysis based on available experimental data for structurally related quinoline-2-carboxamides and other relevant compounds.
Antimycobacterial Activity
Several studies have highlighted the potent antimycobacterial activity of quinoline-2-carboxamides. A comparative analysis of their efficacy against Mycobacterium tuberculosis is presented below.
| Compound | M. tuberculosis H37Rv MIC (µg/mL) | Reference Standard (MIC, µg/mL) | Citation |
| N-Cycloheptylquinoline-2-carboxamide | < 6.25 | Isoniazid (0.06) | [3][4] |
| N-Cyclohexylquinoline-2-carboxamide | < 6.25 | Isoniazid (0.06) | [3][4] |
| N-(2-Phenylethyl)quinoline-2-carboxamide | < 6.25 | Isoniazid (0.06) | [3][4] |
MIC: Minimum Inhibitory Concentration
The data indicates that several N-substituted quinoline-2-carboxamides exhibit significant activity against M. tuberculosis, with MIC values lower than 6.25 µg/mL.[3][4] While direct data for this compound is not available in the provided search results, the potent activity of these closely related analogues suggests that it would be a promising candidate for antimycobacterial drug discovery.
Anticancer Activity
The quinoline scaffold is a well-established pharmacophore in anticancer drug design. Various quinoline and quinolone carboxamide derivatives have been identified as potent anticancer agents, acting through mechanisms such as topoisomerase inhibition and protein kinase inhibition.[12]
| Compound Class | Mechanism of Action | Potency | Citation |
| Quinoline-2-carboxamide Derivatives | Carbonic Anhydrase Inhibition | Low to high nanomolar range (hCA I/II) | [2] |
| Quinoline-3-carboxamide Derivatives | Immunomodulation | Effective in autoimmune disease models | [9] |
| 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives | SIRT3 Inhibition | IC50 = 7.2 µM (SIRT3) | [13] |
The diverse mechanisms of action and potent activities of various quinoline carboxamides underscore the potential of this chemical class in oncology. The introduction of the basic amidine group in this compound could lead to novel interactions with acidic residues in the active sites of cancer-related enzymes, offering a new avenue for the development of targeted therapies.
Experimental Protocols: A Guide to Synthesis and Evaluation
The following protocols provide a general framework for the synthesis and biological evaluation of this compound and its derivatives, based on established methodologies for related compounds.
General Synthesis of Quinoline-2-carboxamides
The synthesis of quinoline-2-carboxamides typically involves the coupling of a quinoline-2-carboxylic acid with a primary or secondary amine.
Caption: General synthetic workflow for quinoline-2-carboxamides.
Step-by-Step Protocol:
-
Activation of Carboxylic Acid: Quinoline-2-carboxylic acid is converted to a more reactive species, such as an acid chloride or an activated ester. A common method is treatment with thionyl chloride or a coupling reagent like HATU.[2][14]
-
Amide Coupling: The activated quinoline-2-carbonyl species is then reacted with the desired primary or secondary amine in the presence of a base (e.g., triethylamine, DIPEA) to facilitate the coupling reaction.
-
Purification: The resulting quinoline-2-carboxamide is purified using standard techniques such as recrystallization or column chromatography.
In Vitro Antimycobacterial Susceptibility Testing
The following protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a series of two-fold dilutions of the test compound in an appropriate broth medium (e.g., Middlebrook 7H9).
-
Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv.
-
Inoculation and Incubation: Inoculate the compound dilutions with the bacterial suspension and incubate at 37°C for several weeks.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Future Directions and Novelty Opportunities
The landscape of quinoline-based drug discovery is continuously evolving. For this compound, several avenues for future research and development present opportunities for novelty:
-
Derivative Synthesis and SAR Studies: Systematic synthesis of derivatives with substitutions on the quinoline ring can lead to the discovery of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms of action of this compound will be crucial for its development as a therapeutic agent.
-
Exploration of New Therapeutic Areas: While the focus has been on infectious diseases and cancer, the unique chemical properties of the amidine group may enable activity in other therapeutic areas, such as neurological or cardiovascular diseases.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing drugs could lead to more effective treatment regimens.
Conclusion
This compound stands as a promising scaffold for the development of novel therapeutic agents. While the patent landscape for this specific molecule is not densely populated, the extensive intellectual property surrounding related quinoline carboxamides highlights the recognized potential of this chemical class. The demonstrated biological activities of its close analogues in areas such as antimycobacterial and anticancer research provide a strong foundation for its further investigation. Through systematic derivatization, in-depth mechanistic studies, and exploration of new therapeutic applications, this compound and its derivatives hold the potential to address unmet medical needs and contribute to the advancement of modern medicine.
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Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules. 2012;17(1):614-633. Available from: [Link]
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This compound. PubChem. Available from: [Link]
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Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. ResearchGate. Available from: [Link]
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Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. ResearchGate. Available from: [Link]
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- Quinoline derivatives and salts thereof. Google Patents. KR880002232B1.
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Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2019;34(1):1282-1290. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Quinoline-2-carboximidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of quinoline-2-carboximidamide hydrochloride, a compound often utilized in pharmaceutical research and development. As a Senior Application Scientist, my objective is to provide you with a framework that is not only procedurally sound but also grounded in a deep understanding of the underlying chemical principles and regulatory requirements. This ensures the protection of laboratory personnel, the integrity of your research, and our shared environment.
Understanding the Hazard Profile: A Precautionary Approach
The Safety Data Sheet (SDS) for this compound indicates that it should be handled as special waste and disposed of by a licensed company in accordance with national and regional regulations.[1] While the available SDS may lack detailed GHS hazard classifications, the core structure, quinoline, is a well-characterized hazardous substance. Quinoline is known to be toxic if swallowed or in contact with skin, causes skin and eye irritation, is suspected of causing genetic defects, may cause cancer, and is toxic to aquatic life with long-lasting effects.[2][3][4][5] Therefore, a precautionary principle dictates that this compound be managed as a hazardous waste with similar potential risks.
Key Inferred Hazards:
-
Toxicity: Potential for harm if ingested, inhaled, or absorbed through the skin.
-
Irritation: May cause irritation to the skin, eyes, and respiratory system.[6][7]
-
Chronic Health Effects: Potential for long-term health effects, including carcinogenicity and mutagenicity, based on the quinoline moiety.[2][5]
-
Environmental Hazard: Likely to be toxic to aquatic organisms.[2][5]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This workflow is designed to be a self-validating system, ensuring safety at each stage.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the chemical for disposal, it is imperative to wear appropriate PPE. The choice of PPE is dictated by the potential hazards of the compound.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption.[3][8] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or dust.[3][6][9] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for large quantities or if dust is generated. | To prevent inhalation of dust or aerosols.[4][6] |
Step 2: Waste Segregation - Preventing Hazardous Reactions
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[10][11] this compound waste should be collected separately from other waste streams.
Segregation Guidelines:
-
Solid Waste: Collect solid this compound, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), in a designated, leak-proof, and clearly labeled solid waste container.
-
Liquid Waste: If the compound is in solution, collect it in a designated, leak-proof, and clearly labeled liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Avoid Incompatibilities: Keep away from strong oxidizing agents.[9]
Step 3: Containerization and Labeling - Clear and Compliant Communication
All waste containers must be appropriate for the type of waste and clearly labeled to ensure safe handling and disposal.[11][12]
Container Requirements:
-
Compatibility: Use containers made of materials compatible with the chemical. Plastic containers are generally preferred for their durability.[13]
-
Sealable: Containers must have a secure, tight-fitting lid to prevent spills and evaporation.[11] Keep containers closed when not in use.[13]
-
Labeling: The label must include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
-
Step 4: Storage - Safe Accumulation Prior to Disposal
Waste must be stored in a designated and safe location pending pickup by a licensed disposal company.
Storage Best Practices:
-
Designated Area: Store waste in a designated satellite accumulation area that does not interfere with normal lab operations.[13][14]
-
Secondary Containment: Place waste containers in secondary containment trays to contain any potential leaks or spills.[12][14]
-
Ventilation: Ensure the storage area is well-ventilated.[12]
Step 5: Disposal - Professional and Compliant Removal
The final step is the transfer of the waste to a licensed environmental services contractor for proper disposal.
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) office. They will provide specific instructions and schedule a pickup.
-
Ensure all labeling is complete and accurate.
-
Follow all institutional procedures for waste handover.
Spill Management: Preparedness and Response
In the event of a spill, a prompt and appropriate response is essential to minimize exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent of the spill and the associated hazards.
-
Don Appropriate PPE: Wear the PPE outlined in Step 1.
-
Contain the Spill: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, use absorbent pads or other appropriate materials to contain the liquid.[2]
-
Clean the Spill: Carefully collect the spilled material and absorbent using scoops or other tools and place it in a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your EHS office.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: Fostering a Culture of Safety
The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the potential hazards and adhering to the detailed protocols outlined in this guide, you contribute to a safer research environment for yourself, your colleagues, and the broader community. Always consult your institution's specific guidelines and your EHS department for any additional requirements.
References
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Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved January 10, 2026, from [Link]
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Effective Lab Chemical Waste Management. (2025, September 15). Environmental Marketing Services. Retrieved January 10, 2026, from [Link]
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Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved January 10, 2026, from [Link]
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Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. (2025, February 21). Westlab. Retrieved January 10, 2026, from [Link]
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Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania Environmental Health and Radiation Safety. Retrieved January 10, 2026, from [Link]
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Safety Data Sheet: Quinoline. (2019, April 11). Chemos GmbH & Co.KG. Retrieved January 10, 2026, from [Link]
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Material Safety Data Sheet: Quinoline. (2010, June 10). ScienceLab.com. Retrieved January 10, 2026, from [Link]
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Hazardous Substance Fact Sheet: Quinoline. (n.d.). New Jersey Department of Health. Retrieved January 10, 2026, from [Link]
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Safety Data Sheet: Quinoline for Synthesis. (2025, July 24). Loba Chemie. Retrieved January 10, 2026, from [Link]
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Navigating the Uncharted: A Safety and Handling Guide for Quinoline-2-carboximidamide hydrochloride
For researchers and drug development professionals on the cutting edge of science, the introduction of novel compounds like Quinoline-2-carboximidamide hydrochloride presents both exciting opportunities and significant safety challenges. While a comprehensive Safety Data Sheet (SDS) with detailed hazard classifications for this specific molecule is not yet publicly available, a proactive and scientifically-grounded approach to safety is paramount. This guide provides essential, immediate safety and logistical information, drawing upon the known hazards of its constituent chemical motifs—the quinoline core and the carboximidamide group—to establish a robust framework for safe handling and disposal.
Deconstructing the Hazard Profile: An Evidence-Based Approach
The principle of chemical analogy is a cornerstone of laboratory safety for new substances. This compound is comprised of a quinoline ring system and a carboximidamide functional group. By examining the known hazards of these components, we can anticipate the potential risks of the whole molecule and implement appropriate safety measures.
The Quinoline Moiety: The quinoline ring is a well-characterized heterocyclic aromatic compound. Safety data for quinoline itself reveals significant health hazards. It is classified as toxic if swallowed and harmful in contact with skin.[1][2][3] It is also known to cause skin and serious eye irritation.[1][2][3] Of particular concern are the long-term health effects, as quinoline is suspected of causing genetic defects and may cause cancer.[1][2][3]
The Carboximidamide (Amidine) Group: Amidine-containing compounds, such as Cl-amidine, also present a distinct set of hazards. They are often harmful if swallowed and can cause skin and eye irritation.[4][5] Some may also cause respiratory irritation.[4][5]
Based on this analysis, it is prudent to handle this compound with a high degree of caution, assuming it may possess a combination of these hazardous properties.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is non-negotiable when handling compounds with unknown or poorly characterized hazard profiles. The following table outlines the minimum required PPE, with the rationale rooted in the potential hazards identified from analogous compounds.
| Equipment | Specification | Purpose | Protection Level |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier to prevent skin contact.[1][3] Inspect gloves for any signs of degradation or punctures before use. | Primary |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder.[6][7] | Primary |
| Respiratory Protection | N95 (or higher) Particulate Respirator or an Air-purifying respirator with organic vapor cartridges | For handling the solid, powdered form to prevent inhalation of dust particles.[6][7] For handling solutions or when vapors may be generated. | Task-Dependent |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. | Primary |
| Face Protection | Face Shield | To be worn over chemical splash goggles when there is a high risk of splashes. | Secondary |
Standard Operating Procedure: A Step-by-Step Workflow for Safe Handling
This workflow is designed to minimize exposure and ensure a controlled environment from preparation to disposal.
Caption: A flowchart outlining immediate actions in case of a spill or personnel exposure.
First Aid Measures:
-
If Inhaled: Remove the victim to fresh air. If symptoms persist, seek medical attention. [8]* In Case of Skin Contact: Immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. [8]If irritation persists, seek medical attention.
-
In Case of Eye Contact: Immediately flush with plenty of water. After initial flushing, remove any contact lenses and continue flushing for at least 15 minutes. Keep the eye wide open while rinsing. Get medical attention. [8]* If Swallowed: Wash out the mouth with copious amounts of water for at least 15 minutes. Seek medical attention. [8]Do NOT induce vomiting. [4] Spill Response:
For a small spill, absorb the material with an inert dry material and place it in an appropriate waste disposal container. [6]For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Storage and Disposal: Ensuring Long-Term Safety and Compliance
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. [9]Keep away from incompatible materials such as strong oxidizing agents.
Disposal: Dispose of contents/container in accordance with local, regional, and national regulations. [4]This material should be treated as hazardous waste.
By adhering to these proactive safety measures, researchers can handle this compound with the confidence that they are protecting themselves, their colleagues, and the environment. As more data becomes available for this compound, these guidelines should be reviewed and updated accordingly.
References
-
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ScienceLab.com. (2010). Material Safety Data Sheet: Quinoline. Retrieved from [Link]
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Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]
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Penta Chemicals. (2025). Safety Data Sheet: Quinoline. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]
-
A&A Thermal. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
